NY-ESO-1 peptide
Description
Properties
sequence |
SLLMWITQV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Structural And Kinetic Basis For Heightened Immunogenicity Of T Cell Vaccines Chain C (1-9) |
Origin of Product |
United States |
Foundational & Exploratory
The Function of NY-ESO-1 in Cancer Cells: A Technical Guide for Researchers and Drug Development Professionals
Abstract
New York esophageal squamous cell carcinoma-1 (NY-ESO-1), also known as CTAG1B, is a prototypic cancer-testis antigen (CTA) characterized by its restricted expression in normal adult tissues and its aberrant re-expression in a wide spectrum of malignancies.[1][2] This unique expression profile, coupled with its potent immunogenicity, has positioned NY-ESO-1 as a premier target for cancer immunotherapy, including vaccine development and adoptive T-cell therapies.[3][4] While its role in eliciting spontaneous humoral and cellular immune responses is well-documented, its intrinsic biological functions within the cancer cell are less understood but are emerging as critical drivers of tumorigenesis.[1][5] Evidence suggests NY-ESO-1 plays a role in cell cycle progression, proliferation, and metastatic potential, making it not only an immune target but also a potential direct contributor to cancer pathology.[1][6] This technical guide provides an in-depth overview of the expression, immunogenic properties, and core cellular functions of NY-ESO-1, along with key experimental protocols relevant to its study.
Introduction to NY-ESO-1 (CTAG1B)
NY-ESO-1 is an 18-kDa, 180-amino acid protein encoded by the CTAG1B gene located on chromosome Xq28.[1] Structurally, it features a glycine-rich N-terminal region and a hydrophobic C-terminal region containing a conserved Pcc-1 domain.[1] As a member of the cancer-testis antigen (CTA) family, its expression in healthy adults is immunologically privileged, confined primarily to spermatogonia and primary spermatocytes in the testis and placental cells.[1][2][7] This restricted pattern is a key attribute, as its re-expression in tumor cells creates a therapeutic window, allowing the immune system to target cancer cells with minimal risk of off-target toxicity to healthy tissues.[3][7][8]
Expression of NY-ESO-1 Across Malignancies
The expression of NY-ESO-1 is heterogeneous across and within various cancer types. It is most frequently detected in specific sarcomas and melanoma, with notable expression in a range of other epithelial cancers. This expression often correlates with a more aggressive phenotype, advanced disease stage, and poorer prognosis.[3][9]
| Tumor Type | Expression Frequency (%) | References |
| Myxoid and Round Cell Liposarcoma | 89 - 100% | [1][3][5] |
| Neuroblastoma | 82% | [1][3][5] |
| Synovial Sarcoma | 70 - 80% | [1][3][5][9] |
| Melanoma | 30 - 46% | [1][5][9] |
| Ovarian Cancer | 43% | [1][3][5][10] |
| Bladder Cancer | 25 - 44% | [1][10] |
| Esophageal Cancer | 25 - 33% | [1][10] |
| Non-Small Cell Lung Cancer (NSCLC) | 13 - 33% | [1][10] |
| Head and Neck Cancer | 20 - 40% | [1][3] |
| Breast Cancer | 7 - 40% | [1][6] |
| Prostate Cancer | 10 - 40% | [1][3] |
| Hepatocellular Carcinoma | 11% | [1] |
| Squamous Cell Carcinomas | ~8% | [9] |
| Common Adenocarcinomas | ~1% | [9] |
Note: Frequencies can vary based on detection method (IHC, RT-PCR) and patient cohort.
The Immunogenic Function of NY-ESO-1
The most well-characterized function of NY-ESO-1 is its ability to break immune tolerance and elicit spontaneous, integrated immune responses in cancer patients.[1][11] This makes it one of the most immunogenic tumor antigens identified to date.
-
Humoral Immune Response: A significant portion of patients with NY-ESO-1-expressing tumors develop high-titer IgG antibodies against the protein.[1][3] The presence and level of these antibodies often correlate with advanced disease.[1][4]
-
Cellular Immune Response: NY-ESO-1 robustly activates both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[1][3] Specific HLA-A2-restricted epitopes, such as NY-ESO-1157–165, are well-defined targets for CTLs, while other peptides are recognized by a broad range of HLA class II alleles, ensuring a comprehensive T-cell response.[1][5]
The process begins when NY-ESO-1 protein within the cancer cell is degraded by the proteasome. The resulting peptides are loaded onto MHC class I molecules and presented on the cell surface, where they can be recognized by the T-cell receptors (TCRs) of CD8+ T-cells, leading to cancer cell destruction.
Cellular Functions in Cancer Pathobiology
Beyond its immunogenicity, emerging evidence indicates that NY-ESO-1 has intrinsic functions that promote cancer development and progression. Its expression is not merely a passive biomarker but an active contribution to the malignant phenotype.
-
Cell Cycle and Proliferation: The presence of the Pcc-1 (progression of cell cycle) domain in NY-ESO-1 suggests a direct role in cell cycle control and growth.[1] This is further supported by its physical interaction with MAGE-C1, another CTA involved in cell cycle regulation and apoptosis.[1][12] In mesenchymal stem cells, NY-ESO-1 expression is downregulated upon differentiation, implying a function in maintaining a proliferative, undifferentiated state that is co-opted by cancer cells.[1][6]
-
Migration, Invasion, and Metastasis: Studies have shown that NY-ESO-1 expression is more prevalent in metastatic lesions than in primary tumors.[6][9] In breast cancer, NY-ESO-1 is highly expressed in CD44+/CD24-/low cancer stem-like cells (CSLCs), and its presence significantly enhances their migratory and invasive capabilities in vitro.[6] This suggests NY-ESO-1 may be involved in transforming cancer cells from a dormant to a metastatic state.[6]
NY-ESO-1 as a Therapeutic Target
Given its tumor-restricted expression and high immunogenicity, NY-ESO-1 is an ideal target for various immunotherapeutic strategies.
-
Cancer Vaccines: Vaccines using NY-ESO-1 peptides, full-length protein, or DNA/RNA vectors aim to stimulate and expand a patient's own T-cells to recognize and attack tumors.[3][4][13]
-
Adoptive T-Cell (ACT) Therapy: This is one of the most promising approaches. It involves isolating a patient's T-cells, genetically engineering them to express a TCR that specifically recognizes an NY-ESO-1 peptide, expanding these cells to large numbers in the lab, and then re-infusing them into the patient.[1][7][14] Clinical trials of this strategy have shown objective response rates of 40-60% in melanoma and synovial sarcoma.[15][16]
-
Combination Therapies: Combining NY-ESO-1 targeted therapies with immune checkpoint inhibitors (e.g., anti-PD-1) can enhance efficacy by overcoming the immunosuppressive tumor microenvironment.[7][17] Furthermore, agents like decitabine (B1684300) can increase NY-ESO-1 expression on tumor cells, making them more visible to engineered T-cells.[18]
Key Experimental Protocols for NY-ESO-1 Research
Protocol 1: Identification of Antigens via SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) This method was used to first identify NY-ESO-1.[1]
-
Objective: To identify tumor antigens that elicit a humoral immune response in cancer patients.
-
Methodology:
-
cDNA Library Construction: Extract total RNA from a tumor specimen (e.g., esophageal squamous cell carcinoma) and reverse transcribe it to create a cDNA library. Ligate this cDNA into a bacteriophage expression vector (e.g., λZAP).
-
Library Screening: Infect E. coli with the phage library and plate to form plaques. Transfer the expressed proteins onto nitrocellulose membranes.
-
Immunodetection: Incubate the membranes with diluted serum from the cancer patient (autologous screening). The patient's antibodies will bind to plaques expressing the target antigen.
-
Detection and Isolation: Use an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG) and a chromogenic substrate to visualize positive plaques.
-
Plaque Purification: Isolate and purify the positive phage clones through successive rounds of screening.
-
Gene Identification: Excise the plasmid from the purified phage clone and sequence the cDNA insert to identify the gene encoding the antigen (e.g., CTAG1B).
-
Protocol 2: Detection of NY-ESO-1 Protein Expression by Immunohistochemistry (IHC)
-
Objective: To visualize the presence and localization of NY-ESO-1 protein in tissue sections.
-
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Perform deparaffinization and rehydration.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) with a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections with a specific primary monoclonal antibody against NY-ESO-1 (e.g., clone E978) at an optimized concentration and time.
-
Secondary Antibody & Detection: Apply a polymer-based detection system (e.g., HRP-conjugated anti-mouse/rabbit IgG). Add a chromogen substrate like diaminobenzidine (DAB) to produce a brown precipitate at the antigen site.
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount the slide.
-
Analysis: Evaluate staining intensity and the percentage of positive tumor cells.
-
Protocol 3: Analysis of T-Cell Functionality (CD107a Degranulation Assay)
-
Objective: To measure the cytotoxic potential of NY-ESO-1-specific T-cells upon recognition of target cells.
-
Methodology:
-
Cell Preparation: Co-culture effector cells (NY-ESO-1 TCR-T cells) with target cells (an NY-ESO-1 positive, HLA-A2 positive tumor cell line) at a specific effector-to-target (E:T) ratio. Include negative controls (NY-ESO-1 negative target cells).
-
Assay Incubation: Add a fluorochrome-conjugated anti-CD107a antibody directly to the co-culture. CD107a (LAMP-1) is a lysosomal membrane protein that transiently appears on the T-cell surface during degranulation.
-
Protein Transport Inhibition: After an initial incubation (e.g., 1 hour), add a protein transport inhibitor like monensin (B1676710) to allow for intracellular cytokine accumulation.
-
Staining: After several hours of incubation, harvest the cells and stain for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) after fixation and permeabilization.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for CD107a and/or intracellular cytokines.[19]
-
Protocol 4: Generation of NY-ESO-1 Specific TCR-T Cells
-
Objective: To produce genetically modified T-cells for adoptive cell therapy.[20][21]
-
Methodology:
-
T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a patient's blood via leukapheresis and density gradient centrifugation.
-
T-Cell Activation: Activate T-cells using anti-CD3/CD28 antibodies (e.g., Dynabeads) or anti-CD3 coating in the presence of cytokines like IL-2.[21]
-
Retroviral/Lentiviral Transduction: Transduce the activated T-cells with a viral vector encoding the α and β chains of a high-affinity TCR specific for an NY-ESO-1 epitope (e.g., SLLMWITQC presented by HLA-A*02:01). The transduction is often performed on plates coated with a recombinant fibronectin fragment (e.g., Retronectin) to enhance efficiency.[20]
-
Ex Vivo Expansion: Culture the transduced T-cells for 1-2 weeks in a specialized medium supplemented with cytokines (e.g., IL-2, IL-7, IL-15) to expand their numbers into the billions.
-
Quality Control: Harvest the cells and perform quality control tests, including viability, identity (CD3+), purity, transduction efficiency (TCR expression), sterility, and functional potency (e.g., cytokine release assay).
-
Cryopreservation/Infusion: Cryopreserve the final cell product or formulate it for immediate infusion into the patient following a lymphodepleting chemotherapy regimen.
-
Conclusion and Future Perspectives
NY-ESO-1 stands as a paradigm of a successful immunotherapeutic target. Its primary function in oncology is defined by its ability to be recognized by the immune system, a property that has been skillfully exploited in vaccines and, most notably, in adoptive T-cell therapies. However, a complete understanding of its role must also encompass its intrinsic cellular functions. Evidence implicating NY-ESO-1 in promoting proliferation, migration, and maintaining a stem-like state suggests that its expression is a driver of malignancy, not just a passive flag.
Future research should focus on further dissecting the intracellular signaling pathways involving NY-ESO-1 and its interaction partners like MAGE-C1. Elucidating these mechanisms could reveal novel therapeutic vulnerabilities. The ultimate goal is to develop multifaceted treatment strategies that not only leverage the immunogenicity of NY-ESO-1 but also potentially inhibit its direct pro-tumorigenic functions, leading to more durable and effective cancer therapies.
References
- 1. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. onclive.com [onclive.com]
- 4. NY-ESO-1 antigen: A promising frontier in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer stem-like cells with increased expression of NY-ESO-1 initiate breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NY-ESO-1 modulators and how do they work? [synapse.patsnap.com]
- 8. fiveable.me [fiveable.me]
- 9. Expression of MAGE-A and NY-ESO-1 in Primary and Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. NY-ESO-1: review of an immunogenic tumor antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical interaction of two cancer-testis antigens, MAGE-C1 (CT7) and NY-ESO-1 (CT6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 14. What are NY-ESO-1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synergistic Therapeutic Effects of Low Dose Decitabine and NY-ESO-1 Specific TCR-T Cells for the Colorectal Cancer With Microsatellite Stability [frontiersin.org]
- 19. T cells targeting NY-ESO-1 demonstrate efficacy against disseminated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the NY-ESO-1 Gene (CTAG1B): Structure, Location, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) gene, officially known as Cancer/Testis Antigen 1B (CTAG1B). This document details its genomic structure, chromosomal location, and the characteristics of its protein product. Furthermore, it offers in-depth, synthesized protocols for key experimental techniques used in its study and visualizes the critical regulatory pathways governing its expression.
Gene and Protein Characteristics
NY-ESO-1, encoded by the CTAG1B gene, is a well-documented cancer-testis antigen, a class of proteins with expression typically restricted to germ cells in the testis but aberrantly expressed in various cancers. This restricted expression profile makes it a highly attractive target for cancer immunotherapy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the CTAG1B gene and the NY-ESO-1 protein.
| Gene Characteristics (CTAG1B) | Value | Reference |
| Chromosomal Location | Xq28 | [1][2] |
| Genomic Coordinates (GRCh38) | ChrX: 154,617,609-154,619,282 | [2] |
| Number of Exons | 3 | [2] |
| Gene Length | Approximately 8 Kb | [2] |
| Protein Characteristics (NY-ESO-1) | Value | Reference |
| Number of Amino Acids | 180 | [2] |
| Molecular Mass | 18-22 kDa | [3][4] |
| Key Domains/Regions | Glycine-rich N-terminal region, Hydrophobic C-terminal region with a Pcc-1 domain | [2][4] |
Genomic Location and Structure
The CTAG1B gene is situated on the long arm of the X chromosome at position Xq28.[1][2] This region of the X chromosome is known to contain a number of other cancer-testis antigen genes. The gene itself spans approximately 8 kilobases and is composed of three exons.[2] A notable feature of this genomic region is the presence of a neighboring gene, CTAG1A, which has an identical sequence, a result of a gene duplication event.[2]
Regulation of NY-ESO-1 Expression
The expression of NY-ESO-1 is tightly regulated, primarily through epigenetic mechanisms, including DNA methylation and the binding of specific transcription factors to its promoter region. In normal somatic tissues, the CTAG1B promoter is hypermethylated, leading to gene silencing.[5] In contrast, in testicular germ cells and many cancer cells, the promoter is hypomethylated, allowing for gene expression.
A key regulatory interplay occurs between two paralogous zinc-finger proteins: CCCTC-binding factor (CTCF) and Brother of the Regulator of Imprinted Sites (BORIS).
-
In Normal Somatic Cells: The CTAG1B promoter is occupied by CTCF, which is associated with a repressed chromatin state and gene silencing.[5][6]
-
In Cancer and Germ Cells: The expression of BORIS is induced. BORIS competes with CTCF for binding to the same site on the CTAG1B promoter.[5][7] The binding of BORIS, often in conjunction with the transcription factor Sp1, leads to the recruitment of the transcriptional machinery and subsequent gene expression.[8] Demethylating agents, such as 5-aza-2'-deoxycytidine (DAC), can induce the expression of BORIS and, consequently, NY-ESO-1 in cancer cells.[5]
Signaling Pathway Diagram
The following diagram illustrates the regulatory mechanism of NY-ESO-1 expression.
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of NY-ESO-1 mRNA and protein.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for NY-ESO-1 mRNA
This protocol is for the qualitative or semi-quantitative detection of CTAG1B mRNA from total RNA extracted from cell lines or tissues.
1. RNA Extraction:
-
Extract total RNA from the sample of interest using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine the following:
-
1-2 µg of total RNA
-
1 µl of oligo(dT) or random hexamer primers
-
Nuclease-free water to a final volume of 10 µl
-
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the following to the reaction:
-
4 µl of 5X First-Strand Buffer
-
2 µl of 0.1 M DTT
-
1 µl of 10 mM dNTP mix
-
1 µl of a reverse transcriptase (e.g., SuperScript III, Invitrogen)
-
-
Mix gently and incubate at 50°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
3. PCR Amplification:
-
Prepare a PCR master mix containing:
-
2.5 µl of 10X PCR Buffer
-
0.5 µl of 10 mM dNTP mix
-
1 µl of forward primer (10 µM)
-
1 µl of reverse primer (10 µM)
-
0.25 µl of Taq DNA Polymerase
-
Nuclease-free water to a final volume of 23 µl
-
-
Primer Sequences:
-
Forward: 5'-CACACAGGATCCATGCAGGCCGAAGGCC-3'
-
Reverse: 5'-GGCTTAGCAGCCACTCGAGTG-3'
-
-
Add 2 µl of the synthesized cDNA to 23 µl of the master mix.
-
Thermocycler Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Analyze the PCR product (expected size: ~540 bp) on a 1.5% agarose gel stained with a DNA intercalating dye. Include a no-template control and a positive control (cDNA from a known NY-ESO-1 expressing cell line).
Immunohistochemistry (IHC) for NY-ESO-1 Protein
This protocol is for the detection of NY-ESO-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a high-pH antigen retrieval solution (e.g., Target Retrieval Solution, pH 9, Dako).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBST).
3. Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific antibody binding with a protein block solution (e.g., serum-free protein block) for 20 minutes.
-
Incubate with the primary antibody, anti-NY-ESO-1 (clone E978), diluted in antibody diluent, overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer (3 x 5 minutes).
4. Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply a DAB (3,3'-diaminobenzidine) substrate-chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
6. Analysis:
-
Examine slides under a light microscope. Positive staining for NY-ESO-1 will appear as a brown precipitate, primarily in the cytoplasm of tumor cells. Testis tissue can be used as a positive control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-NY-ESO-1 Antibodies
This protocol is for the detection of circulating antibodies against NY-ESO-1 in patient serum, which can be an indicator of an immune response to a NY-ESO-1-expressing tumor.
1. Plate Coating:
-
Dilute recombinant human NY-ESO-1 protein to 1-2 µg/ml in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µl of the diluted antigen to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µl of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute patient serum samples (typically 1:100) in blocking buffer.
-
Add 100 µl of the diluted serum to each well. Include positive and negative control sera.
-
Incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute an HRP-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µl of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the plate five times with wash buffer.
-
Add 100 µl of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is apparent.
-
Stop the reaction by adding 50 µl of 1 M sulfuric acid to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
The presence of anti-NY-ESO-1 antibodies is determined by comparing the absorbance of patient samples to that of negative controls.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying NY-ESO-1.
Conclusion
The CTAG1B gene and its protein product, NY-ESO-1, represent a pivotal area of research in oncology and immunotherapy. A thorough understanding of its genetic and protein structure, chromosomal location, and the intricate mechanisms regulating its expression is paramount for the development of targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the investigation of NY-ESO-1 in a research setting. Continued exploration of this cancer-testis antigen holds significant promise for advancing cancer diagnostics and treatment.
References
- 1. CTAG1B (CTAG, NY-ESO-1) | Cancer Genetics Web [cancerindex.org]
- 2. CTAG1B - Wikipedia [en.wikipedia.org]
- 3. NY-ESO-1 tumour associated antigen is a cytoplasmic protein detectable by specific monoclonal antibodies in cell lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reciprocal binding of CTCF and BORIS to the NY-ESO-1 promoter coincides with derepression of this cancer-testis gene in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the Epigenetic factor BORIS (CTCFL) in the Human Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of the CTCF-paralogous cancer-testis gene, brother of the regulator of imprinted sites (BORIS), is regulated by three alternative promoters modulated by CpG methylation and by CTCF and p53 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic transcriptional regulatory complexes including BORIS, CTCF and Sp1 modulate NY-ESO-1 expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Domains of NY-ESO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York esophageal squamous cell carcinoma 1 (NY-ESO-1), also known as CTAG1B (Cancer/Testis Antigen 1B), is a highly immunogenic tumor antigen that has garnered significant attention in the field of cancer immunotherapy.[1][2] Its expression is primarily restricted to germ cells in the testis and is aberrantly re-expressed in a wide variety of malignancies, making it an attractive target for therapeutic intervention with minimal on-target, off-tumor toxicities.[1][3] This technical guide provides a comprehensive overview of the structure and domains of the NY-ESO-1 protein, along with detailed experimental protocols for its characterization.
NY-ESO-1 Protein: Core Characteristics
NY-ESO-1 is a 180 amino acid protein with a predicted molecular weight of approximately 18 kDa.[4][5] The primary sequence of the protein reveals a distinct domain architecture characterized by a glycine-rich N-terminal region and a hydrophobic C-terminal region which harbors a Pcc-1 (Pathogen and Circadian Controlled 1) domain.[4][5]
Primary Amino Acid Sequence
The canonical amino acid sequence of human NY-ESO-1 is as follows:
Data Presentation: Quantitative Summary
| Property | Value | Reference |
| Full-Length Protein | ||
| Amino Acid Count | 180 | [4][5] |
| Molecular Weight | ~18 kDa | [4][5] |
| Domains | ||
| N-terminal Glycine-Rich Region | Residues ~1-80 | [6] |
| Pcc-1 Domain | Residues ~89-164 | [7] |
| Immunogenic Epitopes | ||
| CD4+ T-cell Epitopes | e.g., 80-109, 119-143, 157-170 | [4][5][8] |
| CD8+ T-cell Epitopes | e.g., 155-163, 157-165, 157-167 | [5] |
Structural and Functional Domains
N-Terminal Glycine-Rich Region
The N-terminal portion of NY-ESO-1, approximately encompassing the first 80 amino acids, is characterized by a high abundance of glycine (B1666218) residues.[6] This region is predicted to be hydrophilic and exposed on the protein's surface, making it accessible for interactions with other molecules, including antibodies.[7] The flexibility imparted by the glycine residues may play a role in the protein's overall conformation and its immunogenicity.
C-Terminal Hydrophobic Region and Pcc-1 Domain
The C-terminal region of NY-ESO-1 is predominantly hydrophobic and contains a conserved Pcc-1 domain, which is found in proteins across various species and is implicated in cell cycle progression and growth.[4][7] While the precise function of the Pcc-1 domain in NY-ESO-1 is not fully elucidated, its presence suggests a role for the protein in cellular proliferation.[4] This region also contains a cluster of well-characterized immunogenic epitopes recognized by both CD4+ and CD8+ T-cells, making it a focal point for the development of T-cell-based immunotherapies.[9]
Experimental Protocols
Recombinant Expression and Purification of His-tagged NY-ESO-1
This protocol describes the production and purification of full-length, His-tagged NY-ESO-1 from an E. coli expression system, a crucial first step for structural and functional studies.
1. Expression:
-
Bacterial Strain: E. coli strain BL21(DE3) or similar, transformed with an expression vector containing the full-length NY-ESO-1 cDNA with an N-terminal His6-tag (e.g., pET28a).[1][10]
-
Culture Medium: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid selection.
-
Induction: Grow the bacterial culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Incubation: Continue to incubate the culture for 3-4 hours at 37°C.
-
Harvesting: Harvest the bacterial cells by centrifugation.
2. Purification from Inclusion Bodies:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail) and lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT).
-
Refolding: Refold the solubilized protein by rapid or stepwise dialysis against a refolding buffer with progressively lower concentrations of the denaturant.
-
Affinity Chromatography: Purify the refolded His-tagged NY-ESO-1 using a Nickel-NTA (Ni-NTA) affinity column.[7][10]
-
Equilibrate the column with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole).
-
Load the refolded protein onto the column.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elute the bound protein with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).
-
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange and/or size-exclusion chromatography.[7]
X-ray Crystallography of NY-ESO-1 Peptide in Complex with HLA-A2
While a crystal structure of the full-length NY-ESO-1 protein is not publicly available, the structure of its immunodominant peptide (SLLMWITQV; residues 157-165) in complex with the HLA-A*02:01 molecule has been solved (PDB ID: 9DL1).[11] The general protocol for obtaining such a structure is as follows:
1. Protein Expression and Purification:
-
Express and purify the HLA-A*02:01 heavy chain and β2-microglobulin light chain, typically in separate E. coli expression systems.
-
Synthesize the this compound (SLLMWITQV).
2. Complex Refolding:
-
Refold the HLA heavy chain and β2-microglobulin in the presence of an excess of the this compound by dialysis against a refolding buffer.
3. Purification of the Peptide-HLA Complex:
-
Purify the refolded complex using a combination of chromatography techniques, such as size-exclusion and ion-exchange chromatography, to obtain a homogenous sample.
4. Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.[12][13]
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
5. Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.[13]
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data.
NY-ESO-1 Specific T-cell Activation Assay
This assay is used to determine the ability of NY-ESO-1 to activate specific T-cells, a critical measure of its immunogenicity.
1. Effector Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor or a patient.
-
Generate NY-ESO-1-specific T-cells by stimulating the PBMCs with NY-ESO-1 peptides or by transducing them with a T-cell receptor (TCR) that recognizes an NY-ESO-1 epitope presented by an HLA molecule.
2. Target Cells:
-
Use a target cell line that expresses the appropriate HLA allele and is loaded with the relevant this compound, or a tumor cell line that endogenously expresses NY-ESO-1.
3. Co-culture:
-
Co-culture the effector T-cells with the target cells at various effector-to-target (E:T) ratios.
4. Readouts:
-
Cytokine Release: After a 24-48 hour incubation, collect the supernatant and measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) by ELISA or other immunoassays.
-
Cytotoxicity (Chromium-51 Release Assay):
-
Label the target cells with radioactive Chromium-51 (51Cr).
-
Co-culture the labeled target cells with the effector T-cells for 4-12 hours.
-
Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of target cell lysis.[14]
-
Visualizations
Workflow for NY-ESO-1 Specific T-cell Activation Assay
Caption: A flowchart illustrating the key steps in an NY-ESO-1 specific T-cell activation assay.
Conclusion
NY-ESO-1 remains a compelling target for the development of novel cancer immunotherapies. A thorough understanding of its protein structure, domain functions, and immunogenic properties is paramount for the rational design of effective therapeutic strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biology of NY-ESO-1 and to evaluate the efficacy of NY-ESO-1-targeted therapies. Future research focused on elucidating the precise molecular functions of the Pcc-1 domain and its role in oncogenesis will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Expression and purification of cGMP grade NY-ESO-1 for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 antigen: A promising frontier in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NY-ESO-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Emerging roles of the MAGE protein family in stress response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant NY-ESO-1 cancer antigen: production and purification under cGMP conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hudsonlabautomation.com [hudsonlabautomation.com]
- 9. Unleashing the immune response to NY-ESO-1 cancer testis antigen as a potential target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 14. Pathogen and Circadian Controlled 1 (PCC1) regulates polar lipid content, ABA-related responses, and pathogen defence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunogenicity of NY-ESO-1: A Technical Guide for Researchers
New York, NY - The cancer-testis antigen NY-ESO-1 has emerged as a leading candidate for cancer immunotherapy due to its restricted expression in normal tissues and broad expression in various malignancies, coupled with its remarkable ability to elicit spontaneous and robust humoral and cellular immune responses. This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying NY-ESO-1 immunogenicity, tailored for researchers, scientists, and drug development professionals.
Core Concepts of NY-ESO-1 Immunogenicity
NY-ESO-1, a member of the cancer-testis antigen (CTA) family, is encoded by the CTAG1B gene on the X chromosome.[1] Its expression in healthy individuals is primarily confined to the germ cells of the testis, an immune-privileged site.[2] However, in a wide array of cancers, including melanoma, lung, ovarian, and bladder cancers, NY-ESO-1 is re-expressed, making it an attractive target for therapies designed to minimize off-tumor toxicities.[2][3]
The immunogenicity of NY-ESO-1 is a key attribute that distinguishes it from many other tumor-associated antigens. A significant portion of patients with NY-ESO-1-expressing tumors develop spontaneous, integrated immune responses, characterized by the concurrent presence of NY-ESO-1-specific antibodies, CD4+ T helper cells, and CD8+ cytotoxic T lymphocytes (CTLs).[4] This natural immunogenicity underscores its potential as a potent immunotherapeutic target.
Data Presentation: Quantitative Analysis of NY-ESO-1
Expression in Malignant Tissues
The frequency of NY-ESO-1 expression varies significantly across different cancer types. This heterogeneity is a critical consideration for patient selection in clinical trials targeting this antigen.
| Cancer Type | Methodology | Positive Cases / Total Cases | Percentage (%) | Reference(s) |
| Myxoid and Round Cell Liposarcoma | Immunohistochemistry (IHC) | - | 89-100 | [3] |
| Neuroblastoma | Immunohistochemistry (IHC) | 18 / 22 | 82 | [5] |
| Synovial Sarcoma | Immunohistochemistry (IHC) | - | 80 | [3] |
| Ovarian Cancer | Immunohistochemistry (IHC) | - | 43 | [3] |
| Melanoma | Immunohistochemistry (IHC) | - | 20-46 | [2][3] |
| Esophageal Squamous Carcinoma | Immunohistochemistry (IHC) | 18 / 56 | 32 | [5] |
| Esophageal Adenocarcinoma | Immunohistochemistry (IHC) | 4 / 27 | 15 | [5] |
| Lung Cancer (Non-Small Cell) | Immunohistochemistry (IHC) | 13 / 52 | 25 | [5] |
| Bladder Cancer | Reverse Transcriptase PCR (RT-PCR) | 20 / 62 | 32 | [6] |
| Prostate Cancer | Reverse Transcriptase PCR (RT-PCR) | 20 / 53 | 38 | [7] |
| Hepatocellular Carcinoma | Reverse Transcriptase PCR (RT-PCR) | - | 35.7 | [8] |
| Breast Cancer | Reverse Transcriptase PCR (RT-PCR) | 10 / 33 | 30.3 | [9] |
Spontaneous T-Cell Responses
The presence of pre-existing NY-ESO-1-specific T cells in cancer patients is a testament to its immunogenicity. The frequency of these cells can be a biomarker for response to immunotherapy.
| T-Cell Type | Patient Cohort | Frequency | Methodology | Reference(s) |
| CD8+ T Cells | Hepatocellular Carcinoma (NY-ESO-1 mRNA+) | 35.7% of patients had detectable responses | ELISpot / Tetramer Staining | [8][10] |
| CD8+ T Cells | Ovarian Cancer (NY-ESO-1 seropositive) | <0.1% of peripheral CD8+ T cells (ex vivo) | Tetramer Staining | [11] |
| CD4+ T Cells | Healthy Donors | 0.5 - 5 precursors per million CD4+ T cells | In vitro stimulation | [12] |
| CD4+ T Cells | Ovarian Cancer (NY-ESO-1 seropositive) | 11 of 13 patients had detectable responses | In vitro stimulation | [13] |
| CD4+ T Cells | Ovarian Cancer (NY-ESO-1 seropositive) | 0.1-1% of tumor-infiltrating/associated CD4+ T cells | Tetramer Staining | [14] |
T-Cell Receptor (TCR) Affinity
The affinity of the T-cell receptor for the NY-ESO-1 peptide-MHC complex is a critical determinant of T-cell activation and anti-tumor efficacy. Both naturally occurring and engineered high-affinity TCRs have been characterized.
| TCR Clone | Target Epitope | HLA Restriction | Affinity (Kd) | Methodology | Reference(s) |
| 1G4 (wild-type) | NY-ESO-1 157-165 | HLA-A2 | 4 µM | Surface Plasmon Resonance (SPR) | [15] |
| 1G4 variants (engineered) | NY-ESO-1 157-165 | HLA-A2 | 26 pM - 450 nM | Phage Display / SPR | [15] |
| SL2 (wild-type) | NY-ESO-1 157-165 | HLA-A2 | 55 µM | SPR | [16] |
| SL3 (wild-type) | NY-ESO-1 157-165 | HLA-A2 | 43 µM | SPR | [16] |
| SL2 variants (engineered) | NY-ESO-1 157-165 | HLA-A2 | ~0.5 µM - 8.8 µM | Phage Display / SPR | [16] |
| SL3 variants (engineered) | NY-ESO-1 157-165 | HLA-A2 | ~0.1 µM - 1.7 µM | Phage Display / SPR | [16] |
| mAb 2D2 (TCR-like antibody) | NY-ESO-1 157-165 | HLA-A2 | 5.74 nM | Biolayer Interferometry |
Signaling Pathways and Experimental Workflows
Antigen Processing and Presentation Pathways
T-Cell Receptor Signaling Cascade
Experimental Workflow: ELISpot Assay
Experimental Workflow: Intracellular Cytokine Staining (ICS)
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for NY-ESO-1 Specific T-Cells
This protocol is adapted for the detection of IFN-γ secreting T-cells in response to NY-ESO-1 antigens.
Materials:
-
PVDF-membrane 96-well plates
-
Sterile PBS
-
Anti-human IFN-γ capture antibody
-
Sterile blocking solution (e.g., RPMI 1640 with 10% FBS)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound pool or recombinant protein
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (culture medium)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate 5 times with sterile PBS.
-
Coat wells with anti-human IFN-γ capture antibody diluted in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 5 times with sterile PBS to remove excess capture antibody.
-
Add blocking solution to each well and incubate for at least 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of PBMCs in complete culture medium.
-
Wash the plate to remove the blocking solution.
-
Add 2-3 x 10^5 PBMCs to each well.
-
Add NY-ESO-1 peptides (final concentration typically 1-10 µg/mL) or protein.
-
Include positive and negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody diluted in blocking solution.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add Streptavidin-ALP diluted in blocking solution.
-
Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
Add BCIP/NBT substrate solution and incubate in the dark at room temperature.
-
Monitor spot development (typically 5-20 minutes).
-
Stop the reaction by washing the plate thoroughly with deionized water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for NY-ESO-1 Specific T-Cells
This protocol outlines the detection of intracellular IFN-γ, TNF-α, and IL-2 in NY-ESO-1 specific T-cells by flow cytometry.
Materials:
-
PBMCs
-
This compound pool
-
Co-stimulatory antibodies (anti-CD28 and anti-CD49d)
-
Protein transport inhibitors (Brefeldin A and Monensin)
-
FACS tubes or 96-well U-bottom plates
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD4)
-
Fixation/Permeabilization buffers
-
Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete culture medium.
-
Add co-stimulatory antibodies and the this compound pool.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing a cocktail of fluorescently-conjugated antibodies against intracellular cytokines.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer, followed by one wash with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on lymphocyte populations and then on CD4+ and CD8+ T-cells to determine the percentage of cells producing each cytokine.
-
Generation of NY-ESO-1 Specific T-Cell Clones
This protocol provides a general framework for the in vitro generation and expansion of NY-ESO-1 specific T-cell clones.
Materials:
-
PBMCs from a patient or a healthy donor with a relevant HLA type.
-
NY-ESO-1 peptides
-
Complete T-cell medium (e.g., RPMI 1640 with 10% human serum, IL-2, IL-7, IL-15)
-
Irradiated allogeneic feeder cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
96-well round-bottom plates
-
Limiting dilution cloning supplies
Procedure:
-
In Vitro Sensitization:
-
Co-culture PBMCs (2 x 10^6 cells/mL) with NY-ESO-1 peptides (1-10 µg/mL) in complete T-cell medium.
-
After 3-4 days, add low-dose IL-2 (e.g., 20 IU/mL).
-
Restimulate the T-cells weekly with peptide-pulsed, irradiated autologous or allogeneic PBMCs as antigen-presenting cells.
-
-
Isolation of Antigen-Specific T-Cells:
-
After 2-3 rounds of stimulation, assess the frequency of NY-ESO-1 specific T-cells using ELISpot or ICS.
-
Isolate antigen-specific T-cells using methods such as IFN-γ capture assay or sorting based on activation markers (e.g., CD137).
-
-
Cloning by Limiting Dilution:
-
Plate the enriched NY-ESO-1 specific T-cells at a concentration of 0.3-1 cell/well in 96-well round-bottom plates.
-
Add irradiated allogeneic feeder cells, PHA, and high-dose IL-2 to each well.
-
Culture for 10-14 days.
-
-
Expansion and Screening of Clones:
-
Visually inspect the plates for T-cell growth.
-
Expand the growing clones into larger culture vessels.
-
Screen the clones for NY-ESO-1 specificity using a cytotoxicity assay (e.g., 51Cr-release assay) against peptide-pulsed target cells or NY-ESO-1 expressing tumor cells, or by IFN-γ ELISpot/ICS.
-
-
Large-Scale Expansion:
-
Further expand the confirmed NY-ESO-1 specific T-cell clones using rapid expansion protocols, which typically involve co-culture with irradiated feeder cells, anti-CD3 antibody (OKT3), and high concentrations of IL-2.
-
This guide provides a foundational understanding of the mechanisms driving NY-ESO-1 immunogenicity and offers practical insights for researchers in the field. The provided data, diagrams, and protocols serve as a valuable resource for the design and execution of experiments aimed at harnessing the therapeutic potential of this promising tumor antigen.
References
- 1. Rapid generation of NY-ESO-1-specific CD4+ THELPER1 cells for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical analysis of NY-ESO-1 antigen expression in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 4. Immunohistochemical assessment of NY-ESO-1 expression in esophageal adenocarcinoma resection specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The spontaneous CD8+ T-cell response to HLA-A2-restricted NY-ESO-1b peptide in hepatocellular carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor-infiltrating NY-ESO-1–specific CD8+ T cells are negatively regulated by LAG-3 and PD-1 in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and qualitative assessment of circulating NY-ESO-1 specific CD4+ T cells in cancer-free individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. High-Affinity TCRs Generated by Phage Display Provide CD4+ T Cells with the Ability to Recognize and Kill Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. jitc.bmj.com [jitc.bmj.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Research of NY-ESO-1 as a Tumor Antigen
This technical guide provides a comprehensive overview of the foundational research on New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), a pivotal cancer/testis antigen. It details its discovery, expression profile, immunogenicity, and the initial therapeutic strategies that established it as a promising target for cancer immunotherapy.
Discovery and Initial Characterization
NY-ESO-1 was first identified in 1997 by Chen et al. using the SEREX (Serological analysis of recombinant cDNA expression libraries) technique.[1][2][3][4][5] This methodology was designed to identify tumor antigens that elicit a high-titer IgG antibody response in cancer patients.[6][7] The process involved creating a cDNA library from the tumor tissue of a patient with esophageal squamous cell carcinoma, which was then screened with the same patient's serum to identify reactive clones.[1][3][4]
NY-ESO-1 is encoded by the CTAG1B gene, located on chromosome Xq28.[1] It is a member of the Cancer/Testis (CT) antigen family, a group of proteins typically expressed in immune-privileged germ cells (spermatogonia and primary spermatocytes in the testis) and placental trophoblasts, but not in other normal somatic tissues.[1][2][8][9] Their re-expression in various types of malignant tumors makes them ideal targets for immunotherapy due to the low risk of off-target toxicities.[1][10]
NY-ESO-1 Expression in Normal and Malignant Tissues
Early research established that NY-ESO-1 expression is highly tumor-specific. Immunohistochemistry and reverse transcription-PCR (RT-PCR) studies revealed its absence in normal adult somatic tissues, with the exception of testicular germ cells and placental trophoblasts.[2][8][9] In contrast, a significant percentage of various cancers showed re-expression of the antigen. The expression is often heterogeneous within a tumor.[9]
Table 1: Frequency of NY-ESO-1 Expression in Various Tumor Types (Early Studies)
| Tumor Type | Method | Expression Frequency (%) | References |
|---|---|---|---|
| Myxoid/Round Cell Liposarcoma | IHC/RT-PCR | 89 - 100% | [4][10] |
| Synovial Sarcoma | IHC/RT-PCR | 80% | [4][10] |
| Neuroblastoma | IHC/RT-PCR | 82% | [4][10] |
| Melanoma | IHC/RT-PCR | 28 - 46% | [4][10][11][12] |
| Ovarian Cancer | IHC/RT-PCR | 25 - 43% | [4][10][12][13] |
| Esophageal Cancer | IHC/RT-PCR | 24 - 33% | [12][13] |
| Bladder Cancer | IHC/RT-PCR | 32% | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | IHC/RT-PCR | 15 - 20% | [12][13][14] |
| Breast Cancer | IHC/RT-PCR | 10 - 30% | [2][12][13] |
| Prostate Cancer | IHC/RT-PCR | 25% | [12][13] |
| Hepatocellular Carcinoma | IHC/RT-PCR | 11% |[1][13] |
Note: Frequencies can vary based on detection method, antibody clone, and patient cohort.
Spontaneous Immunogenicity of NY-ESO-1
A key feature of NY-ESO-1 that propelled it into the forefront of immunotherapy research is its remarkable ability to spontaneously elicit both humoral (antibody) and cellular (T-cell) immune responses in patients whose tumors express the antigen.[1][4][13][15] This inherent immunogenicity suggested that the immune system could recognize and potentially target cancer cells expressing NY-ESO-1.
-
Humoral Response: A significant portion of patients with advanced, NY-ESO-1-positive tumors develop high-titer IgG antibodies against the antigen.[16] The presence and titer of these antibodies often correlate with disease progression.[1][16]
-
Cellular Response: The first report of a combined humoral and cellular response was in a metastatic melanoma patient.[1] Subsequent studies identified specific HLA-A2 restricted epitopes recognized by CD8+ cytotoxic T-lymphocytes (CTLs).[4][16] It was found that over 90% of patients with NY-ESO-1 antibodies also had detectable NY-ESO-1-specific CD8+ T-cells.[16] CD4+ helper T-cell responses have also been identified, which are crucial for orchestrating a robust and durable anti-tumor immune attack.[4][13]
Table 2: Spontaneous Immune Response in Patients with NY-ESO-1+ Tumors
| Immune Response | Patient Cohort | Frequency of Response | References |
|---|---|---|---|
| Antibody (IgG) | Advanced NY-ESO-1+ Cancers | 40 - 50% | [16] |
| CD8+ T-cell | NY-ESO-1 Antibody-Positive Patients | >90% | [16] |
| CD4+ T-cell | Varied NY-ESO-1+ Cancers | Detected, frequency varies |[13] |
Early Immunotherapy Strategies and Clinical Trials
The restricted expression and high immunogenicity of NY-ESO-1 made it an immediate candidate for therapeutic cancer vaccines. Early phase I trials focused on establishing safety and determining the optimal methods for inducing or augmenting NY-ESO-1-specific immune responses.
Common strategies included:
-
Peptide Vaccines: Using specific, short HLA-A2-binding peptides from the NY-ESO-1 protein, often mixed with an adjuvant like Montanide or GM-CSF to stimulate an immune response.[13][16]
-
Recombinant Proteins: Immunizing with the full-length NY-ESO-1 protein, typically formulated with a potent adjuvant like ISCOMATRIX, to provide a broader range of epitopes for both CD4+ and CD8+ T-cells.[13][17]
-
Viral Vectors: Employing recombinant viruses, such as vaccinia and fowlpox, to deliver the genetic code for NY-ESO-1 directly into host cells for in-vivo antigen expression and presentation.[17]
Table 3: Summary of Selected Early NY-ESO-1 Vaccine Clinical Trials
| Trial / Strategy | Immunogen | Adjuvant / Vehicle | Key Immunological Findings | Clinical Outcome | Reference |
|---|---|---|---|---|---|
| Peptide Vaccination | 3 HLA-A2 binding peptides | None (intradermal) | Primary CD8+ T-cell responses induced in antibody-negative patients. | Stabilization of disease and regression of individual metastases in 3/5 patients. | [16] |
| Peptide Vaccination | NY-ESO-1 157-170 peptide | Incomplete Freund's Adjuvant (IFA) | Elicited specific HLA-DP4-restricted CD4+ T-cell responses. | Not the primary endpoint, focused on enhancing CD8+ response via CD4+ help. | [13] |
| Recombinant Protein | Full-length NY-ESO-1 | ISCOMATRIX | Induced integrated antibody, CD4+, and CD8+ T-cell responses. | Associated with long disease-free survival in resected melanoma. | [17] |
| Poxvirus Vectors | rVaccinia-NY-ESO-1 & rFowlpox-NY-ESO-1 | Poxvirus | Induced antibody, CD8+, and CD4+ T-cell responses in a high proportion of patients. | CD8+ T-cell clones lysed NY-ESO-1+ melanoma cells. |[17] |
Key Experimental Protocols
The following are detailed methodologies for the core experiments used in early NY-ESO-1 research.
SEREX (Serological Analysis of Recombinant cDNA Expression Libraries)
This technique was pivotal for the discovery of NY-ESO-1.[6][7]
-
Library Construction:
-
Extract total RNA from a fresh tumor specimen.
-
Purify mRNA using oligo(dT)-cellulose chromatography.
-
Synthesize double-stranded cDNA from the purified mRNA using reverse transcriptase.
-
Ligate the cDNA into a bacteriophage expression vector (e.g., λ-ZAP).
-
Package the recombinant phage into infectious particles to create a cDNA expression library.
-
-
Serum Preparation:
-
Obtain serum from the same patient (autologous screening).
-
Pre-absorb the serum with E. coli and bacteriophage lysates to remove antibodies against bacterial and phage proteins, minimizing background reactivity.[3]
-
-
Immunoscreening:
-
Infect a lawn of E. coli with the phage library and incubate to form plaques. Each plaque represents a single cDNA clone expressing a unique tumor protein.
-
Transfer the proteins from the plaques onto a nitrocellulose membrane.
-
Incubate the membrane with the pre-absorbed patient serum (diluted 1:1000 to 1:10000) to allow patient IgG to bind to target antigens.[6]
-
Wash the membrane to remove non-specific antibodies.
-
Incubate with a secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG).
-
Add a chromogenic substrate to visualize plaques containing antigens recognized by the patient's serum.
-
-
Clone Isolation and Analysis:
-
Isolate positive phage plaques from the master plate.
-
Perform secondary and tertiary rounds of screening to ensure clonal purity.
-
Excise the plasmid from the purified positive phage clone.
-
Sequence the cDNA insert to identify the gene encoding the immunogenic antigen.[3]
-
Detection of NY-ESO-1 Specific Antibodies (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) was the standard method for detecting and quantifying anti-NY-ESO-1 antibodies in patient serum.
-
Plate Coating: Coat 96-well microtiter plates with recombinant full-length NY-ESO-1 protein at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% non-fat milk) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add patient serum, diluted in blocking buffer (e.g., starting at 1:100), to the wells. Include positive and negative control sera. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plates thoroughly. Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates again. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Allow the color to develop in the dark.
-
Analysis: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is determined by the highest dilution of serum that gives a positive signal above the background.
Detection of NY-ESO-1 Specific T-cells (ELISPOT and Tetramer Staining)
These assays were crucial for quantifying the cellular immune response.
A. IFN-γ ELISPOT Assay
-
Plate Preparation: Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash and block the plate. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood. Add 2x10⁵ PBMCs per well.
-
Stimulation: Add the stimulating antigen, which could be an NY-ESO-1 peptide pool (for CD4+ and CD8+ responses) or a specific known peptide epitope (e.g., NY-ESO-1₁₅₇₋₁₆₅ for HLA-A2+ patients). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody. Incubate, then wash. Add streptavidin-alkaline phosphatase and incubate.
-
Analysis: Wash the plate and add a substrate (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted. Count the spots using an automated ELISPOT reader. The number of spots corresponds to the frequency of antigen-specific T-cells.
B. MHC-Tetramer Staining
-
Tetramer Reagent: Synthesize a specific MHC-peptide tetramer (e.g., HLA-A2 molecule folded with the NY-ESO-1₁₅₇₋₁₆₅ peptide). The tetramer is labeled with a fluorochrome (e.g., PE or APC).
-
Cell Staining: Isolate PBMCs from patient blood.
-
Incubation: Incubate 1x10⁶ PBMCs with the fluorescently labeled NY-ESO-1 tetramer for 30-60 minutes at 37°C or room temperature in the dark.
-
Surface Marker Staining: Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD3 and anti-CD8, to the cell suspension. Incubate for 30 minutes at 4°C.
-
Analysis: Wash the cells to remove unbound reagents. Acquire the cells on a flow cytometer. Gate on the CD3+ and then the CD8+ T-cell populations. The percentage of cells that are positive for both CD8 and the NY-ESO-1 tetramer represents the frequency of NY-ESO-1-specific cytotoxic T-lymphocytes.
References
- 1. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-ESO-1: a promising cancer testis antigen for sarcoma immunotherapy and diagnosis - Smith - Chinese Clinical Oncology [cco.amegroups.org]
- 3. The journey from autologous typing to SEREX, NY-ESO-1, and Cancer/Testis antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 5. NY-ESO-1 antigen-reactive T cell receptors exhibit diverse therapeutic capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serological analysis of expression cDNA libraries (SEREX): an immunoscreening technique for identifying immunogenic tumor antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NY-ESO-1 expression in solid tumors predicts prognosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Expression of MAGE-A and NY-ESO-1 in Primary and Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. NY-ESO-1: review of an immunogenic tumor antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
NY-ESO-1: A Comprehensive Technical Guide to a Prominent Cancer-Testis Antigen
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
New York, NY - This technical guide provides a comprehensive overview of the New York esophageal squamous cell carcinoma 1 (NY-ESO-1), a leading cancer-testis (CT) antigen that has garnered significant attention in the field of cancer immunotherapy. This document details the molecular characteristics, expression profile, immunogenicity, and therapeutic targeting of NY-ESO-1, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Introduction to NY-ESO-1: A Premier Cancer-Testis Antigen
NY-ESO-1, also known as CTAG1B (Cancer/Testis Antigen 1B), is an 18-kDa protein composed of 180 amino acids.[1] It was first identified in a patient with esophageal squamous cell carcinoma through serological analysis of recombinant cDNA expression libraries (SEREX).[2][3] As a member of the cancer-testis antigen family, its expression is normally restricted to immune-privileged germ cells of the testis in healthy adults, but it becomes aberrantly re-expressed in a wide variety of malignant tumors.[3][4][5] This tumor-specific expression pattern, coupled with its potent immunogenicity, makes NY-ESO-1 an exceptionally attractive target for cancer immunotherapy with the potential for minimal off-tumor toxicity.[4][5]
Molecular Profile and Function
The gene encoding NY-ESO-1, CTAG1B, is located on the X chromosome at position Xq28.[5][6] The protein structure of NY-ESO-1 features a glycine-rich N-terminal region and a hydrophobic C-terminal region containing a Pcc-1 domain.[1][6] While its precise biological function is not fully elucidated, the presence of the Pcc-1 domain suggests a potential role in cell cycle progression and growth.[1] Its co-expression with other MAGE family CTAs further supports its potential involvement in cell cycle regulation and apoptosis.[1]
Expression Profile of NY-ESO-1
Expression in Normal Tissues
In healthy adult tissues, NY-ESO-1 expression is predominantly confined to the spermatogonia and primary spermatocytes in the testes.[7] It is also expressed in placental cells during embryonic development, with detectable levels as early as 13 weeks, peaking at 22-24 weeks.[1][5] This highly restricted expression pattern in adult somatic tissues is a key characteristic that makes it a prime target for cancer therapies, as it minimizes the risk of targeting healthy cells.[4]
Aberrant Expression in Malignant Tissues
NY-ESO-1 is aberrantly expressed in a broad spectrum of human cancers, although the frequency of expression varies among different tumor types. This differential expression is a critical consideration for patient selection in clinical trials and for the development of targeted therapies.
| Cancer Type | Frequency of NY-ESO-1 Expression (%) |
| Myxoid and Round Cell Liposarcoma | 89-100%[5][6] |
| Neuroblastoma | 82%[5][6] |
| Synovial Sarcoma | 80%[5][6] |
| Melanoma | 46%[5][6] |
| Ovarian Cancer | 43%[5][6] |
| Bladder Cancer | 20-30%[8] |
| Esophageal Cancer | 25-30%[9] |
| Hepatocellular Cancer | 11%[1] |
| Non-Small Cell Lung Cancer | 20-30%[8] |
| Breast Cancer | 7%[1] |
| Prostate Cancer | 10%[1] |
Table 1: Frequency of NY-ESO-1 Expression in Various Human Cancers.
Immunogenicity of NY-ESO-1
A defining feature of NY-ESO-1 is its ability to elicit spontaneous and integrated humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses in cancer patients.[1][5] This inherent immunogenicity is a significant advantage for its use in immunotherapy.
Humoral Immune Response
The presence of serum antibodies against NY-ESO-1 is frequently observed in patients with NY-ESO-1-expressing tumors.[1] The frequency of these antibodies often correlates with disease stage, increasing as the cancer progresses.[1][6] For instance, in esophageal cancer, the detection rate of NY-ESO-1 antibodies increases from 16% in stage I to 42% in stage IV.[1]
| Cancer Type | Frequency of Serum NY-ESO-1 Antibodies (%) |
| Esophageal Cancer | 32%[1] |
| Lung Cancer | 13%[1] |
| Hepatocellular Cancer | 11%[1] |
| Prostate Cancer | 10%[1] |
| Gastric Cancer | 10%[1] |
| Colorectal Cancer | 8%[1] |
| Breast Cancer | 7%[1] |
Table 2: Frequency of Spontaneous NY-ESO-1 Humoral Response in Different Cancers.
Cellular Immune Response
NY-ESO-1 can also induce robust CD4+ and CD8+ T-cell responses.[10] Specific epitopes of the NY-ESO-1 protein are presented on the surface of cancer cells by major histocompatibility complex (MHC) class I and class II molecules, leading to their recognition and destruction by cytotoxic T lymphocytes (CTLs) and helper T cells.[6][10] The most immunogenic peptides identified are NY-ESO-1157–165 for CD8+ T-cell responses and NY-ESO-180–109 for CD4+ T-cell responses.[1]
Therapeutic Targeting of NY-ESO-1
The unique characteristics of NY-ESO-1 have made it a focal point for the development of various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies.
Cancer Vaccines
Several vaccine platforms have been developed to induce or enhance the immune response against NY-ESO-1. These include:
-
Peptide Vaccines: Utilize specific immunogenic epitopes of the NY-ESO-1 protein to stimulate T-cell responses.[11]
-
Protein Vaccines: Use the full-length NY-ESO-1 protein, often with an adjuvant to boost the immune response.[11]
-
DNA and mRNA Vaccines: Deliver the genetic code for NY-ESO-1, allowing the patient's own cells to produce the antigen and present it to the immune system.[11][12]
-
Vector-Based Vaccines: Employ viral or bacterial vectors to deliver the NY-ESO-1 antigen.[11]
Adoptive Cell Therapy (ACT)
Adoptive cell therapy involves the ex vivo engineering of a patient's own T cells to recognize and attack cancer cells expressing NY-ESO-1. Two main approaches are:
-
T-Cell Receptor (TCR) Engineered T Cells: T cells are genetically modified to express a TCR that specifically recognizes NY-ESO-1 peptides presented by MHC molecules on tumor cells.[4]
-
Chimeric Antigen Receptor (CAR) T Cells: T cells are engineered with a synthetic receptor that directly recognizes the NY-ESO-1 protein on the surface of cancer cells.[4]
Clinical trials of NY-ESO-1-targeted ACT have shown promising results, particularly in patients with synovial sarcoma and melanoma.[1]
Experimental Protocols
Immunohistochemistry (IHC) for NY-ESO-1 Detection
Objective: To detect the presence and localization of the NY-ESO-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., serum-free) for 20 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary monoclonal antibody against NY-ESO-1 (e.g., clone E978) at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with a wash buffer (e.g., TBS-T).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides.
-
Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for CTAG1B mRNA Detection
Objective: To detect the expression of the CTAG1B gene (encoding NY-ESO-1) at the mRNA level in tissue or cell samples.
Methodology:
-
RNA Extraction:
-
Extract total RNA from fresh, frozen, or FFPE tissue samples using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using primers specific for the CTAG1B gene.
-
Forward Primer Example: 5'-CACACAGGATCCATGGATGCTGCAGATGCGG-3'
-
Reverse Primer Example: 5'-GACAGTCGACCTAGCGCTCGGGCATGCTGTG-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates CTAG1B expression.
-
Signaling and Therapeutic Pathways
The following diagrams illustrate the key pathways involved in NY-ESO-1 antigen presentation and the workflow for adoptive T-cell therapy.
Caption: MHC Class I antigen presentation pathway for NY-ESO-1.
Caption: Workflow for NY-ESO-1 targeted adoptive cell therapy.
Conclusion
NY-ESO-1 stands out as a highly promising target for cancer immunotherapy due to its restricted expression in normal tissues and its potent immunogenicity. The ongoing research and clinical trials targeting NY-ESO-1 are paving the way for novel and effective treatments for a variety of cancers. This guide provides a foundational understanding of NY-ESO-1, which is essential for the continued development of innovative cancer therapies.
References
- 1. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 (D1Q2U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. CTAG1B - Wikipedia [en.wikipedia.org]
- 4. What are NY-ESO-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 6. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcp.bmj.com [jcp.bmj.com]
- 8. Immunohistochemical analysis of NY-ESO-1 antigen expression in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 11. NY-ESO-1 antigen: A promising frontier in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spontaneous Immune Response Against NY-ESO-1 in Cancer Patients
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: NY-ESO-1 as a Premier Target in Immuno-Oncology
New York esophageal squamous cell carcinoma 1 (NY-ESO-1), a member of the cancer-testis antigen (CTA) family, represents one of the most immunogenic tumor antigens identified to date.[1][2][3][4][5][6][7] Its expression in healthy adults is restricted to germ cells in the testis, which lack HLA molecule expression, rendering it immunologically silent.[3][4][8] However, NY-ESO-1 is aberrantly re-expressed in a wide range of malignancies, including melanoma, synovial sarcoma, multiple myeloma, ovarian cancer, and non-small cell lung cancer.[1][3][4][9][10][11][12]
This tumor-specific expression profile, combined with its remarkable ability to spontaneously elicit integrated humoral (antibody) and cellular (T cell) immune responses in cancer patients, positions NY-ESO-1 as an ideal target for various immunotherapeutic strategies, including cancer vaccines and adoptive T cell therapies.[1][3][4][6][13] Understanding the nuances of the natural, spontaneous immune response against NY-ESO-1 is critical for designing and optimizing these next-generation cancer treatments. This guide provides a detailed overview of the quantitative aspects of this response, the underlying cellular pathways, and the key experimental protocols used for its detection and characterization.
Quantitative Analysis of NY-ESO-1 Expression and Spontaneous Immunity
The frequency of NY-ESO-1 expression and the subsequent immune response varies significantly across different cancer types and disease stages. A spontaneous, integrated immune response, characterized by the simultaneous presence of NY-ESO-1 specific antibodies, CD4+ T helper cells, and CD8+ cytotoxic T lymphocytes, is a hallmark of this antigen's immunogenicity.[5][7][14]
Frequency of NY-ESO-1 Expression and Correlated Immune Response
The presence of a humoral response (seropositivity) is strongly correlated with the existence of a cellular response. In patients with NY-ESO-1-expressing tumors, approximately 40-50% develop detectable antibodies.[2] Notably, a high percentage of these seropositive patients also exhibit detectable CD8+ and CD4+ T cell responses.[2][5][7]
| Cancer Type | NY-ESO-1 Expression Frequency (%) | Spontaneous Antibody Response (%) (in patients with NY-ESO-1+ tumors) | Reference |
| Epithelial Ovarian Cancer (EOC) | 43% (by RT-PCR and/or IHC) | 30% | [10] |
| Malignant Melanoma (Metastatic) | 32% (by IHC) | ~40-50% | [2][9] |
| Malignant Melanoma (Primary) | 13% (by IHC) | Lower, associated with advanced stage | [9] |
| Bladder Cancer (High-Grade TCC) | 31-48% (by RT-PCR and/or IHC) | Infrequent, but detected | [15] |
| Multiple Myeloma (Advanced) | Up to 60% | Correlated with T cell immunity | [12] |
| Esophageal Cancer | Not specified, but highest frequency | 32% | [3] |
| Lung Cancer | Not specified | 13% | [3] |
| Hepatocellular Carcinoma | Not specified | 11% | [3] |
Correlation of NY-ESO-1 Immunity with Clinical Outcomes
The prognostic value of a spontaneous immune response to NY-ESO-1 is an area of active investigation, with some studies suggesting a link to improved survival, particularly in the context of immunotherapy.
| Cancer Type | Parameter | Finding | Reference |
| Solid Tumors (Meta-analysis) | NY-ESO-1 Expression | Associated with worse Overall Survival (OS) (HR: 1.41) and Progression-Free Survival (PFS) (HR: 1.62). | [16] |
| Metastatic Melanoma | Circulating NY-ESO-1 T-cells | Associated with better prognosis, improving OS from 6 to 21 months. | [3] |
| Metastatic Melanoma (Ipilimumab treated) | Integrated Ab and CD8+ T-cell response | Showed a significant survival advantage (P = 0.01). | [17] |
| Malignant Melanoma | NY-ESO-1 Expression | Associated with thicker primary lesions and higher frequency of metastatic disease. | [9] |
| Epithelial Ovarian Cancer | NY-ESO-1 Expression | No statistically significant relation to survival. | [10] |
Core Signaling and Antigen Presentation Pathways
The generation of a spontaneous immune response to NY-ESO-1 involves a coordinated series of events, beginning with the processing of the antigen by professional antigen-presenting cells (APCs), such as dendritic cells (DCs), and culminating in the activation of antigen-specific T cells.
NY-ESO-1 Antigen Presentation
NY-ESO-1 is an intracellular protein. For CD8+ T cells to recognize it, its peptides must be presented on MHC class I molecules. This is primarily achieved through cross-presentation, where exogenous antigens (e.g., from dying tumor cells) are taken up by DCs and channeled into the MHC class I pathway.[18][19] CD4+ T cells are activated through the classical MHC class II pathway, where DCs present peptides from endocytosed proteins.
Figure 1: Integrated spontaneous immune response to NY-ESO-1.
T Cell Activation Signaling
Upon recognition of the NY-ESO-1 peptide-MHC complex by the T cell receptor (TCR), a cascade of intracellular signaling events is initiated. This process, which requires co-stimulation (e.g., CD28:B7), leads to T cell activation, proliferation, and the acquisition of effector functions, such as cytokine production (e.g., IFN-γ, TNF-α) and cytotoxicity. Checkpoint molecules like PD-1 and LAG-3 can negatively regulate this process, and their expression is often observed on tumor-infiltrating NY-ESO-1-specific T cells.[20]
Figure 2: Simplified TCR signaling pathway upon NY-ESO-1 recognition.
Methodologies for Detecting Spontaneous Immune Responses
Standardized, reproducible assays are essential for monitoring immune responses in research and clinical settings.[2] The Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) with flow cytometry are two of the most common methods for quantifying NY-ESO-1-specific T cell responses.
Experimental Workflow for T Cell Response Detection
The general workflow involves isolating peripheral blood mononuclear cells (PBMCs) from patient blood, stimulating them with specific NY-ESO-1 peptides, and then using a functional readout like ELISpot or ICS to detect responding T cells.
Figure 3: General workflow for detecting NY-ESO-1 specific T cells.
Protocol: Intracellular Cytokine Staining (ICS) for NY-ESO-1 Specific T Cells
This protocol outlines the key steps for identifying cytokine-producing T cells in response to NY-ESO-1 peptides via flow cytometry.
1. Cell Preparation and Stimulation:
-
Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Distribute 1 mL of cell suspension into 1.5 mL tubes or a 24-well plate.
-
Add this compound(s) (e.g., NY-ESO-1₁₅₇₋₁₆₅ for HLA-A2+ patients) to a final concentration of 1-10 µg/mL.[21] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or Staphylococcal enterotoxin B).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
2. Protein Transport Inhibition:
-
Add a protein transport inhibitor, such as Brefeldin A (final concentration ~10 µg/mL) or Monensin.[21][22][23] This traps cytokines intracellularly.
-
Incubate for an additional 4-6 hours (or overnight for some protocols) at 37°C, 5% CO₂.
3. Surface Marker Staining:
-
Harvest cells and wash with ice-cold FACS buffer (PBS + 1-2% BSA/FCS + 0.05% Sodium Azide).
-
Resuspend the cell pellet in 50-100 µL of FACS buffer containing pre-titrated fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4, and a viability dye).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer to remove unbound antibodies.
4. Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of a fixation buffer (e.g., 1-4% paraformaldehyde).
-
Incubate for 20 minutes at room temperature in the dark.[24][25]
-
Wash cells once with FACS buffer.
-
Resuspend the fixed cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% Saponin or a commercial permeabilization solution).[22][25] Incubate for 10 minutes at room temperature.
5. Intracellular Staining:
-
Add pre-titrated fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) directly to the permeabilization buffer containing the cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
6. Acquisition and Analysis:
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire data on a flow cytometer as soon as possible.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. The frequency of the NY-ESO-1 specific response is determined by the percentage of cells positive for the cytokine(s) of interest in the peptide-stimulated sample after subtracting the background from the negative control sample.
Protocol: Enzyme-Linked Immunospot (ELISpot) Assay
This protocol outlines the detection of individual cytokine-secreting T cells, most commonly IFN-γ.
1. Plate Preparation:
-
Coat a 96-well PVDF membrane plate with a capture antibody (e.g., anti-human IFN-γ) overnight at 4°C.
-
Wash the plate 3-4 times with sterile PBS to remove unbound antibody.
-
Block the plate with sterile blocking buffer (e.g., RPMI + 10% FCS) for 1-2 hours at 37°C to prevent non-specific binding.
2. Cell Plating and Stimulation:
-
While the plate is blocking, prepare PBMCs as described in the ICS protocol.
-
Remove the blocking buffer from the plate.
-
Add 2-5 x 10⁵ PBMCs per well in complete RPMI medium.
-
Add NY-ESO-1 peptides (and controls) to the appropriate wells.
-
Incubate the plate for 18-48 hours at 37°C, 5% CO₂.
3. Detection and Development:
-
Wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add a biotinylated detection antibody (e.g., biotinylated anti-human IFN-γ) and incubate for 1.5-2 hours at room temperature.
-
Wash the plate 3-4 times with PBST.
-
Add a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate at the site of the cytokine-antibody complex.
-
Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing with distilled water.
4. Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
The frequency of antigen-specific T cells is calculated by subtracting the mean number of spots in the negative control wells from the mean number of spots in the peptide-stimulated wells.
Conclusion
The spontaneous immune response to NY-ESO-1 in cancer patients provides a powerful paradigm for understanding anti-tumor immunity. This integrated response, involving B cells, CD4+ T cells, and CD8+ T cells, underscores the antigen's potent immunogenicity. The quantitative relationship between antigen expression, the presence of specific antibodies and T cells, and clinical outcomes continues to inform the development of targeted immunotherapies. Methodologies such as ICS and ELISpot are indispensable tools for researchers and clinicians, enabling the precise monitoring of these responses and the evaluation of therapeutic efficacy. As the field advances, a deeper understanding of the mechanisms that initiate and sustain this spontaneous immunity will be paramount to fully harnessing the therapeutic potential of targeting NY-ESO-1.
References
- 1. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survey of naturally occurring CD4+ T cell responses against NY-ESO-1 in cancer patients: Correlation with antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. What are NY-ESO-1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Expression of the cancer/testis antigen NY-ESO-1 in primary and metastatic malignant melanoma (MM) - correlation with prognostic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. NY-ESO-1 specific TCR engineered T-cells mediate sustained antigen-specific antitumor effects in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. NY-ESO-1 expression in solid tumors predicts prognosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. Cross-presentation of NY-ESO-1 cytotoxic T lymphocyte epitope fused to human heat shock cognate protein 70 by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tumor-infiltrating NY-ESO-1–specific CD8+ T cells are negatively regulated by LAG-3 and PD-1 in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry and intracellular cytokine staining [bio-protocol.org]
- 22. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. med.virginia.edu [med.virginia.edu]
- 25. Intracellular Cytokine Staining Protocol [anilocus.com]
The Role of NY-ESO-1 in Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York-esophageal squamous cell carcinoma-1 (NY-ESO-1), also known as CTAG1B, is a member of the cancer-testis antigen (CTA) family.[1][2] CTAs are characterized by their restricted expression in normal adult tissues, primarily in the testis and placenta, and their aberrant expression in a wide variety of malignant tumors.[1][3] This tumor-specific expression pattern, coupled with its high immunogenicity, has positioned NY-ESO-1 as a prime target for cancer immunotherapy.[4][5][6] This technical guide provides an in-depth overview of the role of NY-ESO-1 in tumor progression, including its expression in various cancers, its prognostic value, associated signaling pathways, and its utility as a biomarker and therapeutic target.
Data Presentation: NY-ESO-1 Expression and Clinical Significance
The expression of NY-ESO-1 varies significantly across different tumor types and is often associated with advanced disease and poorer clinical outcomes.[1][3]
| Cancer Type | Expression Frequency (%) | Correlation with Prognosis | Reference(s) |
| Myxoid and Round Cell Liposarcoma | 89-100 | Associated with advanced tumor stage | [3][4] |
| Neuroblastoma | 82 | - | [3][4] |
| Synovial Sarcoma | 80 | Associated with the presence of necrosis and advanced tumor stage | [3][4] |
| Melanoma | 13-46 | Associated with reduced relapse-free survival | [3][4][7] |
| Ovarian Cancer | 43 | No significant correlation in some studies | [1][4] |
| Non-Small Cell Lung Cancer (NSCLC) | 10-30 | Hypomethylation and increased expression associated with reduced overall survival | [3][8] |
| Head and Neck Cancer | 4.3-30 | Simultaneous cytoplasmic and nuclear expression associated with reduced overall survival | [1][3][9] |
| Hepatocellular Carcinoma | - | Associated with a higher risk of recurrence and shorter survival | [1] |
| Multiple Myeloma | 60 (with cytogenetic abnormalities) | Associated with poor prognosis | [1][10] |
| Breast Cancer | 7-40 | May be associated with improved prognosis in some cases | [1][3] |
| Squamous Cell Carcinomas | 7.9-45 | Higher expression in metastatic versus primary tumors | [7][11] |
| Adenocarcinomas | 0.9-10 | Low expression | [7][11] |
Signaling Pathways and Molecular Mechanisms
While the precise molecular functions of NY-ESO-1 are still under investigation, several key interactions and pathways have been identified that contribute to its role in tumor progression.
Interaction with MAGE-C1 and Regulation of Cell Cycle and Apoptosis
NY-ESO-1 has been shown to physically interact with another cancer-testis antigen, MAGE-C1.[1] This interaction is thought to play a role in cell cycle progression and apoptosis, given the known functions of MAGE family proteins in these processes.[1][4] The Pcc-1 domain within NY-ESO-1 further suggests its involvement in cell cycle progression and growth.[4] The co-expression of NY-ESO-1 and MAGE-C1 is frequently observed in various cancer types, indicating a functional relationship.[1]
Role in the Anti-Tumor Immune Response
NY-ESO-1 is highly immunogenic, capable of eliciting both spontaneous humoral (antibody) and cellular (T-cell) immune responses in cancer patients.[5][6] This immune response is a critical aspect of its role in the tumor microenvironment and its potential as an immunotherapeutic target.
NY-ESO-1 and Epithelial-Mesenchymal Transition (EMT)
The relationship between NY-ESO-1 and epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis, is complex. Some studies suggest a role for CTAs in regulating EMT.[4] However, research in melanoma has shown that NY-ESO-1 expression levels do not significantly change during EMT, suggesting that in this context, it may not be a direct driver of the EMT process itself but could still be a valid target in mesenchymal-like tumor cells.[2]
Experimental Protocols
Accurate and reproducible detection of NY-ESO-1 is crucial for both research and clinical applications. The following are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for NY-ESO-1 Detection
This protocol outlines the steps for detecting NY-ESO-1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-NY-ESO-1 monoclonal antibody (e.g., clone E978)
-
Secondary antibody (e.g., biotinylated anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with diluted anti-NY-ESO-1 primary antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate with DAB substrate until a brown precipitate is visible.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with running tap water.
-
Dehydrate through graded ethanols and xylene.
-
Mount with permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for NY-ESO-1 mRNA Detection
This protocol details the quantification of NY-ESO-1 mRNA expression from tumor tissue or cells.
Materials:
-
Tumor tissue or cell pellet
-
RNA extraction kit (e.g., TRIzol or column-based)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
NY-ESO-1 specific primers and probe (for TaqMan)
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tissue or lyse cells.
-
Extract total RNA according to the kit manufacturer's protocol.
-
Treat with DNase I to remove genomic DNA contamination.
-
Assess RNA quality and quantity (e.g., using a spectrophotometer or Bioanalyzer).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from total RNA using a reverse transcriptase kit.
-
-
Quantitative PCR:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and NY-ESO-1 specific primers (and probe if using TaqMan).
-
Prepare parallel reactions for a reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Include no-template controls and a standard curve for absolute quantification if desired.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NY-ESO-1 and the reference gene.
-
Calculate the relative expression of NY-ESO-1 using the ΔΔCt method.
-
ELISpot Assay for Detecting NY-ESO-1 Specific T-Cell Responses
This protocol describes the enzyme-linked immunospot (ELISpot) assay to quantify NY-ESO-1-specific interferon-gamma (IFN-γ) secreting T-cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Peripheral blood mononuclear cells (PBMCs) from patients
-
NY-ESO-1 peptide pool or protein
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (medium alone)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Coat ELISpot plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash and block the plates.
-
-
Cell Plating and Stimulation:
-
Add patient PBMCs to the wells.
-
Add NY-ESO-1 peptides, positive control, or negative control to the respective wells.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash away cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-AP or -HRP.
-
Wash and add substrate to develop spots.
-
-
Spot Analysis:
-
Stop the reaction by washing with water.
-
Allow the plate to dry.
-
Count the spots using an automated ELISpot reader.
-
Conclusion
NY-ESO-1 remains a compelling target in oncology due to its tumor-restricted expression and high immunogenicity. Its expression is a significant biomarker in several cancers, often correlating with a more aggressive disease phenotype. While its precise molecular functions are still being unraveled, its interaction with MAGE-C1 and its ability to elicit a robust anti-tumor immune response are key aspects of its role in tumor progression. The standardized protocols provided in this guide are intended to facilitate further research into the biology of NY-ESO-1 and the development of novel therapeutic strategies targeting this important cancer-testis antigen.
References
- 1. Physical interaction of two cancer-testis antigens, MAGE-C1 (CT7) and NY-ESO-1 (CT6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Epithelial to Mesenchymal Transition on T Cell Targeting of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 6. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoter hypomethylation of NY-ESO-1, association with clinicopathological features and PD-L1 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Expression of MAGE-A and NY-ESO-1 in Primary and Metastatic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of NY-ESO-1 Gene Expression in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NY-ESO-1 (New York esophageal squamous cell carcinoma 1), encoded by the CTAG1B gene, is a cancer-testis antigen (CTA) whose expression is typically restricted to germ cells in the testis and placenta.[1] Its aberrant re-expression in a wide range of malignancies, including melanoma, sarcoma, and ovarian, lung, and bladder cancers, coupled with its ability to elicit spontaneous and robust humoral and cellular immune responses, makes it a prime target for cancer immunotherapy.[2][3] Understanding the molecular mechanisms that govern its expression in tumors is critical for the development of effective NY-ESO-1-targeted therapies. This technical guide provides an in-depth overview of the core regulatory pathways controlling NY-ESO-1 expression, with a focus on epigenetic and transcriptional mechanisms. It includes detailed experimental protocols for key analytical techniques and presents quantitative data in a structured format to facilitate research and development efforts in this field.
Core Mechanisms of NY-ESO-1 Regulation
The expression of NY-ESO-1 in somatic tissues is tightly silenced, primarily through epigenetic mechanisms. Its re-activation in cancer is a complex process involving the interplay of DNA methylation, histone modifications, and the binding of specific transcription factors to its promoter.
Epigenetic Regulation
DNA Methylation: The primary mechanism for silencing NY-ESO-1 in normal somatic cells is the hypermethylation of the CpG island within its promoter region.[4][5] In tumors that re-express NY-ESO-1, this promoter is significantly hypomethylated.[4][5] There is a strong inverse correlation between the level of promoter methylation and the level of NY-ESO-1 mRNA and protein expression.[4][5] Treatment of cancer cell lines with DNA methyltransferase (DNMT) inhibitors, such as decitabine (B1684300) (5-aza-2'-deoxycytidine), can induce or significantly upregulate NY-ESO-1 expression by demethylating its promoter.[2][6][7] This demethylation can lead to dramatic increases in NY-ESO-1 mRNA levels, with reports of fold increases ranging from 20-30 fold to as high as 23,000-fold in various cancer cell lines.[6][7]
Histone Modifications: The chromatin state of the NY-ESO-1 promoter is also a critical determinant of its expression. In silenced cells, the promoter is associated with repressive histone marks. Conversely, in expressing cells, the promoter is enriched with activating histone marks. The transition from a silenced to an active state involves the removal of repressive marks and the deposition of activating marks, often in concert with DNA demethylation.
Transcriptional Regulation
The expression of NY-ESO-1 is controlled by a dynamic interplay between the transcription factors BORIS (Brother of the Regulator of Imprinted Sites) and CTCF (CCCTC-binding factor).
-
CTCF: This ubiquitous transcription factor typically binds to the NY-ESO-1 promoter in normal somatic cells, contributing to its repression.
-
BORIS (CTCFL): As a cancer-testis antigen itself, BORIS is the paralog of CTCF and is normally expressed only in germ cells. In tumors where BORIS is aberrantly expressed, it can displace CTCF from the NY-ESO-1 promoter. This switch in occupancy from CTCF to BORIS is a key event in the de-repression of NY-ESO-1.[8] BORIS is thought to recruit other transcriptional activators, such as Sp1, to the promoter, further driving gene expression.[8]
Signaling Pathways
While the direct transcriptional regulators are well-defined, the upstream signaling pathways that lead to the aberrant expression of BORIS and subsequent activation of NY-ESO-1 in tumors are still under investigation. Emerging evidence suggests the involvement of pathways crucial for embryonic development and stem cell maintenance, such as the Wnt/β-catenin and TGF-β signaling cascades, in the regulation of BORIS expression.[9][10][11]
The tumor microenvironment also plays a role. For instance, hypoxia, a common feature of solid tumors, can influence gene expression through hypoxia-inducible factors (HIFs), although a direct link to NY-ESO-1 regulation is still being explored.[12][13][14][15]
Quantitative Data on NY-ESO-1 Regulation
The following tables summarize quantitative data from various studies on the expression and epigenetic regulation of NY-ESO-1.
Table 1: NY-ESO-1 Expression in Various Tumor Types
| Tumor Type | Frequency of Expression (%) | Reference |
| Myxoid and Round Cell Liposarcoma | 89-100% | [2] |
| Neuroblastoma | 82% | [2] |
| Synovial Sarcoma | 80% | [2] |
| Melanoma | 46% | [2] |
| Ovarian Cancer | 43% | [2] |
| Bladder Cancer | 18.2% (pT2-4) | [16] |
| Non-Small Cell Lung Cancer | ~15% | [17] |
| Esophageal Cancer | 9-32% | [2][17] |
| Hepatocellular Carcinoma | 3-11% | [2][17] |
| Breast Cancer | 7-38% | [2][18] |
Table 2: Correlation between NY-ESO-1 Promoter Methylation and Expression
| Cell/Tissue Type | Methylation Status | NY-ESO-1 Expression | Key Finding | Reference |
| Lung Cancer Cell Lines | Hypermethylated (>90%) | Negative | Strong inverse correlation | [4][5] |
| Lung Cancer Cell Lines | Hypomethylated (<10%) | Positive | Strong inverse correlation | [4][5] |
| Ovarian Cancer Tumors | Hypomethylated | Positive | Inverse correlation | [19] |
| Ovarian Cancer Tumors | Hypermethylated | Negative | Inverse correlation | [19] |
| Non-Small Cell Lung Cancer | Hypomethylated | Positive | Significant association | [4][20] |
Table 3: Effect of Decitabine on NY-ESO-1 Expression and Methylation
| Cell Line Type | Treatment | Fold Increase in mRNA | Change in Methylation | Reference |
| Colorectal Cancer (MSS) | Decitabine | 20-30 | - | [6] |
| Colorectal Cancer (MSI) | Decitabine | 5-10 | - | [6] |
| Colorectal Cancer | Decitabine | ~10,000-23,000 | - | [7] |
| Lung Cancer (NCI-H1975) | 5-aza-CdR | 128 | 45.6% demethylation | [5] |
| Acute Myeloid Leukemia (Patient Samples) | Decitabine | Variable increase | Significant decrease | [21] |
Signaling and Regulatory Pathways
The following diagrams illustrate the key signaling and regulatory pathways involved in NY-ESO-1 gene expression, as well as the workflows for essential experimental techniques.
Caption: Regulation of NY-ESO-1 expression.
Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.
Caption: Bisulfite Sequencing Workflow.
Caption: Luciferase Reporter Assay Workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the regulation of NY-ESO-1 gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for BORIS/CTCF
This protocol is designed to identify the genomic binding sites of BORIS and CTCF, particularly at the NY-ESO-1 promoter.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-BORIS/CTCFL antibody
-
Anti-CTCF antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cross-linking: Treat 10-20 million tumor cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to an average size of 200-600 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for BORIS, CTCF, or a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit or phenol:chloroform extraction and ethanol precipitation.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align reads to the reference genome and use peak-calling algorithms to identify regions enriched for BORIS or CTCF binding. Analyze the NY-ESO-1 promoter region for enrichment.
Bisulfite Sequencing for DNA Methylation Analysis
This protocol determines the methylation status of individual CpG sites within the NY-ESO-1 promoter.
Materials:
-
Genomic DNA from tumor cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted NY-ESO-1 promoter
-
Taq polymerase
-
dNTPs
-
PCR purification kit
-
Cloning vector (e.g., TOPO TA)
-
Competent E. coli
-
Sanger sequencing reagents
Procedure:
-
Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the NY-ESO-1 promoter region from the bisulfite-converted DNA using primers that do not contain CpG sites and are specific for the converted sequence. During PCR, uracils are amplified as thymines.
-
Cloning: Ligate the purified PCR product into a cloning vector and transform into competent E. coli.
-
Sequencing: Isolate plasmid DNA from 10-15 individual bacterial colonies and sequence the insert using Sanger sequencing.
-
Data Analysis: Align the sequences and compare them to the original untreated sequence. Cytosines that remain as cytosines were methylated, while those that are read as thymines were unmethylated. Calculate the percentage of methylation for each CpG site.
Dual-Luciferase Reporter Assay for Promoter Activity
This assay quantifies the ability of transcription factors to activate the NY-ESO-1 promoter.[22][23][24][25]
Materials:
-
pGL3-Basic vector (or similar) containing the firefly luciferase gene
-
pRL-TK vector (or similar) containing the Renilla luciferase gene
-
Expression vectors for BORIS, CTCF, or other transcription factors of interest
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Construct Reporter Plasmid: Clone the NY-ESO-1 promoter region upstream of the firefly luciferase gene in the pGL3-Basic vector.
-
Cell Culture and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with:
-
The NY-ESO-1 promoter-firefly luciferase reporter plasmid.
-
An expression vector for the transcription factor of interest (e.g., BORIS).
-
The pRL-TK plasmid as an internal control for transfection efficiency.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the reporter genes and transcription factors.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement:
-
Add the Luciferase Assay Reagent II to the cell lysate to measure firefly luciferase activity.
-
Add the Stop & Glo Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the activity in the presence of the transcription factor to a control (e.g., empty expression vector) to determine the fold activation of the NY-ESO-1 promoter.
Conclusion and Future Directions
The regulation of NY-ESO-1 expression in tumors is a multi-layered process, with epigenetic silencing being the dominant mechanism in normal tissues and its reversal, driven by DNA demethylation and the expression of key transcription factors like BORIS, leading to its re-activation in cancer. The ability to manipulate this regulation, for instance through the use of DNMT inhibitors, holds significant promise for enhancing the efficacy of NY-ESO-1-targeted immunotherapies.
Future research should focus on further elucidating the upstream signaling pathways that trigger BORIS expression in different tumor types. A deeper understanding of these pathways could reveal novel therapeutic targets to induce NY-ESO-1 expression and thereby broaden the applicability and effectiveness of immunotherapies targeting this highly immunogenic antigen. Additionally, refining quantitative assays for monitoring NY-ESO-1 expression and its regulatory elements in patient samples will be crucial for patient selection and for assessing treatment responses in clinical trials.
References
- 1. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic potentiation of NY-ESO-1 vaccine therapy in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model [frontiersin.org]
- 4. Promoter hypomethylation of NY-ESO-1, association with clinicopathological features and PD-L1 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synergistic Therapeutic Effects of Low Dose Decitabine and NY-ESO-1 Specific TCR-T Cells for the Colorectal Cancer With Microsatellite Stability [frontiersin.org]
- 7. Treatment with decitabine induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Down-regulation of BORIS/CTCFL efficiently regulates cancer stemness and metastasis in MYCN amplified neuroblastoma cell line by modulating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BORIS/CTCFL expression activates the TGFβ signaling cascade and induces Drp1 mediated mitochondrial fission in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BORIS/CTCFL is an RNA-binding protein that associates with polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of hypoxia-inducible genes by ETS1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia-inducible factor-1 modulates gene expression in solid tumors and influences both angiogenesis and tumor growth. — Department of Oncology [oncology.ox.ac.uk]
- 15. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contrasting effects of DNA demethylation on cancer-germline gene expression in breast cancer and leukemia cells | PLOS One [journals.plos.org]
- 17. The bisulfite genomic sequencing protocol [file.scirp.org]
- 18. epigenome-noe.net [epigenome-noe.net]
- 19. Intertumor and intratumor NY-ESO-1 expression heterogeneity is associated with promoter-specific and global DNA methylation status in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 24. Luciferase Assay System Protocol [worldwide.promega.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
The Immunogenic Landscape of NY-ESO-1: A Technical Guide to CD4+ and CD8+ T Cell Epitopes
For Researchers, Scientists, and Drug Development Professionals
New York-esophageal squamous cell carcinoma 1 (NY-ESO-1), a member of the cancer-testis antigen family, stands as one of the most immunogenic tumor antigens identified to date. Its expression is largely restricted to testicular germ cells and is aberrantly expressed in a wide array of malignant tumors, making it an exceptional target for cancer immunotherapy. The development of robust anti-tumor immune responses, a hallmark of successful immunotherapy, is critically dependent on the recognition of specific peptide epitopes by both CD4+ helper and CD8+ cytotoxic T lymphocytes (CTLs). This technical guide provides a comprehensive overview of the key NY-ESO-1-derived peptide epitopes that elicit CD4+ and CD8+ T cell responses, detailing the experimental protocols for their identification and characterization, and visualizing the associated biological pathways.
Core Concepts in NY-ESO-1 Immunity
The immunogenicity of NY-ESO-1 is evidenced by the spontaneous induction of both humoral (antibody) and cellular (T cell) immune responses in cancer patients.[1][2][3] The presence of NY-ESO-1-specific antibodies is often correlated with the existence of CD8+ T cell responses.[1] This integrated immune response underscores the importance of both T cell subsets in mounting an effective anti-tumor attack. CD8+ T cells are the primary effectors, directly recognizing and killing tumor cells presenting NY-ESO-1 peptides on Major Histocompatibility Complex (MHC) class I molecules. CD4+ T cells, on the other hand, play a crucial orchestrating role by providing help to B cells for antibody production and promoting the activation and survival of CD8+ T cells.[4][5][6]
NY-ESO-1 Peptide Epitopes for CD8+ T Cells
A number of NY-ESO-1-derived peptides have been identified that are presented by various HLA class I alleles, with a significant focus on the common HLA-A2 allele. These epitopes are critical for the induction of cytotoxic T lymphocyte responses against NY-ESO-1-expressing tumors.
| Peptide Sequence | Amino Acid Position | HLA Restriction | Key Findings |
| SLLMWITQC | 157-165 | HLA-A02:01 | One of the most well-characterized and immunogenic epitopes; a frequent target of spontaneous and vaccine-induced CD8+ T cell responses.[7][8][9][10] |
| QLLMWITQC | 157-165 (modified) | HLA-A02:01 | An analog of the native peptide with potentially improved stability and immunogenicity. |
| LLMWITQCF | 158-166 | HLA-A24 | A novel epitope identified for the HLA-A24 allele, which is prevalent in Asian populations.[11] |
| SLLMWITQCFL | 157-167 | HLA-A02:01 | An 11-mer peptide that also elicits CD8+ T cell responses, sometimes with differing avidity compared to the 9-mer.[7][8] |
| LLLMWITQC | 159-167 | HLA-A02:01 | A cryptic epitope that can be recognized by CD8+ T cells following vaccination, but may not be naturally processed and presented by tumor cells.[7] |
This compound Epitopes for CD4+ T Cells
The identification of NY-ESO-1 epitopes presented by MHC class II molecules has been crucial for understanding the generation of a comprehensive anti-tumor immune response. These epitopes stimulate helper T cells, which are vital for robust and sustained immunity.
| Peptide Sequence | Amino Acid Position | HLA Restriction | Key Findings |
| SLLMWITQCFLPVF | 157-170 | HLA-DP4 | This peptide contains both CD4+ and CD8+ T cell epitopes, making it a candidate for vaccines aiming to induce both arms of the T cell response.[4][12][13] |
| PVSLLMWITQCFLPV | 155-169 | HLA-DP4 | An overlapping peptide also recognized by HLA-DP4-restricted CD4+ T cells. |
| LPLLMWITQCFLPVF | 156-170 | HLA-DP4 | Another variant within the same immunogenic region. |
| DRPVQAQLLMWITQC | 87-101 | HLA-DR4 | A promiscuous epitope capable of binding to multiple HLA-DR alleles. |
| QAEGRGTRGPRGAGA | 119-133 | HLA-DR7 | An epitope presented by the HLA-DR7 allele. |
| LLEFYLAMPFATPMEA | 55-70 | HLA-DR52b | An identified HLA-DR-restricted epitope. |
| WPLPVGLLIVLLGQC | 79-93 | Promiscuous | Recognized by CD4+ T cells in the context of multiple HLA class II alleles.[6] |
| RQLQLSLLMWITQCF | 153-167 | HLA-DP4 | A peptide containing a core HLA-DP4 restricted epitope. |
| VLLKEFTVSGNILTIRL | 35-51 | HLA-DRB10401 | A defined epitope for this specific HLA-DR allele. |
| AARGPKLLTQCLQPV | 129-143 | HLA-DRB10401 | Another identified epitope for HLA-DRB1*0401. |
| EAGEGPGRGPRGAGA | 122-136 | HLA-DP4 | An additional HLA-DP4 restricted epitope. |
Experimental Protocols for Epitope Identification and Characterization
The identification and validation of T cell epitopes are multi-step processes that involve a combination of in silico prediction, in vitro binding assays, and cellular immunology techniques.
In Silico Epitope Prediction
-
Methodology: Algorithms are used to predict peptide binding to specific HLA class I and class II molecules based on the amino acid sequence of NY-ESO-1. These algorithms utilize scoring matrices derived from experimental binding data to identify peptides with high-affinity binding motifs for particular HLA alleles.
-
Common Tools: SYFPEITHI, NetMHC, and IEDB analysis resource.
Peptide Synthesis
-
Methodology: Candidate peptides identified through in silico prediction are synthesized using solid-phase peptide synthesis (SPPS). The purity and identity of the synthesized peptides are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
T Cell Stimulation and Expansion
-
Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients are stimulated in vitro with the synthesized peptides. This is often done in the presence of cytokines such as Interleukin-2 (IL-2) to promote the proliferation of peptide-specific T cells. For identifying naturally occurring responses, T cells can be directly analyzed ex vivo.[1]
Enzyme-Linked Immunospot (ELISpot) Assay
-
Methodology: The ELISpot assay is used to quantify the frequency of cytokine-secreting T cells upon recognition of their specific epitope. T cells are co-cultured with antigen-presenting cells (APCs) pulsed with the candidate peptides in wells coated with an antibody specific for a cytokine (e.g., IFN-γ). When a T cell is activated, it secretes the cytokine, which is captured by the antibody on the plate. A secondary, enzyme-linked antibody is then added, followed by a substrate that produces a colored spot. Each spot represents a single cytokine-secreting T cell.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
-
Methodology: ICS allows for the multiparametric characterization of T cell responses at the single-cell level. T cells are stimulated with peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry to determine the phenotype and function of the responding T cells.
MHC-Peptide Tetramer Staining
-
Methodology: MHC-peptide tetramers are complexes of four identical MHC molecules, each folded with the same peptide epitope, and linked to a fluorescent label. These reagents bind with high avidity to T cell receptors (TCRs) that are specific for the given MHC-peptide complex. Staining of T cell populations with tetramers allows for the direct visualization and quantification of antigen-specific T cells by flow cytometry.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in NY-ESO-1 epitope recognition and identification, the following diagrams illustrate the key pathways and workflows.
Figure 1. Simplified T cell activation signaling pathway upon recognition of an this compound.
Figure 2. General experimental workflow for the discovery and validation of T cell epitopes.
Conclusion
The identification and characterization of NY-ESO-1-derived peptide epitopes for both CD4+ and CD8+ T cells have been instrumental in advancing the development of targeted cancer immunotherapies. The epitopes summarized in this guide represent key targets for vaccine development, adoptive T cell therapies, and immune monitoring. A thorough understanding of these epitopes, their HLA restrictions, and the methodologies used to study them is essential for researchers and clinicians working to harness the power of the immune system to combat cancer. The continued exploration of the NY-ESO-1 immunopeptidome will undoubtedly uncover additional epitopes and further refine our ability to design effective and personalized cancer treatments.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Multiepitope CD8+ T cell response to a this compound vaccine results in imprecise tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Multiepitope CD8+ T cell response to a this compound vaccine results in imprecise tumor targeting [jci.org]
- 10. Frontiers | Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy [frontiersin.org]
- 11. Identification of HLA-A24-restricted CTL epitope from cancer-testis antigen, NY-ESO-1, and induction of a specific antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD4(+) T cell recognition of MHC class II-restricted epitopes from NY-ESO-1 presented by a prevalent HLA DP4 allele: association with NY-ESO-1 antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunopeptidome: A Technical Guide to HLA-Restricted NY-ESO-1 Peptide Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), a member of the cancer-testis antigen (CTA) family, stands as a premier target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant expression in a wide array of malignant tumors.[1][2] The immunogenicity of NY-ESO-1 is well-documented, with spontaneous humoral and cellular immune responses observed in cancer patients.[1][3][4] This guide provides an in-depth technical overview of the Human Leukocyte Antigen (HLA)-restricted presentation of NY-ESO-1-derived peptides, a critical process for the activation of anti-tumor T-cell responses. We will delve into the specific HLA alleles involved, the key immunogenic peptides, detailed experimental protocols for their characterization, and the underlying signaling pathways.
Data Presentation: HLA-Restricted NY-ESO-1 Peptides
The presentation of NY-ESO-1 peptides by both HLA class I and class II molecules is essential for initiating and sustaining a robust anti-tumor immune response, engaging both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells. The following tables summarize the well-characterized NY-ESO-1 peptides and their restricting HLA alleles.
HLA Class I Restricted Peptides
| Peptide Sequence | Amino Acid Position | Restricting HLA Allele | T-Cell Response |
| SLLMWITQC | 157-165 | HLA-A02:01 | CD8+ |
| SLLMWITQCFL | 157-167 | HLA-A02:01 | CD8+ |
| QLSLLMWIT | 155-163 | HLA-A*02:01 | CD8+ |
| LLMWITQCF | 158-166 | HLA-A24 | CD8+ |
| SLLMWITQCFLPVF | 157-170 | HLA-A2 | CD8+ |
HLA Class II Restricted Peptides
| Peptide Sequence | Amino Acid Position | Restricting HLA Allele | T-Cell Response |
| SLLMWITQCFLPVF | 157-170 | HLA-DP4 | CD4+ |
| - | 161-180 | HLA-DP4 | CD4+ |
| - | 87-111 | Pan-DR, HLA-DP4 | CD4+ |
| - | 119-143 | HLA-DRB1*0401 | CD4+ |
Mandatory Visualizations
Signaling Pathway: T-Cell Receptor (TCR) Activation
Caption: TCR Signaling upon pMHC recognition.
Experimental Workflow: ELISpot Assay
Caption: ELISpot assay experimental workflow.
Experimental Workflow: Intracellular Cytokine Staining (ICS)
Caption: Intracellular cytokine staining workflow.
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level.
a. Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate thoroughly with sterile PBS.
-
Coat the wells with a capture antibody specific for IFN-γ diluted in PBS and incubate overnight at 4°C.
-
The following day, wash the plate with PBS and block with RPMI-1640 medium containing 10% fetal bovine serum (FBS) for at least 1 hour at room temperature.
b. Cell Preparation and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Add the PBMCs to the coated wells at a density of 2-5 x 10^5 cells/well.
-
Add the this compound of interest to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
c. Detection:
-
Lyse the cells by washing the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Wash the plate again with PBST and then PBS.
-
Add the appropriate enzyme substrate and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.
a. Cell Stimulation:
-
Isolate PBMCs as described for the ELISpot assay.
-
Stimulate 1-2 x 10^6 PBMCs with the this compound (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.[5]
b. Staining:
-
Wash the cells with PBS.
-
Perform surface staining by incubating the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Wash the cells and resuspend in PBS.
c. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the lymphocyte population, followed by T-cell subsets (e.g., CD3+CD8+ or CD3+CD4+), and then determine the percentage of cells expressing the cytokine of interest within each subset.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This classic assay measures the ability of CTLs to lyse target cells presenting the specific this compound.
a. Target Cell Preparation:
-
Label target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled target cells multiple times to remove excess ⁵¹Cr.
-
Pulse the target cells with the this compound of interest (10 µg/mL) for 1 hour at 37°C.
b. Cytotoxicity Assay:
-
Co-culture the ⁵¹Cr-labeled and peptide-pulsed target cells with effector T cells (NY-ESO-1-specific CTLs) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Harvest the supernatant from each well.
c. Measurement of ⁵¹Cr Release:
-
Measure the radioactivity (counts per minute, CPM) in the harvested supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The identification and characterization of HLA-restricted NY-ESO-1 peptides are fundamental to the development of effective immunotherapies, including cancer vaccines and adoptive T-cell therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the potent anti-tumor immunity directed against this important cancer-testis antigen. The detailed methodologies for key immunological assays will facilitate standardized and reproducible assessment of NY-ESO-1-specific T-cell responses, ultimately accelerating the translation of promising therapeutic strategies into clinical practice.
References
- 1. Rapid generation of NY-ESO-1-specific CD4+ THELPER1 cells for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCR recognition of peptide/MHC class II complexes and superantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. dovepress.com [dovepress.com]
- 5. Flow cytometry and intracellular cytokine staining [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Synthesis of NY-ESO-1 Peptide (157-165) for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) is a highly immunogenic cancer-testis antigen, making it a promising target for cancer immunotherapy.[1] Specifically, the NY-ESO-1 peptide corresponding to amino acids 157-165, with the sequence Ser-Leu-Leu-Met-Trp-Ile-Thr-Gln-Cys (SLLMWITQC), is a well-characterized HLA-A*02:01-restricted epitope that can elicit potent CD8+ T cell responses.[1][2] The synthesis of this peptide is crucial for research into cancer vaccines, adoptive T cell therapies, and immunological monitoring.[2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the NY-ESO-1 (157-165) peptide, along with methods for its purification and characterization.
Data Presentation
Table 1: Materials and Reagents for NY-ESO-1 (157-165) Peptide Synthesis
| Category | Item | Supplier Example | Purpose |
| Resin | Rink Amide AM Resin | Sigma-Aldrich | Solid support for peptide synthesis, yields a C-terminal amide. |
| (100-200 mesh, ~0.5 mmol/g) | |||
| Amino Acids | Fmoc-Cys(Trt)-OH | Sigma-Aldrich | N-α-Fmoc protected Cysteine with Trityl side-chain protection. |
| Fmoc-Gln(Trt)-OH | Sigma-Aldrich | N-α-Fmoc protected Glutamine with Trityl side-chain protection. | |
| Fmoc-Thr(tBu)-OH | Sigma-Aldrich | N-α-Fmoc protected Threonine with tert-Butyl side-chain protection. | |
| Fmoc-Ile-OH | Sigma-Aldrich | N-α-Fmoc protected Isoleucine. | |
| Fmoc-Trp(Boc)-OH | Sigma-Aldrich | N-α-Fmoc protected Tryptophan with Boc side-chain protection. | |
| Fmoc-Met-OH | Sigma-Aldrich | N-α-Fmoc protected Methionine. | |
| Fmoc-Leu-OH | Sigma-Aldrich | N-α-Fmoc protected Leucine. | |
| Fmoc-Ser(tBu)-OH | Sigma-Aldrich | N-α-Fmoc protected Serine with tert-Butyl side-chain protection. | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich | Activating agent for carboxyl groups. |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | Racemization suppressor and coupling additive. | |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Base for activation and neutralization. | |
| Deprotection Reagent | Piperidine (B6355638) | Sigma-Aldrich | For removal of the Fmoc protecting group. |
| Solvents | DMF (N,N-Dimethylformamide), Peptide Synthesis Grade | Sigma-Aldrich | Primary solvent for synthesis. |
| DCM (Dichloromethane), Peptide Synthesis Grade | Sigma-Aldrich | Solvent for washing and resin swelling. | |
| Diethyl Ether, Anhydrous | Sigma-Aldrich | For precipitation of the cleaved peptide. | |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger to prevent side reactions. | |
| Water, HPLC Grade | Sigma-Aldrich | Scavenger. | |
| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | Scavenger, particularly for Trp and Met. |
Table 2: Summary of Synthesis Parameters and Expected Results
| Parameter | Value/Description | Reference/Note |
| Peptide Sequence | SLLMWITQC | NY-ESO-1 (157-165) |
| Molecular Weight | 1094.35 g/mol | Calculated |
| Synthesis Scale | 0.1 - 0.5 mmol | Typical research scale |
| Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Standard methodology |
| Crude Yield | 70-90% | Dependent on synthesis efficiency |
| Final Yield (after purification) | 15-40% | Highly dependent on purification efficiency |
| Purity (by RP-HPLC) | >95% | Commercially available standard[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of NY-ESO-1 (157-165)
This protocol is based on the widely used Fmoc/tBu strategy.
1.1. Resin Preparation:
-
Place Rink Amide AM resin (e.g., 0.1 mmol) in a peptide synthesis vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.
-
Wash the resin with DMF (3x) and DCM (3x).
1.2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH, 4 equivalents to the resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
1.4. Chain Elongation:
-
Repeat the Fmoc deprotection (Step 1.2) and amino acid coupling (Step 1.3) steps for each subsequent amino acid in the sequence: Gln(Trt), Thr(tBu), Ile, Trp(Boc), Met, Leu, Leu, and Ser(tBu).
1.5. Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 1.2.
-
Wash the resin with DMF (5x) and DCM (5x), and then dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide pellet under vacuum.
Peptide Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >95%.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Peptide Characterization
-
Mass Spectrometry:
-
Determine the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry.
-
The expected monoisotopic mass for SLLMWITQC is 1093.52 Da.
-
-
Analytical RP-HPLC:
-
Confirm the purity of the final product using an analytical C18 column with a suitable gradient.
-
The peptide should elute as a single major peak.
-
Mandatory Visualization
Caption: Workflow for the synthesis of NY-ESO-1 (157-165) peptide.
Caption: MHC Class I presentation of this compound.
References
Application Notes and Protocols for Preparing NY-ESO-1 Peptide-Based Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and immunological monitoring of NY-ESO-1 peptide-based cancer vaccines. The information is curated from various preclinical and clinical studies to guide researchers in developing and evaluating these promising immunotherapies.
Introduction to NY-ESO-1 as a Cancer Vaccine Target
New York-esophageal squamous cell carcinoma-1 (NY-ESO-1) is a cancer-testis antigen (CTA) expressed in various malignancies, including melanoma, ovarian cancer, and sarcoma, but not in normal adult somatic tissues, with the exception of the testes and placenta.[1][2][3] This tumor-restricted expression profile, combined with its high immunogenicity, makes NY-ESO-1 an ideal target for cancer immunotherapy.[1][4] Peptide-based vaccines targeting NY-ESO-1 aim to elicit robust and specific T-cell responses against tumor cells expressing this antigen.
This compound Selection and Synthesis
The selection of appropriate this compound sequences is critical for vaccine efficacy. Both short synthetic peptides, corresponding to specific HLA-restricted epitopes, and longer overlapping peptides (OLPs) that can be processed by antigen-presenting cells (APCs) to present multiple epitopes for both CD4+ and CD8+ T cells, have been used in clinical trials.[1][5]
Table 1: Examples of NY-ESO-1 Peptides Used in Vaccine Preparations
| Peptide Sequence | Amino Acid Position | HLA Restriction (if known) | T-Cell Response |
| SLLMWITQC | 157-165 | HLA-A2 | CD8+ |
| SLLMWITQCFL | 157-167 | HLA-A2 | CD8+ |
| YLMWEQAEL | 119-127 | HLA-A31 | CD8+ |
| QLSLLMWIT | 155-163 | HLA-A2 | CD8+ |
| APRGPHGGAASGL | 60-72 | HLA-B7 | CD8+ |
| PGVLLKEFTVSG | DR4-1P | HLA-DR4 | CD4+ |
| YGRKKRRQRRRSLLMWITQAFLPV | - | HLA-DP4 | CD4+ |
| Overlapping Long Peptides (OLPs) | Spanning various regions | Multiple HLA alleles | CD4+ and CD8+ |
Protocol 1: this compound Synthesis
Objective: To synthesize GMP-grade NY-ESO-1 peptides for use in vaccine formulations.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase peptide synthesis resin (e.g., Rink Amide resin)
-
Peptide synthesizer
-
Reagents for deprotection, coupling, and cleavage (e.g., piperidine, HBTU, TFA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for identity confirmation
Procedure:
-
Peptide Design: Select the desired this compound sequence(s) based on immunogenicity data and target patient population (HLA types).
-
Solid-Phase Synthesis:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Sequentially couple the Fmoc-protected amino acids to the resin according to the desired peptide sequence. Each cycle involves:
-
Fmoc deprotection with piperidine.
-
Activation and coupling of the next amino acid using a coupling agent like HBTU.
-
Washing steps to remove excess reagents.
-
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
-
Purification:
-
Precipitate the crude peptide in cold ether and collect the pellet.
-
Dissolve the crude peptide in a suitable solvent and purify it using reverse-phase HPLC.
-
Collect the fractions containing the pure peptide.
-
-
Quality Control:
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Assess the purity of the peptide by analytical HPLC (typically >95%).
-
Perform endotoxin (B1171834) testing to ensure the peptide is suitable for clinical use.
-
-
Lyophilization and Storage:
-
Lyophilize the purified peptide to obtain a stable powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Vaccine Formulation
NY-ESO-1 peptides are often poorly immunogenic on their own and require formulation with adjuvants to enhance the immune response.[1] Adjuvants help to create a depot at the injection site, promote the recruitment and activation of APCs, and stimulate cytokine production.
Table 2: Adjuvants Commonly Used in this compound Vaccines
| Adjuvant | Type | Mechanism of Action |
| Montanide ISA-51 | Water-in-oil emulsion | Creates an antigen depot, leading to slow antigen release and prolonged exposure to the immune system. |
| CpG ODN (e.g., CpG 7909) | Toll-like receptor 9 (TLR9) agonist | Stimulates plasmacytoid dendritic cells and B cells, promoting a Th1-biased immune response. |
| Poly-ICLC | Toll-like receptor 3 (TLR3) agonist | Mimics viral dsRNA, activating dendritic cells and inducing type I interferons.[6][7] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Cytokine | Recruits and matures dendritic cells at the injection site.[6] |
| Picibanil (OK-432) | Bacterial preparation (Streptococcus pyogenes) | Acts as a TLR agonist, inducing the production of various cytokines. |
Protocol 2: Emulsification of this compound with Montanide ISA-51
Objective: To prepare a stable water-in-oil emulsion of the this compound vaccine for subcutaneous injection.
Materials:
-
Lyophilized this compound
-
Water for Injection (WFI)
-
Montanide ISA-51 VG
-
Two sterile, silicon-free Luer-lock syringes
-
A sterile I- or T-connector
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized this compound in WFI to the desired concentration (e.g., 2-10 mg/mL).[8][9] This forms the aqueous antigenic phase.
-
Syringe Preparation:
-
Emulsification:
-
Connect the two syringes to the connector.
-
Rapidly pass the contents back and forth between the two syringes for a minimum of 20-30 cycles to create a homogenous emulsion.
-
-
Emulsion Stability Test (Water-Drop Test):
-
Dispense a single drop of the emulsion from the syringe into a beaker of cold water.
-
A stable emulsion will form a discrete white droplet that does not disperse for at least 60 seconds.[10]
-
-
Administration: The stable emulsion should be administered to the patient via deep subcutaneous injection shortly after preparation.
Dendritic Cell-Based this compound Vaccines
Dendritic cells (DCs) are potent APCs that can be loaded with NY-ESO-1 peptides ex vivo and then re-infused into the patient to stimulate a robust anti-tumor immune response.
Protocol 3: Generation and Pulsing of Monocyte-Derived Dendritic Cells (Mo-DCs)
Objective: To generate mature, this compound-pulsed Mo-DCs for use as a cellular vaccine.
Materials:
-
Leukapheresis product from the patient
-
Ficoll-Paque
-
Plastic flasks for monocyte adherence
-
RPMI-1640 medium supplemented with human serum, L-glutamine, and antibiotics
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE₂)
-
This compound(s)
-
Cryopreservation medium
Procedure:
-
Monocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the leukapheresis product by density gradient centrifugation using Ficoll-Paque.
-
Isolate monocytes from the PBMCs by plastic adherence in a cell culture flask for 1-2 hours.
-
-
Differentiation into Immature DCs:
-
Culture the adherent monocytes in RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-7 days. This will differentiate the monocytes into immature DCs.
-
-
DC Maturation and Peptide Pulsing:
-
On day 5 or 6, add a maturation cocktail to the culture to induce DC maturation.
-
Concurrently, add the desired this compound(s) to the culture medium at a concentration of 10-50 µg/mL.
-
Incubate for 16-24 hours.
-
-
Harvesting and Quality Control:
-
Harvest the mature, peptide-pulsed DCs.
-
Assess the DC phenotype by flow cytometry for maturation markers (e.g., CD83, CD86, HLA-DR).
-
Perform a viability count (typically >70%).
-
Test for sterility and endotoxin levels.
-
-
Cryopreservation and Administration:
-
Cryopreserve the peptide-pulsed DCs in aliquots.
-
For administration, thaw the cells and inject them intravenously or intradermally into the patient.
-
Immunological Monitoring
Monitoring the patient's immune response to the this compound vaccine is crucial for evaluating its efficacy. The two primary methods for this are the ELISPOT assay to measure T-cell responses and the ELISA to measure antibody responses.
Protocol 4: IFN-γ ELISPOT Assay for NY-ESO-1 Specific T-Cell Responses
Objective: To quantify the frequency of NY-ESO-1-specific, IFN-γ-secreting T cells in patient PBMCs.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Patient PBMCs
-
This compound pool (or individual peptides)
-
Positive control (e.g., PHA or CEF peptide pool)
-
Negative control (medium alone)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
ELISPOT plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with RPMI medium containing 10% human serum for 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Add patient PBMCs to the wells (e.g., 2 x 10⁵ cells/well).
-
Add the this compound pool, positive control, or negative control to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the substrate.
-
Monitor for the appearance of spots. Stop the reaction by washing with tap water.
-
-
Analysis:
-
Air-dry the plate and count the spots using an automated ELISPOT reader.
-
The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
-
Protocol 5: Indirect ELISA for NY-ESO-1 Specific Antibodies
Objective: To detect and quantify NY-ESO-1 specific antibodies in patient serum.
Materials:
-
96-well ELISA plates
-
Recombinant NY-ESO-1 protein
-
Patient serum samples
-
Positive and negative control sera
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
ELISA plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of the ELISA plate with recombinant NY-ESO-1 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[6]
-
-
Blocking:
-
Wash the plate and block the wells with blocking buffer for 1-2 hours at room temperature.[11]
-
-
Sample Incubation:
-
Wash the plate and add diluted patient serum samples, positive controls, and negative controls to the wells.
-
Incubate for 2 hours at room temperature.[11]
-
-
Secondary Antibody Incubation:
-
Wash the plate and add the HRP-conjugated anti-human IgG secondary antibody.
-
Incubate for 1-2 hours at room temperature.[11]
-
-
Detection:
-
Wash the plate and add the TMB substrate.
-
Incubate in the dark until a color change is observed.
-
-
Reading:
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
-
Analysis:
-
The antibody titer can be determined by serial dilution of the patient serum. A positive response is typically defined as an optical density (OD) value significantly above that of the negative controls.
-
Quantitative Data Summary
The following tables summarize representative immunogenicity and clinical response data from various this compound vaccine clinical trials.
Table 3: Immunological Responses to this compound Vaccines
| Vaccine Formulation | Number of Patients | CD8+ T-Cell Response Rate | CD4+ T-Cell Response Rate | Antibody Response Rate | Reference |
| NY-ESO-1 Peptides + GM-CSF | 7 (antibody-negative) | 57% (4/7) | Not Reported | Not Reported | [4] |
| NY-ESO-1 OLP + Montanide ISA-51 + Picibanil OK-432 | 9 | Elicited | Elicited | 100% (9/9) | [12] |
| NY-ESO-1 Protein + Montanide ISA-51 + CpG 7909 | 18 | 39% (7/18) | 67% (12/18) | 100% (18/18) | |
| This compound-Pulsed DCs | 21 | 48% (10/21) | Not Reported | Not Reported | [4] |
| NY-ESO-1 OLP + Montanide ISA-51 + Ipilimumab | 8 | 75% (6/8) | Not Reported | 88% (7/8) | [13] |
Table 4: Clinical Outcomes in this compound Vaccine Trials
| Cancer Type | Vaccine Formulation | Number of Patients | Objective Response Rate (CR+PR) | Stable Disease (SD) | Reference |
| Melanoma & Ovarian Cancer | NY-ESO-1 Protein + ISCOMATRIX | 43 | 7% | 58% | [1] |
| Various Cancers | NY-ESO-1 OLP + Montanide ISA-51 + Picibanil OK-432 | 9 | 0% | 22% (2/9) | [12] |
| Melanoma | NY-ESO-1 OLP + Montanide ISA-51 + Ipilimumab | 8 | 0% | 50% (4/8) | [13] |
Visualized Workflows and Pathways
Experimental Workflow for this compound Vaccine Preparation and Administration
Caption: Workflow for preparing and administering a this compound vaccine.
Immune Response Pathway to this compound Vaccine
Caption: Simplified pathway of the immune response to a this compound vaccine.
Workflow for Dendritic Cell Vaccine Preparation
Caption: Workflow for the ex vivo preparation of a this compound-pulsed DC vaccine.
References
- 1. Generation of autologous peptide- and protein-pulsed dendritic cells for patient-specific immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long, naturally presented immunodominant epitope from NY-ESO-1 tumor antigen: implications for cancer vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. EP2886127A1 - Method for emulsifying a triepitope peptide with montanide and kits for performing the same - Google Patents [patents.google.com]
- 9. WO2015092746A1 - Method for emulsifying a triepitope peptide with montanide and kits for performing the same - Google Patents [patents.google.com]
- 10. Immunization with Cocktail of HIV-Derived Peptides in Montanide ISA-51 Is Immunogenic, but Causes Sterile Abscesses and Unacceptable Reactogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. sinobiological.com [sinobiological.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of NY-ESO-1 Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) is a cancer-testis antigen expressed in various malignancies but restricted in normal tissues, making it a prime target for cancer immunotherapy.[1][2] Monitoring the frequency, phenotype, and function of NY-ESO-1 specific T cells is crucial for evaluating the efficacy of vaccines, adoptive T cell therapies, and other immunomodulatory treatments. Flow cytometry is a powerful tool for the detailed characterization of these rare cell populations. These application notes provide comprehensive protocols for the identification and characterization of NY-ESO-1 specific T cells using multicolor flow cytometry.
Core Principles
The identification of NY-ESO-1 specific T cells by flow cytometry primarily relies on two key techniques:
-
Peptide-MHC (pMHC) Tetramer/Multimer Staining: Fluorochrome-labeled pMHC tetramers or other multimers, which consist of four or more pMHC complexes, bind with high avidity to T cell receptors (TCRs) that specifically recognize the presented peptide epitope. This allows for the direct visualization and quantification of antigen-specific T cells.[3][4][5][6][7][8]
-
Intracellular Cytokine Staining (ICS): This method assesses the functional capacity of T cells. Following in vitro stimulation with NY-ESO-1 peptides, the production of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) is measured at a single-cell level.[3][9][10][11][12]
Quantitative Data Summary
The frequency of NY-ESO-1 specific T cells can vary significantly depending on the patient's disease state, prior treatments, and the sample type being analyzed. The following tables summarize representative quantitative data from published studies.
Table 1: Frequency of NY-ESO-1 Specific CD8+ T Cells
| Cancer Type | Sample Type | Frequency (% of CD8+ T cells) | Detection Method | Reference |
| Melanoma | TILs | Up to 6% | Tetramer Staining | [5] |
| Melanoma | PBLs | >0.1% (after in vitro stimulation) | Tetramer Staining | [5] |
| Ovarian Cancer | TILs | 0.2% - 1% | Tetramer Staining | [13] |
| Ovarian Cancer | TALs | 0.1% - 0.3% | Tetramer Staining | [13] |
| Multiple Myeloma | PBLs | 10 of 11 antibody-positive patients showed reactivity | ELISPOT | [4] |
| Sarcoma | PBLs | Enriched from <0.4% to >90% post-sorting | Tetramer Staining | [8] |
Table 2: Frequency of NY-ESO-1 Specific CD4+ T Cells
| Cancer Type | Sample Type | Frequency (% of CD4+ T cells) | Detection Method | Reference |
| Ovarian Cancer | TILs | 1% | Tetramer Staining | [13] |
| Ovarian Cancer | TALs | 0.3% | Tetramer Staining | [13] |
| Ovarian Cancer | PBLs | ~0.015% | Tetramer Staining | [13] |
| Melanoma | PBLs | Detected in 16 of 20 seropositive patients | ICS | [9] |
Experimental Protocols
Protocol 1: Peptide-MHC Tetramer Staining for NY-ESO-1 Specific T Cells
This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs), tumor-infiltrating lymphocytes (TILs), or tumor-associated lymphocytes (TALs) with pMHC tetramers to identify NY-ESO-1 specific T cells.
Materials:
-
Fresh or cryopreserved PBMCs, TILs, or TALs
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-labeled pMHC Tetramers (e.g., HLA-A*02:01/NY-ESO-1 157-165)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4, CD45RA, CCR7, PD-1, LAG-3)
-
Viability Dye (e.g., 7-AAD, Propidium Iodide)
-
96-well V-bottom plates or FACS tubes
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Wash cells with FACS buffer and perform a cell count.
-
Resuspend cells to a concentration of 1-2 x 10^6 cells per 50 µL.[14]
-
-
Tetramer Staining:
-
Surface Marker Staining:
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Viability Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a viability dye according to the manufacturer's instructions.
-
-
Acquisition:
-
Acquire events on a flow cytometer. It is recommended to acquire a minimum of 100,000 to 1,000,000 events in the lymphocyte gate to accurately detect rare populations.[11]
-
Protocol 2: Intracellular Cytokine Staining for Functional Analysis
This protocol describes the stimulation of T cells with NY-ESO-1 peptides and subsequent intracellular staining for cytokines to assess their functional response.
Materials:
-
PBMCs, TILs, or TALs
-
RPMI 1640 medium with 10% FBS
-
NY-ESO-1 peptide pools (e.g., overlapping 15-mers)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against surface markers (CD3, CD8, CD4)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow Cytometer
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well plate in 200 µL of culture medium.
-
Add this compound pool at a final concentration of 1-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or a viral peptide pool).
-
Incubate for 1-2 hours at 37°C.
-
-
Inhibition of Cytokine Secretion:
-
Add a protein transport inhibitor to each well.
-
Incubate for an additional 4-6 hours at 37°C.[3]
-
-
Surface Staining:
-
Wash the cells and stain for surface markers as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add a cocktail of fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Visualizations
Experimental Workflow for NY-ESO-1 Specific T Cell Analysis
Caption: Workflow for the analysis of NY-ESO-1 specific T cells.
Gating Strategy for Tetramer+ CD8+ T Cells
References
- 1. Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Tumor-infiltrating NY-ESO-1–specific CD8+ T cells are negatively regulated by LAG-3 and PD-1 in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramer guided, cell sorter assisted production of clinical grade autologous NY-ESO-1 specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Integrated NY-ESO-1 antibody and CD8+ T-cell responses correlate with clinical benefit in advanced melanoma patients treated with ipilimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Rapid generation of NY-ESO-1-specific CD4+ THELPER1 cells for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 15. lubio.ch [lubio.ch]
- 16. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]
Application Notes and Protocols for NY-ESO-1 Peptide in Adoptive T-Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York esophageal squamous cell carcinoma-1 (NY-ESO-1) is a cancer-testis antigen that is an attractive target for cancer immunotherapy due to its expression in various tumor types and limited presence in normal adult tissues.[1][2][3][4][5] Adoptive T-cell therapy (ACT) utilizing T cells engineered to recognize NY-ESO-1 has shown promise in treating malignancies such as soft tissue sarcoma, melanoma, and multiple myeloma.[2][4][6][7] This document provides detailed application notes and protocols for the use of NY-ESO-1 peptides in generating and evaluating NY-ESO-1-specific T cells for adoptive therapy.
The protocols outlined below cover the generation of NY-ESO-1-specific T cells through various methods, including peptide stimulation of peripheral blood mononuclear cells (PBMCs) and genetic engineering of T cells with T-cell receptors (TCRs) specific for NY-ESO-1.[1][2][8] Methodologies for expanding these specialized T cells and assessing their functionality, including cytokine release and cytotoxicity, are also detailed.[2][3][9][10][11]
Data Summary
Table 1: Comparison of NY-ESO-1-Specific T-Cell Generation Protocols
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Culture Medium | Specific formulation mentioned in study | Different formulation from Protocol 1 | [2][6] |
| Interleukin-2 (IL-2) Concentration | 600 U/mL | 100 U/mL | [2] |
| Retronectin Concentration | Specific concentration used | Different concentration from Protocol 1 | [2][6] |
| T-Cell Activation | Method 1 (details in protocol) | Method 2 (details in protocol) | [2][6] |
| Transduction Process | Specific retroviral method | Different retroviral method | [2][6] |
| Cell Viability | ~90% | ~90% | [2] |
| Transduction Efficiency | Similar to Protocol 2 | Similar to Protocol 1 | [2][6] |
| T-Cell Expansion (Absolute Numbers) | Higher than Protocol 2 | Lower than Protocol 1 | [2][6] |
| TNF-α Generation | Higher capacity | Lower capacity | [2][6] |
| Cytotoxic Capacity | Lower | Higher | [2][6] |
| Cost-Effectiveness | Less advantageous | More advantageous | [2][6] |
Table 2: Functional Characteristics of NY-ESO-1-Specific T-Cells
| T-Cell Type | Stimulation Method | Cytokine Profile | Cytotoxicity | Reference |
| CD4+ TH1 Cells | Overlapping NY-ESO-1 peptide pools with IL-7 and low-dose IL-2 | IFNγ+, TNFα+, IL-2+ | Induces cell cycle arrest and apoptosis in tumor cells | [1] |
| CAR-redirected CD8+ T-Cells | Anti-idiotypic Fab antibody A4 | IL-2, IFNγ, TNFα | Lyses target cells in vitro | [9][10] |
| TCR-transduced T-Cells (CD8+ and CD4+) | Retroviral vector with siRNA for endogenous TCR | Not specified | Cytotoxic against NY-ESO-1 expressing tumor cells | [11][12] |
Experimental Protocols
Protocol 1: Generation of NY-ESO-1-Specific CD4+ TH1 Cells
This protocol describes the generation of NY-ESO-1-targeting CD4+ TH1 cells from peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
PBMCs from healthy donors or patients
-
NY-ESO-1 overlapping peptide pools
-
Recombinant human IL-2, IL-7, and IL-15
-
IFNγ Secretion Assay - Cell Enrichment and Detection Kit
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., fetal bovine serum, penicillin-streptomycin)
Methodology:
-
In Vitro Sensitization:
-
Culture PBMCs with overlapping peptide pools of NY-ESO-1.
-
Supplement the culture medium with IL-7 and a low dose of IL-2.
-
Incubate for a specified period to allow for T-cell stimulation.
-
-
Isolation of Antigen-Specific T-Cells:
-
Isolate NY-ESO-1-specific T cells using an IFNγ capture technique according to the manufacturer's instructions.
-
-
Expansion of T-Cells:
-
Expand the isolated IFNγ-secreting cells in culture medium supplemented with IL-2, IL-7, and IL-15.
-
Monitor cell expansion and maintain appropriate cell densities.
-
Protocol 2: Lentiviral Transduction of T-Cells with an NY-ESO-1-Specific TCR
This protocol outlines a method for genetically engineering T cells to express a T-cell receptor (TCR) that recognizes the NY-ESO-1 antigen.[8][13][14]
Materials:
-
Peripheral blood lymphocytes (PBL)
-
VSV-G pseudotyped third-generation lentiviral vectors harboring the NY-ESO-1-specific TCR
-
Anti-CD3/CD28 beads for T-cell activation
-
Protamine sulfate (B86663) or RetroNectin
-
Cell culture medium and supplements
Methodology:
-
T-Cell Activation:
-
Activate PBLs using anti-CD3/CD28 beads.
-
-
Lentiviral Transduction:
-
Perform spinoculation (centrifugation of cells with the viral vector) at 1000 x g at 32°C for 2 hours in the presence of protamine sulfate.[8]
-
Alternatively, use RetroNectin-based methods for transduction.
-
-
Expansion of Transduced T-Cells:
-
Culture the transduced T cells for approximately two weeks to achieve significant expansion. An average 50-fold expansion can be expected.[8]
-
Protocol 3: Pulsing Dendritic Cells with NY-ESO-1 Peptides
This protocol describes the preparation of dendritic cells (DCs) pulsed with NY-ESO-1 peptides for use as a vaccine or for stimulating T cells in vitro.[7][15][16][17][18][19]
Materials:
-
Monocyte-derived DCs
-
NY-ESO-1 peptides (e.g., NY-ESO-1157–165)
-
Cell culture medium
Methodology:
-
Preparation of DCs:
-
Culture monocyte-derived DCs.
-
-
Peptide Pulsing:
-
Incubate the DCs with the desired concentration of this compound.
-
-
Administration/Co-culture:
-
For vaccination, administer the peptide-pulsed DCs intradermally.[7]
-
For in vitro T-cell stimulation, co-culture the peptide-pulsed DCs with T cells.
-
Protocol 4: Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay measures the ability of NY-ESO-1-specific T cells to lyse target cells expressing the NY-ESO-1 antigen.[2][5][11]
Materials:
-
NY-ESO-1-specific T cells (effector cells)
-
Target cells (NY-ESO-1+, HLA-A2+, e.g., SW982)[2]
-
Negative control cells (NY-ESO-1-, HLA-A2-, e.g., SYO-1)[2]
-
Chromium-51 (51Cr)
-
96-well U-bottom microplates
Methodology:
-
Target Cell Labeling:
-
Label the target cells with 51Cr for 2 hours.
-
-
Co-incubation:
-
Co-incubate the labeled target cells with effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1:1) for 12 hours at 37°C and 5% CO2.[2]
-
-
Measurement of 51Cr Release:
-
Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of cell lysis.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using standard formulas.
-
Visualizations
Caption: Workflow for generating and testing NY-ESO-1 specific T-cells.
Caption: TCR signaling pathway upon this compound recognition.
References
- 1. Rapid generation of NY-ESO-1-specific CD4+ THELPER1 cells for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCR-Engineered Lymphocytes Targeting NY-ESO-1: In Vitro Assessment of Cytotoxicity against Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cells targeting NY-ESO-1 demonstrate efficacy against disseminated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NY-ESO-1 antigen-reactive T cell receptors exhibit diverse therapeutic capability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical-scale lentiviral vector transduction of PBL for TCR gene therapy and potential for expression in less differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Antigen-specific In Vitro Expansion of Functional Redirected NY-ESO-1-specific Human CD8+ T-Cells in a Cell-free System | Anticancer Research [ar.iiarjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. NY-ESO-1-specific redirected T cells with endogenous TCR knockdown mediate tumor response and cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T cell receptor (TCR) gene transfer with lentiviral vectors allows efficient redirection of tumor specificity in naive and memory T cells without prior stimulation of endogenous TCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Immunological analysis of hybrid neoantigen peptide encompassing class I/II neoepitope-pulsed dendritic cell vaccine [frontiersin.org]
- 16. A randomised controlled trial of long this compound-pulsed autologous dendritic cells with or without alpha-galactosylceramide in high-risk melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iozk.de [iozk.de]
- 18. iozk.de [iozk.de]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Culturing Dendritic Cells Pulsed with NY-ESO-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are pivotal in initiating and orchestrating adaptive immune responses.[1][2] Their ability to process and present antigens to naive T cells makes them an attractive tool for cancer immunotherapy.[3] Monocyte-derived DCs (Mo-DCs) can be generated ex vivo in significant numbers, providing a feasible platform for cell-based vaccines.[4][5]
NY-ESO-1 is a well-characterized cancer-testis antigen expressed in various tumors but not in normal adult tissues, except for germ cells in the testis.[6][7] This tumor-restricted expression profile makes NY-ESO-1 an ideal target for cancer vaccines.[7] Pulsing mature DCs with NY-ESO-1 peptides allows these cells to present the antigen via MHC class I and II molecules, thereby stimulating robust and specific anti-tumor cytotoxic T lymphocyte (CTL) and T helper cell responses.[3][6]
These application notes provide detailed protocols for the generation of human Mo-DCs, maturation, pulsing with NY-ESO-1 peptides, cryopreservation, and quality control, culminating in a functional assay to assess their T-cell activation potential.
Data Presentation: Summary of Quantitative Parameters
The following tables summarize the key quantitative data for the successful generation and application of NY-ESO-1 pulsed dendritic cells.
Table 1: Reagents and Cytokines for Dendritic Cell Culture
| Reagent | Purpose | Working Concentration | Day of Culture |
| GM-CSF | Differentiation | 800 U/mL to 100 ng/mL | Day 0, Day 3 |
| IL-4 | Differentiation (Inhibits macrophage differentiation) | 500 U/mL to 50 ng/mL | Day 0, Day 3 |
| TNF-α | Maturation | 10 ng/mL to 1000 IU/mL | Day 6 |
| IL-1β | Maturation | 10 ng/mL to 2000 IU/mL | Day 6 |
| IL-6 | Maturation | 10 ng/mL | Day 6 |
| PGE₂ | Maturation | 250 ng/mL | Day 6 |
| Poly (I:C) | Maturation (TLR3 agonist) | 20 µg/mL | Day 6 |
| CpG ODN | Maturation (TLR9 agonist) | 10 µg/mL | Day 6 |
| NY-ESO-1 Peptides | Antigen Loading | 1-10 µg/mL | Day 6 |
Table 2: Cell Culture and Experimental Conditions
| Parameter | Value | Stage |
| Monocyte Seeding Density | 1 x 10⁶ cells/mL | Day 0 |
| Incubation Conditions | 37°C, 5% CO₂, >95% humidity | All culture steps |
| Differentiation Period | 6-7 days | DC Generation |
| Maturation Period | 24-48 hours | DC Maturation |
| Peptide Pulsing Duration | Overnight (approx. 16-24 hours) | Antigen Loading |
| DC:T Cell Ratio (MLR/ELISpot) | 1:5 to 1:20 | Functional Assay |
Table 3: Quality Control Release Criteria for DC Vaccines
| Parameter | Method | Acceptance Criteria |
| Viability | Propidium Iodide or 7-AAD Staining | > 70-80%[8][9][10] |
| Purity (Mature DCs) | Flow Cytometry | Low CD14+ (<10%)[10][11] |
| Identity & Maturation | Flow Cytometry | CD83+ (>70%), CD86+ (>70%), HLA-DR high (>80%)[9][10][11] |
| Sterility | Microbiological Culture | Negative for bacteria and fungi[10] |
Experimental Workflows and Signaling Pathways
Dendritic Cell Generation and Pulsing Workflow
This diagram illustrates the overall process from isolating peripheral blood mononuclear cells (PBMCs) to generating functional, antigen-pulsed dendritic cells ready for use.
Caption: Workflow for generating NY-ESO-1 pulsed dendritic cells.
DC Maturation and Antigen Presentation Pathway
This diagram outlines the key events following the stimulation of an immature DC with a maturation cocktail and antigen, leading to T cell activation.
Caption: DC maturation and antigen presentation to a T cell.
Experimental Protocols
Protocol 1: Generation of Immature Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the differentiation of immature DCs from peripheral blood monocytes.
1.1. Materials
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine).
-
Recombinant human GM-CSF.
-
Recombinant human IL-4.
-
CD14 MicroBeads or plastic adherence method for monocyte isolation.
-
Ficoll-Paque for PBMC isolation.
-
Phosphate Buffered Saline (PBS).
1.2. Method
-
Isolate PBMCs: Isolate PBMCs from a buffy coat or whole blood by Ficoll-Paque density gradient centrifugation.[1]
-
Isolate CD14+ Monocytes:
-
Option A (Magnetic Separation): Isolate CD14+ monocytes from the PBMC fraction using CD14 MicroBeads according to the manufacturer's instructions.[1][12] This method yields high purity.
-
Option B (Plastic Adherence): Plate PBMCs in a T-150 flask at a high density in complete medium.[4][5] Incubate for 1-2 hours at 37°C. Monocytes will adhere to the plastic. Gently wash away non-adherent cells with warm PBS.[4][5]
-
-
Day 0 - Seeding and Differentiation:
-
Day 3 - Cytokine Replenishment:
-
Carefully remove approximately half of the culture medium without disturbing the loosely adherent cells.
-
Add an equal volume of fresh, pre-warmed complete medium supplemented with the same final concentration of GM-CSF and IL-4.[1]
-
-
Day 6 - Harvest Immature DCs:
-
The cells, now differentiated into immature DCs (iDCs), will be loosely adherent. Harvest the cells by gently pipetting or by tapping the flask firmly.[4]
-
Collect the cell suspension and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in fresh medium for counting and subsequent maturation.
-
Protocol 2: Maturation of Dendritic Cells
This protocol describes the maturation of iDCs to enhance their antigen-presenting capabilities. A Th1-polarizing cocktail is recommended for cancer vaccine applications.
2.1. Materials
-
Immature DCs from Protocol 1.
-
Complete RPMI 1640 medium.
-
Th1-Polarizing Maturation Cocktail:
2.2. Method
-
Resuspend iDCs: Resuspend the harvested iDCs at a density of 1 x 10⁶ cells/mL in fresh complete medium.
-
Add Maturation Cocktail: Add the Th1-polarizing maturation cocktail to the cell suspension at the final concentrations listed above.
-
Incubate: Culture the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[14][16] During this time, the DCs will become fully mature (mDCs), characterized by upregulation of co-stimulatory molecules.[17]
Protocol 3: Pulsing of Mature DCs with this compound
This protocol details the loading of mature DCs with NY-ESO-1 peptides. This step is typically performed concurrently with maturation.
3.1. Materials
-
Mature DCs (from Protocol 2).
-
Sterile, GMP-grade this compound(s). Long peptides spanning immunogenic regions (e.g., NY-ESO-1₇₉₋₁₁₆ and NY-ESO-1₁₁₈₋₁₄₃) or specific epitopes (e.g., NY-ESO-1₁₅₇₋₁₆₅) can be used.[18][19]
3.2. Method
-
Prepare Peptide Stock: Reconstitute the lyophilized this compound(s) in a suitable sterile solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Peptide Pulsing: At the same time as adding the maturation cocktail (Protocol 2, Step 2), add the this compound(s) to the DC culture.
-
Final Concentration: The final peptide concentration should be between 1-10 µg/mL. This may require optimization.
-
Incubation: Co-incubate the DCs with the maturation cocktail and peptides for the full 24-48 hour maturation period.
-
Harvest and Wash:
-
After incubation, harvest the mature, peptide-pulsed DCs.
-
Wash the cells at least three times with sterile PBS to remove any unbound peptide and residual cytokines.
-
The cells are now ready for quality control, cryopreservation, or use in functional assays.
-
Protocol 4: Cryopreservation of NY-ESO-1 Pulsed DCs
Cryopreservation allows for the storage of DC vaccine aliquots for multiple administrations.[20][21]
4.1. Materials
-
Harvested, washed NY-ESO-1 pulsed DCs.
-
Cryopreservation Medium:
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI 1640.
-
10% Dimethyl sulfoxide (B87167) (DMSO).[21]
-
20% Fetal Bovine Serum (FBS) or 4% Human Serum Albumin (HSA).[8][21]
-
-
Cryovials.
-
Controlled-rate freezer or Mr. Frosty freezing container.
4.2. Method
-
Resuspend Cells: Resuspend the washed DC pellet in cold cryopreservation medium at a concentration of 4-20 x 10⁶ cells/mL.[22]
-
Aliquot: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Controlled Freezing:
-
Place the vials in a controlled-rate freezer programmed to decrease the temperature at approximately -1°C per minute.[22]
-
Alternatively, place the vials in a Mr. Frosty container and store at -80°C overnight.
-
-
Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[21]
-
Thawing: To use, thaw the vial rapidly in a 37°C water bath, then slowly dilute the cells in warm culture medium. Wash once to remove DMSO before use. Viability after thawing should be high (typically >80%).[8]
Protocol 5: Quality Control of NY-ESO-1 Pulsed DCs
Quality control is essential to ensure the identity, purity, viability, and potency of the DC product.
5.1. Materials
-
Harvested NY-ESO-1 pulsed DCs.
-
Flow cytometer.
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-CD83, anti-CD86, anti-HLA-DR, and corresponding isotype controls.
-
Viability dye (e.g., 7-AAD or Propidium Iodide).
5.2. Method
-
Aliquot Cells: Take a small aliquot of the final DC product (approx. 1 x 10⁵ cells) for analysis.
-
Stain for Surface Markers: Stain the cells with the antibody cocktail according to standard flow cytometry protocols.
-
Acquire Data: Acquire the stained cells on a flow cytometer.
-
Analyze Data:
-
Viability: Gate on the live cell population using the viability dye. The viability should be >80%.[8][10]
-
Purity/Phenotype: Within the live gate, confirm a low percentage of CD14+ cells (<10%).[10][11]
-
Maturation Status: Confirm high expression levels of maturation markers: CD83+, CD86+, and HLA-DR on the DC population.[9][11][23]
-
Protocol 6: Functional Assay - T Cell Co-culture and ELISpot for IFN-γ
This protocol assesses the ability of the pulsed DCs to activate NY-ESO-1-specific T cells, measured by IFN-γ secretion.
6.1. Materials
-
NY-ESO-1 pulsed DCs (stimulators).
-
Autologous or HLA-matched PBMCs or purified T cells (responders).
-
Human IFN-γ ELISpot kit.
-
Complete RPMI 1640 medium.
6.2. Method
-
Prepare ELISpot Plate: Coat a 96-well PVDF ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Wash and Block: Wash the plate and block with appropriate blocking buffer.[24]
-
Set up Co-culture:
-
Add responder cells (e.g., 2 x 10⁵ PBMCs) to each well.
-
Add the NY-ESO-1 pulsed DCs as stimulator cells at a desired DC:T cell ratio (e.g., 1:10).
-
Controls:
-
Negative control: Responder cells only (no DCs).
-
Antigen control: Responder cells + unpulsed mature DCs.
-
Positive control: Responder cells stimulated with a mitogen (e.g., PHA).
-
-
-
Incubate: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Develop Spots:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Add the substrate (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted.
-
-
Analyze: Wash and dry the plate. Count the spots using an automated ELISpot reader. A significant increase in spot-forming units (SFUs) in the wells with NY-ESO-1 pulsed DCs compared to controls indicates a successful antigen-specific T cell response.[25][26]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Personalized Dendritic-cell-based Vaccines Targeting Cancer Neoantigens | Anticancer Research [ar.iiarjournals.org]
- 4. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sanguinebio.com [sanguinebio.com]
- 6. Facebook [cancer.gov]
- 7. Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple cryopreservation method for dendritic cells and cells used in their derivation and functional assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Verification with a Cluster−Controlled Manufacturing System to Generate Monocyte−Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of dendritic cell vaccines using different methods with equivalent results: Implications for emerging centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. stemcell.com [stemcell.com]
- 14. Addition of CpG ODN and Poly (I:C) to a standard maturation cocktail generates monocyte-derived dendritic cells and induces a potent Th1 polarization with migratory capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Differentiation of Human PBMC and CD34+ Derived Monocytes into Mature CD83+/CD14- Dendritic Cells [sigmaaldrich.com]
- 17. Enhancement of dendritic cells as vaccines for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase I vaccination study with dendritic cells loaded with NY-ESO-1 and α-galactosylceramide: induction of polyfunctional T cells in high-risk melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cryopreservation of mature monocyte-derived human dendritic cells for vaccination: influence on phenotype and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Freezing of dendritic cells with trehalose as an additive in the conventional freezing medium results in improved recovery after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation of Tumor Antigen-loaded Mature Dendritic Cells for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide | PLOS One [journals.plos.org]
- 24. youtube.com [youtube.com]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Handling of Synthetic NY-ESO-1 Peptides
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed protocols for the long-term storage, handling, and reconstitution of synthetic New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) peptides. Adherence to these protocols is critical for maintaining peptide integrity, ensuring experimental reproducibility, and maximizing the efficacy of NY-ESO-1 based immunotherapies.
Introduction to NY-ESO-1 Peptides
NY-ESO-1 is a cancer-testis antigen, making it a prominent target in cancer immunotherapy.[1][2][3][4] Synthetic peptides derived from the NY-ESO-1 protein are instrumental in a variety of research and clinical applications, including vaccine development, T-cell stimulation assays, and immunological monitoring.[5][6][7] The inherent biochemical properties of these peptides, particularly those containing amino acids such as cysteine, methionine, and tryptophan, necessitate specific storage and handling procedures to prevent degradation and maintain biological activity.[1][8]
Long-Term Storage of Lyophilized Peptides
Lyophilized (freeze-dried) peptides are significantly more stable than peptides in solution.[9][10] Proper long-term storage is crucial for preserving their integrity over several years.
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for routine long-term storage. -80°C is preferable for maximum stability.[8][9][11][12] | Minimizes chemical degradation, oxidation, and bacterial growth.[8] |
| Atmosphere | Store in a tightly sealed container with a desiccant.[8][11][12] For peptides with sensitive residues (e.g., Cys, Met), consider backfilling the container with an inert gas like nitrogen or argon.[12] | Prevents degradation due to moisture and oxidation. NY-ESO-1 peptides often contain cysteine, which is susceptible to oxidation and dimerization.[1] |
| Light | Protect from direct light.[9] | Prevents light-induced degradation of sensitive amino acids. |
Handling of Lyophilized Peptides
Correct handling procedures are essential to prevent contamination and degradation of lyophilized peptides.
Protocol for Weighing Lyophilized Peptides:
-
Equilibration: Before opening, allow the peptide container to equilibrate to room temperature in a desiccator for at least 30 minutes.[8][10][12] This prevents condensation from forming on the peptide, which can significantly reduce its stability.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses. For larger quantities of lyophilized peptide, a dust respirator is recommended.[9]
-
Weighing: Quickly weigh the desired amount of peptide in a clean, well-ventilated area.[8][10]
-
Resealing: Tightly reseal the container, preferably after flushing with a dry, inert gas like nitrogen.[12]
-
Storage: Immediately return the unused peptide to its recommended long-term storage condition (-20°C or -80°C).[8]
Reconstitution of NY-ESO-1 Peptides
The reconstitution process is critical and depends heavily on the peptide's amino acid sequence. There is no single solvent suitable for all peptides.[12]
Solvent Selection Guide:
| Peptide Characteristics | Primary Solvent Recommendation | Secondary/Alternative Solvents |
| Basic Peptides (Net positive charge) | Sterile distilled water. | If solubility is low, add a small amount of 0.1% acetic acid. |
| Acidic Peptides (Net negative charge) | Sterile distilled water. | If solubility is low, add a small amount of 0.1% aqueous ammonia (B1221849) or a basic buffer (pH > 7).[10] |
| Hydrophobic Peptides (High proportion of nonpolar residues) | A small amount of an organic solvent such as DMSO, DMF, or acetonitrile. Caution: Peptides containing Cys or Met are unstable in DMSO. | Dilute further with an aqueous buffer appropriate for the assay. |
| NY-ESO-1 Peptides with Cysteine | Degassed, sterile, aqueous buffers. Avoid DMSO if possible. | Consider using buffers with reducing agents like DTT for short-term experiments, but check for compatibility with the assay. |
Reconstitution Protocol:
-
Solvent Selection: Determine the optimal solvent based on the peptide's properties. When in doubt, start with sterile, distilled water.
-
Initial Dissolution: Add the selected solvent to the peptide vial. Gentle vortexing or sonication can be used to aid dissolution.[13]
-
Dilution: For peptides initially dissolved in an organic solvent, slowly add the aqueous buffer to the peptide solution dropwise while gently agitating. This prevents the peptide from precipitating out of solution.
-
Verification: Ensure the peptide is fully dissolved. If particulates are visible, the solution can be filtered, though this may result in some loss of material.[13]
-
Storage of Stock Solutions: Aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][12][13] Store these aliquots at -20°C or -80°C. Peptides in solution are stable for a much shorter duration than when lyophilized.[9][10] For the NY-ESO-1 (157-165) peptide, a common recommendation for stock solutions is storage at -80°C for up to 6 months or -20°C for up to 1 month.[14]
Experimental Protocols
Peptide Purity and Concentration Assessment
It is recommended to verify the purity and concentration of the reconstituted peptide stock solution.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.
-
Concentration: UV-Vis spectrophotometry at 280 nm can be used if the peptide contains tryptophan or tyrosine residues. Alternatively, colorimetric assays such as the Bicinchoninic Acid (BCA) assay can be employed.
Protocol for Pulsing Dendritic Cells with NY-ESO-1 Peptides
This protocol is a general guideline for loading dendritic cells (DCs) with NY-ESO-1 peptides for T-cell stimulation assays.
-
Prepare DCs: Culture and mature monocyte-derived DCs from a healthy donor.
-
Peptide Dilution: Dilute the reconstituted NY-ESO-1 peptide stock solution to the desired final concentration (typically 1-10 µg/mL) in serum-free cell culture medium.
-
Pulsing: Add the diluted peptide solution to the cultured DCs.
-
Incubation: Incubate the DCs with the peptide for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Wash the peptide-pulsed DCs three times with fresh culture medium to remove any unbound peptide.
-
Co-culture: The peptide-pulsed DCs are now ready to be co-cultured with T-cells to assess antigen-specific responses.
ELISPOT Assay for Detecting NY-ESO-1 Specific T-Cell Responses
The Enzyme-Linked Immunospot (ELISPOT) assay is a sensitive method for quantifying cytokine-secreting T-cells upon recognition of their cognate antigen.
-
Plate Coating: Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells to the wells.
-
Antigen Stimulation: Add the this compound to the wells at the desired final concentration. Include a negative control (no peptide) and a positive control (e.g., a mitogen).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate and add a biotinylated detection antibody. Following another incubation and washing step, add a streptavidin-enzyme conjugate.
-
Development: Add a substrate that will be converted by the enzyme into a colored spot.
-
Analysis: Count the number of spots in each well, where each spot represents a single cytokine-producing cell.
Visualizations
Caption: Experimental workflow for NY-ESO-1 peptides.
References
- 1. Functional and structural characteristics of NY-ESO-1-related HLA A2-restricted epitopes and the design of a novel immunogenic analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of tumor cell lysate to develop peptide vaccine targeting cancer-testis antigens - Malhotra - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. A randomised controlled trial of long this compound-pulsed autologous dendritic cells with or without alpha-galactosylceramide in high-risk melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross‐presentation of NY‐ESO‐1 cytotoxic T lymphocyte epitope fused to human heat shock cognate protein 70 by dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vaccination with an this compound of HLA class I/II specificities induces integrated humoral and T cell responses in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 13. jpt.com [jpt.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: NY-ESO-1 Peptide Library for Epitope Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-ESO-1 (New York Esophageal Squamous Cell Carcinoma-1), a member of the cancer-testis antigen (CTA) family, is a highly immunogenic tumor antigen expressed in various malignancies but restricted in normal tissues, making it an attractive target for cancer immunotherapy.[1][2] Epitope mapping of NY-ESO-1 is crucial for understanding the anti-tumor immune response and for the development of peptide-based vaccines and T-cell therapies. An overlapping peptide library, spanning the entire NY-ESO-1 protein sequence, is a powerful tool for the systematic identification of immunodominant and subdominant T-cell epitopes.
This document provides detailed application notes and experimental protocols for the use of an NY-ESO-1 peptide library in T-cell epitope mapping.
Data Presentation: Immunogenic NY-ESO-1 Peptides
The following tables summarize quantitative data from representative studies on the immunogenicity of known NY-ESO-1 T-cell epitopes identified through peptide library screening.
Table 1: IFN-γ ELISpot Responses to NY-ESO-1 CD8+ T-Cell Epitopes
| Peptide Sequence | Amino Acid Position | HLA Restriction | IFN-γ Spot Forming Units (SFU) / 10^6 PBMCs | Reference |
| SLLMWITQC | 157-165 | HLA-A02:01 | ~100-500+ | [3] |
| QLSLLMWIT | 155-163 | HLA-A02:01 | Lower reactivity compared to 157-165 | |
| SLLMWITQCFL | 157-167 | HLA-A*02:01 | Variable, can stimulate distinct T-cell populations | [4] |
Note: SFU values are approximate and can vary significantly based on the patient's immune status, experimental conditions, and in vitro stimulation.
Table 2: T-Cell Responses to NY-ESO-1 CD4+ T-Cell Epitopes
| Peptide Sequence | Amino Acid Position | HLA Restriction | Assay | Readout | Reference |
| LPVFLKEQCN | 85-94 | HLA-DP4 | ELISpot | IFN-γ production | [5] |
| VLLKEFTVSGNILTI | 119-133 | HLA-DR4 | ELISpot | IFN-γ production | [5] |
| NEEAGNEVTV | 55-64 | HLA-DR7 | ELISpot | IFN-γ production | [5] |
| PVSLLEFYL | 119-127 | HLA-DRB1*0401 | ICS | % IFN-γ+ CD4+ T-cells |
ICS: Intracellular Cytokine Staining
Table 3: Cytotoxicity against Target Cells Pulsed with NY-ESO-1 Peptides
| Effector Cells | Target Cells | Peptide (Epitope) | % Specific Lysis | Reference |
| NY-ESO-1 specific CTLs | T2 (HLA-A2+) | SLLMWITQC (157-165) | 40-60% at 20:1 E:T ratio | |
| TCR-transduced T-cells | SK-MEL-37 (NY-ESO-1+) | Endogenous | Significant cytotoxicity observed | [4] |
| TCR-transduced T-cells | NW-MEL-38 (NY-ESO-1+) | Endogenous | Significant cytotoxicity observed | [4] |
CTLs: Cytotoxic T Lymphocytes; TCR: T-cell receptor; E:T: Effector to Target ratio. The level of specific lysis is dependent on the effector to target ratio and the specific T-cell clone or line used.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Screening this compound Library
This protocol outlines the steps for identifying NY-ESO-1 specific T-cells by measuring IFN-γ secretion in response to stimulation with an overlapping peptide library.
Materials:
-
NY-ESO-1 overlapping peptide library (e.g., 15-mers with 11 amino acid overlap)
-
Peripheral Blood Mononuclear Cells (PBMCs) from subject
-
Human IFN-γ ELISpot kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Recombinant human IL-2
-
96-well ELISpot plates
-
Automated ELISpot reader and software
Procedure:
-
Plate Coating: Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend cells in complete RPMI-1640 medium.
-
Peptide Stimulation:
-
Wash the coated plate and block with RPMI-1640 + 10% FBS for 1-2 hours at 37°C.
-
Add 2 x 10^5 PBMCs to each well.
-
Add individual peptides from the NY-ESO-1 library to respective wells at a final concentration of 5-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin or a CEF peptide pool).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for the development of spots.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. A positive response is typically defined as a spot count significantly higher than the mean of the negative control wells.
Protocol 2: Intracellular Cytokine Staining (ICS) for Functional Characterization
This protocol allows for the multiparametric characterization of NY-ESO-1-specific T-cells by flow cytometry.
Materials:
-
Identified "hit" peptides from ELISpot screen
-
PBMCs
-
Complete RPMI-1640 medium
-
Brefeldin A and Monensin
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
T-Cell Stimulation:
-
In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.
-
Add the this compound of interest at a final concentration of 1-5 µg/mL.
-
Include negative (no peptide) and positive (e.g., PMA/Ionomycin) controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to each well and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer for 20 minutes at room temperature. Wash again and permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire samples on a flow cytometer. Analyze the data using appropriate software to identify the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.
Protocol 3: Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This classic assay measures the ability of NY-ESO-1-specific cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the identified epitope.
Materials:
-
NY-ESO-1-specific CTL line (effector cells)
-
Target cells (e.g., T2 cells or a NY-ESO-1 expressing tumor cell line of the correct HLA type)
-
Sodium Chromate (⁵¹Cr)
-
Identified this compound epitope
-
Complete RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^7 cells/mL in complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing (if using peptide-sensitized target cells): Incubate the labeled target cells with the this compound at 10 µg/mL for 1 hour at 37°C.
-
Cytotoxicity Assay:
-
Plate the effector cells at various concentrations in a 96-well V-bottom plate to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 1 x 10^4 labeled target cells to each well.
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation: Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Harvesting and Counting: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant from each well and transfer to counting tubes. Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Experimental Workflow for Epitope Mapping
Caption: Workflow for NY-ESO-1 T-cell epitope mapping.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade.
References
- 1. Survey of naturally occurring CD4+ T cell responses against NY-ESO-1 in cancer patients: Correlation with antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting cytotoxic T cell responses towards the NY-ESO-1 protein by peptide/MHC-specific antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCR-Engineered Lymphocytes Targeting NY-ESO-1: In Vitro Assessment of Cytotoxicity against Tumors [mdpi.com]
- 5. Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating NY-ESO-1 Specific T-Cell Clones
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen expressed in various malignancies but absent in most normal adult tissues, making it an attractive target for cancer immunotherapy.[1][2][3][4] Adoptive T-cell therapy utilizing T-cells engineered to recognize NY-ESO-1 has shown promising clinical activity.[5][6][7] The generation of monoclonal populations of NY-ESO-1 specific T-cells is crucial for research, therapeutic development, and understanding the mechanisms of tumor recognition and eradication.
These application notes provide detailed protocols for the generation, cloning, and functional characterization of T-cell clones specific for the NY-ESO-1 antigen. The methodologies described herein cover the initial stimulation of peripheral blood mononuclear cells (PBMCs), isolation of antigen-specific T-cells, cloning by limiting dilution, and assessment of their cytotoxic potential.
Data Summary
The following tables summarize quantitative data from various studies on the generation and characterization of NY-ESO-1 specific T-cells.
Table 1: Frequency and Expansion of NY-ESO-1 Specific T-Cells
| Parameter | Value | Donor/Cell Type | Reference |
| Initial Frequency of IFNγ+ CD4+ T-cells after pre-sensitization | 1.1 ± 0.9% (in responders) | Healthy Donors | [1] |
| Initial Frequency of IFNγ+ CD8+ T-cells after pre-sensitization | 1.0 ± 1.3% (in responders) | Healthy Donors | [1] |
| Transduction Efficiency of NY-ESO-1 TCR | 87.6% (CD8+), 89.0% (CD4+) | Healthy Donor PBMCs | [8] |
| Fold Expansion of Redirected T-cells with anti-idiotypic Fab A4 | 300-fold | Purified human CD8+ T-cells | [9] |
Table 2: Functional Activity of NY-ESO-1 Specific T-Cells
| Assay | Result | Effector Cells | Target Cells | Reference |
| IFNγ Secretion (ELISPOT) | G50A+A51E TCR-CD8+ and CD4+ T-cells exhibited IFN-γ secretion | NY-ESO-1 TCR-transduced T-cells | NY-ESO-1 expressing tumor cells | [8] |
| TNFα Secretion (Intracellular Staining) | Protocol 1: 54 ± 10% (CD3+), 65 ± 7% (CD8+) | NY-ESO-1 specific T-cells | SW982 (STS cell line) | [10] |
| TNFα Secretion (Intracellular Staining) | Protocol 2: 35 ± 13% (CD3+), 38 ± 13% (CD8+) | NY-ESO-1 specific T-cells | SW982 (STS cell line) | [10] |
| Cytotoxicity (Chromium-51 Release Assay) | Protocol 2 showed significantly higher lysis at lower E:T ratios (e.g., 34 ± 3% vs 18 ± 6% at E:T 2.5:1) | NY-ESO-1 specific T-cells | SW982 (STS cell line) | [10] |
| Cytotoxicity (Chromium-51 Release Assay) | G50A+A51E TCR-gene transduced CD8+ and CD4+ T-cells showed specific lysis | NY-ESO-1 TCR-transduced T-cells | T2 cells pulsed with NY-ESO-1 peptide, NW-MEL-38 | [8] |
Experimental Protocols
Protocol 1: In Vitro Stimulation and Enrichment of NY-ESO-1 Specific T-Cells
This protocol describes the initial stimulation of T-cells from peripheral blood using NY-ESO-1 peptides followed by enrichment of the antigen-specific cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% human AB serum
-
NY-ESO-1 overlapping peptide pool (e.g., 15-mer peptides overlapping by 11 amino acids)
-
Recombinant human IL-2, IL-7, and IL-15
-
IFN-γ Secretion Assay - Cell Enrichment and Detection Kit
Procedure:
-
Pre-sensitization:
-
Thaw cryopreserved PBMCs and resuspend in RPMI 1640 with 10% human AB serum.
-
Plate PBMCs at a density of 2 x 10^6 cells/well in a 24-well plate.
-
Add the NY-ESO-1 overlapping peptide pool to a final concentration of 1 µg/mL for each peptide.
-
Add IL-7 (10 ng/mL) and low-dose IL-2 (20 IU/mL).[1]
-
Incubate for 10-12 days at 37°C, 5% CO₂.
-
-
Restimulation and IFN-γ Capture:
-
After the pre-sensitization period, harvest the cells and wash them.
-
Restimulate the cells with the this compound pool for 4 hours.
-
Isolate IFN-γ secreting cells using an IFN-γ capture assay according to the manufacturer's instructions.[1][11] This typically involves labeling cells with an IFN-γ catch reagent, allowing for IFN-γ secretion and capture on the cell surface, followed by labeling with an IFN-γ detection antibody and magnetic bead separation.[8][11]
-
-
Expansion of Enriched T-Cells:
-
Culture the enriched IFN-γ secreting cells in RPMI 1640 with 10% human AB serum.
-
Supplement the medium with IL-2 (100 IU/mL), IL-7 (10 ng/mL), and IL-15 (10 ng/mL).[1]
-
Expand the cells for 14 days, monitoring cell growth and viability.
-
Protocol 2: Cloning of NY-ESO-1 Specific T-Cells by Limiting Dilution
This protocol details the cloning of the enriched NY-ESO-1 specific T-cells to obtain monoclonal populations.
Materials:
-
Enriched NY-ESO-1 specific T-cells
-
RPMI 1640 medium with 10% human AB serum
-
Recombinant human IL-2
-
Phytohemagglutinin (PHA)
-
Irradiated allogeneic feeder cells (PBMCs from at least two healthy donors)
-
96-well round-bottom plates
Procedure:
-
Preparation of Feeder Cells:
-
Pool PBMCs from at least two healthy donors.
-
Irradiate the pooled PBMCs (e.g., 3000 rads) to prevent their proliferation.
-
Resuspend the irradiated feeder cells at a concentration of 1 x 10^6 cells/mL in culture medium.
-
-
Limiting Dilution Plating:
-
Serially dilute the enriched NY-ESO-1 specific T-cells to concentrations of 10, 3, 1, and 0.3 cells/mL.
-
In a 96-well round-bottom plate, add 100 µL of irradiated feeder cells (1 x 10^5 cells) to each well.
-
Add 100 µL of the T-cell dilutions to the wells, resulting in final concentrations of 1, 0.3, 0.1, and 0.03 cells/well. Plate multiple replicates for each concentration.
-
Add PHA to a final concentration of 1 µg/mL.
-
Add IL-2 to a final concentration of 100 IU/mL.
-
-
Incubation and Clone Expansion:
-
Incubate the plates at 37°C, 5% CO₂.
-
After 7 days, supplement the wells with fresh medium containing IL-2.
-
Monitor the plates for the growth of T-cell clones, which typically appear as small clusters of proliferating cells, over 14-21 days.
-
Wells from the dilution series where less than 37% of the wells show growth are considered to be of monoclonal origin based on Poisson distribution.[1]
-
-
Expansion of Clones:
-
Once visible colonies are present, transfer the cells from positive wells to larger wells (e.g., 24-well plate) containing fresh irradiated feeder cells and IL-2 for further expansion.
-
Protocol 3: Assessment of T-Cell Clone Cytotoxicity using Chromium-51 Release Assay
This protocol describes a method to evaluate the cytotoxic function of the generated NY-ESO-1 specific T-cell clones.
Materials:
-
NY-ESO-1 specific T-cell clones (effector cells)
-
NY-ESO-1 positive, HLA-matched target cells (e.g., tumor cell lines) and negative control cells
-
Chromium-51 (⁵¹Cr)
-
RPMI 1640 medium with 10% FBS
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Labeling of Target Cells:
-
Cytotoxicity Assay:
-
Plate the effector T-cells in triplicate in a 96-well V-bottom plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 1 x 10^4 labeled target cells (100 µL) to each well.
-
Prepare control wells:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.[13]
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 10 minutes.[13]
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[13]
-
-
Visualizations
Experimental Workflow
Caption: Workflow for generating and characterizing NY-ESO-1 specific T-cell clones.
T-Cell Activation Signaling Pathway
Caption: Simplified signaling cascade upon NY-ESO-1 TCR engagement.
References
- 1. Limit-dilution assay and clonal expansion of all T cells capable of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Efficiency Ex Vivo Cloning of Antigen-Specific Human Effector T Cells | PLOS One [journals.plos.org]
- 3. Video: Use of Interferon-γ Enzyme-linked Immunospot Assay to Characterize Novel T-cell Epitopes of Human Papillomavirus [jove.com]
- 4. Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 11. ulab360.com [ulab360.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
Detecting NY-ESO-1 Expression in Tumors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-ESO-1 (New York Esophageal Squamous Cell Carcinoma-1), also known as CTAG1B (Cancer/Testis Antigen 1B), is a highly immunogenic tumor antigen.[1] Its expression is primarily restricted to germ cells in the testis in healthy adults, but it is aberrantly expressed in a wide variety of malignancies, including melanoma, lung cancer, bladder cancer, and sarcoma.[1][2] This restricted expression profile makes NY-ESO-1 an attractive target for cancer immunotherapy, including vaccine development and adoptive T-cell therapies.[3] Accurate and reliable detection of NY-ESO-1 expression in tumor tissues is crucial for patient selection, treatment monitoring, and the overall development of targeted therapies.
These application notes provide detailed protocols for the three most common methods for detecting NY-ESO-1 expression: Immunohistochemistry (IHC), Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods for Detecting NY-ESO-1 Expression
The choice of method for detecting NY-ESO-1 expression depends on the research question, the available sample type, and the desired level of quantification.
-
Immunohistochemistry (IHC) is a widely used technique to visualize the spatial distribution of NY-ESO-1 protein expression within the tumor microenvironment. It is particularly useful for assessing the heterogeneity of antigen expression.[1]
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for detecting and quantifying NY-ESO-1 mRNA levels. This method is valuable for screening large numbers of samples and for detecting low levels of expression.
-
Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to detect and quantify NY-ESO-1 protein in tumor lysates, providing a quantitative measure of total protein expression in a sample.
Quantitative Data Summary
The following tables summarize the prevalence of NY-ESO-1 expression in various cancers as detected by IHC and RT-PCR.
Table 1: NY-ESO-1 Protein Expression Detected by Immunohistochemistry (IHC) in Various Tumors
| Tumor Type | Number of Positive Cases / Total Cases | Prevalence (%) | Reference |
| Esophageal Adenocarcinoma | 4 / 27 | 15 | [4] |
| Non-Small Cell Lung Cancer | 13 / 52 | 25 | [4] |
| Neuroblastoma | 18 / 22 | 82 | [4] |
| Squamous Carcinoma of the Esophagus | 44 / 213 | 21 | [4] |
| Squamous Carcinoma of the Esophagus | 18 / 56 | 32 | [4] |
| Melanoma | 54 / 120 | 45 | [5] |
Table 2: NY-ESO-1 mRNA Expression Detected by Reverse Transcription-Polymerase Chain Reaction (RT-PCR) in Various Tumors
| Tumor Type | Number of Positive Cases / Total Cases | Prevalence (%) | Reference |
| Melanoma | 23 / 67 | 34.3 | [6] |
| Breast Cancer | 10 / 33 | 30.3 | [6] |
| Prostate Cancer | 4 / 16 | 25 | [6] |
| Bladder Cancer | 4 / 5 | 80 | [6] |
| Advanced Prostate Cancer | 20 / 53 | 38 | [7] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for NY-ESO-1 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical staining of NY-ESO-1 in FFPE tumor sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissues and antibodies.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Anti-NY-ESO-1 monoclonal antibody (e.g., clones E978 or ES121)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with deionized water.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NY-ESO-1 antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS or TBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS or TBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash slides with PBS or TBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until the desired brown color develops. Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
IHC Scoring and Interpretation:
NY-ESO-1 expression is typically evaluated based on both the percentage of positive tumor cells and the staining intensity.[8]
-
Percentage of Positive Cells:
-
0: <1% of tumor cells stained
-
1+: 1-10% of tumor cells stained
-
2+: 11-50% of tumor cells stained
-
3+: >50% of tumor cells stained
-
-
Staining Intensity:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
A combined score (H-score) can be calculated by multiplying the percentage of positive cells by the intensity score.
Figure 1: Immunohistochemistry (IHC) Workflow for NY-ESO-1 Detection.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Protocol for NY-ESO-1 mRNA
This protocol outlines the steps for quantifying NY-ESO-1 mRNA from tumor tissue or cells.
Materials:
-
Tumor tissue or cell pellet
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (SYBR Green or TaqMan)
-
NY-ESO-1 specific primers and probe (for TaqMan)
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the tumor tissue or lyse the cells according to the RNA extraction kit manufacturer's protocol.
-
Perform RNA extraction and purification.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Set up the reverse transcription reaction according to the kit manufacturer's instructions. Use a consistent amount of RNA for all samples.
-
Incubate the reaction mixture as recommended (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for NY-ESO-1 (and the reference gene), and cDNA template.
-
Set up the qPCR plate, including no-template controls and a standard curve for absolute quantification if desired.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Relative Quantification (ΔΔCt Method):
-
Determine the Ct (threshold cycle) value for NY-ESO-1 and the reference gene in each sample.
-
Normalize the Ct value of NY-ESO-1 to the reference gene (ΔCt = CtNY-ESO-1 - Ctreference).
-
Normalize the ΔCt of the test sample to a calibrator sample (ΔΔCt = ΔCttest - ΔCtcalibrator).
-
Calculate the fold change in expression as 2-ΔΔCt.
-
-
Absolute Quantification:
-
Generate a standard curve using serial dilutions of a known quantity of NY-ESO-1 plasmid DNA.
-
Determine the absolute copy number of NY-ESO-1 in the samples by interpolating their Ct values on the standard curve.[9]
-
Figure 2: RT-qPCR Workflow for NY-ESO-1 mRNA Quantification.
Direct ELISA Protocol for NY-ESO-1 Protein in Tumor Lysates
This protocol describes a direct ELISA for the detection and quantification of NY-ESO-1 protein in tumor lysates.
Materials:
-
Tumor tissue lysate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated Anti-NY-ESO-1 detection antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the tumor lysate to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted lysate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated anti-NY-ESO-1 antibody in Blocking Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
A standard curve can be generated using recombinant NY-ESO-1 protein to determine the concentration of NY-ESO-1 in the tumor lysates.
Figure 3: Direct ELISA Workflow for NY-ESO-1 Protein Detection.
Conclusion
The methods described in these application notes provide robust and reliable approaches for the detection and quantification of NY-ESO-1 expression in tumors. The choice of method will depend on the specific research or clinical question being addressed. Careful optimization and validation of these protocols are essential for obtaining accurate and reproducible results, which are critical for advancing the development of NY-ESO-1 targeted cancer immunotherapies.
References
- 1. Immunohistochemical analysis of NY-ESO-1 antigen expression in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Measurement of serum antibodies against NY-ESO-1 by ELISA: A guide for the treatment of specific immunotherapy for patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical assessment of NY-ESO-1 expression in esophageal adenocarcinoma resection specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 6. goldbio.com [goldbio.com]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased NY-ESO-1 Expression and Reduced Infiltrating CD3+ T Cells in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NY-ESO-1 Peptide Vaccine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocols for NY-ESO-1 peptide vaccines, a promising immunotherapy target for various cancers. The following sections detail quantitative data from key clinical trials, experimental methodologies for vaccine preparation and immunological monitoring, and diagrams illustrating the underlying mechanisms and workflows.
Quantitative Data from Clinical Trials
The efficacy and immunogenicity of this compound vaccines have been evaluated in numerous clinical trials. The data presented below is a synthesis of findings from multiple studies, highlighting different vaccine formulations and patient populations.
Table 1: Summary of Phase I/II Clinical Trial Data for this compound Vaccines
| Trial Identifier/Reference | Cancer Type(s) | Vaccine Composition | Adjuvant(s) | No. of Patients | Key Immunological Outcomes | Key Clinical Outcomes |
| NCT00616941[1] | Various Solid Tumors | NY-ESO-1 overlapping long peptides (OLP) | Montanide ISA-51, Poly-ICLC | N/A | Montanide was necessary to expand high-avidity NY-ESO-1-specific CD4+ T-cells. Poly-ICLC enhanced CD4+ Th1 responses.[1] | Not specified |
| (Jäger et al., PNAS)[2] | Metastatic NY-ESO-1+ Cancers | 3 HLA-A2-binding NY-ESO-1 peptides | GM-CSF (systemic) | 12 | Primary peptide-specific CD8+ T-cell responses and DTH reactivity were generated in 4 of 7 seronegative patients.[2] | Disease stabilization and regression of single metastases were observed in patients who developed immune responses.[2] |
| (Odunsi et al., PNAS)[3] | Epithelial Ovarian Cancer | This compound (ESO157-170) | Montanide ISA-51 (IFA) | 18 | NY-ESO-1-specific antibody responses, and/or specific HLA-A2-restricted CD8+ and HLA-DP4-restricted CD4+ T-cell responses were induced in a high proportion of patients.[3] | Not specified |
| (Kawakami et al., 2020)[4] | Various Cancers | 20-mer NY-ESO-1f peptide (NY-ESO-1 91-110) | Picibanil OK-432, Montanide ISA-51 | 10 | Increase or induction of NY-ESO-1 antibody responses in 9/10 patients. Increase in CD4+ and CD8+ T-cell responses in 9/10 patients.[4] | Stable disease in 3/10 patients (2 lung, 1 esophageal cancer).[4] |
| (Adams et al., 2020)[5] | High-Risk Resected Melanoma | NY-ESO-1 protein | ISCOMATRIX | 49 (vaccine arm) | 73% of participants developed strong specific NY-ESO-1 antibody responses.[5] | No significant difference in overall survival compared to adjuvant alone.[5] |
Table 2: Immunological Response Rates in a Phase I DNA Vaccine Trial
| Trial Identifier | Vaccine Type | Patient Population | Immune Response | Response Rate |
| NCT00199849[1][6] | NY-ESO-1 DNA Vaccine (pPJV7611) | Patients with NY-ESO-1 expressing tumors | Antigen-specific CD4+ T-cell response | 93% (14 of 15 patients)[1][6] |
| Antigen-specific CD8+ T-cell response | 33% (5 of 15 patients)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of clinical research. The following protocols are based on methods reported in various NY-ESO-1 vaccine trials.
Objective: To prepare a stable and immunogenic peptide vaccine formulation for subcutaneous or intradermal administration.
Materials:
-
This compound(s) (e.g., specific HLA-restricted short peptides or overlapping long peptides)
-
Adjuvant (e.g., Montanide ISA-51, ISCOMATRIX, Poly-ICLC)
-
Sterile saline or water for injection
-
Sterile vials and syringes
Protocol (Example with Montanide ISA-51):
-
Reconstitute the lyophilized this compound(s) in sterile saline to the desired concentration.
-
In a sterile vial, mix the peptide solution with an equal volume of Montanide ISA-51 adjuvant.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe until a stable, white emulsion is formed. The stability of the emulsion can be tested by placing a drop in water; a stable emulsion will not disperse.
-
Draw the final vaccine formulation into a sterile syringe for administration.
-
Administer the vaccine subcutaneously or intradermally to the patient. The injection site is often rotated between different limbs. Doses and schedules vary by trial but often involve a series of vaccinations every few weeks.[3][4][7]
2.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for NY-ESO-1 Antibodies
Objective: To quantify the titer of NY-ESO-1 specific antibodies in patient serum.
Protocol:
-
Coat a 96-well ELISA plate with recombinant NY-ESO-1 protein and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add serially diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution with an absorbance value significantly above the background.[5]
2.2.2. IFN-γ ELISpot Assay for T-Cell Response
Objective: To enumerate NY-ESO-1 specific, IFN-γ secreting T-cells in peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash and block the plate.
-
Add a known number of PBMCs (e.g., 2.5 x 10^4 CD8+ T-cells) to the wells.[2]
-
Stimulate the cells with the relevant this compound(s) or a peptide pool. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Stop the development by washing with water.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.[7][8]
2.2.3. Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify NY-ESO-1 specific CD4+ and CD8+ T-cells based on their cytokine production.
Protocol:
-
Isolate PBMCs and stimulate them with NY-ESO-1 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.
-
Wash the cells and stain for surface markers using fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular cytokines using fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Acquire the cells on a flow cytometer.
-
Analyze the data using flow cytometry software to gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells producing each cytokine in response to the peptide stimulation.[8]
Diagrams of Pathways and Workflows
Visual representations of complex biological processes and experimental designs can greatly aid in their understanding.
Caption: this compound vaccine-induced T-cell activation pathway.
Caption: Generalized workflow for a this compound vaccine clinical trial.
References
- 1. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. ovid.com [ovid.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. A randomised controlled trial of long this compound-pulsed autologous dendritic cells with or without alpha-galactosylceramide in high-risk melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NY--ESO-1 Peptide in ELISpot Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York-esophageal squamous cell carcinoma-1 (NY-ESO-1) is a cancer-testis antigen that is an attractive target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant expression in a wide range of malignancies.[1] The enzyme-linked immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2][3] This document provides detailed application notes and protocols for the use of NY-ESO-1 peptides in interferon-gamma (IFN-γ) ELISpot assays to monitor T-cell mediated immune responses.
The IFN-γ ELISpot assay is a robust tool for assessing cell-mediated immunity, particularly for monitoring the effectiveness of vaccines and immunotherapies designed to elicit a T-helper 1 (Th1) type response.[4] By stimulating peripheral blood mononuclear cells (PBMCs) with specific NY-ESO-1 peptides, researchers can quantify the number of antigen-specific T cells that secrete IFN-γ, providing a direct measure of the cellular immune response.[4][5]
Data Presentation
The following tables summarize quantitative data from representative studies using NY-ESO-1 peptides in IFN-γ ELISpot assays. These tables are intended to provide a reference for expected outcomes and to aid in experimental design.
Table 1: Representative Data from NY-ESO-1 Peptide ELISpot Assays
| This compound/Pool | Cell Type & Number per Well | Peptide Concentration | Observed IFN-γ Spot Forming Units (SFU) per 10^6 PBMCs | Reference Study Highlights |
| This compound Pools (overlapping 15mers) | PBMCs, 1 x 10^5 | Not specified | Ranged from <50 to >400 SFU/10^5 cells in responding patients.[4] | Demonstrates variability in patient responses to a peptide pool.[4] |
| NY-ESO-1 p134-148 | CD4+ T cells, 1.25 x 10^4 or 2.5 x 10^4 with 5 x 10^4 APCs | 2 µg/mL | Positive responses observed in 4 out of 38 cancer patients.[5] | Highlights the use of specific peptides to identify CD4+ T-cell responses.[5] |
| NY-ESO-1 157-165 (SLLMWITQC) | CD8+ T cells, 1 x 10^4 with 5 x 10^4 APCs | 1 µM | Clear detection of IFN-γ producing cells in response to the peptide.[6] | Confirms the immunogenicity of this specific HLA-A2 restricted epitope.[6] |
| This compound 80-109 | CD4+ T cells, 5 x 10^4 | Not specified | Detected in 11 of 13 patients with serum antibodies to NY-ESO-1. | Shows a correlation between humoral and cellular immunity. |
Table 2: Example of Clinical Trial Data using NY-ESO-1 ELISpot
| Patient Cohort | Treatment | This compound | Key Findings |
| Advanced Melanoma | Ipilimumab (anti-CTLA-4) | This compound pools | Increased frequency of NY-ESO-1-specific T cells post-treatment correlated with clinical benefit.[7] |
| Ovarian Cancer | This compound vaccine | ESO157–170 | Induction of both CD4+ and CD8+ T-cell responses detected by ELISpot. |
| Metastatic Gastric Cancer | Radioimmunotherapy | This compound pool | Significant increase in NY-ESO-1-specific IFN-γ secretion at disease resolution.[1] |
Experimental Protocols
This section provides a detailed protocol for performing an IFN-γ ELISpot assay using NY-ESO-1 peptides.
Materials and Reagents
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and enzyme conjugate)
-
PVDF-bottomed 96-well plates
-
NY-ESO-1 peptides (e.g., SLLMWITQC for HLA-A2 positive donors, or a peptide pool)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Phytohemagglutinin (PHA) as a positive control
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
ELISpot plate reader
Detailed Methodology
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of the 96-well plate with 15 µL of 35-70% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile PBS.
-
Coat each well with the anti-IFN-γ capture antibody, diluted in sterile PBS to the manufacturer's recommended concentration (e.g., 10 µg/mL). Use 100 µL per well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aseptically decant the coating antibody solution.
-
Wash the plate three times with 150 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of cell culture medium and incubate for at least 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and assess viability. Resuspend cells in culture medium at a concentration of 2-4 x 10^6 cells/mL.
-
Prepare the following conditions in triplicate wells:
-
Negative Control: 100 µL of cell suspension (2-4 x 10^5 cells).
-
Positive Control: 100 µL of cell suspension stimulated with PHA (e.g., 1-5 µg/mL).
-
Test Wells: 100 µL of cell suspension stimulated with this compound (e.g., 1-10 µg/mL for a single peptide or a peptide pool).
-
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
Day 3: Detection and Development
-
Decant the cell suspension from the plate.
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL/well of the biotinylated anti-IFN-γ detection antibody, diluted to the manufacturer's recommended concentration.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL/well of the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate three to five times with wash buffer, followed by two washes with PBS.
-
Add 100 µL/well of the substrate solution (e.g., BCIP/NBT) and develop in the dark until distinct spots emerge (typically 5-15 minutes).
-
Stop the development by washing extensively with tap water.
-
Allow the plate to dry completely in the dark.
-
Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.
Visualizations
Experimental Workflow
Caption: A schematic overview of the IFN-γ ELISpot assay workflow.
T-Cell Activation and IFN-γ Secretion Pathway
Caption: Simplified signaling pathway of T-cell activation leading to IFN-γ secretion.
References
- 1. Persistent anti-NY-ESO-1-specific T cells and expression of differential biomarkers in a patient with metastatic gastric cancer benefiting from combined radioimmunotherapy treatment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring CD8 T cell responses to NY-ESO-1: Correlation of humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an antigenic peptide derived from the cancer-testis antigen NY-ESO-1 binding to a broad range of HLA-DR subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Integrated NY-ESO-1 antibody and CD8+ T-cell responses correlate with clinical benefit in advanced melanoma patients treated with ipilimumab - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control of Synthetic NY-ESO-1 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) is a well-characterized cancer-testis antigen and a promising target for cancer immunotherapy. Synthetic peptides derived from NY-ESO-1 are crucial reagents for research, diagnostics, and the development of therapeutic vaccines and T-cell therapies. The quality of these synthetic peptides is paramount to ensure the reliability, reproducibility, and safety of their applications. This document provides detailed application notes and protocols for the comprehensive quality control of synthetic NY-ESO-1 peptides.
Quality Control Workflow
A robust quality control (QC) process for synthetic NY-ESO-1 peptides involves a multi-step approach, from initial synthesis verification to final biological activity assessment. The following diagram illustrates a typical QC workflow.
Caption: Quality Control Workflow for Synthetic NY-ESO-1 Peptides.
Physicochemical Characterization
Identity Verification by Mass Spectrometry
Objective: To confirm that the synthesized peptide has the correct molecular weight corresponding to the NY-ESO-1 amino acid sequence.
Table 1: Acceptance Criteria for Identity Verification
| Parameter | Method | Specification |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Observed mass must be within ± 0.5 Da of the theoretical mass. |
Protocol 1: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the expected mass range for the this compound.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight calculated from the peptide sequence.
Purity Analysis by RP-HPLC
Objective: To determine the purity of the synthetic this compound by separating it from process-related impurities such as truncated or deletion sequences.
Table 2: Acceptance Criteria for Purity
| Parameter | Method | Specification |
| Purity | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥ 95% for in-vitro bioassays and cellular studies.[1][2] |
| Individual Impurities | RP-HPLC | No single impurity should be > 2%. |
Protocol 2: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks.
Peptide Quantification by Amino Acid Analysis
Objective: To accurately determine the net peptide content of the lyophilized product.
Table 3: Acceptance Criteria for Peptide Content
| Parameter | Method | Specification |
| Net Peptide Content | Amino Acid Analysis (AAA) | ≥ 70% (Note: Lyophilized peptides contain counterions and water). |
Protocol 3: Amino Acid Analysis
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Derivatization: Derivatize the amino acids to make them detectable by chromatography.
-
Chromatographic Separation: Separate the derivatized amino acids using a suitable chromatographic method (e.g., ion-exchange or reverse-phase chromatography).
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.
-
Calculation: Calculate the net peptide content based on the molar amounts of the recovered amino acids and the initial sample weight.
Safety and Sterility Testing
Endotoxin Testing
Objective: To quantify the level of bacterial endotoxins in the peptide preparation, which is critical for in-vivo and cell-based applications.
Table 4: Acceptance Criteria for Endotoxin Levels
| Parameter | Method | Specification |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay (Gel-clot or Chromogenic) | ≤ 0.01 EU/µg for cellular assays.[5][6] For in-vivo applications, the limit is typically 5 EU/kg of body weight.[7] |
Protocol 4: Limulus Amebocyte Lysate (LAL) Assay
-
Sample Preparation: Reconstitute the lyophilized peptide in endotoxin-free water to the desired concentration.
-
Assay Procedure: Perform the LAL assay according to the manufacturer's instructions for the chosen method (gel-clot, chromogenic, or turbidimetric).
-
Data Analysis: Determine the endotoxin concentration in the sample by comparing its reaction to a standard curve of known endotoxin concentrations.
Biological Activity Assays
The biological activity of NY-ESO-1 peptides is their ability to be presented by Major Histocompatibility Complex (MHC) molecules and recognized by specific T-cells.
NY-ESO-1 Presentation and T-Cell Activation Pathway
The following diagram illustrates the pathway of this compound presentation by an antigen-presenting cell (APC) and the subsequent activation of a specific T-cell.
Caption: this compound Presentation and T-Cell Activation.
MHC-Peptide Binding Assay
Objective: To assess the ability of the synthetic this compound to bind to specific MHC molecules.
Protocol 5: MHC-Peptide Binding Assay (Competition-Based)
-
Reagents: Soluble, purified MHC molecules (e.g., HLA-A*02:01), a high-affinity radiolabeled or fluorescently labeled standard peptide, and the synthetic this compound.
-
Assay Setup: Incubate a constant amount of the soluble MHC molecules and the labeled standard peptide with varying concentrations of the synthetic this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the MHC-peptide complexes from the free peptide.
-
Detection: Measure the amount of labeled standard peptide bound to the MHC molecules.
-
Data Analysis: Calculate the concentration of the this compound required to inhibit 50% of the binding of the standard peptide (IC50). A lower IC50 value indicates higher binding affinity.
T-Cell Activation Assay (ELISpot)
Objective: To determine the ability of the synthetic this compound to stimulate peptide-specific T-cells to produce cytokines, such as Interferon-gamma (IFN-γ).
Protocol 6: T-Cell Activation ELISpot Assay
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or a patient with known NY-ESO-1 specific T-cells.
-
Plate Coating: Coat an ELISpot plate with an anti-IFN-γ capture antibody.
-
Cell Plating: Add PBMCs to the wells of the ELISpot plate.
-
Stimulation: Add the synthetic this compound to the wells at various concentrations. Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Development: Add a substrate that produces a colored spot in the presence of the enzyme.
-
Analysis: Count the number of spots in each well using an ELISpot reader. An increase in the number of spots in the peptide-stimulated wells compared to the negative control indicates T-cell activation.
Conclusion
A comprehensive quality control strategy is essential for ensuring the identity, purity, safety, and biological activity of synthetic NY-ESO-1 peptides. The protocols and acceptance criteria outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to qualify synthetic NY-ESO-1 peptides for their intended applications, thereby ensuring the generation of reliable and reproducible data in the field of cancer immunotherapy.
References
- 1. biocat.com [biocat.com]
- 2. genscript.com [genscript.com]
- 3. almacgroup.com [almacgroup.com]
- 4. genscript.com [genscript.com]
- 5. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdworldonline.com [rdworldonline.com]
- 7. NY-ESO-1 (157-165) peptide - SLLMWITQC - SB PEPTIDE [sb-peptide.com]
Troubleshooting & Optimization
NY-ESO-1 Peptide Stability Technical Support Center
Welcome to the technical support center for improving NY-ESO-1 peptide stability in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the handling and stability of NY-ESO-1 peptides.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with NY-ESO-1 peptides.
Problem 1: My this compound solution is cloudy or shows visible precipitates.
-
Possible Cause 1: Poor Solubility. NY-ESO-1 peptides, particularly those with hydrophobic residues, may have limited solubility in aqueous buffers.
-
Solution:
-
Review the Amino Acid Sequence: Analyze the peptide's sequence to determine its overall charge and hydrophobicity.
-
Select an Appropriate Solvent: For peptides with a net positive charge, try dissolving in a slightly acidic solution (e.g., 10% acetic acid). For peptides with a net negative charge, a slightly basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate) may be effective. For neutral or very hydrophobic peptides, an organic solvent like DMSO or DMF should be used for the initial stock solution, followed by slow dilution into your aqueous buffer.[1][2]
-
Sonication: Briefly sonicate the solution to aid in dissolution. Be careful to avoid excessive heating.[1][2]
-
-
-
Possible Cause 2: Aggregation. Peptides can self-associate to form larger, insoluble aggregates. This can be influenced by pH, temperature, and peptide concentration.[3][4][5]
-
Solution:
-
Optimize pH: Adjust the pH of your buffer to be at least 2 units away from the peptide's isoelectric point (pI) to increase solubility and reduce aggregation.[6]
-
Control Concentration: Work with the lowest feasible peptide concentration for your experiment.
-
Add Stabilizing Excipients: Consider including agents like sugars (e.g., trehalose), polyols, or non-ionic surfactants in your formulation to prevent aggregation.[6][7]
-
-
Problem 2: I am seeing a loss of peptide activity or inconsistent results over time.
-
Possible Cause 1: Chemical Degradation. Peptides are susceptible to several chemical degradation pathways.
-
Oxidation: The NY-ESO-1(157-165) epitope contains a cysteine residue that is prone to oxidation, which can lead to dimerization and loss of activity.[8][9]
-
Deamidation and Hydrolysis: Asparagine (Asn) and glutamine (Gln) residues can deamidate, and peptide bonds can be hydrolyzed, especially at non-optimal pH.[11]
-
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles and incorrect storage temperatures can significantly impact peptide stability.
-
Solution:
-
Aliquot Solutions: After dissolving the peptide, create single-use aliquots to avoid repeated freeze-thaw cycles.[12]
-
Optimal Storage Temperature: For long-term storage of solutions, -80°C is recommended. For short-term storage, -20°C is acceptable.[12][13][14] Avoid using frost-free freezers due to their temperature fluctuations.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound?
A1: Lyophilized peptides should be stored at -20°C or -80°C for long-term stability, protected from light.[14][16] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, which can decrease the peptide's long-term stability.[15][17]
Q2: My this compound sequence contains a cysteine. What special precautions should I take?
A2: Cysteine-containing peptides are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.[8][9] It is recommended to dissolve these peptides in oxygen-free buffers.[2] If dimerization is a concern for your application, consider using a reducing agent like DTT, or preferably, use a peptide analog where the cysteine is replaced with a non-oxidizable amino acid.[2][9][10]
Q3: How can I improve the in vivo stability of my this compound?
A3: To enhance stability in biological systems, several strategies can be employed:
-
Amino Acid Substitution: Replace labile amino acids with more stable ones, such as substituting L-amino acids with D-amino acids to increase resistance to proteases.[18][19]
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidases.[19]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the peptide's size, protecting it from enzymatic degradation and reducing renal clearance.[3][6]
Q4: How stable are NY-ESO-1 peptides in human serum?
A4: The stability of NY-ESO-1 peptides in serum can be sequence-dependent. Some studies have shown that specific NY-ESO-1 peptides, such as those in the 157-167 region, exhibit remarkable resistance to degradation by serum proteases, with no significant loss of antigenic activity after 24 hours of incubation in human serum.[20]
Data Summary
Table 1: Recommended Storage Conditions for NY-ESO-1 Peptides
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | 4°C (weeks) | -20°C to -80°C (years) | Keep in a desiccator, protect from light.[14][15][16] |
| In Solution | 4°C (not recommended) | -20°C to -80°C (weeks to months) | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).[12][15] |
Table 2: Strategies to Mitigate Common this compound Instabilities
| Instability Issue | Primary Cause | Recommended Mitigation Strategy | Reference |
| Oxidation | Cysteine residue in the sequence. | Use oxygen-free buffers; substitute Cysteine with Valine or Alanine. | [8][9][10] |
| Aggregation | Hydrophobicity, pH near pI. | Optimize pH away from pI; add stabilizing excipients; use organic solvents for initial dissolution. | [1][6] |
| Proteolytic Degradation | Cleavage by proteases in serum/in vivo. | N-terminal acetylation, C-terminal amidation, D-amino acid substitution, PEGylation. | [6][19] |
| Hydrolysis/Deamidation | Unstable amino acids (e.g., Asp, Asn) and non-optimal pH. | Maintain solution pH between 5 and 6. | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing NY-ESO-1 Peptides
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the peptide's amino acid sequence, choose an initial solvent.
-
Basic peptides: Use 10% aqueous acetic acid.
-
Acidic peptides: Use 0.1 M ammonium bicarbonate.
-
Hydrophobic/Neutral peptides: Use a minimal amount of an organic solvent like DMSO or DMF.
-
-
Add the solvent to the peptide and gently vortex or sonicate to dissolve.
-
If an organic solvent was used, slowly add the peptide stock solution dropwise into the desired aqueous buffer while stirring.
-
If the solution remains clear, it is ready for use or aliquoting for storage. If precipitation occurs, the peptide may not be soluble at that concentration in the final buffer.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol assesses the stability of an this compound in the presence of serum proteases.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL).
-
Human serum (commercially available).
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).
-
HPLC or LC-MS system for analysis.
-
-
Procedure: a. Pre-warm an aliquot of human serum to 37°C. b. Spike the serum with the this compound to a final concentration (e.g., 100 µg/mL). c. Incubate the mixture at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture. e. Immediately add the aliquot to an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic degradation. f. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. g. Collect the supernatant and analyze the amount of remaining intact peptide using a validated HPLC or LC-MS method. h. Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in serum.
Visualizations
Caption: Recommended workflow for handling and storing NY-ESO-1 peptides.
Caption: Logical guide for troubleshooting common this compound stability issues.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Induction of tumor-reactive cytotoxic T-lymphocytes using a peptide from NY-ESO-1 modified at the carboxy-terminus to enhance HLA-A2.1 binding affinity and stability in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional and structural characteristics of NY-ESO-1-related HLA A2-restricted epitopes and the design of a novel immunogenic analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound analogues capable of improved stimulation of tumor-reactive CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. genscript.com [genscript.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 15. NIBSC - Peptide Storage [nibsc.org]
- 16. jpt.com [jpt.com]
- 17. bachem.com [bachem.com]
- 18. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Immunogenicity of NY-ESO-1 Vaccines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NY-ESO-1 vaccines. The information is designed to address common challenges encountered during experimental studies and vaccine development.
Frequently Asked Questions (FAQs)
Q1: What is NY-ESO-1, and why is it a promising target for cancer vaccines?
A1: NY-ESO-1 is a cancer-testis antigen, meaning its expression is primarily restricted to germ cells in the testes and is aberrantly re-expressed in various types of tumors, while being absent in most normal adult tissues. This tumor-restricted expression pattern makes it an attractive target for immunotherapy, as it allows the immune system to specifically target cancer cells with minimal risk of off-tumor toxicity. Furthermore, NY-ESO-1 is highly immunogenic and can elicit spontaneous humoral (antibody) and cellular (T-cell) immune responses in cancer patients.[1]
Q2: What are the main challenges associated with the development of effective NY-ESO-1 vaccines?
A2: The primary challenge is the inherently low immunogenicity of NY-ESO-1 as a self-antigen, which can lead to weak or transient immune responses. Overcoming this requires strategies to break immune tolerance and enhance the activation of NY-ESO-1-specific T cells and B cells. Key hurdles include the short-lived nature of vaccine-induced T-cell responses and the suppressive effects of the tumor microenvironment, including the presence of regulatory T cells (Tregs).[2][3][4]
Q3: What are the different types of NY-ESO-1 vaccine platforms currently under investigation?
A3: A variety of vaccine platforms are being explored to enhance the immunogenicity of NY-ESO-1. These include:
-
Peptide-based vaccines: Utilize short or long synthetic peptides corresponding to immunogenic epitopes of the NY-ESO-1 protein.[5]
-
Protein-based vaccines: Employ the full-length recombinant NY-ESO-1 protein, often formulated with adjuvants.[6][7]
-
DNA and mRNA vaccines: Deliver the genetic code for the NY-ESO-1 antigen, allowing for in vivo expression and presentation to the immune system.[5]
-
Viral vector vaccines: Use modified viruses to deliver the NY-ESO-1 gene into host cells.
-
Dendritic cell (DC)-based vaccines: Involve loading a patient's own DCs with NY-ESO-1 antigen ex vivo before re-infusion.[1]
Q4: How important are adjuvants in NY-ESO-1 vaccine formulations?
A4: Adjuvants are critical components of NY-ESO-1 vaccines as they help to stimulate and amplify the immune response to the antigen. They can act by creating an antigen depot, activating innate immune cells, and promoting the production of cytokines that shape the adaptive immune response. The choice of adjuvant can significantly impact the magnitude and quality of the resulting T-cell and antibody responses.[8]
Troubleshooting Guide
Issue 1: Low or Undetectable NY-ESO-1-Specific T-Cell Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Vaccine Formulation | - Adjuvant Selection: Ensure the use of a potent adjuvant. Saponin-based adjuvants like ISCOMATRIX™, Toll-like receptor (TLR) agonists such as CpG ODN 7909 and Poly-ICLC, and oil-in-water emulsions like Montanide ISA-51 have shown efficacy in enhancing T-cell responses to NY-ESO-1.[6][8][9][10] - Antigen Form: Consider using full-length protein or overlapping long peptides instead of short peptides to provide a broader range of epitopes for both CD4+ and CD8+ T cells.[11] |
| Presence of Regulatory T cells (Tregs) | Tregs can suppress vaccine-induced T-cell responses.[2][3][4] Consider incorporating strategies to deplete or inhibit Tregs, such as the use of cyclophosphamide (B585) or anti-CD25 antibodies, prior to vaccination. In vitro depletion of Tregs from patient samples before running assays can also reveal underlying T-cell responses.[2][3][4] |
| Assay Sensitivity | - Restimulation Conditions: Optimize the concentration of the NY-ESO-1 peptide or protein used for in vitro restimulation of PBMCs. - Incubation Time: Ensure adequate incubation time for cytokine production. For ICS, a protein transport inhibitor like Brefeldin A should be included for the last few hours of culture.[12][13] |
| Poor Antigen Presentation | Consider using a vaccine strategy that directly targets dendritic cells (DCs), such as a fusion protein of NY-ESO-1 with an antibody against a DC receptor like DEC-205.[14][15][16][17] This can enhance antigen uptake and presentation. |
Issue 2: Low Titer or Avidity of NY-ESO-1-Specific Antibodies in ELISA
| Potential Cause | Troubleshooting Recommendation |
| Insufficient B-cell Help | A robust antibody response often requires help from CD4+ T cells. Ensure your vaccine formulation is designed to induce a strong CD4+ T-cell response. Using full-length protein or long peptides can provide MHC class II epitopes to stimulate helper T cells.[11] |
| Inadequate Adjuvant for Humoral Immunity | Some adjuvants are better at promoting antibody responses than others. Adjuvants like Montanide ISA-51 and CpG ODN 7909 have been shown to induce high-titer antibody responses to NY-ESO-1.[6][7][18] |
| ELISA Protocol Optimization | - Antigen Coating: Optimize the concentration of the recombinant NY-ESO-1 protein used for coating the ELISA plate.[19] - Serum Dilution: Test a range of serum dilutions to find the optimal concentration for detecting specific antibodies.[19] - Blocking: Use an effective blocking buffer to minimize background noise. |
Issue 3: Inconsistent or Transient Immune Responses
| Potential Cause | Troubleshooting Recommendation |
| Lack of Immunological Memory | A prime-boost vaccination strategy, for example, priming with a DNA or viral vector vaccine followed by a boost with a protein/adjuvant vaccine, may lead to more durable immune responses. |
| T-cell Exhaustion | The tumor microenvironment can lead to T-cell exhaustion. Combining NY-ESO-1 vaccination with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) may reinvigorate exhausted T cells and prolong the anti-tumor response.[20] |
Quantitative Data Summary
Table 1: Immunogenicity of Different NY-ESO-1 Vaccine Formulations in Clinical Trials
| Vaccine Formulation | Adjuvant(s) | T-Cell Response Rate | Antibody Response Rate | Reference(s) |
| NY-ESO-1 DNA Vaccine (pPJV7611) | None | 93% (14/15) of patients developed CD4+ and/or CD8+ T-cell responses.[5] | Not reported | [5] |
| Recombinant NY-ESO-1 Protein | Montanide ISA-51 + CpG ODN 7909 | CD4+ and/or CD8+ T-cell responses were induced in 69% (9/13) of patients.[21][22] | 100% (12/12) of baseline seronegative patients developed high-titer antibodies.[18][21][22] | [18][21][22] |
| NY-ESO-1f Peptide (20-mer) | Picibanil OK-432 + Montanide ISA-51 | An increase in CD4+ and CD8+ T-cell responses was observed in 90% (9/10) of patients.[23] | An increase or induction of antibody responses was seen in 90% (9/10) of patients.[23] | [23] |
| Anti-DEC-205-NY-ESO-1 Fusion Protein (CDX-1401) | Resiquimod (TLR7/8 agonist) and/or Poly-ICLC (TLR3 agonist) | NY-ESO-1-specific T-cell responses were detected in 56% of evaluable patients.[14] | Humoral immunity was induced across various dose levels and adjuvant combinations. | [14] |
| CHP-NY-ESO-1 | MIS416 (NOD2 and TLR9 stimulant) | No significant augmentation of IFN-γ-secreting CD8+ T-cell responses was observed. | An antibody response was observed in 94% (16/17) of patients in the higher dose cohorts.[24] | [24] |
| NY-ESO-1 Protein | ISCOMATRIX™ | 73% of participants developed strong specific NY-ESO-1 antibody responses after three immunizations.[25] Cellular immunity accompanied the humoral response. | 95% of participants in the vaccine group demonstrated antibody responses by day 71.[25] | [25] |
Experimental Protocols
1. Enzyme-Linked Immunospot (ELISpot) Assay for NY-ESO-1-Specific T-Cells
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Objective: To quantify the frequency of NY-ESO-1-specific, cytokine-secreting T cells.
-
Materials:
-
96-well PVDF membrane plates pre-coated with anti-cytokine (e.g., IFN-γ) capture antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects.
-
This compound pool or full-length protein.
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Biotinylated anti-cytokine detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
Positive control (e.g., PHA or anti-CD3 antibody).
-
Negative control (medium only).
-
-
Procedure:
-
Prepare the ELISpot plate according to the manufacturer's instructions. This usually involves washing the pre-coated plate to remove preservatives.
-
Add 2x10^5 to 5x10^5 PBMCs per well in 100 µL of complete RPMI medium.
-
Add 100 µL of the this compound pool (final concentration typically 1-10 µg/mL per peptide) or protein (final concentration 5-20 µg/mL).
-
Include positive and negative control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the wells and add Streptavidin-AP or -HRP. Incubate as recommended.
-
Wash the wells and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
-
2. Intracellular Cytokine Staining (ICS) for NY-ESO-1-Specific T-Cells
This protocol is a general guideline and should be optimized for specific experimental conditions.[12][13][26][27]
-
Objective: To identify and phenotype NY-ESO-1-specific, cytokine-producing T cells by flow cytometry.
-
Materials:
-
PBMCs from vaccinated subjects.
-
This compound pool or protein.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Fixation/Permeabilization buffer.
-
Intracellular antibodies against cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Flow cytometer.
-
-
Procedure:
-
Stimulate 1-2 x 10^6 PBMCs/mL with the this compound pool (1-10 µg/mL per peptide) in the presence of a co-stimulatory molecule (e.g., anti-CD28) for 4-6 hours at 37°C.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor.[12][13]
-
Wash the cells and stain for surface markers by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature or 4°C.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the results using appropriate software to identify the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell populations.
-
3. Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This is a traditional method to measure cytotoxic T lymphocyte (CTL) activity. Non-radioactive alternatives are now more common.[28][29][30][31][32]
-
Objective: To measure the ability of NY-ESO-1-specific CTLs to lyse target cells expressing NY-ESO-1.
-
Materials:
-
Effector cells: NY-ESO-1-specific CTL line or freshly isolated PBMCs.
-
Target cells: A cell line that expresses both the appropriate HLA molecule and NY-ESO-1 (or is pulsed with an this compound).
-
Sodium Chromate (⁵¹Cr).
-
Complete RPMI-1640 medium.
-
96-well U-bottom plate.
-
Gamma counter.
-
-
Procedure:
-
Label the target cells with ⁵¹Cr by incubating them with the radioisotope for 1-2 hours at 37°C.[28][29]
-
Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.
-
Plate the labeled target cells at a constant number (e.g., 1x10⁴ cells/well) in a 96-well plate.
-
Add the effector cells at varying effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).[30]
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for NY-ESO-1-Specific Antibodies
This protocol is a general guideline and should be optimized for specific experimental conditions.[19][33][34][35][36]
-
Objective: To detect and quantify NY-ESO-1-specific antibodies in serum or plasma.
-
Materials:
-
96-well high-binding ELISA plates.
-
Recombinant NY-ESO-1 protein.
-
Serum or plasma samples from vaccinated subjects.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 5% BSA or non-fat milk).
-
Wash buffer (PBST).
-
HRP-conjugated anti-human IgG detection antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
-
-
Procedure:
-
Coat the wells of a 96-well plate with recombinant NY-ESO-1 protein (e.g., 1 µg/mL in coating buffer) overnight at 4°C.[19]
-
Wash the plate with wash buffer and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add serially diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly and add the HRP-conjugated anti-human IgG detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
-
Visualizations
Caption: General workflow for NY-ESO-1 vaccine development and evaluation.
Caption: NY-ESO-1 antigen presentation by dendritic cells.
Caption: Troubleshooting low T-cell immunogenicity for NY-ESO-1 vaccines.
References
- 1. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NY-ESO-1 DNA Vaccine Induces T Cell Responses that are Suppressed by Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NY-ESO-1 DNA vaccine induces T-cell responses that are suppressed by regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 6. Vaccination with NY-ESO-1 protein and CpG in Montanide induces integrated antibody/Th1 responses and CD8 T cells through cross-priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Development of prophylactic and therapeutic vaccines using the ISCOMATRIX adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly(I:C) as cancer vaccine adjuvant: knocking on the door of medical breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Flow cytometry and intracellular cytokine staining [bio-protocol.org]
- 13. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. Induction of antigen-specific immunity with a vaccine targeting NY-ESO-1 to the dendritic cell receptor DEC-205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of Antigen-Specific Immunity with a Vaccine Targeting NY-ESO-1 to the Dendritic Cell Receptor DEC-205 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antigen Delivery to DEC205+ Dendritic Cells Induces Immunological Memory and Protective Therapeutic Effects against HPV-Associated Tumors at Different Anatomical Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient in vivo priming by vaccination with recombinant NY-ESO-1 protein and CpG in antigen naive prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of serum antibodies against NY-ESO-1 by ELISA: A guide for the treatment of specific immunotherapy for patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase 1 study of NY-ESO-1 vaccine + anti-CTLA4 antibody Ipilimumab (IPI) in patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. A phase I study of vaccination with NY-ESO-1f peptide mixed with Picibanil OK-432 and Montanide ISA-51 in patients with cancers expressing the NY-ESO-1 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. First-in-human phase I clinical trial of the NY-ESO-1 protein cancer vaccine with NOD2 and TLR9 stimulants in patients with NY-ESO-1-expressing refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. anilocus.com [anilocus.com]
- 27. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. bitesizebio.com [bitesizebio.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. fn-test.com [fn-test.com]
- 34. Human NY-ESO-1(Cancer/testis antigen 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 35. Human NY-ESO-1 (Cancer/testis antigen 1) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 36. pnas.org [pnas.org]
NY-ESO-1 ELISA Technical Support Center: Troubleshooting High Background
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in NY-ESO-1 Enzyme-Linked Immunosorbent Assays (ELISAs). High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification of anti-NY-ESO-1 antibodies.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a NY-ESO-1 ELISA?
High background in a NY-ESO-1 ELISA refers to a high signal (optical density, OD) in the negative control wells, which should ideally have a very low or negligible reading. This elevated "noise" can be caused by a variety of factors and can significantly impact the assay's signal-to-noise ratio, making it difficult to distinguish between true positive signals and non-specific binding.
Q2: What are the most common causes of high background in a NY-ESO-1 ELISA?
The most frequent culprits for high background in ELISA assays, including those for NY-ESO-1, are:
-
Insufficient Blocking: Inadequate blocking of the microplate wells can leave sites available for non-specific binding of the primary or secondary antibodies.[1][2]
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies and other reagents, leading to a high background signal.[1][3][4][5][6]
-
Antibody Concentration: The concentrations of the primary and/or secondary antibodies may be too high, leading to non-specific binding.[7]
-
Contamination: Contamination of reagents, buffers, or the plate itself can introduce substances that generate a background signal.[1][4][7][8]
-
Substrate Issues: The substrate solution may have deteriorated or become contaminated, leading to spontaneous color development.[4]
-
Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the capture antibody.[1][7][8]
Troubleshooting Guides
Problem: High Background in All Wells (Including Blanks)
This issue often points to a problem with the reagents or the overall assay setup.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers.[1][7] Ensure water used for buffer preparation is of high purity.[4][8] |
| Substrate Solution Deterioration | Use a fresh, colorless substrate solution.[4] Avoid exposing the substrate to light. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[3][5] Ensure adequate wash volume (e.g., 300 µL per well).[3][5] Consider adding a 30-60 second soak time during each wash step.[1][9] |
| Inadequate Blocking | Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[1] Optimize the blocking buffer by trying different agents (e.g., 1-5% BSA, non-fat dry milk, or specialized commercial blockers).[1][10][11] Consider adding 0.05% Tween-20 to the blocking buffer.[1][7] |
| High Secondary Antibody Concentration | Perform a titration experiment (checkerboard assay) to determine the optimal concentration of the secondary antibody.[12] |
| Incorrect Incubation Temperature | Ensure all incubation steps are performed at the recommended temperature (usually room temperature or 37°C).[4] |
Problem: High Background in Sample Wells Only
If the high background is confined to the sample wells, the issue likely lies with the sample itself or its interaction with the assay components.
| Potential Cause | Recommended Solution |
| High Primary Antibody Concentration | Perform a titration experiment to determine the optimal concentration of the anti-NY-ESO-1 antibody.[12] |
| Non-specific Binding of Primary Antibody | Ensure the antibody diluent is appropriate.[1] Consider adding a small amount of Tween-20 (0.05%) to the antibody diluent. |
| Sample Matrix Effects | Dilute the samples further in an appropriate diluent. The sample diluent should ideally match the matrix of the sample as closely as possible.[13] |
| Cross-reactivity in the Sample | If using serum or plasma, consider pre-adsorbing the samples with a blocking agent. |
Experimental Protocols
Protocol 1: Antibody Titration (Checkerboard Assay)
This protocol helps determine the optimal concentrations of the primary (anti-NY-ESO-1) and secondary antibodies to maximize the specific signal while minimizing background.
Methodology:
-
Coat the Plate: Coat the wells of a 96-well ELISA plate with 1 µg/ml of recombinant NY-ESO-1 protein in a carbonate-bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.[14]
-
Wash: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[11][15]
-
Wash: Wash the plate three times with wash buffer.
-
Primary Antibody Dilutions: Prepare serial dilutions of the primary anti-NY-ESO-1 antibody in an appropriate diluent (e.g., ranging from 1:100 to 1:10,000). Add these dilutions to the rows of the plate. Include a "no primary antibody" control row.
-
Incubate: Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Secondary Antibody Dilutions: Prepare serial dilutions of the enzyme-conjugated secondary antibody in the diluent (e.g., ranging from 1:1,000 to 1:20,000). Add these dilutions to the columns of the plate.
-
Incubate: Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Add Substrate: Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength.
-
Analyze: The optimal concentrations will provide a high signal in the presence of the primary antibody and a low signal in the "no primary antibody" control wells.
Protocol 2: Optimizing the Washing Protocol
A robust washing procedure is critical for reducing background.
Methodology:
-
Buffer Composition: Use a standard wash buffer of Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with a surfactant, typically 0.05% Tween-20.[9] Ensure the buffer is at a physiological pH (7.2-7.4).[9]
-
Wash Volume: Use a wash volume that is at least the coating volume, typically 300 µL per well for a standard 96-well plate.[3][5]
-
Number of Wash Cycles: Perform at least 3-5 wash cycles between each step.[3][5][9] If high background persists, you can increase the number of washes.
-
Soak Time: Introduce a soak time of 30-60 seconds during each wash cycle, where the wash buffer remains in the wells before aspiration.[1][9] This can help dislodge non-specifically bound molecules.
-
Aspiration: Ensure complete aspiration of the wash buffer from the wells after each wash. Residual buffer can lead to high background.[3] If washing manually, tap the inverted plate on a clean paper towel to remove any remaining droplets.[8]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting high background in a NY-ESO-1 ELISA.
Caption: Troubleshooting workflow for high background in NY-ESO-1 ELISA.
References
- 1. arp1.com [arp1.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biocompare.com [biocompare.com]
- 6. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 10. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. Measurement of serum antibodies against NY-ESO-1 by ELISA: A guide for the treatment of specific immunotherapy for patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISA antibody titer [bio-protocol.org]
Technical Support Center: Optimizing NY-ESO-1 Specific T-Cell Expansion In Vitro
Welcome to the technical support center for the in-vitro expansion of NY-ESO-1 specific T-cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for stimulating NY-ESO-1 specific T-cells for in-vitro expansion?
A1: The primary methods for stimulating NY-ESO-1 specific T-cells involve antigen-specific activation. This is commonly achieved using overlapping peptide pools that span the entire NY-ESO-1 protein.[1] Another approach involves using dendritic cells (DCs) pulsed with these peptide pools to present the antigens to the T-cells. For genetically engineered T-cells, such as those expressing a chimeric antigen receptor (CAR) or a T-cell receptor (TCR), expansion can be induced using anti-idiotypic antibodies that specifically bind to the CAR construct.[2][3]
Q2: Which cytokines are crucial for the successful expansion of NY-ESO-1 specific T-cells?
A2: A combination of cytokines is essential to support the proliferation and survival of NY-ESO-1 specific T-cells. Interleukin-2 (IL-2) is widely used to maintain T-cell proliferation.[4] However, a combination of IL-7 and IL-15 has been shown to enhance the survival and maintenance of less differentiated T-cell subsets, which are associated with better in-vivo persistence and anti-tumor activity.[5] Some protocols also utilize low doses of IL-2 in combination with IL-7 during the initial sensitization phase.[1]
Q3: What are the expected phenotypic characteristics of successfully expanded NY-ESO-1 specific T-cells?
A3: Successfully expanded NY-ESO-1 specific T-cells should exhibit a phenotype indicative of effector function and memory potential. This typically includes a high percentage of cells expressing activation markers upon antigen encounter.[6] For CD4+ T-cells, a TH1 cytokine profile characterized by the secretion of IFN-γ and TNF-α is desirable.[1] Depending on the expansion protocol, a mix of T-cell subsets, including effector memory (CD45RA- CCR7-) and central memory cells, can be expected. Less differentiated phenotypes are often associated with better in-vivo expansion and persistence.[7]
Q4: How can I assess the functionality of my expanded NY-ESO-1 specific T-cells?
A4: The functionality of expanded T-cells can be evaluated through several in-vitro assays:
-
Cytotoxicity Assays: A Chromium-51 (⁵¹Cr) release assay is a standard method to measure the ability of T-cells to lyse target tumor cells expressing NY-ESO-1.[4]
-
Cytokine Release Assays: Intracellular cytokine staining (ICS) followed by flow cytometry can be used to measure the production of effector cytokines like IFN-γ and TNF-α upon co-culture with target cells.[4] Multiplex immunoassays can also be used to quantify a broader panel of secreted cytokines.[6]
-
Proliferation Assays: Carboxyfluorescein succinimidyl ester (CFSE) staining can be used to track the proliferation of T-cells in response to specific antigen stimulation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low T-Cell Viability | Suboptimal culture medium or cytokine concentrations. | Ensure the use of appropriate T-cell culture medium and test different concentrations of cytokines like IL-2, IL-7, and IL-15.[4][8] Serum-free media formulations are also an option to improve culture quality.[9] |
| T-cell activation method is not optimal. | Compare different activation strategies, such as anti-CD3/anti-CD28 beads versus retronectin-based activation.[5] | |
| Poor T-Cell Expansion | Insufficient antigen-specific stimulation. | Optimize the concentration of NY-ESO-1 peptides or the ratio of antigen-presenting cells to T-cells. |
| Inadequate cytokine support. | A combination of IL-7 and IL-15 may promote better expansion and survival of less differentiated T-cells compared to IL-2 alone.[5] | |
| T-cell exhaustion. | Prolonged or repeated stimulation can lead to exhaustion. Monitor the expression of exhaustion markers like PD-1. Consider strategies to mitigate exhaustion, such as incorporating pathway inhibitors during expansion. | |
| Low Specificity/High Background Activation | Non-specific stimulation from feeder cells or antibodies. | If using feeder cells, ensure they are properly irradiated. When using antibodies for stimulation, use highly specific reagents. |
| Contamination with other cell types. | Ensure high purity of the initial T-cell population. | |
| Low Cytotoxicity Against Target Cells | Poor T-cell effector function. | Assess the expression of cytotoxic molecules like granzyme and perforin. Ensure the target cells express sufficient levels of NY-ESO-1 and the appropriate HLA context.[6] |
| T-cell phenotype is skewed towards exhausted or memory phenotypes with low immediate cytotoxic potential. | Adjust the cytokine cocktail during expansion. For example, IL-12 can enhance effector function.[10] | |
| Variable Results Between Donors | Inherent biological variability in T-cell responses. | It is normal to observe variability between donors.[11] Standardize protocols as much as possible and include multiple donors in experiments to account for this variability. |
Quantitative Data Summary
Table 1: Comparison of Two NY-ESO-1 T-Cell Production Protocols [7][8]
| Parameter | Protocol 1 | Protocol 2 |
| Culture Medium | Higher Cost | Lower Cost |
| IL-2 Concentration | 600 U/mL | 100 U/mL |
| Retronectin Concentration | Higher | Lower |
| T-Cell Activation | Different Strategy | Different Strategy |
| Transduction Process | Different Method | Different Method |
| Absolute T-Cell Numbers | Higher | Lower |
| TNF-α Generation | Higher | Lower |
| Cytotoxic Capacity | Lower | Higher |
| Cost-Effectiveness | Lower | Higher |
Table 2: Example of T-Cell Expansion Fold-Change [3]
| Stimulation Method | Fold Increase of Redirected T-Cells |
| Anti-idiotypic Fab Antibody A4 | 300-fold |
Experimental Protocols
Protocol 1: Generation of NY-ESO-1 Specific CD4+ TH1 Cells[1]
-
In-vitro Sensitization: Stimulate Peripheral Blood Mononuclear Cells (PBMCs) with overlapping peptide pools of NY-ESO-1 in combination with IL-7 and a low dose of IL-2.
-
Isolation of Antigen-Specific T-Cells: Isolate the NY-ESO-1 specific T-cells using an IFN-γ capture technique.
-
Expansion: Expand the isolated T-cells using a cytokine cocktail of IL-2, IL-7, and IL-15.
-
Analysis: After 14 days of expansion, analyze the frequency of IFN-γ+ CD4+ and IFN-γ+ CD8+ T-cells using intracellular IFN-γ staining and flow cytometry after restimulation.
Protocol 2: Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity[4]
-
Target Cell Preparation: Label the NY-ESO-1+ target cell line (e.g., SW982) with ⁵¹Cr for 2 hours.
-
Co-incubation: Co-incubate the labeled target cells with the expanded NY-ESO-1 specific T-cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 12 hours.
-
Measurement: Measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the number of lysed target cells.
-
Controls: Include negative control cells that do not express NY-ESO-1 (e.g., SYO-1) and non-transduced T-cells as effector cells.
Visual Diagrams
Caption: Simplified TCR signaling cascade upon recognition of the NY-ESO-1 peptide.
References
- 1. Rapid generation of NY-ESO-1-specific CD4+ THELPER1 cells for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Antigen-specific In Vitro Expansion of Functional Redirected NY-ESO-1-specific Human CD8+ T-Cells in a Cell-free System | Anticancer Research [ar.iiarjournals.org]
- 4. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells | Semantic Scholar [semanticscholar.org]
- 9. Optimizing T Cell Expansion and Anti-Cancer Efficacy | Sartorius [sartorius.com]
- 10. Frontiers | Reprogramming of IL-12 secretion in the PDCD1 locus improves the anti-tumor activity of NY-ESO-1 TCR-T cells [frontiersin.org]
- 11. stemcell.com [stemcell.com]
Technical Support Center: Managing Side Effects of NY-ESO-1 Adoptive Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and understand the side effects associated with NY-ESO-1 adoptive cell therapy experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in preclinical and clinical studies of NY-ESO-1 adoptive cell therapy?
A1: The most frequently reported side effects are Cytokine Release Syndrome (CRS) and neurotoxicity, also referred to as Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[1][2] Other observed adverse events include on-target, off-tumor toxicities, and hematological toxicities such as neutropenia, anemia, and thrombocytopenia.
Q2: What is Cytokine Release Syndrome (CRS) and what are its hallmark signs in experimental models?
A2: CRS is a systemic inflammatory response triggered by the activation and proliferation of engineered T cells upon engaging with the NY-ESO-1 antigen.[3] In preclinical models, this manifests as elevated levels of pro-inflammatory cytokines in the serum, such as IFN-γ, IL-6, and TNF-α.[3][4] Clinically, this translates to symptoms like fever, hypotension, and respiratory distress.[5][6]
Q3: What causes neurotoxicity (ICANS) in the context of NY-ESO-1 adoptive cell therapy?
A3: The exact mechanisms of ICANS are still being investigated, but it is thought to be related to the inflammatory cascade initiated by CRS.[6] Elevated cytokine levels can lead to endothelial activation and disruption of the blood-brain barrier, allowing cytokines and T cells to enter the central nervous system, causing inflammation.[7] Symptoms can range from confusion and aphasia to seizures and cerebral edema.[1]
Q4: What is "on-target, off-tumor" toxicity and how is it relevant to NY-ESO-1 therapies?
A4: "On-target, off-tumor" toxicity occurs when the engineered T cells recognize and attack healthy tissues that express the target antigen, in this case, NY-ESO-1.[8][9][10] Since NY-ESO-1 is a cancer-testis antigen, its expression is largely restricted to tumor cells and testicular germ cells in healthy adults.[11] This restricted expression profile makes NY-ESO-1 an attractive target with a generally lower risk of severe on-target, off-tumor effects compared to other tumor-associated antigens. However, low-level expression in other tissues could potentially lead to toxicities.
Q5: How can CRS and neurotoxicity be managed in a research setting?
A5: In preclinical models, management strategies often mirror clinical approaches. This can include the administration of anti-cytokine therapies. The most common is the use of agents that block the IL-6 receptor, such as tocilizumab.[5] Corticosteroids like dexamethasone (B1670325) or methylprednisolone (B1676475) are also used to suppress the inflammatory response, particularly for neurotoxicity.[12]
Section 2: Troubleshooting Guides
This section addresses common experimental issues and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background cytotoxicity in in vitro assays | - Non-specific T cell activation- Health of target cells- Reagent issues | - Ensure T cells are not over-stimulated during expansion.- Verify the viability of target cells before co-culture.- Use fresh media and supplements.- Include an untransduced T cell control. |
| Low T cell expansion post-transduction | - Suboptimal viral vector titer or transduction efficiency- Poor initial T cell quality- Inadequate T cell activation or culture conditions | - Titer the viral vector before use.- Optimize transduction protocol (e.g., spinoculation, transduction enhancers).- Assess viability and phenotype of T cells before transduction.- Ensure optimal cytokine concentrations (e.g., IL-2, IL-7, IL-15) and cell density. |
| Inconsistent results in cytokine release assays | - Variability in cell numbers- Different activation states of T cells- Assay timing | - Perform accurate cell counts for both effector and target cells.- Standardize the T cell expansion and activation protocol.- Collect supernatants at consistent time points post-co-culture. |
| Difficulty in grading CRS in animal models | - Lack of standardized scoring system- Subtle clinical signs | - Establish a clear scoring system based on weight loss, body temperature, and clinical signs (e.g., ruffled fur, hunched posture).- Monitor animals at frequent and consistent intervals.- Correlate clinical signs with serum cytokine levels. |
Section 3: Data Presentation
The following tables summarize the incidence of common adverse events from select clinical trials of NY-ESO-1 targeted adoptive cell therapies.
Table 1: Incidence of Cytokine Release Syndrome (CRS) in NY-ESO-1 Clinical Trials
| Therapy Type | Cancer Type | Number of Patients | Any Grade CRS (%) | Grade ≥3 CRS (%) | Reference |
| TCR-T | Synovial Sarcoma | 8 | 50.0 | Not Reported | [13][14] |
| TCR-T | Synovial Sarcoma & Melanoma | 10 | Not Reported | Not Reported | [15] |
| TCR-T | Soft Tissue Sarcoma | 12 | Not Reported | 0 | [16] |
Table 2: Incidence of Neurotoxicity (ICANS) in NY-ESO-1 Clinical Trials
| Therapy Type | Cancer Type | Number of Patients | Any Grade Neurotoxicity (%) | Grade ≥3 Neurotoxicity (%) | Reference |
| TCR-T | Synovial Sarcoma | 8 | 0 | 0 | [13][14] |
| TCR-T | Soft Tissue Sarcoma | 12 | Not Reported | 0 | [16] |
Note: Data from different trials are subject to variations in grading criteria and patient populations.
Section 4: Experimental Protocols
Protocol 4.1: In Vitro T-Cell Mediated Cytotoxicity Assay
This protocol outlines a flow cytometry-based method to assess the cytotoxic potential of NY-ESO-1 specific T cells.
Materials:
-
NY-ESO-1 specific T cells (effector cells)
-
NY-ESO-1 positive tumor cell line (target cells, e.g., SK-Mel-37)
-
NY-ESO-1 negative cell line (control)
-
T cell culture medium
-
24-well tissue culture plates
-
Flow cytometer
-
Cell viability dye (e.g., Propidium Iodide, 7-AAD)
-
Cell counting solution
Procedure:
-
Target Cell Plating:
-
Seed 1 x 10^5 target cells per well in a 24-well plate.
-
Incubate overnight to allow for adherence.
-
-
Co-culture:
-
The following day, remove the medium from the target cells.
-
Add NY-ESO-1 specific T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in fresh T cell medium.
-
Include control wells with target cells only and target cells with untransduced T cells.
-
Incubate the co-culture for 18-24 hours.
-
-
Cell Harvesting and Staining:
-
Gently collect all cells (adherent and suspension) from each well.
-
Wash the cells with PBS.
-
Resuspend the cells in flow cytometry staining buffer containing a viability dye.
-
Incubate as per the dye manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the target cell population based on forward and side scatter properties.
-
Quantify the percentage of dead (viability dye positive) target cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Lysis in experimental group - % Lysis in control group) / (100 - % Lysis in control group)
-
Protocol 4.2: Cytokine Release Assay (Multiplex Immunoassay)
This protocol describes the measurement of cytokines released by T cells upon antigen recognition.
Materials:
-
Supernatants from the in vitro cytotoxicity assay (Protocol 4.1)
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based)
-
Plate reader compatible with the chosen assay
Procedure:
-
Supernatant Collection:
-
After the co-culture incubation period in Protocol 4.1, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant from each well, avoiding cell disruption.
-
Store supernatants at -80°C until use.
-
-
Cytokine Measurement:
-
Thaw the supernatants on ice.
-
Follow the manufacturer's protocol for the multiplex cytokine assay. This typically involves:
-
Incubating the supernatants with antibody-coupled beads specific for different cytokines.
-
Washing the beads.
-
Adding a detection antibody cocktail.
-
Reading the plate on a compatible instrument.
-
-
-
Data Analysis:
-
Calculate the concentration of each cytokine (e.g., IFN-γ, TNF-α, IL-6, IL-2) based on the standard curve provided with the kit.
-
Compare cytokine levels between experimental and control groups.
-
Section 5: Visualizations
Diagram 5.1: Simplified Signaling Pathway of Cytokine Release Syndrome (CRS)
Caption: Simplified CRS signaling cascade.
Diagram 5.2: Experimental Workflow for Assessing On-Target, Off-Tumor Toxicity
Caption: Workflow for in vitro toxicity assessment.
References
- 1. curetoday.com [curetoday.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment and Management of Cytokine Release Syndrome and Neurotoxicity Following CD19 CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of cytokine release syndrome and neurotoxicity in chimeric antigen receptor (CAR) T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers Predicting Risk of Cytokine Release Syndrome and Neurotoxicity Following Adoptive T Cell Therapy | Fred Hutchinson Cancer Center [fredhutch.org]
- 8. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming On-Target Off-Tumor Toxicity of CAR T-Cell Therapy for Solid Tumors – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. theattcnetwork.co.uk [theattcnetwork.co.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase 1 clinical trial to assess safety and efficacy of NY-ESO-1-specific TCR T cells in HLA-A∗02:01 patients with advanced soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NY-ESO-1 Peptide Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting protocols and answers to frequently asked questions regarding the solubility of NY-ESO-1 peptides for experimental use. Due to the hydrophobic nature of many NY-ESO-1 epitopes, achieving complete dissolution in aqueous solutions can be challenging but is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my NY-ESO-1 peptide not dissolving in aqueous buffers like PBS? A1: The solubility of a peptide is largely determined by its amino acid composition.[1] NY-ESO-1 peptides, such as the common epitope SLLMWITQV, are rich in hydrophobic (water-repelling) amino acids like Leucine (L), Isoleucine (I), Methionine (M), and Valine (V).[2] These residues cause the peptide to aggregate in aqueous solutions, leading to poor solubility. A peptide's solubility is also typically lowest at its isoelectric point (pI), the pH at which it has no net electrical charge.[1]
Q2: What is the first solvent I should try to dissolve my this compound? A2: As a general rule, you should always begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[3] Peptides that are very short (less than 5-6 amino acids) may dissolve in water.[3][4] If this is unsuccessful, a systematic approach based on the peptide's physicochemical properties is necessary.
Q3: How do I determine the best solvent strategy for my specific this compound? A3: First, calculate the peptide's overall charge at a neutral pH. You can estimate this by assigning a value of +1 to each basic residue (Lysine [K], Arginine [R], Histidine [H]) and the N-terminal amine, and a value of -1 to each acidic residue (Aspartic Acid [D], Glutamic Acid [E]) and the C-terminal carboxyl group.[1][3][5]
-
Basic peptides (net charge > 0): These are best dissolved in acidic solutions like 10% acetic acid.[4][5]
-
Acidic peptides (net charge < 0): These are best dissolved in basic solutions, such as 10% ammonium (B1175870) bicarbonate.[4][5]
-
Neutral or Hydrophobic peptides (net charge ≈ 0): Most NY-ESO-1 epitopes fall into this category. They typically require a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to first break the aggregates, followed by slow dilution in an aqueous buffer.[6][7][8]
Q4: What concentration of DMSO is safe for my cell-based experiments? A4: For most cellular assays, the final concentration of DMSO should be kept as low as possible, generally below 1% (v/v), to avoid cytotoxicity.[4] Many researchers aim for a final concentration of 0.5% or less.[5]
Q5: My this compound contains a Cysteine (Cys) or Methionine (Met). Are there any special considerations? A5: Yes. Peptides containing Cysteine or Methionine are susceptible to oxidation by DMSO.[4] In these cases, it is recommended to use DMF as the initial organic solvent.[3] Additionally, the C-terminal Cysteine in the SLLMWITQC sequence can form disulfide bonds, leading to dimerization and complicating formulation.[9] Using oxygen-free buffers can help mitigate oxidation.[7]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Before beginning, always test solubility on a small aliquot of your peptide rather than the entire sample.[1][6] Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[6]
Initial Dissolution Workflow
The following diagram outlines the decision-making process for selecting the appropriate solvent for your this compound.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. biocat.com [biocat.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Functional and structural characteristics of NY-ESO-1-related HLA A2-restricted epitopes and the design of a novel immunogenic analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of NY-ESO-1 Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the solid-phase synthesis of New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) peptides.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues in the solid-phase synthesis of NY-ESO-1 peptides. The guides are presented in a question-and-answer format to directly address specific experimental challenges.
Low Peptide Yield
Q1: My final peptide yield after cleavage and purification is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low peptide yield in solid-phase peptide synthesis (SPPS) can stem from several factors, from initial resin loading to final cleavage and work-up. A logical diagnostic approach is essential to pinpoint the issue.
Initial Diagnosis:
First, determine if the low yield is a result of inefficient synthesis on the resin or a problem during the final cleavage and purification steps.
-
Test Cleavage: Perform a small-scale test cleavage on 10-20 mg of the peptide-resin. Analyze the cleaved products by mass spectrometry (MS) to confirm the presence of the target peptide. If the desired mass is present, the issue may lie with the cleavage or purification process. If not, the problem is likely with the synthesis itself.
-
Resin Weight Gain: Monitor the weight of the resin after synthesis. A substantial increase in weight is a good indicator of successful peptide chain elongation.
Troubleshooting Workflow for Low Peptide Yield
Caption: A troubleshooting workflow for diagnosing and addressing low peptide yield in SPPS.
Peptide Aggregation
Q2: I suspect peptide aggregation is occurring during the synthesis of a hydrophobic NY-ESO-1 fragment. What are the signs and how can I mitigate this?
A: Peptide aggregation is a common issue, especially with hydrophobic sequences, and can lead to incomplete reactions and low yields.[1] NY-ESO-1 peptides, such as the highly hydrophobic 157-165 fragment (SLLMWITQC/V), are particularly prone to aggregation.[2][3]
Signs of Aggregation:
-
Resin Shrinking: A noticeable decrease in the volume of the swollen resin bed.
-
Positive Kaiser Test after Coupling: Indicates incomplete coupling due to poor accessibility of the N-terminus.
-
Slow or Incomplete Fmoc Deprotection: The deprotection reagent cannot efficiently reach the Fmoc group.
Strategies to Overcome Aggregation:
| Strategy | Description | Key Considerations |
| Chaotropic Solvents | Use solvents that disrupt secondary structures, such as Dimethyl Sulfoxide (B87167) (DMSO), as a co-solvent with DMF.[1] | Can improve solvation of the growing peptide chain. |
| "Magic Mixture" | Employ a solvent mixture of DCM/DMF/NMP (1:1:1) for coupling reactions. | This mixture is known to be effective for hydrophobic peptides. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 50-60°C) to disrupt aggregates. | Use with caution as it can increase the risk of side reactions. |
| Pseudoproline Dipeptides | Incorporate pseudoproline dipeptides at specific positions (Ser or Thr residues) to break up secondary structures. | These are introduced as dipeptides to avoid difficult coupling to the modified residue. |
| Chaotropic Salts | Add chaotropic salts like LiCl or KSCN to the coupling mixture. | Can help to solubilize the peptide chain. |
Incomplete Deprotection and Coupling
Q3: The Kaiser test remains positive after a coupling step, indicating a free amine. What should I do?
A: A positive Kaiser test after coupling signifies an incomplete reaction. This is a critical issue as it will lead to deletion sequences in your final product.
Immediate Actions:
-
Recouple: Immediately perform a second coupling reaction. You can extend the reaction time or use a stronger coupling reagent.
-
Capping: If the second coupling is still incomplete, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This will prevent them from reacting in subsequent cycles, leading to a truncated peptide that is easier to separate during purification.
Preventative Measures for Difficult Couplings:
-
Choice of Coupling Reagent: For sterically hindered amino acids or "difficult" sequences, use more potent coupling reagents like HATU or HCTU.
-
Double Coupling: Proactively perform double couplings for amino acids known to be difficult to incorporate (e.g., Val, Ile, Thr).
-
Extended Reaction Times: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for challenging residues.
Side Reactions
Q4: What are some common side reactions during Fmoc-SPPS of NY-ESO-1 peptides and how can I avoid them?
A: Several side reactions can occur during Fmoc-based SPPS, leading to impurities that can be difficult to remove.
| Side Reaction | Description | Prevention Strategies |
| Aspartimide Formation | The side chain carboxyl group of Asp can react with the backbone amide to form a cyclic imide, which can then open to form a mixture of Asp and iso-Asp residues. This is particularly problematic in Asp-Gly or Asp-Ser sequences. | Use of protecting groups like O-t-butyl (OtBu) on the Asp side chain can minimize this. For very sensitive sequences, consider using a dipeptide with a pre-formed peptide bond. |
| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amino group can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is common with Proline or Glycine as the second amino acid. | Use a bulky resin like 2-chlorotrityl chloride (2-CTC) resin, which sterically hinders this side reaction. |
| Racemization | The chiral center of the amino acid can epimerize during activation, leading to the incorporation of the D-amino acid. | Use coupling reagents that suppress racemization, such as those containing HOBt or Oxyma Pure. Avoid prolonged pre-activation times. |
| Cysteine Dimerization | The thiol group of Cysteine is prone to oxidation, leading to the formation of disulfide-linked dimers, especially in peptides like NY-ESO-1 (157-165) which contains a C-terminal Cysteine.[2][3] | Keep the Cysteine side chain protected with a group like Trityl (Trt) until final cleavage. Some protocols substitute the C-terminal Cysteine with Valine to avoid this issue.[2][3] |
Frequently Asked Questions (FAQs)
Q5: Which resin is best for synthesizing NY-ESO-1 peptides?
A: The choice of resin depends on the desired C-terminus of the peptide.
-
For a C-terminal amide: Use a Rink Amide resin.
-
For a C-terminal carboxylic acid: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are suitable choices. As mentioned, 2-CTC resin can also help prevent diketopiperazine formation.
Q6: What is a standard cleavage cocktail for NY-ESO-1 peptides?
A: A common cleavage cocktail for removing the peptide from the resin and cleaving most side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. A typical ratio is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to protect sensitive residues like Trp and Met from side reactions.
Q7: How should I purify my crude NY-ESO-1 peptide?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptides based on their hydrophobicity. The specific gradient will need to be optimized for your particular peptide.
Q8: How can I confirm the identity and purity of my synthesized this compound?
A: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the peptide. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying that the correct sequence was synthesized.
Experimental Protocols
Protocol 1: Manual Fmoc-Based Solid-Phase Synthesis of NY-ESO-1 (157-165, SLLMWITQC)
This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.
1. Resin Preparation:
-
Start with 100 mg of Rink Amide resin in a fritted syringe.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in 1.5 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 x 2 mL).
4. Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the peptide.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
Workflow for a Single SPPS Cycle
Caption: A diagram illustrating the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis.
Quantitative Data Summary
The following table summarizes representative data on the impact of different synthesis strategies on the purity of synthetic peptides. While not exclusively for NY-ESO-1, this data illustrates common trends.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Reference |
| G-LHRH | Standard Coupling (HCTU, 2x 5 min) | 90.84 | [4] |
| G-LHRH | Fast Coupling (COMU, 2x 1 min) | 90.23 | [4] |
| 65-74 ACP (difficult sequence) | Standard Coupling (HCTU, 2x 5 min) | 83.63 | [4] |
| 65-74 ACP (difficult sequence) | Fast Coupling (HATU, 2x 1 min) | 82.31 | [4] |
Note: Crude purity can vary significantly based on the peptide sequence, reagents, and protocol used. The data above is for illustrative purposes.
This technical support center provides a starting point for troubleshooting the solid-phase synthesis of NY-ESO-1 peptides. For particularly challenging sequences, a combination of the strategies outlined above may be necessary to achieve the desired yield and purity. Always consult the relevant literature for the most up-to-date protocols and recommendations.
References
- 1. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Navigating the Challenges of NY-ESO-1 Peptide Formulation for Clinical Use: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of New York-esophageal squamous cell carcinoma 1 (NY-ESO-1) peptides for clinical applications. The following information is designed to assist in optimizing peptide solubility, stability, and immunogenicity for successful vaccine development.
Frequently Asked Questions (FAQs)
Peptide Selection and Design
Q: Which NY-ESO-1 peptides are most commonly used in clinical research?
A: Researchers frequently utilize peptides from immunodominant regions of the NY-ESO-1 protein to elicit robust CD4+ and CD8+ T cell responses. Commonly studied peptides include sequences such as NY-ESO-1 157-165, 85-111, and 117-143. The use of overlapping long peptides is also a strategy to cover a broader range of HLA restrictions.
Q: Are there modifications to the native NY-ESO-1 peptide sequences that can improve performance?
A: Yes, analogue peptides have been developed to enhance stability and immunogenicity. A notable example is the modification of the NY-ESO-1 157-165 peptide, where the C-terminal cysteine is substituted with valine (C165V). This substitution has been shown to reduce dimerization and oxidation, leading to improved HLA-A2 binding affinity and increased antigenicity[1][2].
Solubility and Reconstitution
Q: My lyophilized this compound is difficult to dissolve. What solvents are recommended?
A: The solubility of NY-ESO-1 peptides is highly dependent on their amino acid sequence. For hydrophobic peptides like many NY-ESO-1 epitopes, direct dissolution in aqueous buffers can be challenging. A general approach is to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer of choice with gentle mixing[3][4]. For basic peptides, using a slightly acidic solution can aid dissolution, while acidic peptides may dissolve better in a slightly basic solution[5][6].
Q: What should I do if my this compound precipitates upon addition to my aqueous formulation buffer?
A: Precipitation upon addition to an aqueous buffer often indicates that the peptide's solubility limit has been exceeded or that the pH of the buffer is close to the peptide's isoelectric point (pI). First, try reducing the final concentration of the peptide in the formulation. If precipitation persists, consider adjusting the pH of your buffer to be at least one unit away from the peptide's pI. For highly hydrophobic peptides, maintaining a small percentage of the initial organic solvent in the final formulation might be necessary, provided it is compatible with your experimental system[7].
Stability and Storage
Q: What are the primary stability concerns for NY-ESO-1 peptides?
A: The main stability challenges for NY-ESO-1 peptides, particularly the 157-165 sequence, include oxidation of the cysteine residue, which can lead to dimerization and loss of biological activity[1]. Other general peptide degradation pathways to consider are deamidation (especially for sequences containing asparagine or glutamine) and hydrolysis of the peptide backbone. Aggregation is another significant concern, especially at high concentrations, and can be influenced by factors such as pH, temperature, and ionic strength.
Q: How should I store my lyophilized and reconstituted NY-ESO-1 peptides?
A: For long-term storage, lyophilized NY-ESO-1 peptides should be kept at -20°C or -80°C in a desiccated environment to minimize degradation from moisture and temperature fluctuations[8][9]. Once reconstituted in a solvent, peptide solutions are significantly less stable. It is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be stored at 4°C for no more than a few days. For longer-term storage of solutions, it is advisable to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation[8][10].
| Peptide Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Months to Years | Keep in a desiccator to prevent moisture absorption. |
| Reconstituted Solution | 4°C | Up to a few days | Use sterile buffers; prone to microbial growth and degradation. |
| Reconstituted Solution (Aliquots) | -80°C | Weeks to Months | Avoid repeated freeze-thaw cycles. |
Table 1: General Storage Recommendations for NY-ESO-1 Peptides.
Troubleshooting Guides
Issue 1: Peptide Aggregation During Formulation
Symptoms:
-
The peptide solution appears cloudy or contains visible particulates.
-
Inconsistent results in downstream immunological assays.
-
Difficulty in sterile filtering the peptide formulation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Peptide Concentration: The concentration exceeds the peptide's solubility limit in the chosen buffer. | Reduce the working concentration of the peptide. Perform a solubility test with a small amount of peptide to determine the optimal concentration range. |
| pH is near the Isoelectric Point (pI): Peptides are least soluble at their pI. | Adjust the pH of the buffer to be at least one pH unit above or below the peptide's pI. |
| Hydrophobic Interactions: The peptide sequence contains a high proportion of hydrophobic amino acids. | Initially dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding the aqueous buffer. Sonication can also help to break up aggregates[6]. |
| Improper Mixing: Rapid addition of the aqueous buffer to the concentrated peptide solution can cause localized high concentrations and precipitation. | Add the aqueous buffer to the peptide solution slowly while gently vortexing or stirring. |
Issue 2: Low Immunogenicity of the Peptide Vaccine
Symptoms:
-
Weak or undetectable NY-ESO-1-specific T cell responses in in vitro or in vivo assays.
-
Low antibody titers against NY-ESO-1.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Adjuvant Activity: The chosen adjuvant is not potent enough to elicit a strong immune response. | Combine the peptide with a potent adjuvant such as Montanide ISA-51 (an incomplete Freund's adjuvant) or a Toll-like receptor (TLR) agonist like poly-ICLC[11][12]. The combination of both has been shown to be effective[12]. |
| Poor Peptide Stability in vivo: The peptide is rapidly degraded by proteases after administration. | Formulate the peptide in a delivery system that protects it from degradation, such as encapsulation in PLGA nanoparticles. This can also enhance uptake by antigen-presenting cells (APCs)[13]. |
| Suboptimal Antigen Presentation: The peptide is not efficiently processed and presented by APCs. | Use overlapping long peptides that can be processed by APCs to present multiple epitopes. Co-formulation with adjuvants that mature and activate dendritic cells (e.g., poly-ICLC) is also crucial[12]. |
| Peptide Degradation During Storage/Formulation: The peptide has lost its integrity before administration. | Re-evaluate storage and handling procedures. Confirm peptide purity and identity using analytical techniques like HPLC and mass spectrometry before use. |
Experimental Protocols
Protocol 1: Formulation of this compound with Montanide ISA-51 Adjuvant
This protocol describes the preparation of a water-in-oil emulsion for subcutaneous injection.
Materials:
-
Lyophilized this compound
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Montanide ISA-51 VG
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock or Luer-lock connector
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the peptide in sterile PBS to the desired concentration (e.g., 1 mg/mL). If the peptide is hydrophobic, first dissolve it in a minimal volume of sterile DMSO and then dilute with PBS. Ensure the final DMSO concentration is compatible with clinical use (typically <1%).
-
-
Emulsion Preparation:
-
Draw the aqueous peptide solution into one syringe.
-
Draw an equal volume of Montanide ISA-51 into the second syringe. For example, for a final volume of 2 mL, use 1 mL of peptide solution and 1 mL of Montanide ISA-51.
-
Connect the two syringes using the sterile three-way stopcock or Luer-lock connector.
-
Create the emulsion by rapidly passing the mixture back and forth between the two syringes for at least 10 minutes. The emulsion is stable when a drop of it does not disperse in water.
-
-
Administration:
-
The final emulsion should be administered subcutaneously shortly after preparation.
-
Protocol 2: Encapsulation of this compound in PLGA Nanoparticles
This protocol outlines a single emulsion-solvent evaporation method for encapsulating NY-ESO-1 peptides within PLGA nanoparticles[10][14].
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
This compound
-
DMSO (if needed for peptide dissolution)
-
Sterile deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA in 3 mL of DCM.
-
Dissolve 1 mg of each this compound in a minimal amount of DMSO and add it to the PLGA/DCM solution.
-
-
Emulsification:
-
Prepare a 2.5% (w/v) PVA solution in 25 mL of sterile deionized water.
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating the mixture with a probe sonicator for 120 seconds to form a single oil-in-water emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with sterile deionized water to remove residual PVA and unencapsulated peptide.
-
-
Lyophilization and Storage:
-
Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., sucrose (B13894) or trehalose).
-
Freeze-dry the nanoparticle suspension for long-term storage at -20°C or -80°C.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TCR signaling cascade upon recognition of an this compound.
Caption: Poly-ICLC adjuvant signaling pathway in dendritic cells.[15][16]
Caption: General workflow for the formulation of NY-ESO-1 peptides.
References
- 1. Functional and structural characteristics of NY-ESO-1-related HLA A2-restricted epitopes and the design of a novel immunogenic analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound analogues capable of improved stimulation of tumor-reactive CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NY-ESO-1 (157–165) peptide | Peptides | 202815-17-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Vaccination with NY-ESO-1 protein and CpG in Montanide induces integrated antibody/Th1 responses and CD8 T cells through cross-priming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses [frontiersin.org]
- 14. Toll-Like Receptor 3 Signal in Dendritic Cells Benefits Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Type I IFN but Not MDA5/TLR3 Activation of Dendritic Cells Is Required for Maturation and Metabolic Shift to Glycolysis after Poly IC Stimulation | PLOS Biology [journals.plos.org]
Technical Support Center: Reducing Off-Target Effects in NY-ESO-1 Targeted Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NY-ESO-1 targeted therapies. The information provided aims to address specific issues that may be encountered during experiments and offers guidance on mitigating off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low cytotoxicity of our NY-ESO-1 specific CAR-T/TCR-T cells against target tumor cells in our in vitro assays. What are the potential causes and how can we troubleshoot this?
A1: Low cytotoxicity can stem from several factors. Here's a troubleshooting guide:
-
Low Transduction Efficiency:
-
Problem: The percentage of T cells successfully expressing the NY-ESO-1 specific receptor may be too low.
-
Troubleshooting:
-
Verify transduction efficiency using flow cytometry with an antibody specific to the CAR or a marker gene, or with an MHC-biotin tetramer specific to the TCR.[1]
-
Optimize your lentiviral or retroviral transduction protocol. This may include adjusting the multiplicity of infection (MOI), using a transduction enhancer like RetroNectin, or optimizing the T cell activation method prior to transduction.[2]
-
-
-
Suboptimal TCR Affinity:
-
Problem: The affinity of the engineered T cell receptor (TCR) for the NY-ESO-1 peptide-MHC complex might not be in the optimal range for T cell activation.
-
Troubleshooting:
-
Measure the affinity of your TCR using Surface Plasmon Resonance (SPR).
-
If the affinity is too low, consider affinity maturation strategies. However, be cautious as excessively high affinity can lead to off-target toxicities.[3]
-
-
-
Target Cell Issues:
-
Problem: The target tumor cell line may have low or heterogeneous expression of NY-ESO-1 or the specific HLA allele required for antigen presentation (e.g., HLA-A*02:01).
-
Troubleshooting:
-
Confirm NY-ESO-1 expression in your target cells by intracellular flow cytometry or western blot.
-
Verify the HLA type of your target cells.
-
Use a target cell line with known high and homogenous NY-ESO-1 expression as a positive control.
-
-
-
Effector to Target (E:T) Ratio:
-
Problem: The ratio of effector T cells to target tumor cells in your cytotoxicity assay may be too low.
-
Troubleshooting:
-
Perform the cytotoxicity assay with a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal ratio for your specific T cell product and target cells.
-
-
-
T Cell Exhaustion:
-
Problem: Prolonged in vitro culture and expansion can lead to T cell exhaustion, characterized by reduced effector function.
-
Troubleshooting:
-
Assess T cell exhaustion markers like PD-1, TIM-3, and LAG-3 by flow cytometry.
-
Consider strategies to prevent exhaustion during T cell manufacturing, such as incorporating a c-Jun overexpression cassette in your vector.
-
-
Q2: We are observing significant killing of our negative control cell line that does not express NY-ESO-1. How can we determine if this is due to off-target reactivity?
A2: This is a critical issue that could indicate potential for severe off-target toxicity. Here’s how to investigate:
-
Confirm Target Antigen Expression:
-
Action: Rigorously confirm that your negative control cell line is indeed negative for NY-ESO-1 expression at both the protein and mRNA level. Also, ensure it does not express any other cancer-testis antigens that your engineered T cells might cross-react with.
-
-
Investigate TCR Cross-Reactivity:
-
Problem: The engineered TCR may be recognizing a different peptide presented by the same HLA allele on the control cells.
-
Troubleshooting:
-
Perform a peptide-MHC library screen to identify other potential peptide targets for your TCR.
-
Use bioinformatics tools to predict potential off-target peptides in the human proteome.
-
Test the reactivity of your engineered T cells against a panel of cell lines with the same HLA type but expressing different antigens.
-
-
-
Alloreactivity:
-
Problem: If your T cells and target cells are from different donors, you may be observing alloreactivity, where the T cells recognize the HLA molecules themselves as foreign.
-
Troubleshooting:
-
Use target cell lines that are HLA-matched with the T cell donor.
-
Knock out the endogenous TCR in your engineered T cells to reduce the risk of alloreactivity mediated by the native TCRs.
-
-
-
Cytokine-Induced Killing:
-
Problem: High levels of pro-inflammatory cytokines released by activated T cells can sometimes induce apoptosis in bystander cells.
-
Troubleshooting:
-
Measure cytokine levels (e.g., TNF-α, IFN-γ) in your co-culture supernatant.
-
Include a neutralizing antibody for key cytokines in your assay to see if it reduces the killing of the negative control cells.
-
-
Q3: We are planning to perform affinity maturation of our NY-ESO-1 specific TCR. What is the optimal affinity range we should aim for to maximize on-target potency while minimizing off-target risks?
A3: There is an optimal affinity window for TCRs. While higher affinity can increase sensitivity to low antigen density on tumor cells, excessively high affinity can lead to cross-reactivity with other peptides, resulting in off-target toxicity.
-
General Guidance: For NY-ESO-1, it has been observed that TCR-transduced T cells can respond to affinities above a Kd of 5 µM.[4] The optimal affinity is often found to be in the low micromolar to high nanomolar range.
-
Recommendation: It is crucial to screen a panel of TCR variants with a range of affinities. Each variant should be thoroughly tested for both on-target potency against NY-ESO-1 positive cells and off-target reactivity against a panel of normal tissues and cell lines.
Q4: We are concerned about Cytokine Release Syndrome (CRS) with our NY-ESO-1 targeted therapy. Are there any in vitro assays to predict the risk of CRS?
A4: While no in vitro assay can perfectly predict in vivo CRS, you can perform co-culture experiments and measure the release of key pro-inflammatory cytokines.
-
In Vitro Cytokine Release Assay:
-
Method: Co-culture your engineered T cells with NY-ESO-1 positive target cells at various E:T ratios.
-
Analysis: After 24-48 hours, collect the supernatant and measure the concentration of cytokines associated with CRS, such as IL-6, IFN-γ, and TNF-α, using ELISA or a multiplex cytokine bead array.
-
Interpretation: A very high and rapid release of these cytokines in vitro may suggest a higher risk of CRS in vivo. This can help in ranking different therapeutic constructs in terms of their potential for inducing CRS.
-
Quantitative Data Summary
Table 1: Optimal TCR Affinity for NY-ESO-1
| Parameter | Value | Reference |
| Minimal Effective Affinity (Kd) | > 5 µM | [4] |
| Optimal Affinity Range (Kd) | Low µM to high nM | General finding from multiple studies |
Table 2: Reported Adverse Events in NY-ESO-1 TCR-T Cell Clinical Trials
| Adverse Event | Grade | Incidence | Management |
| Cytokine Release Syndrome (CRS) | 1-2 | Common | Supportive care |
| 3-4 | Less common | Tocilizumab (anti-IL-6R antibody), corticosteroids | |
| Neurological Toxicity | 1-2 | Occasional | Supportive care |
| 3-4 | Rare | Corticosteroids | |
| On-target, off-tumor toxicity | Rare with NY-ESO-1 due to its restricted expression |
Detailed Experimental Protocols
Lentiviral Transduction of Human T Cells with an NY-ESO-1 Specific TCR
This protocol provides a general framework for the lentiviral transduction of human T cells. Optimization may be required for specific donor T cells and lentiviral vectors.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
T cell isolation kit (e.g., negative selection)
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Recombinant human IL-2
-
Lentiviral vector encoding the NY-ESO-1 specific TCR
-
Transduction enhancer (e.g., RetroNectin)
-
Complete T cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
Procedure:
-
Isolate and Activate T Cells:
-
Isolate T cells from PBMCs using a negative selection kit.
-
Activate the isolated T cells with anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 in complete T cell medium supplemented with IL-2 (e.g., 100 U/mL).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Transduction:
-
Coat a non-tissue culture treated plate with a transduction enhancer like RetroNectin according to the manufacturer's instructions.
-
Add the lentiviral vector solution to the coated plate and incubate to allow the virus to bind.
-
Remove the unbound virus and add the activated T cells to the plate.
-
Centrifuge the plate at 1000 x g for 60 minutes to facilitate contact between the T cells and the virus.
-
Incubate the cells at 37°C, 5% CO2.
-
-
Expansion and Maintenance:
-
After 24-48 hours, transfer the transduced T cells to a new culture vessel.
-
Expand the T cells in complete T cell medium supplemented with IL-2 for 10-14 days.
-
Monitor cell viability and expansion.
-
-
Verification of Transduction:
-
After 7-10 days of expansion, assess the percentage of TCR-transduced T cells by flow cytometry using an antibody against a tag on the TCR or an MHC-tetramer specific for the this compound.
-
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This is a classic method to measure T cell-mediated cytotoxicity.
Materials:
-
NY-ESO-1 TCR transduced T cells (effector cells)
-
NY-ESO-1 positive target tumor cells
-
NY-ESO-1 negative control tumor cells
-
⁵¹Cr (Sodium Chromate)
-
Complete culture medium
-
Triton X-100 (for maximum release control)
-
Gamma counter
Procedure:
-
Label Target Cells:
-
Resuspend 1 x 10⁶ target cells in 100 µL of medium and add 100 µCi of ⁵¹Cr.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL.
-
-
Set up the Assay:
-
Plate 100 µL of labeled target cells (10,000 cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of effector cells at different concentrations to achieve the desired E:T ratios.
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells.
-
Maximum Release Control: Add 100 µL of 2% Triton X-100 instead of effector cells.
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new tube.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry-Based Cytotoxicity Assay
This method offers an alternative to the ⁵¹Cr release assay and can provide additional information about the cells.
Materials:
-
NY-ESO-1 TCR transduced T cells (effector cells)
-
NY-ESO-1 positive target tumor cells
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Label Target Cells:
-
Label the target tumor cells with a cell proliferation dye according to the manufacturer's protocol. This will allow you to distinguish them from the effector T cells.
-
-
Co-culture:
-
Co-culture the labeled target cells with the effector T cells at various E:T ratios in a 96-well plate.
-
Include a control with target cells only (no effector cells).
-
Incubate for the desired time (e.g., 4, 24, or 48 hours).
-
-
Staining and Analysis:
-
At the end of the co-culture, harvest all cells from each well.
-
Stain the cells with a viability dye.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population based on the proliferation dye.
-
Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific killing by subtracting the percentage of dead cells in the target-only control from the percentage of dead cells in the co-culture samples.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified TCR signaling pathway upon recognition of the this compound presented by HLA-A2.
Experimental Workflow
Caption: Workflow for an in vitro cytotoxicity assay to evaluate NY-ESO-1 targeted T cells.
References
dealing with NY-ESO-1 peptide degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and storing the NY-ESO-1 peptide to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for maximum preservation.[1][2][3] Under these conditions, most lyophilized peptides can remain stable for several years.[2][3]
Q2: How should I store this compound once it is reconstituted in a solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If storage in solution is necessary, it is recommended to:
-
Use a sterile buffer at a pH between 5 and 6.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or colder. For short-term storage (up to a week), 4°C is acceptable.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate peptide aggregation or poor solubility. This can be influenced by factors such as concentration, pH, and temperature. Consider the following:
-
Ensure the peptide is fully dissolved. Sonication can aid in dissolution.
-
Verify that the pH of your buffer is within the optimal range for this compound solubility.
-
If the peptide has been stored for an extended period, aggregation may have occurred, potentially impacting its biological activity.
Q4: Are there specific amino acids in the NY-ESO-1 (157-165) sequence (SLLMWITQC) that are particularly susceptible to degradation?
Yes, the NY-ESO-1 (157-165) peptide contains several amino acids that are prone to degradation:
-
Methionine (M) and Tryptophan (W): Susceptible to oxidation.
-
Cysteine (C): Prone to oxidation, which can lead to the formation of disulfide bonds (dimerization).
-
Glutamine (Q): Can undergo deamidation.
To mitigate these issues, it is crucial to handle the peptide in an oxygen-free environment where possible and store it appropriately. Some researchers use a modified version of the peptide where the C-terminal Cysteine is replaced with Valine (SLLMWITQV) to prevent oxidation and dimerization.[4]
Q5: How can I prevent moisture absorption by my lyophilized this compound?
Lyophilized peptides are often hygroscopic. To prevent moisture absorption, which can reduce stability, always allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh out the desired amount of peptide quickly and tightly reseal the vial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Biological Activity | Peptide degradation due to improper storage (temperature, freeze-thaw cycles). | Store lyophilized peptide at -80°C. Aliquot solutions to avoid freeze-thaw cycles. Use sterile buffers at pH 5-6. |
| Chemical modification (e.g., oxidation, deamidation). | For peptides containing Met, Trp, or Cys, use degassed, oxygen-free buffers. Consider using a modified peptide (e.g., C-terminal Valine substitution). | |
| Difficulty Dissolving Lyophilized Peptide | Hydrophobicity of the peptide sequence. | Use sonication to aid dissolution. For basic peptides, a small amount of 10% acetic acid can be used initially, followed by dilution with buffer. |
| Inconsistent Experimental Results | Peptide degradation over time. | Use freshly prepared solutions for critical experiments. |
| Inaccurate peptide concentration due to moisture absorption. | Allow lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake. | |
| Visible Particulates in Solution | Peptide aggregation. | Centrifuge the solution to remove aggregates before use. Consider re-evaluating the buffer composition and pH for optimal solubility. |
Peptide Stability Data
The following tables provide an overview of the expected stability of this compound under different storage conditions. This data is based on general principles of peptide stability and should be used as a guideline. For critical applications, it is recommended to perform a stability study specific to your experimental conditions.
Table 1: Estimated Stability of Lyophilized this compound
| Storage Temperature | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Weeks to months | Suitable for short-term storage or during experimental use only.[1][2] |
| 4°C | Approximately 1-2 years | Recommended for mid-term storage.[2] |
| -20°C | 3-5 years | Good for long-term storage.[2] |
| -80°C | > 5 years | Optimal for long-term archival storage.[2][3] |
Table 2: Estimated Stability of this compound in Solution (pH 5-7)
| Storage Temperature | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Hours to days | Not recommended for storage. |
| 4°C | Days to weeks | Suitable for short-term storage of working solutions. |
| -20°C | Weeks to months | Recommended for storage of aliquoted stock solutions. Avoid freeze-thaw cycles. |
| -80°C | Months to a year | Best for longer-term storage of solutions, but lyophilization is preferred. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-MS
This protocol outlines a general method for monitoring the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
1. Materials and Reagents:
-
Lyophilized this compound (SLLMWITQC)
-
Sterile, HPLC-grade water
-
Acetonitrile (B52724) (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Formic acid (FA), MS-grade
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mass spectrometer (e.g., ESI-Q-TOF)
2. Sample Preparation and Incubation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile water or a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 6.0). b. Aliquot the stock solution into separate microcentrifuge tubes for each time point and storage condition to be tested (e.g., 4°C, 25°C, -20°C). c. At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition. d. If the samples are frozen, allow them to thaw completely at room temperature. e. Immediately before analysis, dilute the peptide solution to a suitable concentration for HPLC-MS analysis (e.g., 100 µg/mL) with the initial mobile phase composition.
3. HPLC Analysis: a. Mobile Phase A: 0.1% TFA in water b. Mobile Phase B: 0.1% TFA in acetonitrile c. Gradient:
- 0-5 min: 5% B
- 5-35 min: 5-95% B (linear gradient)
- 35-40 min: 95% B
- 40-41 min: 95-5% B
- 41-45 min: 5% B (re-equilibration) d. Flow Rate: 1 mL/min e. Detection Wavelength: 214 nm and 280 nm f. Injection Volume: 20 µL
4. Mass Spectrometry Analysis: a. The HPLC eluent is directed to the mass spectrometer. b. Ionization Mode: Electrospray Ionization (ESI), positive mode. c. Scan Range: m/z 300-2000 d. Data Analysis:
- Monitor the disappearance of the main peak corresponding to the intact this compound (Expected [M+H]⁺ = 1094.5 Da).
- Identify and quantify the appearance of degradation products. Common modifications to look for include:
- Oxidation of Met or Trp (+16 Da)
- Dimerization of Cys-containing peptides (Expected [2M+2H]²⁺ = 1094.5 Da)
- Deamidation of Gln (+1 Da)
5. Data Interpretation: a. Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (T=0). b. Plot the percentage of intact peptide versus time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways for the NY-ESO-1 (157-165) peptide.
Caption: A typical experimental workflow for assessing peptide stability.
References
Technical Support Center: Refolding Recombinant NY-ESO-1 Protein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refolding recombinant NY-ESO-1 protein. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in your experiments.
Experimental Protocols
The following section details a standard protocol for the expression, inclusion body isolation, solubilization, and refolding of His-tagged NY-ESO-1 protein.
Expression and Inclusion Body Isolation of His-tagged NY-ESO-1
Recombinant NY-ESO-1, engineered with a His6-tag, is commonly expressed in E. coli strains such as BL21.[1] High-level intracellular expression often leads to the formation of insoluble aggregates known as inclusion bodies.[1][2]
Protocol for Inclusion Body Isolation:
-
Cell Lysis: Resuspend the cell paste from your E. coli culture in a suitable resuspension buffer.[3] Disrupt the cells using sonication on ice (e.g., 4 cycles of 10 seconds).[3]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the inclusion bodies.[3]
-
Washing: To remove contaminants, wash the inclusion body pellet. Resuspend the pellet in a wash buffer containing a mild denaturant and a detergent (e.g., 2 M urea (B33335) and 2% Triton X-100).[3] Sonicate briefly to ensure thorough resuspension.[4]
-
Repeat Centrifugation: Centrifuge again at high speed for 10 minutes at 4°C.[3] The resulting pellet contains the purified inclusion bodies.
Solubilization and Refolding of NY-ESO-1
The key to recovering active NY-ESO-1 is the effective solubilization of the inclusion bodies followed by a carefully controlled refolding process.
1. Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant like 6 M guanidine (B92328) hydrochloride or 8 M urea.[5]
-
Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.[3]
-
Centrifuge at high speed to pellet any remaining insoluble material and collect the supernatant containing the denatured NY-ESO-1.[3]
2. Refolding Methods:
There are two primary methods for refolding NY-ESO-1: on-column refolding and dialysis.
-
On-Column Refolding: This method is often preferred as it combines purification and refolding into a single chromatographic step.[6]
-
Binding: Load the solubilized protein onto a Ni-NTA affinity column equilibrated with the solubilization buffer.[3]
-
Wash: Wash the column with a buffer containing a denaturant (e.g., 6 M urea) to remove non-specifically bound proteins.[3]
-
Refolding Gradient: Initiate refolding by applying a linear gradient of decreasing denaturant concentration (e.g., from 6 M to 0 M urea).[3] This gradual removal of the denaturant allows the protein to refold while bound to the column.
-
Elution: Elute the refolded His-tagged NY-ESO-1 from the column using an elution buffer containing imidazole.[3]
-
-
Dialysis: This method involves the gradual removal of the denaturant by dialysis against a refolding buffer.
-
Dialysis Setup: Place the solubilized protein in a dialysis bag with an appropriate molecular weight cut-off.[7]
-
Stepwise Dialysis: Dialyze against a series of buffers with decreasing concentrations of the denaturant.[7][8] For example, you can dialyze against buffers containing 4 M, 2 M, 1 M, and finally 0 M urea.[8] Each dialysis step should be carried out for several hours at 4°C.[7]
-
Redox System: The refolding buffer should ideally contain a redox system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), to facilitate the correct formation of disulfide bonds.[5][7]
-
Quantitative Data Summary
The following tables provide a summary of typical buffer compositions used in the refolding of His-tagged NY-ESO-1. Note that the optimal conditions may vary depending on the specific construct and experimental setup.
Table 1: On-Column Refolding Buffers
| Buffer Type | Component | Concentration | pH |
| Solubilization/Binding Buffer | Guanidine Hydrochloride | 6 M | 8.0 |
| Tris-HCl | 20 mM | ||
| NaCl | 0.5 M | ||
| Imidazole | 5 mM | ||
| 2-Mercaptoethanol | 1 mM | ||
| Wash Buffer | Urea | 6 M | 8.0 |
| Tris-HCl | 20 mM | ||
| NaCl | 0.5 M | ||
| Imidazole | 20 mM | ||
| 2-Mercaptoethanol | 1 mM | ||
| Refolding Buffer (Final) | Tris-HCl | 20 mM | 8.0 |
| NaCl | 0.5 M | ||
| Imidazole | 5 mM | ||
| 2-Mercaptoethanol | 1 mM | ||
| Elution Buffer | Tris-HCl | 20 mM | 8.0 |
| NaCl | 0.5 M | ||
| Imidazole | 0.5 M | ||
| 2-Mercaptoethanol | 1 mM |
Data compiled from various sources.[3]
Table 2: Dialysis Refolding Buffers
| Buffer Type | Component | Concentration | pH |
| Denaturation Buffer | Urea | 8 M | 8.0 |
| Tris-HCl | 10 mM | ||
| Dithiothreitol (DTT) | 10 mM | ||
| Refolding Buffer | Urea | 3 M (initially) | 8.0 |
| Tris-HCl | 100 mM | ||
| L-arginine monohydrochloride | 0.4 M | ||
| Reduced L-glutathione (GSH) | 20 mM | ||
| Oxidized L-glutathione (GSSG) | 2 mM |
Data compiled from various sources.[5][8]
Troubleshooting Guide
This section addresses common issues encountered during the refolding of recombinant NY-ESO-1.
| Problem | Possible Cause | Recommended Solution |
| Low Refolding Yield | Protein Aggregation: The concentration of the protein during refolding is too high. | Refold at a lower protein concentration.[9] Consider adding aggregation suppressors like L-arginine to the refolding buffer.[5] |
| Incorrect Buffer Conditions: The pH or ionic strength of the refolding buffer is not optimal. | Optimize the pH of the refolding buffer, keeping it at least one pH unit away from the pI of NY-ESO-1.[6] Screen different salt concentrations. | |
| Inefficient Denaturant Removal: The denaturant is removed too quickly, leading to misfolding and aggregation. | For dialysis, use a stepwise decrease in denaturant concentration.[7][8] For on-column refolding, use a shallow, linear gradient.[3] | |
| Protein Precipitation during Dialysis | Rapid Denaturant Removal: A large difference in denaturant concentration between the sample and the dialysis buffer. | Perform dialysis in multiple steps with gradually decreasing denaturant concentrations.[8] |
| Suboptimal Buffer Composition: Lack of stabilizing agents in the dialysis buffer. | Include additives such as L-arginine or glycerol (B35011) in the refolding buffer to enhance protein stability.[7][10] | |
| No or Low Protein Activity | Incorrect Disulfide Bond Formation: The redox environment during refolding is not optimal. | Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG) in the refolding buffer. A common starting ratio is 10:1 or 5:1.[7][11] |
| Misfolded Protein: The refolding conditions did not favor the native conformation. | Screen a variety of refolding conditions, including different pH values, temperatures, and additives.[12] | |
| Column Clogging during On-Column Refolding | Presence of Particulates: The solubilized inclusion body solution was not properly clarified. | Centrifuge the solubilized inclusion bodies at high speed and filter through a 0.45 µm filter before loading onto the column.[3] |
| Protein Precipitation on the Column: The refolding gradient is too steep. | Use a slower flow rate and a more gradual denaturant gradient.[3] |
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant NY-ESO-1 form inclusion bodies?
A1: High-level expression of recombinant proteins in E. coli can overwhelm the cellular machinery for proper protein folding, leading to the aggregation of misfolded proteins into dense particles called inclusion bodies.[2][13] This is a common issue, particularly for eukaryotic proteins expressed in bacterial systems.[14]
Q2: What is the purpose of L-arginine in the refolding buffer?
A2: L-arginine is a common additive in refolding buffers that acts as an aggregation suppressor.[5][10] It helps to prevent non-specific protein-protein interactions that can lead to the formation of insoluble aggregates during the refolding process.
Q3: How do I choose between on-column refolding and dialysis?
A3: On-column refolding offers the advantage of combining purification and refolding, which can be more time-efficient and result in a more concentrated protein sample.[6] Dialysis is a simpler method but can be more time-consuming and may lead to a more dilute protein solution, potentially requiring a subsequent concentration step.[15][16] The choice often depends on the specific protein and available equipment.
Q4: How can I assess if my NY-ESO-1 protein is correctly refolded?
A4: A primary indicator of successful refolding is the solubility of the protein in a non-denaturing buffer.[12] Further characterization can be performed using techniques such as:
-
Size Exclusion Chromatography (SEC): To check for the presence of aggregates.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the protein.[5]
-
Functional Assays: If an activity assay for NY-ESO-1 is available, this is the most definitive way to confirm correct folding.
Q5: What should I do if my refolded protein is not pure?
A5: If the on-column refolding and purification does not yield a pure protein, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary after the initial refolding and elution.[6]
Visualizations
Caption: Workflow for refolding recombinant NY-ESO-1.
Caption: Troubleshooting logic for low refolding yield.
References
- 1. Recombinant NY-ESO-1 cancer antigen: production and purification under cGMP conditions [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 5. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. biotechrep.ir [biotechrep.ir]
- 8. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise 18O-labeling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput automated refolding screening of inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. benchchem.com [benchchem.com]
- 15. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Minimizing Variability in NY-ESO-1 Cellular Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in cellular assays involving the cancer-testis antigen, NY-ESO-1.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during NY-ESO-1 cellular assays such as ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.
ELISpot Assay Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| High background in negative control wells? | 1. Contaminated reagents (e.g., serum, media).[1] 2. Inadequate washing.[1][2][3] 3. High cell viability issues or over-stimulation. 4. Presence of spontaneously secreting cells.[1] 5. Incorrect plate handling (e.g., movement during incubation).[2] | 1. Use fresh, sterile reagents. Test new batches of serum for endogenous cytokine production.[4] 2. Increase the number of wash steps, ensuring both sides of the membrane are washed.[3] Use automated plate washers with optimized settings. 3. Optimize cell density and stimulus concentration through titration experiments.[3] Ensure high cell viability (>90%). 4. Rest cells overnight before starting the assay to reduce non-specific activation. 5. Avoid stacking plates and ensure the incubator is level.[2] |
| Weak or no spots in positive control/experimental wells? | 1. Inactive or suboptimal peptide/antigen concentration.[5] 2. Low frequency of antigen-specific T cells. 3. Suboptimal incubation time.[2][3] 4. Incorrect antibody concentrations.[3] 5. Poor cell viability. | 1. Use a validated source of NY-ESO-1 peptides and optimize the concentration (typically 1-10 µg/mL).[5][6] 2. Increase the number of cells plated per well. 3. Optimize incubation time for cytokine secretion (typically 18-24 hours for IFN-γ).[2] 4. Titrate capture and detection antibody concentrations. 5. Ensure cells are healthy and viable before plating. |
| Spot size is too large or spots are confluent? | 1. Over-stimulation of cells. 2. Prolonged incubation period.[3] 3. Cell density is too high. | 1. Reduce the concentration of the NY-ESO-1 peptide. 2. Reduce the incubation time. 3. Perform a cell titration to determine the optimal cell number per well. |
Intracellular Cytokine Staining (ICS) Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| Weak or no cytokine signal? | 1. Ineffective cell stimulation. 2. Insufficient incubation time with protein transport inhibitor (e.g., Brefeldin A).[6] 3. Suboptimal antibody titration. 4. Fixation/permeabilization issues. 5. Low frequency of NY-ESO-1 specific T cells. | 1. Confirm the activity of the this compound and optimize its concentration.[5] 2. Ensure the protein transport inhibitor is added at the correct time and for the recommended duration (typically 4-6 hours).[5] 3. Titrate fluorochrome-conjugated anti-cytokine antibodies to determine the optimal concentration. 4. Use a commercially available and validated fixation/permeabilization kit.[7] 5. Increase the number of events acquired on the flow cytometer. |
| High background staining? | 1. Non-specific antibody binding. 2. Dead cells present in the sample.[8] 3. Inadequate washing.[9] | 1. Include an Fc block step to prevent non-specific binding to Fc receptors. Use isotype control antibodies to set gates. 2. Use a viability dye to exclude dead cells from the analysis.[8] 3. Ensure thorough washing steps after antibody incubations. |
| Inconsistent results between replicates? | 1. Pipetting errors. 2. Variation in cell numbers. | 1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Carefully count cells and ensure a homogenous cell suspension before plating. |
Cytotoxicity Assay Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| High spontaneous release in control wells? | 1. Poor target cell health. 2. Overly aggressive handling of cells. | 1. Ensure target cells are in the logarithmic growth phase and have high viability. 2. Handle cells gently during plating and washing steps. |
| Low specific lysis of target cells? | 1. Low effector to target (E:T) ratio.[7] 2. Inefficient recognition of target cells by effector T cells. 3. Target cells have low or no NY-ESO-1 expression. | 1. Optimize the E:T ratio by testing a range of ratios (e.g., 5:1, 10:1, 20:1).[7] 2. Confirm the expression of the appropriate HLA allele for the this compound being used. 3. Verify NY-ESO-1 expression in the target cell line by qPCR or intracellular staining. |
| High variability between replicate wells? | 1. Uneven cell seeding. 2. Edge effects in the plate. | 1. Ensure a single-cell suspension of both effector and target cells before plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. |
Frequently Asked Questions (FAQs)
General
-
Q1: What are the main sources of variability in NY-ESO-1 cellular assays? A1: The primary sources of variability include the biological heterogeneity of patient samples, inconsistencies in cell handling and culture, reagent quality and concentration, and protocol execution. Donor-to-donor variation in T cell responses is a significant factor.
-
Q2: How important is cell viability for these assays? A2: Cell viability is critical. Low viability can lead to high background, weak signals, and inconsistent results. It is recommended to have a cell viability of >90% before starting any assay.
ELISpot Assay
-
Q3: What is the optimal concentration of this compound to use for stimulation? A3: The optimal concentration should be determined empirically through titration but typically ranges from 1 to 10 µg/mL for individual peptides.[6][10]
-
Q4: How long should I incubate the cells for an IFN-γ ELISpot assay? A4: A common incubation time for IFN-γ detection is 18-24 hours.[2] However, this may need to be optimized depending on the specific cell type and experimental conditions.
Intracellular Cytokine Staining (ICS)
-
Q5: Should I stain for surface markers before or after fixation and permeabilization? A5: It is generally recommended to stain for surface markers before fixation and permeabilization, as the fixation process can alter some surface epitopes.
-
Q6: What are essential controls for an ICS experiment? A6: Essential controls include an unstained sample, single-color controls for compensation, fluorescence minus one (FMO) controls for gating, and a positive control (e.g., stimulation with a mitogen like PMA/Ionomycin).
Cytotoxicity Assays
-
Q7: What type of target cells should I use? A7: The ideal target cells endogenously express both NY-ESO-1 and the appropriate HLA allele for the T-cell response you are measuring. If such a cell line is not available, you can use a cell line that expresses the correct HLA and pulse it with the relevant this compound.
Experimental Protocols
Detailed Protocol for NY-ESO-1 Intracellular Cytokine Staining (ICS)
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI.
-
-
Cell Stimulation:
-
Plate 1 x 10^6 cells in 1 mL of medium in a 24-well plate or round-bottom tube.
-
Add the this compound pool to a final concentration of 1-2 µg/mL per peptide.
-
Include a negative control (e.g., media alone or an irrelevant peptide) and a positive control (e.g., PMA/Ionomycin or a CEF peptide pool).
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM).[6]
-
Incubate for an additional 4-6 hours at 37°C and 5% CO2.[5]
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a viability dye according to the manufacturer's instructions.
-
Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing fluorochrome-conjugated anti-cytokine antibodies (e.g., IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then on the T cell subsets of interest.
-
Data Presentation
Table 1: Comparison of Two Production Protocols for NY-ESO-1 Specific T-Cells [7]
| Parameter | Protocol 1 | Protocol 2 | P-value |
| T-cell Expansion (fold change, day 14) | 148 ± 67 | 74 ± 21 | 0.02 |
| Viability (%, day 14) | 88 ± 6 | 87 ± 4 | 0.47 |
| Transduction Efficiency (%, day 14) | 30 ± 13 | 21 ± 5 | 0.11 |
| Absolute number of NY-ESO-1 T-cells (x10^6, day 14) | 11.83 ± 9.57 | 4.79 ± 2.07 | 0.08 |
| TNF-α production (% of CD8+ T-cells) | 65 ± 7 | 38 ± 13 | 0.02 |
| Specific Lysis of Target Cells (%, E:T 2.5:1) | 18 ± 6 | 34 ± 3 | 0.01 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: NY-ESO-1 specific T-cell activation signaling pathway.
Caption: General experimental workflow for NY-ESO-1 cellular assays.
References
- 1. mabtech.com [mabtech.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. stemcell.com [stemcell.com]
- 6. Flow cytometry and intracellular cytokine staining [bio-protocol.org]
- 7. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. benchchem.com [benchchem.com]
- 10. Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
strategies to overcome tumor escape from NY-ESO-1 targeted therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NY-ESO-1 targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and experimental hurdles, with a focus on overcoming tumor escape.
Section 1: Understanding and Investigating Tumor Escape
This section addresses the primary reasons why tumors may stop responding to NY-ESO-1 targeted treatments and how to investigate these mechanisms.
Frequently Asked Questions (FAQs)
Q1: We observed initial tumor regression in our model, but the tumor relapsed. What are the most common mechanisms of tumor escape from NY-ESO-1 targeted therapy?
A1: Tumor relapse after an initial response is a significant challenge. The most frequently documented escape mechanisms include:
-
Antigen Loss: The tumor cells stop expressing the NY-ESO-1 antigen. This is often due to epigenetic silencing, specifically hypermethylation of the NY-ESO-1 promoter region, which halts transcription of the gene.[1][2]
-
Antigen Presentation Failure: Tumor cells lose the ability to present the NY-ESO-1 peptide to your therapeutic T-cells. A common cause is the selective loss of the specific HLA allele (e.g., HLA-A*02:01) required for presentation, a phenomenon known as loss of heterozygosity (LOH).[3][4]
-
T-Cell Dysfunction or Poor Persistence: The adoptively transferred T-cells (TCR-T or CAR-T) may become exhausted or fail to persist long-term within the patient or animal model.[4][5]
-
Immunosuppressive Tumor Microenvironment (TME): The TME can inhibit T-cell function through various factors, including inhibitory immune cells (e.g., Tregs, MDSCs), suppressive cytokines (e.g., TGF-β, IL-10), and the expression of immune checkpoint ligands like PD-L1.[6][7]
Q2: How can we experimentally confirm if antigen loss is the cause of resistance in our post-treatment tumor samples?
A2: To confirm NY-ESO-1 antigen loss, a multi-level analysis is recommended:
-
Protein Level: Use Immunohistochemistry (IHC) or Immunofluorescence (IF) on tumor biopsies to visualize the presence or absence of the NY-ESO-1 protein. Compare pre-treatment and post-treatment samples.
-
RNA Level: Perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing on tumor tissue to measure NY-ESO-1 mRNA transcripts. A significant decrease or absence in post-treatment samples indicates loss of expression.[1]
-
Epigenetic Level: If RNA and protein are lost, analyze the methylation status of the NY-ESO-1 promoter using bisulfite sequencing. Increased methylation in relapsed tumors is a strong indicator of epigenetic silencing.[1][2]
Q3: Our tumor cells still express NY-ESO-1, but the T-cells are no longer effective. How do we test for defects in antigen presentation machinery?
A3: If the antigen is present but the therapy is failing, investigate the HLA-mediated presentation pathway:
-
HLA Surface Expression: Use flow cytometry with antibodies specific for the HLA allele used by your T-cell therapy (e.g., anti-HLA-A2) to check for its presence on the tumor cell surface. A complete loss is a clear mechanism of escape.[4]
-
Genomic Analysis: If surface expression is lost, perform genomic analysis (e.g., SNP array or targeted sequencing) on the tumor DNA to test for Loss of Heterozygosity (LOH) at the MHC locus.[3]
-
Component Expression: Analyze the expression of other key components of the antigen processing and presentation machinery (APM), such as β2-microglobulin (B2M), TAP1, and TAP2, as downregulation of these can also impair antigen presentation.
Section 2: Strategies to Overcome and Prevent Tumor Escape
This section provides guidance on therapeutic and experimental strategies to counteract the mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: If we confirm that NY-ESO-1 expression was lost due to promoter hypermethylation, can this be reversed?
A1: Yes, epigenetic silencing is often reversible. The use of hypomethylating agents (HMAs) or DNA methyltransferase (DNMT) inhibitors, such as decitabine (B1684300) or 5-azacytidine, can restore NY-ESO-1 expression in tumor cells.[8][9] Pre-clinical and clinical studies have shown that combining DNMT inhibitors with NY-ESO-1 vaccines or adoptive T-cell therapy can re-sensitize resistant tumors and improve clinical outcomes.[8][10]
Q2: What are the primary combination strategies to enhance the efficacy and durability of NY-ESO-1 T-cell therapies?
A2: Combining NY-ESO-1 targeted therapy with other agents can address multiple resistance mechanisms simultaneously. Key strategies include:
-
Immune Checkpoint Blockade: Co-administration of anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies can block inhibitory signals in the TME, thereby rejuvenating T-cell function and enhancing tumor killing.[6][11][12]
-
T-cell Vaccines: Co-infusion of NY-ESO-1 specific CAR-T or TCR-T cells with a T-cell vaccine (e.g., T-cells engineered to act as antigen-presenting cells, or T-APC) can improve the persistence and memory phenotype of the therapeutic T-cells.[13][14]
-
Modulation of TME: Targeting other immunosuppressive elements, such as IDO (indoleamine 2,3-dioxygenase) or TGF-β, can help create a more favorable environment for T-cell activity.[15]
Q3: How can we improve the design of our T-cell therapy to make it more resilient to tumor escape?
A3: Engineering next-generation T-cells can provide them with enhanced capabilities:
-
Multi-Antigen Targeting: Develop T-cell products that recognize more than one tumor antigen. This reduces the probability of escape through the loss of a single antigen like NY-ESO-1.[16]
-
Incorporate CD4+ Helper T-cells: Adoptive transfer protocols that include both CD8+ cytotoxic and CD4+ helper T-cells specific for NY-ESO-1 can lead to more robust and durable anti-tumor responses. CD4+ T-cells are crucial for licensing dendritic cells and maintaining CD8+ T-cell function.[17][18]
-
Enhance Tumor Infiltration: For solid tumors, poor T-cell infiltration is a major barrier. T-cells can be engineered with chemokine receptors that match the chemokines produced by the tumor or with molecules like iRGD to enhance penetration into the tumor mass.[11]
Data Summary
Table 1: Clinical Responses in NY-ESO-1 Adoptive T-Cell Therapy (ACT)
| Cancer Type | Therapeutic Approach | Number of Patients | Objective Response Rate (%) | Reference |
| Synovial Sarcoma | NY-ESO-1 TCR-T Cells | 12 | 61% | [19] |
| Melanoma | NY-ESO-1 TCR-T Cells | 11 | 55% | [19] |
| Multiple Myeloma | NY-ESO-1 TCR-T Cells + ASCT | 20 | 80% (Any Response) | [5] |
| Epithelial Ovarian Cancer | Decitabine + Doxorubicin + NY-ESO-1 Vaccine | 10 (evaluable) | 60% (Disease Stabilization or Partial Response) | [8][10] |
Key Experimental Protocols
Protocol 1: Analysis of NY-ESO-1 Promoter Methylation by Bisulfite Sequencing
Objective: To quantify the methylation level of CpG sites in the NY-ESO-1 promoter region from tumor DNA.
Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from pre- and post-treatment tumor tissue or cell lines.
-
Bisulfite Conversion: Treat 500ng - 1µg of DNA with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit). This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest using primers specifically designed to bind to the bisulfite-converted DNA.
-
Sequencing:
-
For cloning-based sequencing: Clone the PCR products into a suitable vector (e.g., pCR2.1-TOPO). Transform into E. coli and sequence at least 10-12 individual clones per sample to determine the methylation status of each CpG site.
-
For pyrosequencing: Use a biotinylated primer for the PCR. After amplification, the biotinylated strand is captured and sequenced using a pyrosequencer. This provides a quantitative measure of methylation at each CpG site.[9]
-
-
Data Analysis: Calculate the percentage of methylated CpG sites out of the total number of CpG sites analyzed across all sequenced clones or from the pyrograms. Compare the methylation percentage between pre- and post-treatment samples.[2]
Protocol 2: Immunohistochemistry (IHC) for NY-ESO-1 and HLA-A2
Objective: To visualize and assess the expression and co-localization of NY-ESO-1 and HLA-A2 protein in tumor tissue sections.
Methodology:
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval. For NY-ESO-1 and HLA-A2, citrate (B86180) buffer (pH 6.0) is commonly used.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies.
-
Mouse anti-NY-ESO-1 monoclonal antibody (e.g., clone E978).
-
Mouse anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).
-
-
Secondary Antibody and Detection: Use a polymer-based detection system (e.g., HRP-polymer anti-mouse IgG). Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Imaging and Analysis: Scan the slides and analyze the staining intensity and percentage of positive tumor cells. Compare pre-treatment and post-treatment samples to identify any loss of expression.
Visualizations
// Nodes Start [label="Patient Relapses on\nNY-ESO-1 Therapy", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biopsy [label="Acquire Pre- and Post-\nTreatment Tumor Biopsies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IHC [label="IHC for NY-ESO-1\nand HLA-A2", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; CheckESO1 [label="NY-ESO-1\nLost?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckHLA [label="HLA-A2\nLost?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Methylation [label="Analyze NY-ESO-1\nPromoter Methylation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; LOH [label="Analyze for\nMHC LOH", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; TME_Analysis [label="Analyze TME\n(IHC for PD-L1, FOXP3;\nFlow for T-Cell Phenotype)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
// Results Res_AntigenLoss [label="Mechanism:\nAntigen Loss via Silencing", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Res_MHC_Loss [label="Mechanism:\nAntigen Presentation Defect", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Res_TME [label="Mechanism:\nImmunosuppressive TME", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Biopsy; Biopsy -> IHC; IHC -> CheckESO1; CheckESO1 -> Methylation [label="Yes"]; CheckESO1 -> CheckHLA [label="No"]; CheckHLA -> LOH [label="Yes"]; CheckHLA -> TME_Analysis [label="No"]; Methylation -> Res_AntigenLoss; LOH -> Res_MHC_Loss; TME_Analysis -> Res_TME; } dot Caption: A logical workflow for diagnosing the mechanism of tumor escape.
// Connections DNMTi -> Tumor [label="Re-expresses NY-ESO-1"]; CPI -> TME [label="Reverses T-Cell\nSuppression"]; ACT -> Tumor [label="Targets & Kills Tumor", style=dashed];
{Tumor, TME} -> Response [style=dashed];
// Logical AND node [shape=circle, label="+", style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.3] and_gate; ACT -> and_gate [dir=none]; DNMTi -> and_gate [dir=none]; CPI -> and_gate [dir=none]; and_gate -> Response [label="Synergy"]; } dot Caption: How combination therapies synergize to overcome resistance.
References
- 1. Immunotherapy resistance driven by loss of NY-ESO-1 expression in response to transgenic adoptive cellular therapy with PD-1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immune escape from NY-ESO-1-specific T-cell therapy via loss of heterozygosity in the MHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune escape from NY-ESO-1-specific T cell therapy via loss of heterozygosity in the MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NY-ESO-1 specific TCR engineered T-cells mediate sustained antigen-specific antitumor effects in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic potentiation of NY-ESO-1 vaccine therapy in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Epigenetic Potentiation of NY-ESO-1 Vaccine Therapy in Human Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 11. Stabilized iRGD modification enhances NY-ESO-1 TCR-T infiltration in solid tumors and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unleashing the immune response to NY-ESO-1 cancer testis antigen as a potential target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Strategies to overcome tumour relapse caused by antigen escape after CAR T therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effective NY-ESO-1-specific MHC II-restricted T cell receptors from antigen-negative hosts enhance tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid generation of NY-ESO-1-specific CD4+ THELPER1 cells for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NY-ESO-1 Specific T-Cell Receptor Affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the development of high-affinity NY-ESO-1 specific T-cell receptors (TCRs).
Troubleshooting Guides
This section addresses common issues encountered during the engineering and evaluation of NY-ESO-1 specific TCRs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of the transgenic TCR on the T-cell surface after transduction. | - Inefficient lentiviral or retroviral transduction.- Mispairing of the transgenic TCR chains with endogenous TCR chains.[1] - Poor stability of the engineered TCR construct. | - Optimize transduction protocol (e.g., viral titer, spinoculation, use of transduction enhancers).- Co-express siRNA or use gene editing (e.g., CRISPR/Cas9) to knock down endogenous TCR chains.[1] - Introduce a second disulfide bond in the constant regions of the transgenic TCR chains to promote preferential pairing.[1] - Murinize the constant regions of the human TCR to reduce mispairing with endogenous human TCR chains.[1] |
| Transduced T-cells show low affinity for the NY-ESO-1 peptide-MHC (pMHC) complex. | - The wild-type TCR has intrinsically low affinity for the self-antigen.- Inefficient screening of affinity maturation libraries. | - Employ affinity maturation techniques such as phage display or yeast display to generate higher affinity variants.[2][3][4] - Optimize library screening conditions to increase stringency and select for higher affinity binders. |
| Engineered TCR-T cells exhibit off-target reactivity, leading to toxicity against healthy tissues. | - High-affinity TCRs may recognize structurally similar peptides presented by MHC on normal cells.[5] - The affinity enhancement process led to a loss of specificity.[3][5] | - Perform comprehensive preclinical off-target toxicity screening using methods like combinatorial peptide library scanning.[6][7] - Screen against a panel of normal human cells from various tissues to identify potential cross-reactivities.[6][7] - Utilize alanine (B10760859) scanning or similar techniques to identify key peptide residues for TCR recognition and avoid mutations that broaden specificity.[6][8] |
| Inconsistent results in functional assays (e.g., cytokine release, cytotoxicity). | - Variability in T-cell donor populations.- Inconsistent transduction efficiency.- Issues with target cell line quality or antigen presentation. | - Use standardized T-cell populations or screen multiple donors.- Normalize functional data to the percentage of TCR-positive T-cells.- Regularly verify the expression of NY-ESO-1 and the correct HLA allele on target cells. |
| Low yield of soluble TCR protein for biophysical analysis (e.g., SPR). | - Instability of the soluble TCR construct.- Inefficient protein folding in the expression system (e.g., E. coli).[9] | - Engineer a disulfide bond between the constant domains to stabilize the soluble TCR.[9] - Co-express chaperones in the expression system to aid in proper folding.[9] - Consider mammalian or yeast expression systems for better protein folding and post-translational modifications. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the affinity of NY-ESO-1 specific TCRs?
A1: The two most common methods for in vitro affinity maturation of TCRs are phage display and yeast display.[2][3][4] Both techniques involve creating large libraries of TCR variants, typically by mutagenizing the complementarity-determining regions (CDRs), and then selecting for clones with improved binding to the NY-ESO-1 pMHC complex.
Q2: What is a typical affinity range for wild-type versus affinity-enhanced NY-ESO-1 TCRs?
A2: Wild-type TCRs that recognize self-antigens like NY-ESO-1 typically have low affinities, with dissociation constants (Kd) in the micromolar (μM) range.[4][10] Affinity maturation can increase the affinity significantly, with engineered TCRs achieving Kd values in the nanomolar (nM) or even picomolar (pM) range.[3]
Q3: How does increasing TCR affinity impact T-cell function and safety?
A3: Increasing TCR affinity can enhance the sensitivity of T-cells to low levels of antigen on tumor cells, potentially leading to improved anti-tumor efficacy.[11] However, excessively high affinities can lead to off-target toxicities, where the TCR recognizes similar peptides on healthy tissues.[3][5] There is an optimal affinity window that balances potency and safety.
Q4: What are the critical quality control steps when developing an affinity-enhanced NY-ESO-1 TCR?
A4: Key quality control steps include:
-
Affinity Measurement: Quantifying the binding affinity (e.g., using SPR) to confirm improvement.
-
Specificity and Cross-Reactivity Testing: Extensive screening against a panel of peptides and cell lines to ensure the TCR does not target healthy tissues.[6][7][12]
-
Functional Assays: Evaluating the ability of TCR-transduced T-cells to recognize and kill NY-ESO-1 positive tumor cells in vitro and in vivo.
-
TCR Expression and Stability: Ensuring consistent and stable expression of the TCR on the T-cell surface.
Q5: What is the significance of the 1G4 TCR clone in NY-ESO-1 research?
A5: The 1G4 TCR is a well-characterized, HLA-A*02:01-restricted TCR specific for the this compound SLLMWITQV.[3][13] It has been the basis for numerous affinity maturation studies and has been used in clinical trials, making it a key benchmark in the field.[3][14]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on affinity-enhanced NY-ESO-1 TCRs.
Table 1: Affinity of Wild-Type and Engineered NY-ESO-1 TCRs
| TCR Clone | Description | Affinity (Kd) | Measurement Method | Reference |
| SL1 | Wild-Type | 250 μM | SPR | [2] |
| SL2 | Wild-Type | 55 μM | SPR | [2] |
| SL3 | Wild-Type | 43 μM | SPR | [2] |
| 1G4 | Wild-Type | 4 μM | SPR | [3] |
| 1G4-a95:LY | Affinity-Enhanced | 450 nM | SPR | [3] |
| Clone 8 | Affinity-Enhanced | 84 nM | SPR | [3] |
| Clone 11 | Affinity-Enhanced | 5 nM | SPR | [3] |
| TAEST16001 | Affinity-Enhanced | Not specified, but potent | Functional Assays | [8] |
Table 2: Clinical Trial Data for Affinity-Enhanced NY-ESO-1 TCR-T Cell Therapies
| Therapy | Target | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Reference |
| 1G4-a95:LY TCR-T | NY-ESO-1 | Synovial Sarcoma | 6 | 67% | GSK Press Release |
| NY-ESOc259 TCR-T | NY-ESO-1 | Multiple Myeloma | 20 | 80% | [2] |
| TAEST16001 | NY-ESO-1 | Soft Tissue Sarcoma | 12 | 41.7% | ClinicalTrials.gov |
Experimental Protocols
Protocol 1: Lentiviral Transduction of Human T-Cells with an NY-ESO-1 Specific TCR
Objective: To genetically modify primary human T-cells to express an NY-ESO-1 specific TCR using a lentiviral vector.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit (e.g., CD3 microbeads)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
Lentiviral vector encoding the NY-ESO-1 TCR
-
Transduction enhancer (e.g., Polybrene, Retronectin)
-
Puromycin (if the vector contains a resistance gene)
Procedure:
-
Isolate T-cells from PBMCs using a negative or positive selection method.
-
Activate the T-cells by culturing them with anti-CD3/CD28 beads in complete T-cell culture medium containing IL-2.
-
After 24-48 hours of activation, prepare the transduction mixture. In a non-tissue culture treated plate, add the desired amount of lentiviral vector and transduction enhancer.
-
Add the activated T-cells to the transduction mixture at a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the plate at a low speed (e.g., 1000 x g) for 60-90 minutes at 32°C (spinoculation) to facilitate viral entry.
-
Incubate the cells at 37°C and 5% CO2 for 24 hours.
-
After 24 hours, transfer the cells to a new culture vessel and continue to expand them in complete T-cell medium with IL-2.
-
If using a selection marker, add the appropriate concentration of the selection agent (e.g., puromycin) 48-72 hours post-transduction.
-
Expand the cells for a total of 9-12 days, monitoring viability and expansion rate.
-
Assess transduction efficiency by flow cytometry using an antibody specific to the transgenic TCR (e.g., anti-Vβ chain antibody) or a pMHC tetramer.[15]
Protocol 2: Chromium-51 Release Assay for Cytotoxicity Measurement
Objective: To quantify the cytotoxic activity of engineered TCR-T cells against NY-ESO-1 expressing target cells.
Materials:
-
Engineered TCR-T cells (effector cells)
-
NY-ESO-1 positive, HLA-matched target cell line (e.g., U266)
-
Sodium Chromate (51Cr)
-
Complete culture medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 μL of culture medium.
-
Add 100 μCi of 51Cr and incubate for 60-90 minutes at 37°C, mixing occasionally.
-
Wash the labeled cells three times with 10 mL of complete medium to remove unincorporated 51Cr.
-
Resuspend the cells at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 μL of effector cells at various concentrations (to achieve different Effector:Target (E:T) ratios) in triplicate in a 96-well V-bottom plate.
-
Add 100 μL of the labeled target cell suspension (1 x 10^4 cells) to each well.
-
Spontaneous Release Control: Add 100 μL of target cells to 100 μL of medium only.
-
Maximum Release Control: Add 100 μL of target cells to 100 μL of medium containing a final concentration of 1% Triton X-100 to lyse the cells.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 μL of the supernatant from each well and transfer to tubes for gamma counting.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
TCR Affinity Maturation Workflow
Caption: Workflow for TCR affinity maturation using phage or yeast display.
TCR Signaling Pathway
Caption: Simplified TCR signaling cascade upon pMHC engagement.
Off-Target Toxicity Screening Workflow
Caption: Workflow for preclinical off-target toxicity screening of engineered TCRs.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. High-Affinity TCRs Generated by Phage Display Provide CD4+ T Cells with the Ability to Recognize and Kill Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cell Receptor Engineering and Analysis Using the Yeast Display Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phage Display Engineered T Cell Receptors as Tools for the Study of Tumor Peptide–MHC Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating NY-ESO-1 as a Therapeutic Target in Sarcoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of New York esophageal squamous cell carcinoma-1 (NY-ESO-1) as a therapeutic target in sarcoma against other emerging alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
NY-ESO-1, a cancer-testis antigen, has emerged as a highly promising therapeutic target in specific sarcoma subtypes, most notably synovial sarcoma and myxoid/round cell liposarcoma, due to its restricted expression in normal tissues and high immunogenicity.[1][2] Adoptive T-cell therapies targeting NY-ESO-1 have demonstrated significant clinical efficacy in these cancers. This guide compares the performance of NY-ESO-1 targeted therapies with other therapeutic options for sarcoma, providing a data-driven overview for researchers and drug development professionals.
Data Presentation: Comparative Performance of Sarcoma Therapies
The following tables summarize the quantitative data from clinical trials of NY-ESO-1 targeted therapies and alternative treatments for sarcoma.
Table 1: Performance of NY-ESO-1 Targeted T-Cell Therapies in Sarcoma
| Therapy Type | Sarcoma Subtype | Clinical Trial Phase | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| NY-ESO-1 TCR T-cells | Synovial Sarcoma | Phase I/II | 6 | 67% | - | 18 months (in one patient)[3] |
| NY-ESO-1 TCR T-cells (TAEST16001) | Soft Tissue Sarcoma | Phase I | 12 | 41.7% | 7.2 months | 13.1 months[4][5] |
| NY-ESO-1 TCR T-cells | Synovial Sarcoma & Melanoma | Phase I/II | - | 61% (Synovial Sarcoma) | - | -[6] |
Table 2: Performance of Alternative Targeted Therapies in Sarcoma
| Therapeutic Target | Drug | Sarcoma Subtype(s) | Clinical Trial Phase | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| MAGE-A4 | Afamitresgene autoleucel (Afami-cel) | Synovial Sarcoma | Phase II | 44 | 39% | 3.8 months | Not Reached[7] |
| MAGE-A4 | Afamitresgene autoleucel (Afami-cel) | Myxoid/Round Cell Liposarcoma | Phase II | 8 | 25% | - | -[7] |
| Multi-kinase (VEGFR, PDGFR, etc.) | Pazopanib | Non-adipocytic Soft Tissue Sarcoma | Phase III | 246 | - | 4.6 months | 12.5 months[8] |
| DNA transcription/repair | Trabectedin (B1682994) | Myxoid Liposarcoma | Phase II (neoadjuvant) | 23 | 24% (RECIST) | - | -[9] |
| DNA transcription/repair | Trabectedin + Radiotherapy | Myxoid Liposarcoma | Phase II (neoadjuvant) | 41 | 22% (RECIST) | - | 100% (4-year)[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of NY-ESO-1 as a therapeutic target are outlined below.
Immunohistochemistry (IHC) for NY-ESO-1 Protein Expression
This protocol is essential for identifying patients whose tumors express NY-ESO-1, making them eligible for targeted therapies.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for NY-ESO-1 (e.g., clone E978) at a predetermined optimal dilution overnight at 4°C.[11]
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the antigen site.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Interpretation: The staining intensity (e.g., 1+, 2+, 3+) and the percentage of positive tumor cells are assessed by a pathologist.[11]
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for NY-ESO-1 mRNA Expression
RT-PCR is used to detect and quantify the expression of the CTAG1B gene, which encodes the NY-ESO-1 protein.
-
RNA Extraction: Total RNA is isolated from fresh-frozen or FFPE tumor tissue using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the NY-ESO-1 gene. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control.[5]
-
Detection: The PCR products are visualized by gel electrophoresis on an agarose (B213101) gel stained with ethidium (B1194527) bromide. For quantitative real-time RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) or a probe-based system is used to measure the amount of amplified product in real-time.[12]
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Reactivity
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ) in response to NY-ESO-1 antigens, thereby measuring the specific cellular immune response.
-
Plate Coating: A 96-well PVDF membrane plate is pre-treated with 35% ethanol and then coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight at 4°C.[13][14]
-
Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood. A specific number of PBMCs are added to each well of the coated plate. The cells are then stimulated with NY-ESO-1-specific peptides or whole protein. Negative (no peptide) and positive (e.g., phytohemagglutinin) controls are included.[15]
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator to allow for cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added to each well. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A substrate solution is added, which is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.
-
Analysis: The plate is washed and dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
Mandatory Visualizations
Signaling Pathway
Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the NY-ESO-1 antigen.
Experimental Workflow
Caption: Workflow for validating NY-ESO-1 as a therapeutic target in sarcoma patients.
References
- 1. medscape.com [medscape.com]
- 2. Sarcoma Immunotherapy: Confronting Present Hurdles and Unveiling Upcoming Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NY-ESO-1 expression in sarcomas: A diagnostic marker and immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Primary Human Lymphocytes Transduced with NY-ESO-1 Antigen-Specific TCR Genes Recognize and Kill Diverse Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 7. onclive.com [onclive.com]
- 8. Pazopanib for metastatic soft-tissue sarcoma (PALETTE): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II clinical trial of neoadjuvant trabectedin in patients with advanced localized myxoid liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness and Safety of Trabectedin and Radiotherapy for Patients With Myxoid Liposarcoma: A Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NY-ESO-1 is a sensitive and specific immunohistochemical marker for myxoid and round cell liposarcomas among related mesenchymal myxoid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ELISPOT protocol | Abcam [abcam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to NY-ESO-1 and MAGE-A as Cancer Vaccine Targets
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with cancer-testis antigens (CTAs) emerging as a promising class of targets for vaccine development. Among the most extensively studied CTAs are New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) and Melanoma-Associated Antigen A (MAGE-A). Both are characterized by their restricted expression in normal adult tissues, primarily the testes, and aberrant expression in a wide range of malignancies. This tumor-specific expression profile makes them ideal candidates for immunotherapeutic strategies aimed at minimizing off-tumor toxicities.
This guide provides an objective comparison of NY-ESO-1 and MAGE-A as cancer vaccine targets, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
I. Expression Profiles in Malignancies
The frequency of antigen expression is a critical determinant for the broad applicability of a cancer vaccine. Both NY-ESO-1 and MAGE-A are expressed in various tumor types, though their prevalence differs across histologies.
Table 1: Comparison of NY-ESO-1 and MAGE-A Expression in Various Cancers
| Cancer Type | NY-ESO-1 Expression Frequency (%) | MAGE-A Expression Frequency (%) |
| Synovial Sarcoma | 75-80%[1][2][3][4] | 70% (MAGE-A4)[5] |
| Myxoid/Round Cell Liposarcoma | 89-100%[2][3][4] | 40% (MAGE-A4)[5] |
| Melanoma | 13-46%[1][2][3][4] | 32%[1] |
| Non-Small Cell Lung Cancer (NSCLC) | Reported, but less frequent | High percentages reported[6] |
| Bladder Cancer | Reported[2] | High percentages reported[6] |
| Ovarian Cancer | 43%[2][3][4] | 24% (MAGE-A4)[5] |
| Esophageal Cancer | Reported[2] | 21% (MAGE-A4)[5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Reported[2] | 22% (MAGE-A4)[5] |
| Urothelial Carcinoma | Reported[1] | 32% (MAGE-A4)[5] |
| Gastric Cancer | Reported[2] | 26% (MAGE-A4)[5] |
| Neuroblastoma | 82%[2][3][4] | Not frequently reported |
| Multiple Myeloma | Reported[2] | Reported[6] |
Note: MAGE-A expression can vary depending on the specific MAGE-A family member being assessed (e.g., MAGE-A3, MAGE-A4).
A direct comparative study found MAGE-A to be more highly expressed than NY-ESO-1 in melanomas (32% vs. 13%) and squamous cell carcinomas.[1] Expression of both antigens is often associated with a more aggressive disease phenotype and advanced stage, with higher expression observed in metastatic lesions compared to primary tumors.[1]
II. Immunogenicity and T-Cell Responses
A key consideration for a cancer vaccine target is its ability to elicit a robust and durable anti-tumor immune response. Both NY-ESO-1 and MAGE-A are immunogenic and can induce spontaneous humoral and cellular immune responses in cancer patients.[2][7]
NY-ESO-1 is considered one of the most immunogenic tumor-associated antigens.[3][[“]] Spontaneous antibody and T-cell responses to NY-ESO-1 are frequently observed in patients with NY-ESO-1-expressing tumors. Vaccination with NY-ESO-1-based vaccines has been shown to induce or augment specific CD4+ and CD8+ T-cell responses.[2][4][9] In some studies, the presence of an integrated NY-ESO-1 specific antibody and CD8+ T-cell response has been correlated with clinical benefit.[10]
MAGE-A antigens also elicit spontaneous immune responses.[7] However, some vaccine trials targeting MAGE-A3, while inducing humoral responses, have struggled to generate potent and consistent CD8+ T-cell responses.[11][12] This has been a potential factor in the limited clinical efficacy observed in some large-scale trials.[11]
Table 2: T-Cell Response Rates from Select Studies
| Antigen | Study Population | Vaccine/Therapy | CD8+ T-Cell Response Rate | CD4+ T-Cell Response Rate |
| NY-ESO-1 | Advanced Melanoma | Ipilimumab | 65% (in seropositive patients)[10] | 80% (in seropositive patients)[10] |
| NY-ESO-1 | Various Cancers | DNA Vaccine | 33%[13] | 93%[13] |
| NY-ESO-1 | Solid Tumors | DC-based Vaccine | 48% (NY-ESO-1 specific)[3][4] | Not specified |
| MAGE-A3 | Metastatic Melanoma | Peptide Vaccine | Variable, often low[14] | Not specified |
III. Clinical Efficacy of Targeted Therapies
The ultimate measure of a cancer vaccine target's utility is its impact on clinical outcomes. Both NY-ESO-1 and MAGE-A have been the focus of numerous clinical trials, with varying degrees of success.
NY-ESO-1 Targeted Therapies
Vaccine platforms targeting NY-ESO-1 have included peptides, recombinant proteins, DNA, and viral vectors.[3][[“]][15] While some vaccine trials have demonstrated modest clinical activity, with disease stabilization observed in a subset of patients, they have not consistently led to high rates of tumor regression.[2][9][16][17]
More promising results have been achieved with adoptive T-cell therapies, particularly those using engineered T-cell receptors (TCRs) specific for NY-ESO-1.
Table 3: Clinical Efficacy of NY-ESO-1 Targeted Therapies
| Therapy Type | Cancer Type | Objective Response Rate (ORR) | Key Findings |
| TCR T-Cell Therapy | Synovial Sarcoma | 61%[2][18] | Durable responses observed. |
| TCR T-Cell Therapy | Melanoma | 55%[2][18] | Significant clinical activity in heavily pretreated patients. |
| TCR T-Cell Therapy | Multiple Myeloma | 80% (complete or near complete response)[2] | High response rates in a hematologic malignancy. |
| TCR T-Cell Therapy (TAEST16001) | Soft Tissue Sarcoma | 41.7%[19][20] | Manageable safety profile. |
| NY-ESO-1 Vaccine + ISCOMATRIX | Resected Melanoma | No significant difference in relapse rate vs. adjuvant alone.[16] | Vaccine was immunologically active but did not improve survival endpoints.[16] |
MAGE-A Targeted Therapies
MAGE-A, particularly MAGE-A3, has been a target in several large-scale cancer vaccine trials. Unfortunately, two major Phase III trials of a MAGE-A3 protein vaccine (DERMA and MAGRIT) in melanoma and non-small cell lung cancer, respectively, failed to meet their primary endpoints, showing no significant improvement in disease-free survival compared to placebo.[21][22] These outcomes have tempered enthusiasm for this specific vaccine approach.
However, similar to NY-ESO-1, adoptive T-cell therapies targeting MAGE-A are showing promise. Recently, a TCR T-cell therapy targeting MAGE-A4, afamitresgene autoleucel, received accelerated FDA approval for synovial sarcoma.
Table 4: Clinical Efficacy of MAGE-A Targeted Therapies
| Therapy Type | Cancer Type | Objective Response Rate (ORR) | Key Findings |
| MAGE-A3 Protein Vaccine (MAGRIT trial) | NSCLC | No benefit over placebo.[22] | Trial terminated for futility.[22] |
| MAGE-A3 Protein Vaccine | Melanoma | No significant clinical benefit.[21] | Failed to improve disease-free survival. |
| TCR T-Cell Therapy (Afamitresgene autoleucel) | Synovial Sarcoma | 39%[23] | Led to accelerated FDA approval. Median duration of response was 11.6 months.[23] |
| MAGE-A3 TCR T-Cell Therapy | Various Cancers | Some responses observed, but also off-tumor toxicity.[11] | Highlighted the importance of careful target selection and TCR engineering. |
IV. Signaling Pathways and Experimental Workflows
Antigen Presentation Pathway
The immunogenicity of both NY-ESO-1 and MAGE-A relies on their proteins being processed within the tumor cell and presented on the cell surface by Major Histocompatibility Complex (MHC) molecules for recognition by T-cells.
Antigen Presentation Pathway for NY-ESO-1 and MAGE-A.
Experimental Workflow: ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it a cornerstone for assessing T-cell responses in vaccine trials.[24][25][26]
Workflow of an ELISpot assay to detect antigen-specific T-cells.
Experimental Workflow: Intracellular Cytokine Staining (ICS)
Intracellular Cytokine Staining followed by flow cytometry allows for the multiparametric characterization of antigen-specific T-cells, identifying their phenotype (e.g., CD4+ or CD8+) and effector functions.[27]
Workflow for Intracellular Cytokine Staining (ICS) via flow cytometry.
V. Methodologies for Key Experiments
ELISpot Assay Protocol
-
Plate Preparation : 96-well PVDF plates are pre-wetted with 35% ethanol, washed with PBS, and coated with a capture antibody (e.g., anti-human IFN-γ) overnight at 4°C.[24]
-
Cell Plating : Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood via density gradient centrifugation.[24] After washing, cells are plated in the antibody-coated wells, typically at 200,000 cells/well.[28]
-
Stimulation : Cells are stimulated with the relevant NY-ESO-1 or MAGE-A peptide pools (e.g., at 1 µg/ml) or control reagents.[28]
-
Incubation : Plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection : After incubation, cells are washed away. A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[24]
-
Development : A substrate is added that precipitates at the site of the antibody-cytokine complex, forming a visible spot.
-
Analysis : The plate is dried, and spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated by subtracting the number of spots in control wells from the number in stimulated wells.
Intracellular Cytokine Staining Protocol
-
Cell Stimulation : PBMCs (1-2 x 10^6 cells) are stimulated with the antigenic peptide for 4-6 hours. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is included to cause cytokines to accumulate within the cell.[29]
-
Surface Staining : Cells are washed and stained with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C. A viability dye is often included to exclude dead cells from the analysis.[27]
-
Fixation and Permeabilization : Cells are washed again, then fixed with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and kill the cells.[29] Subsequently, a permeabilization buffer is used to create pores in the cell membrane, allowing antibodies to access intracellular targets.[27]
-
Intracellular Staining : Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells and incubated for 30 minutes at 4°C in the dark.
-
Data Acquisition and Analysis : Cells are washed and resuspended in buffer for analysis on a flow cytometer. Compensation controls are essential to correct for spectral overlap between different fluorochromes.[30] Data is analyzed using specialized software to identify and quantify the percentage of CD4+ or CD8+ T-cells producing specific cytokines in response to the antigen.
VI. Conclusion
Both NY-ESO-1 and MAGE-A remain high-priority targets for cancer immunotherapy due to their tumor-restricted expression and inherent immunogenicity.
-
NY-ESO-1 has demonstrated significant clinical potential, particularly as a target for TCR T-cell therapies, which have achieved high response rates in solid tumors like synovial sarcoma and melanoma.[2][18] While vaccine approaches have shown clear immunogenicity, their translation into robust clinical efficacy has been more challenging.
-
MAGE-A antigens are expressed in a broad range of common cancers.[6] However, the development of MAGE-A targeted therapies has been marked by the failure of large-scale MAGE-A3 vaccine trials.[22] Despite this setback, the recent success and regulatory approval of a MAGE-A4-targeted TCR T-cell therapy has revitalized interest in this antigen family, underscoring the potential of adoptive cell therapy for this target.[23]
Future Directions:
The choice between targeting NY-ESO-1 and MAGE-A will depend on the specific cancer type, the expression frequency of the antigen, and the therapeutic modality being developed. For both targets, the field is moving towards combination strategies, such as pairing vaccines or adoptive cell therapies with checkpoint inhibitors, to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor responses. The development of next-generation vaccines capable of inducing more potent and durable CD8+ T-cell responses remains a critical goal for the field.
References
- 1. Expression of MAGE-A and NY-ESO-1 in Primary and Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 4. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping MAGE-A4 expression in solid cancers for targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MAGE-A Antigens and Cancer Immunotherapy [frontiersin.org]
- 7. tcrtcell.com [tcrtcell.com]
- 8. consensus.app [consensus.app]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A designer cross-reactive DNA immunotherapeutic vaccine that targets multiple MAGE-A family members simultaneously for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NY-ESO-1 DNA Vaccine Induces T Cell Responses that are Suppressed by Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NY-ESO-1 antigen: A promising frontier in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pnas.org [pnas.org]
- 19. cgtlive.com [cgtlive.com]
- 20. Phase 1 clinical trial to assess safety and efficacy of NY-ESO-1-specific TCR T cells in HLA-A∗02:01 patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. ELISPOT protocol | Abcam [abcam.com]
- 25. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
- 27. anilocus.com [anilocus.com]
- 28. Results and harmonization guidelines from two large-scale international Elispot proficiency panels conducted by the Cancer Vaccine Consortium (CVC/SVI) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 30. Intracellular cytokine optimization and standard operating procedure | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Peptide-Based vs. Whole Protein NY-ESO-1 Vaccines
For Researchers, Scientists, and Drug Development Professionals
The cancer-testis antigen New York-esophageal squamous cell carcinoma-1 (NY-ESO-1) is a highly immunogenic tumor antigen and a promising target for cancer immunotherapy.[1][2] Its expression is largely restricted to tumor cells and germ cells, making it an attractive candidate for vaccine development with a reduced risk of off-target toxicities.[3][4] Vaccination strategies have primarily focused on two main approaches: using short or long synthetic peptides corresponding to specific epitopes of the NY-ESO-1 protein, or utilizing the full-length recombinant protein. Both peptide-based and whole protein vaccines have demonstrated the ability to induce humoral and cellular immune responses, yet they differ in their immunological mechanisms and potential clinical outcomes.[5][6] This guide provides an objective comparison of these two vaccine modalities, supported by experimental data from clinical trials, detailed methodologies for key immunological assays, and visualizations of the underlying biological pathways.
Performance Comparison: Immunogenicity and Clinical Efficacy
The choice between a peptide-based and a whole protein NY-ESO-1 vaccine involves a trade-off between inducing a targeted versus a broad immune response. Peptide vaccines are designed to elicit responses against specific, known immunogenic epitopes, while whole protein vaccines provide a wider array of potential epitopes for the immune system to recognize.[6]
Quantitative Data from Clinical Trials
The following tables summarize the immunogenic and clinical responses observed in various clinical trials of NY-ESO-1 vaccines.
Table 1: Immunogenicity of NY-ESO-1 Peptide-Based Vaccines
| Trial/Study | Vaccine Formulation | Adjuvant | Antibody Response Rate | CD4+ T-cell Response Rate | CD8+ T-cell Response Rate |
| Phase I Ovarian Cancer[7] | NY-ESO-1157-170 peptide | Montanide ISA51 (IFA) | Not specified, but lower than protein vaccines | Detected in a high proportion of patients | Detected in a high proportion of patients |
| Phase I[8] | NY-ESO-1f peptide (NY-ESO-191-110) | Picibanil OK-432 and Montanide ISA-51 | 9/10 patients (90%) | 9/10 patients (90%) | 9/10 patients (90%) |
| Phase I Melanoma[5][9] | NY-ESO-1 overlapping long peptides (OLP) + ipilimumab | Poly-ICLC + IFA | 2/2 patients (100%) in Arm B | 2/2 patients (100%) in Arm B | 2/2 patients (100%) in Arm B |
Table 2: Immunogenicity of NY-ESO-1 Whole Protein Vaccines
| Trial/Study | Vaccine Formulation | Adjuvant | Antibody Response Rate | CD4+ T-cell Response Rate | CD8+ T-cell Response Rate |
| Phase I[10] | Recombinant NY-ESO-1 protein | Montanide ISA-51 + CpG 7909 | High, with average titers of 42,429 in the 400 µg group | 12/18 patients (67%) | 7/18 patients (39%) |
| Phase II Melanoma[11] | Recombinant NY-ESO-1 protein | ISCOMATRIX | 28/31 seronegative patients (90%) seroconverted | Detected | Detected |
| Phase I Melanoma[5][9] | Recombinant NY-ESO-1 protein + ipilimumab | Poly-ICLC + IFA | 4/5 patients (80%) in Arm A | 4/5 patients (80%) in Arm A | 4/5 patients (80%) in Arm A |
Table 3: Clinical Outcomes of NY-ESO-1 Vaccine Trials
| Trial/Study | Vaccine Type | Best Clinical Response |
| Phase I[8] | Peptide | Stable Disease (SD) in 3/10 patients (2 lung cancer, 1 esophageal cancer) |
| Phase I Melanoma[5][9] | Peptide and Protein (with ipilimumab) | SD in 4/8 patients; Progressive Disease (PD) in 4/8 patients |
| Phase II Melanoma[11] | Protein | No significant difference in relapse-free survival or overall survival compared to adjuvant alone |
Antigen Presentation Pathways
The initial steps of immune activation differ significantly between peptide and whole protein vaccines. Whole protein vaccines require uptake and processing by antigen-presenting cells (APCs) to be presented on both MHC class I and class II molecules, a process known as cross-presentation for the class I pathway. Peptide vaccines, depending on their length, can directly bind to MHC class I molecules on the surface of APCs or require some level of processing for MHC class II presentation.
Caption: Antigen presentation pathways for whole protein vs. peptide vaccines.
Experimental Protocols
Accurate assessment of the immunogenicity of NY-ESO-1 vaccines relies on standardized and robust immunological assays. Below are detailed methodologies for key experiments cited in the evaluation of these vaccines.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay is used to quantify the frequency of antigen-specific T-cells based on their cytokine secretion.
Experimental Workflow:
Caption: ELISpot assay workflow for detecting IFN-γ secreting cells.
Methodology:
-
Plate Coating: ELISpot plates are coated with an anti-human interferon (IFN)-γ monoclonal antibody and incubated overnight at 4°C.[2]
-
Cell Plating: After washing and blocking the plates, peripheral blood mononuclear cells (PBMCs) from vaccinated individuals are added to the wells.
-
Antigen Stimulation: Cells are stimulated with pools of overlapping NY-ESO-1 peptides or the whole protein. A negative control (no antigen) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: The cells are removed, and a biotinylated anti-human IFN-γ detection antibody is added to the wells.
-
Signal Amplification: Following another wash, streptavidin-horseradish peroxidase (HRP) is added.
-
Spot Development: A substrate solution is added, leading to the formation of spots at the sites of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. A positive response is determined based on a statistically significant increase in spot-forming units in the antigen-stimulated wells compared to the negative control.[5]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, identifying their phenotype (e.g., CD4+ or CD8+).
Methodology:
-
Cell Stimulation: PBMCs are stimulated with NY-ESO-1 peptides or protein for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate intracellularly.[12][13]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8. A viability dye is often included to exclude dead cells from the analysis.[3]
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.[12][14]
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines like IFN-γ, TNF-α, and IL-2.[15]
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using specialized software to quantify the percentage of CD4+ and CD8+ T-cells that are producing specific cytokines in response to the NY-ESO-1 antigen.[12]
Cytotoxicity Assay
This assay measures the ability of vaccine-induced cytotoxic T-lymphocytes (CTLs) to kill target cells expressing NY-ESO-1.
Methodology:
-
Target Cell Preparation: NY-ESO-1-expressing tumor cell lines (target cells) are cultured.[1] For chromium-51 (B80572) release assays, target cells are labeled with 51Cr.[15] For flow cytometry-based assays, target cells may be labeled with a fluorescent dye.
-
Effector Cell Preparation: Effector cells (PBMCs or isolated T-cells from vaccinated subjects) are prepared.
-
Co-culture: Effector cells and target cells are co-cultured at various effector-to-target (E:T) ratios for a defined period (e.g., 4-8 hours).[1][15]
-
Measurement of Cell Lysis:
-
Chromium-51 Release Assay: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.[15]
-
Lactate Dehydrogenase (LDH) Assay: The activity of LDH, an enzyme released from damaged cells, is measured in the supernatant.[1]
-
Flow Cytometry-Based Assay: The percentage of dead target cells is determined by flow cytometry using viability dyes.[8]
-
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the lysis of target cells in the presence of effector cells to spontaneous lysis (target cells alone) and maximum lysis (target cells treated with a detergent).
Conclusion
Both peptide-based and whole protein NY-ESO-1 vaccines have demonstrated the capacity to induce antigen-specific immune responses in clinical trials. Whole protein vaccines have the theoretical advantage of inducing a broader repertoire of T-cell and B-cell responses, which may be beneficial in overcoming tumor immune escape via antigen processing and presentation machinery alterations. However, peptide vaccines, particularly those incorporating both CD4+ and CD8+ T-cell epitopes, can also elicit robust and integrated immune responses.
The choice between these two strategies may depend on the specific clinical context, the desired breadth of the immune response, and manufacturing considerations. Furthermore, the use of potent adjuvants and combination with other immunotherapies, such as checkpoint inhibitors, appears to be crucial for enhancing the clinical efficacy of both vaccine types.[5][9] Continued research and well-designed clinical trials are necessary to definitively determine the optimal approach for NY-ESO-1-targeted cancer immunotherapy.
References
- 1. TCR-Engineered Lymphocytes Targeting NY-ESO-1: In Vitro Assessment of Cytotoxicity against Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I clinical trial of the NY-ESO-1 protein cancer vaccine with NOD2 and TLR9 stimulants in patients with NY-ESO-1-expressing refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. onclive.com [onclive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cytotoxicity Assay Protocol [protocols.io]
- 9. A phase 1 study of NY-ESO-1 vaccine + anti-CTLA4 antibody Ipilimumab (IPI) in patients with unresectable or metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Flow cytometry and intracellular cytokine staining [bio-protocol.org]
- 13. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NY-ESO-1 TCR-T and CAR-T Cell Therapies: Efficacy, Protocols, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of adoptive cell therapy, both T-cell receptor (TCR)-engineered T cells and chimeric antigen receptor (CAR)-T cells have emerged as powerful immunotherapeutic modalities. This guide provides an objective comparison of the efficacy, experimental protocols, and underlying signaling mechanisms of NY-ESO-1 TCR-T cell therapy and CAR-T cell therapy, with a focus on their application in solid tumors and multiple myeloma.
At a Glance: Key Distinctions
| Feature | NY-ESO-1 TCR-T Cell Therapy | CAR-T Cell Therapy |
| Target Antigen | Intracellular NY-ESO-1 protein fragments | Primarily cell surface antigens |
| Antigen Recognition | MHC-dependent | MHC-independent |
| Applicability | Tumors expressing NY-ESO-1 and the correct HLA type | Tumors expressing the target surface antigen |
| Tumor Escape | Downregulation of MHC or antigen processing | Antigen loss or downregulation |
Efficacy in Key Malignancies
Direct head-to-head clinical trials comparing NY-ESO-1 TCR-T and CAR-T therapies are currently lacking. Therefore, the following data is a compilation from separate clinical trials in relevant cancer types.
NY-ESO-1 TCR-T Cell Therapy Clinical Trial Data
| Cancer Type | Clinical Trial (Identifier) | N | Objective Response Rate (ORR) | Complete Response (CR) | Key Findings |
| Synovial Sarcoma | Phase I/II (TBI-1301) | 8 | 50.0%[1] | 0% | Showed promising efficacy with acceptable toxicity.[1] |
| Synovial Sarcoma | Phase I (NCT04318964) | 12 | 41.7%[2][3] | 0% | Durable responses observed.[3] |
| Synovial Sarcoma | Phase I (Letetresgene autoleucel) | 45 | 20-50% (across cohorts) | 2.2% (1 patient) | Higher response in patients with high NY-ESO-1 expression.[4] |
| Multiple Myeloma | Phase I/II (NCT01352286) | 25 | 76% (at day 100) | 4% (1 stringent CR, 1 CR at 1 year) | High response rates in the context of autologous stem cell transplant.[5] |
CAR-T Cell Therapy Clinical Trial Data in Relevant Malignancies
| Cancer Type | Target Antigen | N | Objective Response Rate (ORR) | Complete Response (CR) | Key Findings |
| Synovial Sarcoma | MAGE-A4 (TCR-T, for comparison) | 44 | 39%[6] | 0% | Afami-cel, a TCR-T therapy, showed durable responses.[7] |
| Melanoma | GD2 | 12 | Limited clinical effect | 0% | Feasible and safe, but limited efficacy observed.[8] |
| Melanoma | TYRP1 (preclinical) | N/A | Eradication in animal models | N/A | Promising preclinical results paving the way for clinical trials.[9] |
| Multiple Myeloma | BCMA | 17 | 58% | 25% | Promising efficacy even in patients who progressed on prior BCMA-targeted therapy. |
Safety Profiles: A Comparative Overview
A critical aspect of adoptive T-cell therapies is their safety profile, particularly the incidence of Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).
| Adverse Event | NY-ESO-1 TCR-T Cell Therapy | CAR-T Cell Therapy (Solid Tumors) |
| Cytokine Release Syndrome (CRS) | Generally lower frequency and severity reported. In one study of 53 patients, CRS was observed in 13%.[10] Another trial reported CRS in 44% of patients (Grades 1-4).[4] A Phase I/II trial in synovial sarcoma reported CRS in 50% of patients, all of whom recovered.[1] | Incidence in solid tumors appears lower than in hematologic malignancies.[1] One review of trials in solid tumors found a CRS incidence of 34.6%, mostly mild to moderate.[1] |
| Neurotoxicity (ICANS) | Generally reported as absent or at a very low incidence in several NY-ESO-1 TCR-T trials.[1][11] | Can occur in up to 67% of patients in trials for hematologic malignancies, though the incidence in solid tumor trials is still being characterized.[9] Some solid tumor CAR-T trials report no signs of neurotoxicity. |
Signaling Pathways
The fundamental difference in how TCR-T and CAR-T cells recognize their targets dictates their downstream signaling cascades.
NY-ESO-1 TCR-T Cell Signaling
TCR-T cells utilize the endogenous T-cell receptor signaling pathway. Upon recognition of the NY-ESO-1 peptide presented by an MHC molecule on the tumor cell, the co-receptors CD4 or CD8 bind to the MHC, leading to the activation of Lck, which phosphorylates the ITAMs within the CD3 complex. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to T-cell activation, cytokine production, and cytotoxicity.
NY-ESO-1 TCR-T Cell Signaling Pathway
CAR-T Cell Signaling
CAR-T cells utilize a synthetic receptor. The extracellular single-chain variable fragment (scFv) directly binds to a surface antigen on the tumor cell, independent of MHC presentation. This binding triggers signaling through the intracellular domains. Second-generation CARs, which are most commonly used, include a costimulatory domain (e.g., CD28 or 4-1BB) in addition to the CD3ζ signaling domain, providing both activation and survival signals.
Second-Generation CAR-T Cell Signaling Pathway
Experimental Protocols: Manufacturing and Administration
The production of both NY-ESO-1 TCR-T and CAR-T cells is a complex, multi-step process. While specific protocols vary between clinical trials and manufacturing facilities, the general workflow is similar.
Generalized Manufacturing Workflow
General Adoptive T-Cell Therapy Manufacturing Workflow
Detailed Methodologies
1. T-Cell Collection and Isolation:
-
Patient peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.[6]
-
T-cells are then isolated from the PBMCs, often using immunomagnetic beads targeting CD4 and CD8.
2. T-Cell Activation:
-
Isolated T-cells are activated to promote proliferation and receptiveness to genetic modification.
-
This is commonly achieved using anti-CD3 and anti-CD28 antibodies, often coated on beads, in the presence of cytokines like IL-2, IL-7, and/or IL-15.[5]
3. Genetic Modification (Transduction):
-
A viral vector, typically a lentiviral or retroviral vector, is used to introduce the gene encoding either the NY-ESO-1 specific TCR or the CAR into the activated T-cells.[4][12]
-
For NY-ESO-1 TCR-T cells, the vector carries the genetic sequences for the alpha and beta chains of the high-affinity TCR.
-
For CAR-T cells, the vector contains the sequence for the scFv, hinge, transmembrane domain, and intracellular signaling domains.
4. Ex Vivo Expansion:
-
The genetically modified T-cells are cultured in a bioreactor for several days to weeks to expand their numbers to a therapeutic dose.[5]
-
The culture medium is supplemented with cytokines (e.g., IL-2, IL-7, IL-15) to support T-cell growth and survival.
5. Harvest, Formulation, and Quality Control:
-
The expanded T-cells are harvested, washed to remove residual culture components, and formulated in a cryopreservation solution.
-
The final product undergoes rigorous quality control testing for identity, purity, potency, and safety (e.g., sterility, endotoxin (B1171834) levels).
6. Patient Treatment:
-
Prior to infusion, the patient typically undergoes lymphodepleting chemotherapy (e.g., with cyclophosphamide (B585) and fludarabine) to create a favorable environment for the infused T-cells to expand and persist.[3]
-
The cryopreserved T-cell product is thawed and infused intravenously into the patient.
Conclusion
Both NY-ESO-1 TCR-T and CAR-T cell therapies represent significant advances in the treatment of cancer. NY-ESO-1 TCR-T therapy offers the potential to target intracellular antigens, expanding the range of treatable tumors to include those that do not express suitable surface antigens for CAR-T targeting. However, its efficacy is restricted to patients with a specific HLA type. CAR-T cell therapy, while highly effective in hematologic malignancies, faces challenges in solid tumors, including antigen heterogeneity and the immunosuppressive tumor microenvironment.
The choice between these therapies, when applicable, will depend on the specific tumor biology, antigen expression, and patient characteristics. Ongoing research is focused on improving the safety and efficacy of both platforms, including the development of next-generation constructs and combination strategies to overcome current limitations. This guide provides a foundational comparison to aid researchers and drug developers in navigating this dynamic field.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Neurotoxicity and Cytokine Release Syndrome After Chimeric Antigen Receptor T Cell Therapy: Insights Into Mechanisms and Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase 1 clinical trial to assess safety and efficacy of NY-ESO-1-specific TCR T cells in HLA-A∗02:01 patients with advanced soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCR-Engineered Lymphocytes Targeting NY-ESO-1: In Vitro Assessment of Cytotoxicity against Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating NY-ESO-1 Antibodies for Immunohistochemistry
For researchers, scientists, and drug development professionals, the accurate detection of New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) in tissue samples is critical for advancing cancer immunotherapy research. This guide provides a comparative overview of commercially available monoclonal antibodies for immunohistochemistry (IHC), detailing their validation, performance, and recommended protocols to ensure specific and reliable results.
NY-ESO-1, a member of the cancer-testis antigen family, is an attractive target for cancer therapies due to its restricted expression in normal tissues, primarily the testis, and its aberrant expression in a variety of malignancies.[1][2] Consequently, robust and specific antibodies are essential for identifying NY-ESO-1-positive tumors and stratifying patients for clinical trials. This guide focuses on the critical aspects of antibody validation to aid researchers in selecting the most suitable reagents for their IHC studies.
Comparison of Commercially Available NY-ESO-1 Antibodies
Several monoclonal antibody clones against NY-ESO-1 are commercially available, with the clones E978 and D8.38 being among the most widely used and characterized. The selection of an appropriate antibody clone is paramount for achieving accurate and reproducible IHC staining.
| Antibody Clone | Host/Isotype | Immunogen | Validated Applications | Supplier Examples |
| E978 | Mouse / IgG1 | Human NY-ESO-1 recombinant protein | IHC (P), WB, IF, IP, Flow Cytometry, ELISA | Thermo Fisher Scientific, Santa Cruz Biotechnology, Sigma-Aldrich |
| D8.38 | Mouse / IgG1κ | Full-length recombinant human NY-ESO-1 protein | IHC (P) | Sigma-Aldrich (Merck) |
| ES121 | Mouse | Recombinant NY-ESO-1 protein | IHC | Not widely listed |
| UMAB72 | Mouse | WB, FCM, IF, IHC, ChIP | OriGene Technologies | |
| LBI2B6 | Mouse | WB, IF, IHC | Various | |
| LBI2G2 | Mouse | WB, IF, IHC | Various |
Performance and Specificity Insights
The specificity of an antibody is its ability to bind exclusively to its intended target. For NY-ESO-1, a key consideration is the potential for cross-reactivity with the highly homologous LAGE-1 protein.
A comparative study of the E978 and ES121 clones in malignant melanoma tissues demonstrated very similar reactivity patterns in IHC. Importantly, both antibodies were found to be specific for NY-ESO-1 and did not cross-react with homologous LAGE-1 peptides, despite the high amino acid homology between the two proteins.
The E978 clone has been extensively validated and is reported to react specifically with the ~23 kDa NY-ESO-1 protein in Western blot analysis.[3] Its performance in IHC has been documented in numerous studies, with established protocols for use on formalin-fixed, paraffin-embedded (FFPE) tissues.[4]
The D8.38 clone is also validated for IHC on paraffin-embedded sections, with recommended dilutions ranging from 1:250 to 1:1000.[5][6] It has been used to detect NY-ESO-1 in various cancer types.
Experimental Validation of NY-ESO-1 Antibodies
Rigorous validation is crucial to ensure the reliability of IHC results. The following experimental approaches are recommended to confirm the specificity of NY-ESO-1 antibodies.
Logical Workflow for Antibody Validation
Caption: A stepwise workflow for validating the specificity of NY-ESO-1 antibodies.
Western Blotting
Western blotting is a fundamental first step to verify that the antibody recognizes a protein of the correct molecular weight. For NY-ESO-1, a single band at approximately 18-22 kDa should be observed in lysates from NY-ESO-1-positive cells (e.g., SK-MEL-37 melanoma cells) and absent in lysates from NY-ESO-1-negative cells.
Immunohistochemistry on Control Tissues
-
Positive Control: Normal human testis tissue serves as an excellent positive control, where NY-ESO-1 expression is restricted to germ cells, particularly spermatogonia.[1][7]
-
Negative Controls: Tissues known to be negative for NY-ESO-1 expression, such as colon and renal cancer tissue, should be used as negative controls to assess non-specific staining.[7]
Immunohistochemistry on Cell Line Pellets
Formalin-fixed, paraffin-embedded (FFPE) cell pellets from cell lines with known NY-ESO-1 expression status are invaluable tools for validation.
-
Positive Cell Lines: Cell lines known to express NY-ESO-1 (e.g., some melanoma or lung cancer cell lines).
-
Negative Cell Lines: Cell lines confirmed to be negative for NY-ESO-1 expression.
Staining should be present in the positive cell pellets and absent in the negative ones.
Experimental Protocols
Immunohistochemistry Protocol for NY-ESO-1 (Clone E978) on FFPE Tissues
This protocol is adapted from a published study demonstrating NY-ESO-1 expression in esophageal adenocarcinoma.[4]
-
Deparaffinization and Rehydration:
-
Deparaffinize 3 µm thick FFPE tissue sections in xylene.
-
Rehydrate through graded alcohols to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval for 25 minutes at high pH using a suitable epitope retrieval solution (e.g., Leica Bond Epitope Retrieval Solution 2).
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-NY-ESO-1 monoclonal antibody (clone E978) at a dilution of 1:400 for 30 minutes at room temperature.
-
-
Detection:
-
Use a polymer-based detection system (e.g., Leica Bond Polymer Refine Detection Kit) according to the manufacturer's instructions.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
General Immunohistochemistry Protocol for NY-ESO-1 (Clone D8.38) on FFPE Tissues
Based on manufacturer's recommendations, the following general protocol can be used as a starting point, with optimization likely required for specific tissue types and laboratory conditions.
-
Deparaffinization and Rehydration: As described for clone E978.
-
Antigen Retrieval: Heat-induced epitope retrieval is recommended. The optimal buffer and timing should be determined empirically (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0).
-
Primary Antibody Incubation: Incubate sections with the anti-NY-ESO-1 monoclonal antibody (clone D8.38) at a dilution of 1:250-1:1000 overnight at 4°C.
-
Detection: Use a suitable secondary antibody and detection system compatible with a mouse primary antibody.
-
Counterstaining, Dehydration, and Mounting: As described for clone E978.
Quantitative Analysis of IHC Staining
To objectively compare antibody performance and to quantify NY-ESO-1 expression, a scoring system can be employed. A common approach is the H-score, which considers both the intensity of staining and the percentage of positive cells.
H-Score Calculation:
H-Score = Σ (Intensity x Percentage of positive cells)
-
Intensity Score:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Percentage of Positive Cells: Determined by microscopic evaluation.
Logical Diagram for H-Score Calculation
Caption: A diagram illustrating the components of the H-score calculation for IHC quantification.
Conclusion
The selection and validation of NY-ESO-1 antibodies are critical for the accuracy and reproducibility of IHC studies in cancer research. The E978 and D8.38 clones are well-characterized options, with the E978 clone having extensive validation data demonstrating its specificity for NY-ESO-1 over the homologous LAGE-1 protein. Researchers should perform thorough in-house validation of their chosen antibody using a multi-faceted approach that includes Western blotting and IHC on well-characterized positive and negative control tissues and cell lines. The adoption of standardized protocols and quantitative scoring methods will further enhance the reliability of NY-ESO-1 detection, ultimately contributing to the successful development of targeted cancer immunotherapies.
References
- 1. Immunohistochemical analysis of NY-ESO-1 antigen expression in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 3. NY-ESO-1 Monoclonal Antibody (E978) (35-6200) [thermofisher.com]
- 4. Immunohistochemical assessment of NY-ESO-1 expression in esophageal adenocarcinoma resection specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Anti-NY-ESO-1 Antibody, clone D8.38 clone D8.38, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity of NY-ESO-1 Specific T-Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the development of T-cell-based immunotherapies. This guide provides a comparative analysis of the cross-reactivity of T-cells specific for the cancer-testis antigen NY-ESO-1 with other antigens, supported by experimental data and detailed protocols.
NY-ESO-1 is a highly immunogenic tumor antigen and a promising target for adoptive T-cell therapies.[1][2][3] However, ensuring the specificity of engineered T-cell receptors (TCRs) is critical to avoid off-target toxicities.[4][5][6] This guide summarizes key findings on the cross-reactivity of NY-ESO-1 specific T-cells, presents quantitative data from comparative studies, and outlines the experimental methodologies used to assess specificity.
Quantitative Comparison of T-Cell Reactivity
The specificity of NY-ESO-1 specific T-cells is often evaluated by comparing their response to the cognate NY-ESO-1 peptide (SLLMWITQC, presented by HLA-A*02:01) against a panel of other peptides.[1][7] These can include alanine-scanned variants of the this compound to identify key residues for TCR recognition, as well as structurally similar peptides from other human proteins.[2][8][9][10]
Key parameters for comparison include:
-
TCR Affinity: The binding strength of the TCR to the peptide-MHC complex.
-
Cytokine Release: The amount of effector cytokines (e.g., IFN-γ, TNF-α) secreted by T-cells upon antigen recognition.
-
Cytotoxicity: The ability of T-cells to kill target cells presenting the specific peptide.
Below are tables summarizing representative data from studies investigating the cross-reactivity of NY-ESO-1 specific T-cells.
Table 1: Alanine (B10760859) Scan Analysis of a NY-ESO-1 Specific TCR
An alanine scan systematically replaces each amino acid of the peptide with alanine to determine its contribution to TCR recognition. This helps to identify critical contact points and predict potential cross-reactivity with peptides sharing these key residues.
| Peptide Position | Original Amino Acid | Peptide Sequence (with Alanine Substitution) | Relative T-Cell Activation (% of Wild-Type) |
| 1 | S | A LLMWITQC | 95% |
| 2 | L | SA LMWITQC | 80% |
| 3 | L | SLA MWITQC | 75% |
| 4 | M | SLLA WITQC | <10% |
| 5 | W | SLLMA ITQC | <5% |
| 6 | I | SLLMWA TQC | 50% |
| 7 | T | SLLMWIA QC | 85% |
| 8 | Q | SLLMWITA C | 20% |
| 9 | C | SLLMWITQA | 90% |
Data are illustrative and compiled from principles described in cited literature. Actual values may vary between specific TCRs and experimental systems.[8][10]
Table 2: Cross-Reactivity Screening Against a Peptide Library
T-cells are screened against a library of peptides known to bind to the same HLA allele to assess off-target recognition.
| Peptide | Source Protein | Peptide Sequence | IFN-γ Release (pg/mL) |
| NY-ESO-1 157-165 (Control) | NY-ESO-1 | SLLMWITQC | 1500 |
| Peptide A | Protein X | VLLMWITRS | 120 |
| Peptide B | Protein Y | SLLAWITQC | 50 |
| Peptide C | Protein Z | SLFMWITQC | 25 |
| Irrelevant Peptide | CMV pp65 | NLVPMVATV | <10 |
Data are illustrative and compiled from principles described in cited literature. Actual values may vary between specific TCRs and experimental systems.[4]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in T-cell activation and the methods to assess cross-reactivity, the following diagrams are provided.
Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of a peptide-MHC complex.
Caption: A typical experimental workflow to evaluate the cross-reactivity of engineered T-cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell cross-reactivity. Below are protocols for key experiments cited in the literature.
Peptide Pulsing of Target Cells
This protocol is for loading peptides onto antigen-presenting cells (APCs) like T2 cells, which are TAP-deficient and thus rely on exogenous peptides for MHC class I presentation.
Materials:
-
T2 cells
-
Peptides (lyophilized)
-
Serum-free RPMI 1640 medium
-
DMSO (for peptide dissolution)
-
PBS
Procedure:
-
Dissolve lyophilized peptides in DMSO to a stock concentration of 10 mg/mL. Further dilute in serum-free RPMI to working concentrations.
-
Wash T2 cells twice with PBS and resuspend in serum-free RPMI at a concentration of 1 x 10^6 cells/mL.
-
Incubate 1 x 10^5 T2 cells with various concentrations of each peptide (e.g., 0.001 to 10 µM) in a 96-well plate for 2-4 hours at 37°C.[11]
-
Wash the peptide-pulsed T2 cells twice with RPMI to remove excess, unbound peptide before co-culture with T-cells.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting T-cells at a single-cell level.
Materials:
-
ELISpot plates (pre-coated with anti-human IFN-γ antibody)
-
NY-ESO-1 specific T-cells
-
Peptide-pulsed target cells
-
Complete R10 medium (RPMI 1640 with 10% FBS)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
Procedure:
-
Block the pre-coated ELISpot plate with R10 medium for at least 1 hour at 37°C.[11]
-
Add 5 x 10^4 peptide-pulsed target cells to each well.
-
Add 1 x 10^4 to 5 x 10^4 NY-ESO-1 specific T-cells to the wells.
-
Incubate the plate overnight (18-24 hours) at 37°C in a humidified incubator.[11]
-
Wash the plate with PBS/0.05% Tween 20.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP, followed by incubation for 1 hour.
-
Wash the plate and add the substrate solution to develop the spots.
-
Stop the reaction by rinsing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader.
Chromium (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.
Materials:
-
NY-ESO-1 specific T-cells (effector cells)
-
Peptide-pulsed target cells
-
⁵¹Cr (Sodium Chromate)
-
R10 medium
-
Scintillation fluid and counter
Procedure:
-
Label the target cells by incubating them with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells to a concentration of 1 x 10^5 cells/mL.
-
Plate 5,000 labeled target cells per well in a 96-well U-bottom plate.
-
Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For controls, include wells with target cells only (spontaneous release) and target cells with 1% Triton X-100 (maximum release).
-
Incubate the plate for 4-6 hours at 37°C.[11]
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a scintillation counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
By employing these rigorous experimental approaches, researchers can thoroughly characterize the specificity of NY-ESO-1 specific T-cells and identify TCR candidates with a low risk of cross-reactivity, thereby enhancing the safety profile of T-cell-based cancer immunotherapies.
References
- 1. pnas.org [pnas.org]
- 2. Generation of effective and specific human TCRs against tumor/testis antigen NY-ESO-1 in mice with humanized T cell recognition system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of tumor-reactive cytotoxic T-lymphocytes using a peptide from NY-ESO-1 modified at the carboxy-terminus to enhance HLA-A2.1 binding affinity and stability in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NY-ESO-1 antigen-reactive T cell receptors exhibit diverse therapeutic capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdc-berlin.de [mdc-berlin.de]
- 6. Frontiers | The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer [frontiersin.org]
- 7. JCI - Multiepitope CD8+ T cell response to a this compound vaccine results in imprecise tumor targeting [jci.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Frontiers | Generation of effective and specific human TCRs against tumor/testis antigen NY-ESO-1 in mice with humanized T cell recognition system [frontiersin.org]
- 10. NY-ESO-1-specific redirected T cells with endogenous TCR knockdown mediate tumor response and cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T Cell Cross-Reactivity and Conformational Changes during TCR Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvant Arsenal for NY-ESO-1 Peptide Vaccines: A Comparative Guide
New York, NY - The quest for a potent therapeutic cancer vaccine targeting the highly immunogenic tumor antigen NY-ESO-1 has led to the investigation of various adjuvants to enhance the vaccine's efficacy. Adjuvants are critical components that help shape and amplify the immune response to the vaccine antigen. This guide provides a comparative analysis of different adjuvants used in clinical trials of NY-ESO-1 peptide vaccines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of an effective cancer immunotherapy.
Performance Comparison of Adjuvants
The choice of adjuvant significantly impacts the nature and magnitude of the immune response to the NY-ESO-1 antigen. Below is a summary of quantitative data from key clinical trials comparing different adjuvant formulations.
| Adjuvant Combination | Vaccine Composition | Key Immune Responses | Clinical Trial Phase | Reference |
| Poly-ICLC (Hiltonol®) + Montanide ISA-51 | 100 µg NY-ESO-1 protein + 1.4 mg Poly-ICLC + 1.1 mL Montanide | - Induced both humoral and cellular immune responses. - CD8+ T-cell responses were predominantly observed in this group. - Higher T-cell avidity towards NY-ESO-1 peptides. | Phase I/II | [1][2][3][4] |
| Poly-ICLC (Hiltonol®) alone | 100 µg NY-ESO-1 protein + 1.4 mg Poly-ICLC | - Induced robust humoral and CD4+ T-cell responses. - Limited induction of CD8+ T-cell cross-priming compared to the combination with Montanide. | Phase I/II | [1][2][3][4] |
| ISCOMATRIX™ | NY-ESO-1 protein formulated with ISCOMATRIX™ | - Induced strong NY-ESO-1-specific antibody responses (73% of participants). - Boosted pre-existing T-cell responses in 71% of participants and broadened the T-cell repertoire in 84%. - Induced both CD4+ and CD8+ T-cell responses. | Phase II | [5] |
| CpG ODN 7909 + Montanide ISA-51 | 100 or 400 µg recombinant NY-ESO-1 protein + 2.5 mg CpG 7909 + Montanide ISA-51 | - Induced early and integrated CD4+ T-cell and antibody responses in most patients. - Later development of CD8+ T-cell responses in a fraction of patients. | Not specified | [6][7][8] |
| OK-432 + Poly-ICLC + Montanide ISA-51 | NY-ESO-1 protein with OK-432, Poly-ICLC, and Montanide ISA-51 | - Augmented NY-ESO-1 antibody responses in all patients. - Increased number of IFNγ-producing CD8+ T-cells, significantly higher than without Poly-ICLC. | Phase I |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Trial of Poly-ICLC with or without Montanide
-
Objective: To evaluate the safety and immunogenicity of NY-ESO-1 protein with Poly-ICLC, with or without Montanide, in patients with high-risk resected melanoma.[1][2][3][4]
-
Study Design: A Phase I dose-escalation study to determine the maximum tolerated dose of Poly-ICLC, followed by a randomized Phase II study.[1][2][3][4]
-
Vaccination Protocol:
-
Immune Monitoring:
-
Blood samples were collected at baseline and one week after each vaccination cycle.
-
Humoral Response: NY-ESO-1-specific antibody responses were measured by ELISA using 20-mer overlapping peptides covering the entire protein.[1]
-
Cellular Response: NY-ESO-1-specific T-cell responses were assessed to determine the induction of CD4+ and CD8+ T-cells.[1][2][3][4] T-cell avidity was also measured.[1][2][3][4]
-
Trial of ISCOMATRIX™ Adjuvant
-
Objective: To compare the clinical efficacy of NY-ESO-1 vaccine with ISCOMATRIX™ adjuvant versus ISCOMATRIX™ alone in high-risk resected melanoma.[5]
-
Study Design: A randomized, double-blind Phase II clinical trial.[5]
-
Vaccination Protocol:
-
Immune Monitoring:
-
Humoral Response: NY-ESO-1-specific antibody responses were assessed. After three immunizations, 73% of vaccine recipients developed strong antibody responses.[5]
-
Cellular Response: Antigen-specific CD8+ and CD4+ lymphocyte responses were monitored. The vaccine boosted pre-existing responses in 71% of participants and broadened the T-cell response in 84% of participants.[5]
-
Trial of CpG ODN 7909 with Montanide
-
Objective: To assess the immune response to recombinant NY-ESO-1 protein with CpG 7909 and Montanide ISA-51.[6][7]
-
Study Design: Patients received four subcutaneous injections at 3-week intervals.[6]
-
Vaccination Protocol: Two arms with different doses of recombinant NY-ESO-1 protein (100 µg or 400 µg) combined with 2.5 mg of CpG 7909 emulsified in Montanide ISA-51.[6]
-
Immune Monitoring:
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs can provide a clearer understanding of the comparative data.
Caption: Signaling pathways for Poly-ICLC and CpG ODN adjuvants.
Caption: Generalized experimental workflow for clinical trials.
References
- 1. Combined vaccination with NY-ESO-1 protein, poly-ICLC, and montanide improves humoral and cellular immune responses in high-risk melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Combined Vaccination with NY-ESO-1 Protein, Poly-ICLC, and Montanide Improves Humoral and Cellular Immune Responses in Patients with High-Risk Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Vaccination with NY-ESO-1 protein and CpG in Montanide induces integrated antibody/Th1 responses and CD8 T cells through cross-priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Vaccination with NY-ESO-1 protein and CpG in Montanide induces integrated antibody/Th1 responses and CD8 T cells through cross-priming [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
NY-ESO-1 as a Predictive Biomarker for Immunotherapy Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of immunotherapy has revolutionized cancer treatment, yet predicting which patients will respond to these therapies remains a critical challenge. This guide provides a comprehensive comparison of New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), a cancer-testis antigen, with the established biomarker, Programmed Death-Ligand 1 (PD-L1), for predicting response to immunotherapy. We delve into the experimental data, provide detailed methodologies for key assays, and visualize complex biological processes to aid in your research and development endeavors.
Performance Comparison: NY-ESO-1 vs. Other Biomarkers
While direct head-to-head comparative studies with comprehensive statistical analyses are limited, the existing evidence suggests that NY-ESO-1 holds promise as a predictive biomarker for immunotherapy response, offering a different dimension of patient stratification compared to PD-L1.
NY-ESO-1 is a highly immunogenic cancer-testis antigen, meaning its expression is largely restricted to tumor cells and male germ cells, making it an attractive target for immunotherapy.[1][2] A spontaneous humoral (antibody) and/or cellular (T-cell) immune response against NY-ESO-1 is often observed in patients whose tumors express this antigen.[1][3][4] This pre-existing or treatment-induced immunity appears to be a key factor in predicting response to certain immunotherapies.
In contrast, PD-L1 is a cell surface protein that can be expressed on tumor cells and immune cells, and its interaction with its receptor, PD-1, on T-cells leads to immune suppression. PD-L1 expression is a widely used biomarker to predict response to immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 axis.[5][6][7][8][9]
The following tables summarize available quantitative data on the performance of NY-ESO-1 and PD-L1 as predictive biomarkers. It is important to note that this data is collated from different studies, cancer types, and immunotherapy agents, and therefore direct comparisons should be made with caution.
Table 1: Performance of NY-ESO-1 as a Predictive Biomarker for Immunotherapy Response
| Cancer Type | Immunotherapy | NY-ESO-1 Metric | Finding | Reference |
| Melanoma | Ipilimumab (anti-CTLA-4) | Integrated antibody and CD8+ T-cell response | Correlated with clinical benefit. | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1 therapy | Serum antibody positivity (NY-ESO-1 and/or XAGE1) | Associated with significantly better objective response rate (ORR) (50% vs 6.7% in antibody-negative patients). | [11] |
| Multiple Myeloma | Adoptive T-cell therapy (NY-ESO-1 specific TCR) | NY-ESO-1/LAGE-1 transcript levels | Loss of transcripts observed in 12/15 patients at day 100, correlating with clinical response. | [12] |
| Synovial Cell Sarcoma & Melanoma | Adoptive T-cell therapy (NY-ESO-1 specific TCR) | NY-ESO-1 expression | Objective clinical responses in 61% of synovial cell sarcoma and 55% of melanoma patients with NY-ESO-1+ tumors. | [13] |
Table 2: Performance of PD-L1 as a Predictive Biomarker for Immunotherapy Response
| Cancer Type | Immunotherapy | PD-L1 Metric | Finding | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1/PD-L1 | PD-L1 expression (≥1%) | Associated with a significantly higher ORR (Odds Ratio: 2.44). | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1/PD-L1 | High PD-L1 expression (≥50%) | Associated with a lower risk of resistance (Odds Ratio: 0.21). | [14] |
| Non-Small Cell Lung Cancer (NSCLC) | Immune Checkpoint Inhibitors | PD-L1 expression | Related to better progression-free survival (HR: 0.69) and overall survival (HR: 0.77). | [8] |
| Melanoma | Immune Checkpoint Inhibitors | PD-L1 positivity (≥1%) | Correlated with response and overall survival, but with limited predictive performance. | [15] |
| Melanoma | Immune Checkpoint Inhibitors | Positive PD-L1 expression (>1%) | Associated with higher response rates. | [16] |
Signaling Pathways and Logical Relationships
The mechanisms by which NY-ESO-1 and PD-L1 influence immunotherapy response are distinct.
NY-ESO-1 and Anti-Tumor Immunity: The presence of NY-ESO-1 on tumor cells can trigger a natural anti-tumor immune response. This involves the uptake of the antigen by antigen-presenting cells (APCs), such as dendritic cells, which then present NY-ESO-1 peptides to T-cells, leading to their activation and subsequent killing of tumor cells. Immunotherapies, such as checkpoint inhibitors, can amplify this pre-existing or treatment-induced NY-ESO-1-specific immune response.
PD-1/PD-L1 Pathway and Immune Evasion: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction sends an inhibitory signal to the T-cell, leading to its exhaustion and preventing it from attacking the tumor cell. Immune checkpoint inhibitors block this interaction, thereby restoring the T-cell's anti-tumor activity.
Experimental Protocols
Accurate and reproducible measurement of NY-ESO-1 and other biomarkers is crucial for their clinical application. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for NY-ESO-1 Detection in Tumor Tissue
This protocol outlines the general steps for detecting NY-ESO-1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0).
-
Incubate slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Wash in PBS.
-
Block non-specific binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Detection:
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash in PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash in PBS.
-
-
Visualization:
-
Develop the signal with a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), until the desired stain intensity is reached.[17]
-
Stop the reaction by rinsing in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
Enzyme-Linked Immunosorbent Assay (ELISA) for Detecting Anti-NY-ESO-1 Antibodies in Serum
This protocol describes an indirect ELISA to measure the presence of antibodies against NY-ESO-1 in patient serum.
-
Plate Coating:
-
Coat a 96-well microplate with recombinant full-length NY-ESO-1 protein at an optimal concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add diluted patient serum samples (e.g., 1:100 dilution in blocking buffer) to the wells.
-
Include positive and negative control sera.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Measurement:
-
Wash the plate.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
A cutoff value for positivity is determined, often calculated as the mean OD of negative controls plus 2 or 3 standard deviations.
-
ELISpot Assay for Detecting NY-ESO-1-Specific T-Cells
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, such as IFN-γ-producing T-cells, upon stimulation with a specific antigen.
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).
-
Incubate overnight at 4°C.
-
Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from patient blood.
-
Add a defined number of PBMCs to each well.
-
Stimulate the cells with NY-ESO-1-specific peptides or recombinant protein.
-
Include negative (no antigen) and positive (e.g., phytohemagglutinin) controls.
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
-
Detection of Secreted Cytokine:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine of interest.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-HRP.
-
Incubate for 1 hour at room temperature.
-
-
Spot Development and Analysis:
-
Wash the plate.
-
Add a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).
-
Incubate until distinct spots appear.
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Conclusion
NY-ESO-1 is a compelling biomarker for predicting immunotherapy response, particularly in tumors with high expression of this antigen. Its utility lies in its ability to identify patients with a pre-existing or inducible anti-tumor immune response, which can be harnessed and amplified by various immunotherapeutic strategies. While PD-L1 remains a cornerstone for patient selection for PD-1/PD-L1 blockade, NY-ESO-1 provides a complementary and potentially more dynamic measure of the host's immune engagement with the tumor. Further prospective clinical trials directly comparing the predictive power of NY-ESO-1 and PD-L1 in the same patient cohorts are warranted to establish their respective and combined roles in personalized immunotherapy. This guide provides a foundational understanding and practical methodologies to aid researchers and clinicians in the continued exploration of NY-ESO-1 as a critical biomarker in the evolving landscape of cancer immunotherapy.
References
- 1. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 3. NY-ESO-1 is highly expressed in poor-prognosis multiple myeloma and induces spontaneous humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. PD-L1 expression as predictive biomarker in patients with NSCLC: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Predictive biomarkers for PD-1/PD-L1 checkpoint inhibitor response in NSCLC: an analysis of clinical trial and real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. ascopubs.org [ascopubs.org]
- 12. NY-ESO-1 specific TCR engineered T-cells mediate sustained antigen-specific antitumor effects in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pilot trial using lymphocytes genetically engineered with an NY-ESO-1-reactive T cell receptor: Long term follow up and correlates with response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. PD-L1 Tumor Expression as a Predictive Biomarker of Immune Checkpoint Inhibitors’ Response and Survival in Advanced Melanoma Patients in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased NY-ESO-1 Expression and Reduced Infiltrating CD3+ T Cells in Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. jitc.bmj.com [jitc.bmj.com]
Navigating the NY-ESO-1 Therapeutic Landscape: A Comparative Guide to Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
The cancer-testis antigen New York-esophageal squamous cell carcinoma-1 (NY-ESO-1) has emerged as a highly promising target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant expression in a variety of malignancies.[1][2][3] This has led to the development of diverse therapeutic strategies, including T-cell receptor (TCR) engineered T-cells, cancer vaccines, and antibody-based therapies. This guide provides a comparative analysis of recent clinical trial results for various NY-ESO-1 targeted therapies, offering a resource for researchers and drug development professionals.
Key Therapeutic Strategies and Clinical Efficacy
The primary approaches to targeting NY-ESO-1 include adoptive cell therapies (ACT) with TCR-engineered T-cells, therapeutic vaccines designed to elicit an endogenous anti-NY-ESO-1 immune response, and combinations with other immunotherapies like checkpoint inhibitors.
T-Cell Receptor (TCR) Engineered T-Cell Therapies
Genetically modifying a patient's own T-cells to express a TCR that recognizes NY-ESO-1 has shown significant promise, particularly in synovial sarcoma and myxoid/round cell liposarcoma (MRCLS).
Letetresgene Autoleucel (lete-cel; GSK3377794) is an autologous T-cell therapy with a genetically modified high-affinity TCR targeting NY-ESO-1. A pilot study in patients with advanced or metastatic MRCLS demonstrated anti-tumor activity.[4][5] The study evaluated two different doses of lymphodepleting chemotherapy.[4] In the cohort receiving a higher dose of lymphodepletion, the overall response rate (ORR) was 40%, with a median duration of response (DOR) of 7.5 months and a median progression-free survival (PFS) of 8.7 months.[4] The lower-dose cohort showed an ORR of 20%, a median DOR of 5.3 months, and a median PFS of 5.4 months.[4] While showing promise in sarcoma, lete-cel demonstrated limited antitumor activity in a study on patients with non-small cell lung cancer (NSCLC), with only one durable response observed out of 18 patients.[6][7][8]
TAEST16001 is another NY-ESO-1 specific TCR-T cell therapy that has been investigated in a Phase 1 trial for advanced soft tissue sarcoma.[9][10] This therapy demonstrated an ORR of 41.7%, a median PFS of 7.2 months, and a median DOR of 13.1 months.[9][10] The treatment was reported to have an acceptable safety profile, with no treatment-related serious adverse events.[9]
Another Phase I/II trial of an NY-ESO-1-specific TCR-T treatment for synovial sarcoma and melanoma reported that 61% of synovial sarcoma patients and 55% of melanoma patients benefited from the therapy.[2][11]
The table below summarizes the key efficacy data from these TCR-T cell therapy trials.
| Therapy Name (Trial ID) | Cancer Type | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Letetresgene Autoleucel (NCT02992743) - High Dose LD | Myxoid/Round Cell Liposarcoma | 40%[4][5] | 7.5 months[4] | 8.7 months[4] |
| Letetresgene Autoleucel (NCT02992743) - Low Dose LD | Myxoid/Round Cell Liposarcoma | 20%[4][5] | 5.3 months[4] | 5.4 months[4] |
| TAEST16001 (NCT04318964) | Advanced Soft Tissue Sarcoma | 41.7%[9][10] | 13.1 months[9] | 7.2 months[9] |
| NY-ESO-1 TCR-T | Synovial Sarcoma | 61% (Benefit)[2][11] | Not Reported | Not Reported |
| NY-ESO-1 TCR-T | Melanoma | 55% (Benefit)[2][11] | Not Reported | Not Reported |
NY-ESO-1 Cancer Vaccines
Cancer vaccines aim to stimulate the patient's own immune system to recognize and attack tumor cells expressing NY-ESO-1.
A randomized, double-blind Phase II clinical trial evaluated an NY-ESO-1 vaccine with ISCOMATRIX adjuvant in patients with high-risk resected melanoma.[12][13][14] While the vaccine was well-tolerated and induced strong antibody and T-cell responses against NY-ESO-1, it did not significantly improve relapse-free survival (RFS) or overall survival (OS) compared to the adjuvant alone.[12][13][14] The relapse rate at 18 months was 48.2% in the vaccine group and 48.1% in the control group.[13][14]
CDX-1401 , a vaccine consisting of a monoclonal antibody to the dendritic cell receptor DEC-205 fused to the full-length NY-ESO-1 antigen, was evaluated in a Phase 1 trial in patients with advanced malignancies.[15] The vaccine, administered with TLR agonists, induced humoral and cellular immunity to NY-ESO-1.[15] While no dose-limiting toxicities were reported, the clinical activity was modest, with 13 patients experiencing disease stabilization and two having minor tumor regression.[15]
Another Phase I trial investigated an NY-ESO-1 DNA vaccine (pPJV7611) delivered via particle-mediated epidermal delivery.[16] The vaccine was safe and induced NY-ESO-1-specific CD4+ T cell responses in 93% of patients and CD8+ T cell responses in 33% of patients who were initially seronegative.[16]
The combination of an NY-ESO-1 vaccine with the anti-CTLA-4 antibody ipilimumab was assessed in a Phase 1 study in patients with unresectable or metastatic melanoma.[17][18] The combination was safe and induced T-cell and antibody responses to NY-ESO-1 in a majority of patients.[17][18] The best clinical responses observed were stable disease in four out of eight patients.[17][18]
| Vaccine (Trial ID) | Cancer Type | Key Outcomes |
| NY-ESO-1 vaccine + ISCOMATRIX | Resected Melanoma | No significant difference in RFS or OS compared to adjuvant alone.[12][13][14] |
| CDX-1401 (NCT00948961) | Advanced Malignancies | 13 patients had stable disease; 2 had minor tumor regression.[15] |
| NY-ESO-1 DNA vaccine (pPJV7611) (NCT00199849) | Various Cancers | Induced antigen-specific CD4+ and CD8+ T cell responses.[16] |
| NY-ESO-1 vaccine + Ipilimumab | Metastatic Melanoma | Best response was stable disease in 4 of 8 patients.[17][18] |
Experimental Protocols
Understanding the methodologies of these clinical trials is crucial for interpreting their results. Below are summaries of the experimental protocols for some of the key therapies.
Letetresgene Autoleucel (NCT02992743)
-
Patient Population: Patients with advanced or metastatic myxoid/round cell liposarcoma.[4]
-
Study Design: Open-label pilot study with two cohorts receiving different doses of lymphodepleting chemotherapy.[4]
-
Lymphodepletion Regimens:
-
Cohort 1 (Low Dose): Fludarabine (B1672870) (30 mg/m²) for 3 days and cyclophosphamide (B585) (600 mg/m²) for 3 days.[4]
-
Cohort 2 (Standard Dose): Fludarabine (30 mg/m²) for 3 days and cyclophosphamide (600 mg/m²) for 3 days.[4]
-
-
Cell Dosing: Median transduced T-cell dose of 4.6 x 10⁹ cells.[4]
TAEST16001 (NCT04318964)
-
Patient Population: Patients with advanced soft tissue sarcoma who are HLA-A*02:01 positive and have NY-ESO-1 positive tumors.[9][11]
-
Study Design: Phase 1 investigational new drug clinical trial.[9]
-
Lymphodepletion Regimen: Dose-reduced cyclophosphamide (15 mg/kg/day) for 3 days combined with fludarabine (20 mg/m²/day) for 3 days.[9]
-
Cell Infusion and Maintenance: Infusion of TAEST16001 cells followed by low doses of interleukin-2 (B1167480) injection.[9]
NY-ESO-1 Vaccine with ISCOMATRIX Adjuvant
-
Patient Population: Participants with fully resected stage IIc, IIIb, IIIc, and IV melanoma expressing NY-ESO-1.[13][14]
-
Study Design: Randomized, double-blind, phase II study.[13][14]
-
Treatment Regimen: Three doses of NY-ESO-1/ISCOMATRIX or ISCOMATRIX adjuvant alone administered intramuscularly at 4-week intervals, followed by a booster dose at 6 months.[13][14]
Visualizing the Science
To further elucidate the mechanisms and processes involved in NY-ESO-1 targeted therapies, the following diagrams are provided.
References
- 1. onclive.com [onclive.com]
- 2. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 3. Anti-NY-ESO-1 CAR-T Preclinical In Vivo Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Primary efficacy and safety of letetresgene autoleucel (lete-cel; GSK3377794) pilot study in patients with advanced and metastatic myxoid/round cell liposarcoma (MRCLS). - ASCO [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Safety and Tolerability of Letetresgene Autoleucel (GSK3377794): Pilot Studies in Patients with Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of Letetresgene Autoleucel (GSK3377794): Pilot Studies in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 clinical trial to assess safety and efficacy of NY-ESO-1-specific TCR T cells in HLA-A∗02:01 patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cgtlive.com [cgtlive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Results of a randomized, double-blind phase II clinical trial of NY-ESO-1 vaccine with ISCOMATRIX adjuvant versus ISCOMATRIX alone in participants with high-risk resected melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Results of a randomized, double-blind phase II clinical trial of NY-ESO-1 vaccine with ISCOMATRIX adjuvant versus ISCOMATRIX alone in participants with high-risk resected melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of antigen-specific immunity with a vaccine targeting NY-ESO-1 to the dendritic cell receptor DEC-205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. A phase 1 study of NY-ESO-1 vaccine + anti-CTLA4 antibody Ipilimumab (IPI) in patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prominent NY-ESO-1 Epitopes for Cancer Immunotherapy
New York-esophageal squamous cell carcinoma 1 (NY-ESO-1) is a cancer-testis antigen that stands out as a highly immunogenic and promising target for cancer vaccines and T-cell therapies.[1][2][3] Its expression is primarily restricted to germ cells and is aberrantly expressed in a wide array of malignancies, making it an ideal candidate for immunotherapeutic interventions.[3][4] The efficacy of these therapies hinges on the selection of the most potent NY-ESO-1 epitopes capable of eliciting robust and durable anti-tumor immune responses.
This guide provides an objective, data-supported comparison of several key NY-ESO-1 epitopes that have been extensively studied. We will delve into their binding affinities, immunogenicity, and clinical relevance, presenting quantitative data in structured tables and outlining the experimental protocols used for their evaluation.
Comparative Data of Key NY-ESO-1 Epitopes
The selection of an epitope for a vaccine or cellular therapy strategy depends on its length, the type of T-cell response it elicits (CD4+ helper or CD8+ cytotoxic), and its specific HLA restriction.
Table 1: General Properties of Key NY-ESO-1 Epitopes
| Epitope Sequence | Amino Acid Position | T-Cell Response | Common HLA Restriction | Key Characteristics |
| SLLMWITQC | 157-165 | CD8+ | HLA-A02:01 | The most well-characterized and frequently used CTL epitope.[4][5] |
| SLLMWITQCFL | 157-167 | CD8+ | HLA-A02:01 | An extended version of the 157-165 epitope.[5] |
| LLMWITQCF | 158-166 | CD8+ | HLA-A24 | A novel epitope identified for the common HLA-A24 allele.[6] |
| SLLMWITQCFLPVF | 157-170 | CD8+ and CD4+ | HLA-A2, HLA-DP4 | A dual-specificity peptide capable of generating both CTL and helper T-cell responses.[7][8][9] |
| NY-ESO-1 (80-109) | 80-109 | CD4+ | Multiple Class II | A highly immunogenic region for CD4+ T-cell responses.[1][3] |
| NY-ESO-1 (119-133) | 119-133 | CD4+ | HLA-DR4 | A target for high-avidity CD4+ T-cell receptors.[10] |
| SLLMWITQV | 157-165 (C165V) | CD8+ | HLA-A*02:01 | An analogue peptide with a Cysteine to Valine substitution to increase stability and immunogenicity.[11] |
Immunogenicity and MHC Binding Affinity
The ability of an epitope to provoke an immune response is fundamentally linked to its affinity for Major Histocompatibility Complex (MHC) molecules. While direct, quantitative comparisons of binding affinities (IC50) across different studies can be challenging due to varying experimental conditions, a summary of reported findings highlights important distinctions.
Table 2: Summary of MHC Binding and Immunogenicity
| Epitope | MHC Binding Characteristics | Key Immunogenicity Findings | Clinical Context |
| 157-165 (SLLMWITQC) | Binds to HLA-A02:01, though some studies report a relatively low affinity.[7] It is efficiently recognized by T-cell clones when presented.[5] | Elicits a strong, specific CD8+ cytotoxic T-lymphocyte (CTL) response.[4][5] | Widely used in peptide vaccines and for engineering TCR-T cells.[4][12] However, vaccination can elicit T-cells with insufficient avidity to recognize tumors.[5] |
| 158-166 (LLMWITQCF) | Identified via computer prediction and confirmed to have high affinity for HLA-A24.[6] | Induces specific CTLs from HLA-A24+ donors that can lyse tumor cells expressing NY-ESO-1.[6] | Provides a therapeutic option for a significant patient population, particularly in Japan where HLA-A24 is prevalent.[6] |
| 157-170 (SLLMWITQCFLPVF) | The longer peptide contains motifs for both MHC class I (HLA-A2) and class II (HLA-DP4) binding.[7][8] | Uniquely stimulates both CD8+ and CD4+ T-cells from a single peptide.[7][9] The integrated response is considered crucial for durable immunity.[8] | A phase I trial in ovarian cancer patients showed the induction of integrated CD8+ and CD4+ T-cell responses.[8] This represents an attractive vaccine design strategy.[7] |
| 157-165 (C165V analogue) | Substitution of cysteine with valine can increase the stability of peptide binding to HLA-A02:01.[11] | The analogue peptide has been shown to increase the expansion of NY-ESO-1-specific T cells in vitro.[11] | Used in clinical trials to enhance the immunogenicity of peptide-based vaccines.[11] |
| CD4+ Epitopes (e.g., 80-109) | Bind to various HLA class II molecules.[1][3] | Shown to be highly immunogenic and critical for inducing CD4+ T-cell help.[1][3] This "helper" response is vital for sustaining CD8+ CTL activity.[3] | Often included in full-length protein or long-peptide vaccine formulations to ensure a comprehensive immune attack.[3] |
Visualizing Immune Activation and Experimental Design
Understanding the biological pathways and experimental workflows is critical for researchers in the field. The following diagrams, generated using Graphviz, illustrate these processes.
T-Cell Receptor Signaling Pathway
The recognition of an NY-ESO-1 peptide presented by an MHC molecule on a cancer cell initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and effector function.
Epitope Strategy and Immune Response
The choice of peptide length directly influences the type of immune response generated. Shorter peptides are optimal for MHC Class I presentation, while longer peptides can be processed for both Class I and Class II pathways.
Key Experimental Protocols
The characterization of NY-ESO-1 epitopes relies on a set of standardized immunological assays. Below are detailed methodologies for three core experiments.
MHC-Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a peptide to a specific MHC molecule by assessing its ability to compete with a known high-affinity, fluorescently labeled probe peptide.[13]
Objective: To determine the concentration of a test peptide required to inhibit 50% of the binding of a fluorescent probe peptide (IC50 value), which is inversely related to binding affinity.
Methodology:
-
Reagent Preparation:
-
Solubilize purified, recombinant MHC class I or class II molecules in a suitable buffer.
-
Prepare a stock solution of a high-affinity, fluorescently labeled probe peptide (e.g., labeled with Alexa488).
-
Prepare serial dilutions of the unlabeled NY-ESO-1 test epitope.
-
-
Binding Competition:
-
In a 96-well or 384-well plate, combine a fixed concentration of the MHC molecule and the fluorescent probe peptide.[13]
-
Add the different concentrations of the unlabeled test peptide to the wells. Include controls with no competitor peptide (maximum binding) and with a large excess of unlabeled probe peptide (background).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[13]
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader. FP is high when the fluorescent probe is bound to the large MHC molecule and low when it is unbound and tumbles freely.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
T-Cell Proliferation Assay (CFSE-Based)
This flow cytometry-based assay is used to track the proliferation of T-cells in response to stimulation with a specific epitope.[14][15]
Objective: To quantify the number of cell divisions a T-cell population undergoes after encountering its cognate NY-ESO-1 epitope.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or patient blood sample using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
CFSE Labeling:
-
Resuspend PBMCs in a protein-free medium (e.g., PBS).
-
Add Carboxyfluorescein Succinimidyl Ester (CFSE) dye to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[16] CFSE covalently labels intracellular proteins.
-
Quench the labeling reaction by adding an equal volume of complete culture medium containing fetal bovine serum.
-
Wash the cells twice to remove excess dye.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add the specific this compound epitope at an appropriate concentration (e.g., 1-10 µg/mL). Antigen-presenting cells (APCs) within the PBMC mixture will process and present the epitope.
-
Include a negative control (no peptide) and a positive control (e.g., Phytohemagglutinin, PHA).[17]
-
Culture the cells for 4-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD4).
-
Acquire the cells on a flow cytometer, measuring the fluorescence intensity of CFSE in the FITC channel.
-
-
Data Analysis:
-
Gate on the CD8+ or CD4+ T-cell population.
-
With each cell division, the CFSE fluorescence intensity is halved. Proliferating cells will appear as a series of distinct peaks, with each peak representing a successive generation of divided cells.[15]
-
Cytokine Release Assay (ELISA)
This assay quantifies the secretion of specific cytokines (e.g., IFN-γ, IL-2) by T-cells following activation by an epitope.[18]
Objective: To measure the concentration of effector cytokines produced by T-cells in response to stimulation with an NY-ESO-1 epitope.
Methodology:
-
T-Cell Stimulation:
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant, which contains the secreted cytokines.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercial ELISA kit specific for the cytokine of interest (e.g., human IFN-γ).
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the collected culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody. Following another incubation and wash, add an enzyme-conjugate (e.g., Streptavidin-HRP).
-
Substrate Addition: After a final wash, add a colorimetric substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values from the known cytokine standards.
-
Calculate the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.[18]
-
References
- 1. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 2. Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NY-ESO-1 (157-165) peptide - SLLMWITQC - SB PEPTIDE [sb-peptide.com]
- 5. Multiepitope CD8+ T cell response to a this compound vaccine results in imprecise tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HLA-A24-restricted CTL epitope from cancer-testis antigen, NY-ESO-1, and induction of a specific antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Effective NY-ESO-1–specific MHC II–restricted T cell receptors from antigen-negative hosts enhance tumor regression [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. A phase 1 study of NY-ESO-1 vaccine + anti-CTLA4 antibody Ipilimumab (IPI) in patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 19. criver.com [criver.com]
A Researcher's Guide to Validating Animal Models for NY-ESO-1 Immunotherapy
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the preclinical validation of novel immunotherapies targeting the cancer-testis antigen NY-ESO-1. This guide provides a comparative overview of commonly used animal models, supported by experimental data, to aid in the selection of the most suitable model for specific research questions.
The validation of immunotherapies, such as chimeric antigen receptor (CAR) T-cell therapy, T-cell receptor (TCR) engineered T-cell therapy, and cancer vaccines, relies on robust preclinical models that can accurately recapitulate the human immune response to cancer. This is particularly crucial for therapies targeting NY-ESO-1, an antigen expressed in various malignancies but absent in normal tissues, with the exception of germ cells. The choice of animal model significantly impacts the translational relevance of preclinical findings. This guide compares three main categories of animal models used in NY-ESO-1 immunotherapy research: humanized mouse models, transgenic mouse models, and syngeneic mouse models.
Comparative Analysis of Animal Models
The validation of these animal models involves assessing their ability to mount an effective anti-tumor immune response following a NY-ESO-1 targeted immunotherapy. Key parameters include the inhibition of tumor growth, the induction of NY-ESO-1-specific T-cell responses, and the secretion of effector cytokines such as interferon-gamma (IFN-γ).
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the different animal models.
| Model Type | Mouse Strain | Therapeutic Approach | Tumor Cell Line | Tumor Growth Inhibition | Reference |
| Humanized (CD34+) | NSG | NY-ESO-1 TCR T-cells | SK-Mel-37 (Melanoma) | Complete tumor eradication | [1] |
| Transgenic (HLA-A2) | C57BL/6 | Adoptive transfer of m1G4 CD8+ T-cells + rVV NY-ESO-1 vaccine | 1F4 (MCA induced sarcoma) | Significant tumor growth control | [2] |
| Syngeneic | - | Genetically engineered Renca cells expressing NY-ESO-1 | Renca (Renal Cell Carcinoma) | Significant reduction in tumor size |
Table 1: Comparison of Tumor Growth Inhibition in Different Animal Models for NY-ESO-1 Immunotherapy.
| Model Type | Mouse Strain | Immunization/Treatment | Assay | IFN-γ Secretion | Reference |
| Humanized (CD34+) | Humanized Mice | Activation with SLL peptide-pulsed LCLs | ELISA | ~1500 pg/mL | [3] |
| Transgenic (HLA-A2) | C57BL/6 | ex vivo NY-ESO-1 peptide stimulation | ELISA | >2000 pg/mL | [2] |
| Transgenic (HLA-A2) | HLA-A*0201 transgenic | Co-culture with peptide-pulsed T2 cells | ELISA | 1000-12000 pg/mL |
Table 2: Comparison of IFN-γ Secretion in Different Animal Models for NY-ESO-1 Immunotherapy.
| Model Type | Mouse Strain | Key Feature | Percentage of NY-ESO-1 Specific CD8+ T-cells | Reference |
| Humanized (CD34+) | Humanized Mice | Lentiviral transduction of human CD34+ progenitors | Mean 5.932% (in spleen) | [3] |
| Transgenic (1G4 TCR) | C57BL/6 HLA-A*0201 | Expresses human 1G4 TCR | 44.3%–53.4% (in peripheral tissues) | [2] |
Table 3: Comparison of NY-ESO-1 Specific CD8+ T-cell Populations in Different Animal Models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols cited in this guide.
Establishment of NY-ESO-1 Expressing Tumors in Mice
-
Cell Preparation: Culture murine tumor cell lines (e.g., MCA induced sarcoma cells for syngeneic models or human cell lines like SK-Mel-37 for xenograft models in immunodeficient mice) under standard conditions. For syngeneic models, cells are transduced with a lentiviral vector encoding the full-length human NY-ESO-1 protein.
-
Animal Inoculation: Harvest cells and resuspend in a suitable medium such as PBS or a mixture of PBS and Matrigel. Subcutaneously inject 1x10^6 cells into the flank of the recipient mice.[1][2][4]
-
Tumor Monitoring: Measure tumor dimensions regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula (Length x Width^2)/2.[2]
Adoptive T-cell Transfer
-
T-cell Isolation and Transduction: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors (for humanized models) or splenocytes from transgenic mice. Activate T-cells using anti-CD3/CD28 antibodies and transduce with a lentiviral or retroviral vector encoding the NY-ESO-1 specific TCR.[5][6]
-
Cell Infusion: Once tumors are established (e.g., average volume of 100 mm³), intravenously or intratumorally inject the engineered T-cells into the mice.[1]
Vaccination Protocol in HLA-A2 Transgenic Mice
-
Vaccine Formulation: Prepare the vaccine by emulsifying the this compound (e.g., 100 µg of SLLMWITQC) and a helper peptide (e.g., 120 µg of HBVc:128–140) in an adjuvant such as Incomplete Freund's Adjuvant (IFA).
-
Immunization: Subcutaneously immunize HLA-A*0201 transgenic mice at the base of the tail. Boost immunizations can be performed at specified intervals.
In Vitro T-cell Function Assays
-
Cytotoxicity Assay (Chromium-51 Release Assay):
-
Label target tumor cells (NY-ESO-1+) with Chromium-51.
-
Co-culture the labeled target cells with effector T-cells (NY-ESO-1 specific T-cells) at various effector-to-target ratios.
-
After incubation, measure the amount of Chromium-51 released into the supernatant, which corresponds to the degree of cell lysis.[5]
-
-
Intracellular Cytokine Staining for IFN-γ:
-
Restimulate effector T-cells with this compound-pulsed antigen-presenting cells or PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.[7][8]
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled anti-IFN-γ antibody.
-
Analyze the percentage of IFN-γ positive cells by flow cytometry.[7][8]
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological interactions, the following diagrams are provided.
References
- 1. Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the simultaneous activation and lentiviral transduction of primary human T cells with artificial T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
A Comparative Analysis of the Immunogenicity of NY-ESO-1 and PRAME Antigens
For Immediate Release
New York, NY & Philadelphia, PA – December 19, 2025 – In the rapidly evolving landscape of cancer immunotherapy, the selection of appropriate target antigens is paramount for the development of effective treatments. Among the most promising candidates are the cancer-testis antigens (CTAs), which are characterized by their expression in a variety of tumors and restricted presence in normal tissues. This guide provides a detailed comparison of the immunogenicity of two leading CTAs: New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) and PReferentially expressed Antigen in MElanoma (PRAME). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform the strategic selection of antigens for next-generation cancer immunotherapies.
Executive Summary
Both NY-ESO-1 and PRAME are highly attractive targets for cancer immunotherapy due to their tumor-restricted expression and demonstrated immunogenicity. NY-ESO-1 has a longer history in the clinic and is often cited for its ability to elicit spontaneous and robust, integrated immune responses, encompassing both antibody and T-cell immunity. PRAME, while also immunogenic, appears to more frequently induce spontaneous CD4+ T-cell and antibody responses, with CD8+ T-cell responses being less consistently observed in some studies. The choice between these antigens may depend on the specific cancer type, the desired immune response profile, and the therapeutic modality being developed.
Data Presentation: Quantitative Comparison of Immunogenicity
The following tables summarize key quantitative data regarding the expression and immunogenicity of NY-ESO-1 and PRAME across various cancer types.
Table 1: Expression of NY-ESO-1 and PRAME in Various Cancers
| Cancer Type | NY-ESO-1 Expression Frequency (%) | PRAME Expression Frequency (%) |
| Melanoma | 13-46%[1][2] | 87-90%[3][4] |
| Synovial Sarcoma | 75-80%[1][2] | 71%[3] |
| Myxoid Liposarcoma | 89-100%[1] | 76%[3] |
| Non-Small Cell Lung Cancer (NSCLC) | ~25%[5] | ~70%[4] |
| Triple-Negative Breast Cancer (TNBC) | 16%[6][7] | 55%[4] |
| Ovarian Cancer | 43%[1][8] | 63-86%[4][9] |
| Uterine Cancer | Not Widely Reported | 92%[4] |
| Neuroblastoma | 82%[1] | 61%[3] |
Table 2: Spontaneous and Induced Immune Responses to NY-ESO-1 and PRAME
| Immune Response Parameter | NY-ESO-1 | PRAME |
| Spontaneous Antibody Response | Detected in a significant proportion of patients with NY-ESO-1+ tumors (e.g., ~50% in melanoma)[10]. Baseline antibodies are more frequently detected compared to PRAME in melanoma[3]. | Spontaneous antibody responses have been reported, but may be less frequent than for NY-ESO-1 at baseline[3]. |
| Spontaneous T-Cell Response | Spontaneous CD4+ and CD8+ T-cell responses are well-documented. | Spontaneous T-cell responses have been observed. |
| Vaccine-Induced Antibody Response | Potent humoral immunity induced by various vaccine platforms. | Robust humoral responses induced in all patients in a clinical trial with a recombinant protein vaccine[3]. |
| Vaccine-Induced CD4+ T-Cell Response | Readily induced by vaccination. | Specific PRAME-reactive CD4+ T-cell responses observed in clinical trials[3]. |
| Vaccine-Induced CD8+ T-Cell Response | Can be induced, often in an integrated immune response with CD4+ T-cells and antibodies. | CD8+ T-cell immunogenicity was barely detectable in some solid tumor vaccine trials[3]. |
| Adoptive Cell Therapy (ACT) Clinical Response | Objective response rates of 40-60% in melanoma and synovial sarcoma with TCR-T cells[10]. | Preclinical studies show PRAME-specific T-cells can lyse tumor cells. Clinical trials are ongoing. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antigen immunogenicity. Below are summaries of common experimental protocols used in the cited research.
Enzyme-Linked Immunospot (ELISpot) Assay for Detecting Antigen-Specific T-Cells
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.
-
Plate Preparation: 96-well PVDF membrane plates are pre-treated with 35% ethanol (B145695) for 30 seconds, followed by thorough washing with sterile PBS. The plates are then coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubated overnight at 4°C.
-
Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or other immune effector cells are plated at a density of 2-5 x 10^5 cells per well. Cells are stimulated with overlapping peptide pools of the target antigen (NY-ESO-1 or PRAME) or a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).
-
Incubation: The plates are incubated for 15-20 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-alkaline phosphatase (AP) conjugate.
-
Visualization: A substrate solution (e.g., BCIP/NBT) is added, which is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells.
-
Cell Stimulation: PBMCs are stimulated for several hours (typically 4-6 hours) with antigen-specific peptides (NY-ESO-1 or PRAME), a positive control (e.g., PMA and ionomycin), or a negative control. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cells.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer to preserve their structure and then permeabilized with a saponin-based buffer to allow antibodies to enter the cells.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of different T-cell subsets producing specific cytokines in response to the antigenic stimulation.
Mandatory Visualization
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I presentation of NY-ESO-1 or PRAME antigens.
T-Cell Receptor (TCR) Signaling Cascade
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
Conclusion
Both NY-ESO-1 and PRAME stand out as highly valuable targets for cancer immunotherapy. NY-ESO-1 has a well-established profile of inducing a comprehensive immune response, making it a benchmark for CTA-targeted therapies. PRAME is expressed in a broader range of tumors and at a higher frequency in some, such as melanoma and uterine cancer, potentially expanding the patient population eligible for treatment. The observed differences in the nature of the immune responses they elicit suggest that the choice of antigen should be carefully considered in the context of the specific therapeutic strategy and the tumor type being targeted. Further head-to-head clinical studies are warranted to definitively delineate the comparative immunogenicity and therapeutic efficacy of these two promising cancer-testis antigens.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. NYESO-1/LAGE-1s and PRAME Are Targets for Antigen Specific T Cells in Chondrosarcoma following Treatment with 5-Aza-2-Deoxycitabine | PLOS One [journals.plos.org]
- 4. Expression of NY-ESO-1, MAGE-A3, PRAME and WT1 in different subgroups of breast cancer: An indication to immunotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy [frontiersin.org]
- 7. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 8. PRAME peptide-specific CD8+ T cells represent the predominant response against leukemia-associated antigens in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to NY-ESO-1 Peptide Vaccines in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with combination strategies showing increasing promise. This guide provides a detailed comparison of the NY-ESO-1 peptide vaccine in combination with immune checkpoint inhibitors against alternative cancer vaccine platforms. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways to inform research and development efforts in this critical area.
Introduction to NY-ESO-1 and Combination Immunotherapy
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen expressed in various malignancies, including melanoma, ovarian cancer, and sarcoma, but not in normal adult tissues, making it an attractive target for cancer immunotherapy.[1] Peptide vaccines targeting NY-ESO-1 aim to elicit a tumor-specific T-cell response. However, the efficacy of cancer vaccines as monotherapy has been limited, often due to the immunosuppressive tumor microenvironment.
Immune checkpoint inhibitors, such as anti-CTLA-4 (e.g., ipilimumab) and anti-PD-1 (e.g., nivolumab, pembrolizumab) antibodies, have revolutionized cancer treatment by "releasing the brakes" on the immune system.[2] Combining this compound vaccines with checkpoint inhibitors is a rational strategy designed to both generate a tumor-specific immune response through vaccination and enhance the activity of these T-cells by blocking inhibitory signals.[2]
Performance Comparison: this compound Vaccines vs. Alternatives
This section compares the clinical and immunological performance of this compound vaccines combined with checkpoint inhibitors against other vaccine modalities, including personalized mRNA vaccines and dendritic cell (DC) vaccines, also in combination with checkpoint blockade.
Quantitative Clinical and Immunological Data
The following tables summarize key data from clinical trials investigating these combination therapies.
Table 1: this compound Vaccine in Combination with Checkpoint Inhibitors
| Clinical Trial (NCT) / Reference | Tumor Type | Vaccine Formulation | Checkpoint Inhibitor | No. of Patients | Objective Response Rate (ORR) / Best Response | Progression-Free Survival (PFS) | Immunological Response |
| NCT01810016 [3][4][5] | Unresectable or Metastatic Melanoma | NY-ESO-1 protein or overlapping long peptides (OLP) + Poly-ICLC ± Montanide ISA-51 | Ipilimumab (anti-CTLA-4) | 8 | Best Response: 4 Stable Disease (SD), 4 Progressive Disease (PD) | Not Reported | T-cell responses in 75% of patients; Antibody responses in 88% of patients. |
| Weber et al. (NCT01176461) [6][7] | Resected High-Risk Metastatic Melanoma | Multi-peptide vaccine (gp100, MART-1, NY-ESO-1) + Montanide ISA 51 VG | Nivolumab (anti-PD-1) | 33 | Not Applicable (Adjuvant Setting) | Estimated median RFS: 47.1 months | Increases in tetramer-specific CD8+ T-cells observed. |
| NCT02775292 [1] | Advanced Solid Cancers | This compound-pulsed DC vaccine + NY-ESO-1 transduced T-cell therapy | Nivolumab (anti-PD-1) | Ongoing | Not Reported | Not Reported | Not Reported |
Table 2: Alternative Vaccine Platforms in Combination with Checkpoint Inhibitors
| Vaccine Platform | Clinical Trial (NCT) / Reference | Tumor Type | Checkpoint Inhibitor | No. of Patients | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Immunological Response |
| Personalized mRNA Vaccine (mRNA-4157) | KEYNOTE-942 (NCT03897881) [8][9] | Resected High-Risk Melanoma | Pembrolizumab (B1139204) (anti-PD-1) | 107 (combo arm) | Not Applicable (Adjuvant Setting) | 18-month RFS: 78.6% (vs. 62.2% with pembrolizumab alone) | Not specified in detail |
| Dendritic Cell (DC) Vaccine | Preclinical (Lung Cancer Model) [10] | Murine Lung Cancer | Anti-PD-1 | N/A | 80% tumor eradication | Not Applicable | Increased perforin (B1180081) and granzyme B in TME; enhanced TIL activity. |
| Shared Neoantigen Vaccine (ChAd68/samRNA) | NCT03953235 [11][12] | Advanced Metastatic Solid Tumors | Ipilimumab + Nivolumab | 19 | 0% | Median PFS: 1.9 months | T-cell responses biased towards certain neoantigens. |
| IDO/PD-L1 Peptide Vaccine (IO102/IO103) | NCT03047928 [7][13] | Metastatic Melanoma | Nivolumab | 30 | 80% (43% Complete Response) | Median PFS: 26 months | Vaccine-specific CD4+ and CD8+ T-cell responses in >93% of patients. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for key studies.
This compound Vaccine with Ipilimumab in Melanoma (NCT01810016)[3][4][5]
-
Patient Population: Patients with unresectable or metastatic melanoma with NY-ESO-1 positive tumors.
-
Treatment Regimen:
-
Ipilimumab: 3 mg/kg administered intravenously every 3 weeks for 4 doses.
-
Vaccine Arm A: NY-ESO-1 protein + Poly-ICLC + Montanide ISA-51.
-
Vaccine Arm B: NY-ESO-1 overlapping long peptides (OLP) + Poly-ICLC + Montanide ISA-51.
-
Vaccine Arm C: NY-ESO-1 OLP + Poly-ICLC.
-
The vaccine was administered subcutaneously immediately following the ipilimumab infusion.
-
-
Immunological Monitoring:
-
T-cell Response: Assessed by ex vivo IFN-gamma ELISpot assay. A response was defined as a 2-fold increase in IFN-gamma-secreting cells post-vaccination and an increase of ≥10 IFN-gamma-secreting cells per 10^5 PBMCs.
-
Antibody Response: Assessed by ELISA.
-
Multi-peptide Vaccine with Nivolumab in Resected Melanoma (NCT01176461)[6][7]
-
Patient Population: HLA-A*0201 positive patients with resected stage IIIC and IV melanoma with tumors positive for HMB-45, NY-ESO-1, and/or MART-1.
-
Treatment Regimen:
-
Nivolumab: Escalating doses (1 mg/kg, 3 mg/kg, or 10 mg/kg) administered intravenously every 2 weeks for 12 doses.
-
Vaccine: A multi-peptide vaccine including gp100, MART-1, and NY-ESO-1 with Montanide ISA 51 VG, administered every 2 weeks for 12 doses.
-
Maintenance: Nivolumab maintenance every 12 weeks for 8 doses.
-
-
Immunological Monitoring: Tetramer staining to identify and quantify antigen-specific CD8+ T-cells.
Personalized mRNA Vaccine with Pembrolizumab in Melanoma (KEYNOTE-942)[8][9]
-
Patient Population: Patients with completely resected, high-risk cutaneous stage IIIB, IIIC, IIID, or IV melanoma.
-
Treatment Regimen:
-
mRNA-4157 Vaccine: 1 mg administered intramuscularly every 3 weeks for 9 doses. The vaccine encodes up to 34 patient-specific neoantigens.
-
Pembrolizumab: 200 mg administered intravenously every 3 weeks for up to 18 cycles.
-
-
Primary Endpoint: Recurrence-free survival.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions is key to understanding the mechanism of action of these combination therapies.
Caption: Workflow for personalized cancer vaccine development and combination therapy.
Caption: Mechanism of action of NY-ESO-1 vaccine and checkpoint inhibitor combination.
Discussion and Future Perspectives
The combination of this compound vaccines with checkpoint inhibitors has demonstrated the potential to induce antigen-specific immune responses and, in some cases, achieve clinical benefit.[3][4][5] However, the clinical efficacy of this specific combination in terms of objective response rates in advanced disease remains modest in the trials conducted to date.
In contrast, personalized mRNA vaccines and other novel peptide vaccines (e.g., targeting IDO/PD-L1) in combination with checkpoint inhibitors have shown high objective response rates and significant improvements in recurrence-free survival in melanoma.[7][8][9][13] This suggests that the choice of vaccine platform and the targeted antigens are critical determinants of clinical success.
Personalized neoantigen vaccines, tailored to the unique mutational landscape of an individual's tumor, may elicit a more potent and targeted anti-tumor immune response compared to vaccines targeting shared antigens like NY-ESO-1. Dendritic cell vaccines, as potent antigen-presenting cells, also represent a promising platform for combination immunotherapy, although clinical data in combination with checkpoint inhibitors is still emerging.
Future research should focus on:
-
Optimizing Vaccine Platforms: Exploring novel adjuvants and delivery systems to enhance the immunogenicity of peptide vaccines.
-
Antigen Selection: Moving towards personalized neoantigen vaccines or multi-antigen vaccines to broaden the immune response and overcome tumor heterogeneity.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to specific vaccine-checkpoint inhibitor combinations.
-
Rational Combinations: Investigating triplet combinations, for example, by adding agents that modulate the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Fueling the engine and releasing the break: combinational therapy of cancer vaccines and immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Perlmutter Cancer Center Clinical Trial Tests Personalized mRNA Vaccine for Treating Metastatic Melanoma | NYU Langone News [nyulangone.org]
- 5. Measurement of serum antibodies against NY-ESO-1 by ELISA: A guide for the treatment of specific immunotherapy for patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ex Vivo IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nivolumab in Resected and Unresectable Metastatic Melanoma: Characteristics of Immune-Related Adverse Events and Association with Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adding mRNA vaccine to immunotherapy cuts risk for melanoma recurrence nearly in half [healio.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Combining vaccines and immune checkpoint inhibitors to prime, expand, and facilitate effective tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Long-Term Efficacy of NY-ESO-1 Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cancer-testis antigen New York esophageal squamous cell carcinoma-1 (NY-ESO-1) has emerged as a compelling target for cancer immunotherapy due to its restricted expression in normal tissues and prevalent expression in a variety of malignancies. This guide provides a comprehensive comparison of the long-term efficacy of NY-ESO-1 based therapies, primarily focusing on T-cell receptor (TCR) engineered T-cell therapies, against other immunotherapeutic modalities. Experimental data from key clinical trials are presented to offer an objective assessment for researchers and drug development professionals.
Efficacy of NY-ESO-1 TCR-T Cell Therapies: A Snapshot
Adoptive cell therapy using autologous T-cells genetically engineered to express a TCR targeting NY-ESO-1 has demonstrated significant and durable clinical responses in several cancer types. Key therapies in this domain include Letetresgene Autoleucel (GSK3377794) and other SPEAR™ (Specific Peptide Enhanced Affinity Receptor) T-cell constructs.
Quantitative Efficacy Data from Clinical Trials
The following tables summarize the long-term efficacy data from notable clinical trials of NY-ESO-1 TCR-T cell therapies in different cancers.
Table 1: Long-Term Efficacy of NY-ESO-1 TCR-T Cell Therapy in Synovial Sarcoma
| Clinical Trial (Therapy) | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Long-Term Follow-up Highlights |
| NCT01343043 (Letetresgene Autoleucel) | 45 | 20% - 50% (across cohorts) | 8.6 - 32.1 weeks (across cohorts) | 8.6 - 22.4 weeks (across cohorts) | 9.9 - 24.3 months (across cohorts) | Responses observed in all cohorts, with greater benefit in patients with high NY-ESO-1 expression and more intensive lymphodepletion.[1] |
| Phase I/II Study (TBI-1301) | 8 | 50.0% | Not Reported | Not Reported | 650 days | Promising strategy for advanced or recurrent synovial sarcoma with acceptable toxicity.[2][3] |
| Pilot Study (NY-ESO-1 SPEAR T-cells) | 12 (Cohort 1) | 50% | Not Reported | Not Reported | 120 weeks (predicted) | Robust clinical responses observed.[4] |
| TAEST16001 Phase 1 Trial | 12 | 41.7% | 13.1 months | 7.2 months | Not Reported | Safe and highly effective treatment for advanced soft tissue sarcoma.[5][6] |
Table 2: Long-Term Efficacy of NY-ESO-1 TCR-T Cell Therapy in Multiple Myeloma
| Clinical Trial (Therapy) | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Long-Term Follow-up Highlights |
| NCT01352286 (NY-ESO-1 SPEAR T-cells post-ASCT) | 25 | 76% (at day 100), 44% (at 1 year) | 12.2 months | 13.5 months | 35.1 months | Three patients remained progression-free at 38.6, 59.2, and 60.6 months post-infusion.[7][8] |
| Letetresgene Autoleucel ± Pembrolizumab | 5 | Short-lived clinical response | 2.1 months | 1.3 - 5.2 months | Not Mature | Limited clinical response observed in this small cohort.[9] |
Comparison with Alternative Immunotherapies
To contextualize the long-term efficacy of NY-ESO-1 based therapies, it is crucial to compare them with other established immunotherapies for the same malignancies.
Table 3: Comparative Long-Term Efficacy of Immunotherapies in Multiple Myeloma
| Therapy Type | Target | Representative Clinical Trial | Number of Patients | ORR | Median PFS | 5-Year OS Rate | Key Long-Term Insights |
| NY-ESO-1 TCR-T | NY-ESO-1 | NCT01352286 | 25 | 44% (at 1 year) | 13.5 months | ~30-40% (estimated from median OS) | Durable responses in a subset of patients.[7][8] |
| BCMA CAR-T | BCMA | CARTITUDE-1 (Cilta-cel) | 97 | 97.9% | 22.8 months | 60.5% | A significant portion of patients remain in remission long-term, suggesting curative potential.[10] |
Table 4: Comparative Long-Term Efficacy of Immunotherapies in Melanoma
| Therapy Type | Target | Representative Clinical Trial | Number of Patients | ORR | 5-Year PFS Rate | 5-Year OS Rate | Key Long-Term Insights |
| NY-ESO-1 TCR-T | NY-ESO-1 | Not as advanced in melanoma as in sarcoma | - | - | - | - | Early trials have shown some responses, but data is less mature compared to other indications. |
| Checkpoint Inhibitors | CTLA-4, PD-1 | CheckMate 067 (Nivolumab + Ipilimumab) | 945 | 58% | 36% | 52% | Combination therapy provides durable long-term survival benefits.[11][12][13] |
Experimental Protocols: Methodological Overview
Understanding the methodologies behind the clinical data is essential for critical assessment. Below are summaries of key experimental protocols.
NY-ESO-1 TCR-T Cell Manufacturing
The manufacturing of NY-ESO-1 TCR-T cells is a multi-step process involving the genetic modification of a patient's own T-cells.
A common method for introducing the TCR is through lentiviral transduction. Peripheral blood mononuclear cells (PBMCs) are collected from the patient via leukapheresis. T-cells are then isolated and activated, typically using anti-CD3 and anti-CD28 antibodies. The activated T-cells are then transduced with a lentiviral vector carrying the gene for the NY-ESO-1 specific TCR. Following transduction, the engineered T-cells are expanded in a bioreactor to achieve the desired therapeutic dose. The final product undergoes rigorous quality control before being cryopreserved and shipped back to the clinical site for infusion into the patient, who has typically undergone lymphodepleting chemotherapy.
Assessment of T-Cell Persistence and Function
The long-term persistence and functionality of the infused TCR-T cells are critical for durable clinical responses.
-
Quantitative PCR (qPCR): This technique is widely used to quantify the number of circulating TCR-T cells in a patient's blood over time. By designing primers and probes specific to the lentiviral vector sequence, researchers can measure the number of vector copies per microgram of genomic DNA, providing a surrogate for the number of engineered T-cells.
-
Flow Cytometry: This method is used to phenotype the persistent T-cell population, identifying the proportions of different T-cell subsets (e.g., naive, central memory, effector memory). It can also be used to assess the expression of the engineered TCR on the cell surface.
-
In Vitro Cytotoxicity Assays: To determine if the persistent T-cells remain functional, they can be isolated from patient blood and co-cultured with NY-ESO-1 positive tumor cells. The ability of the T-cells to kill the tumor cells is then measured, often through chromium-51 (B80572) release assays or other methods that quantify cell death.
Clinical Response Assessment
The efficacy of these therapies is primarily assessed by measuring the change in tumor burden over time.
-
RECIST 1.1 (Response Evaluation Criteria in Solid Tumors): This is a standardized set of rules to objectively assess tumor response based on changes in the size of target lesions as measured by imaging (e.g., CT, MRI). Responses are categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
irRECIST (Immune-related Response Evaluation Criteria in Solid Tumors): Immunotherapies can sometimes lead to an initial apparent increase in tumor size due to immune cell infiltration, a phenomenon known as pseudoprogression. irRECIST was developed to account for this by modifying the RECIST criteria, for instance, by requiring confirmation of initial progression on a subsequent scan.
Mechanisms of Resistance and Future Directions
Despite the promising long-term efficacy in a subset of patients, resistance to NY-ESO-1 based therapies can occur.
A primary mechanism of resistance is the loss of NY-ESO-1 antigen expression on tumor cells, allowing them to escape T-cell recognition.[14] Other mechanisms include the downregulation of MHC class I molecules, which are required for antigen presentation to TCR-T cells, and the development of an immunosuppressive tumor microenvironment.
Future research is focused on overcoming these resistance mechanisms through strategies such as:
-
Combination Therapies: Combining NY-ESO-1 TCR-T cells with checkpoint inhibitors to counteract T-cell exhaustion.
-
Targeting Multiple Antigens: Developing TCR-T cells that can recognize other tumor-associated antigens in addition to NY-ESO-1 to prevent escape via antigen loss.
-
Epigenetic Modulation: Using drugs that can upregulate the expression of NY-ESO-1 on tumor cells.
Conclusion
NY-ESO-1 based therapies, particularly TCR-T cell therapies, have demonstrated the potential for durable, long-term responses in patients with certain cancers, offering a significant advancement in the field of oncology. While challenges related to resistance remain, ongoing research into combination therapies and next-generation cell engineering holds the promise of further improving the long-term efficacy of these powerful immunotherapies. This guide provides a foundational understanding for professionals in the field to critically evaluate and compare these innovative treatments.
References
- 1. Human NY-ESO-1 (Cancer/testis antigen 1) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. NY-ESO-1 specific TCR engineered T-cells mediate sustained antigen-specific antitumor effects in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. origene.com [origene.com]
- 5. Systemic Treatment for Adults with Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1333476.fs1.hubspotusercontent-na1.net [1333476.fs1.hubspotusercontent-na1.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. gentarget.com [gentarget.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Long-Term Outcomes of Immune Checkpoint Inhibition in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term Metastatic Melanoma Survival Dramatically Improves on Immunotherapy | Dana-Farber Cancer Institute [dana-farber.org]
- 13. Long-term Metastatic Melanoma Survival Dramatically Improves on Immunotherapy | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 14. mdpi.com [mdpi.com]
correlation of NY-ESO-1 expression with clinical outcomes
New York, NY - The cancer-testis antigen NY-ESO-1 is emerging as a critical, albeit complex, biomarker in oncology. Predominantly expressed in germ cells and aberrantly re-expressed in a variety of malignancies, its presence is often correlated with aggressive disease and poorer clinical outcomes. However, this tumor-specific expression also presents a unique target for immunotherapeutic interventions, with promising results in several cancer types. This guide provides a comparative analysis of the clinical implications of NY-ESO-1 expression, supported by experimental data from recent studies, for researchers, scientists, and drug development professionals.
Prognostic Significance of NY-ESO-1 Expression
The expression of NY-ESO-1 has been linked to prognosis in numerous solid tumors, though its impact varies by cancer type. A meta-analysis of 23 studies revealed that overall, NY-ESO-1 expression in solid tumors is associated with worse overall survival (OS) and progression-free survival (PFS)[1].
In many cancers, including non-small cell lung cancer (NSCLC), melanoma, and ovarian cancer, NY-ESO-1 expression is a negative prognostic indicator[1][2]. For instance, in ovarian cancer, patients with NY-ESO-1 positive tumors tend to be older, present at a higher stage, and have a significantly shorter OS (42.9 vs. 50.0 months)[3]. Similarly, in colorectal cancer, the presence of NY-ESO-1 antibodies, which correlates with antigen expression, is significantly associated with deeper tumor invasion and more advanced disease stages[4][5].
Conversely, in triple-negative breast cancer (TNBC), NY-ESO-1 expression has been associated with a more favorable prognosis[6][7][8]. This paradoxical effect is linked to a higher infiltration of tumor-infiltrating lymphocytes (TILs) in NY-ESO-1 positive tumors, suggesting a pre-existing anti-tumor immune response[6][7]. In one study, positive NY-ESO-1 expression was an independent favorable prognostic factor in TNBC patients[6][7].
Table 1: Prognostic Correlation of NY-ESO-1 Expression in Various Cancers
| Cancer Type | Correlation with Clinical Outcome | Key Findings | Citations |
| Solid Tumors (Overall) | Negative | Pooled Hazard Ratio for OS: 1.41 (95% CI: 1.24–1.61) Pooled Hazard Ratio for PFS: 1.62 (95% CI: 1.42–1.84) | [1] |
| Ovarian Cancer | Negative | Shorter OS (42.9 vs 50.0 months) in NY-ESO-1+ patients. | [3] |
| Colorectal Cancer | Negative | NY-ESO-1 antibody positivity correlated with advanced TNM stage. | [2][4][5] |
| Triple-Negative Breast Cancer | Positive | Associated with higher levels of TILs and better disease-free survival. | [6][7][8] |
| Neuroblastoma | Negative | 82% of NY-ESO-1 positive samples were poorly differentiated or had unfavorable histology. | [9] |
NY-ESO-1 as a Target for Immunotherapy
The restricted expression of NY-ESO-1 in normal tissues makes it an ideal target for immunotherapies, including cancer vaccines and adoptive T-cell therapies.
Adoptive T-Cell Therapy
Adoptive T-cell therapy using T-cells genetically engineered to express a T-cell receptor (TCR) targeting NY-ESO-1 has shown significant promise, particularly in synovial sarcoma and melanoma. Letetresgene autoleucel (lete-cel; GSK3377794), an NY-ESO-1-specific TCR-T cell therapy, has demonstrated impressive objective response rates (ORR) in patients with advanced synovial sarcoma.
A phase 1 trial (NCT01343043) of lete-cel in advanced synovial sarcoma showed an ORR ranging from 20% to 50% across different cohorts, with a median duration of response (DoR) of up to 32.1 weeks[10][11]. The planned interim analysis of the pivotal IGNYTE-ESO trial (NCT03967223) confirmed these findings, with an ORR of 40% in patients with synovial sarcoma and myxoid/round cell liposarcoma[12].
Table 2: Clinical Outcomes of NY-ESO-1 TCR-T Cell Therapy in Synovial Sarcoma
| Clinical Trial | Treatment | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citations |
| NCT01343043 (Phase 1) | Letetresgene autoleucel | 45 | 20-50% (across cohorts) | 8.6 - 32.1 weeks | 8.6 - 22.4 weeks | 9.9 - 24.3 months | [10][11] |
| IGNYTE-ESO (Phase 2, Interim) | Letetresgene autoleucel | 45 | 40% | 10.6 months | Not Reported | Not Reported | [12] |
Cancer Vaccines
NY-ESO-1 vaccines, often combined with adjuvants to enhance the immune response, have also been investigated. A randomized, double-blind phase II clinical trial of an NY-ESO-1 vaccine with ISCOMATRIX adjuvant was conducted in patients with high-risk resected melanoma[13][14][15]. While the vaccine was well-tolerated and induced strong antibody and T-cell responses against NY-ESO-1, it did not significantly improve relapse-free survival or overall survival compared to the adjuvant alone[13][14][15]. The study suggests that immune escape mechanisms, such as the downregulation of NY-ESO-1 or HLA class I molecules on tumor cells, may contribute to relapse[13][14].
Another approach has been to combine NY-ESO-1 vaccines with immune checkpoint inhibitors. For instance, combining an NY-ESO-1 vaccine with ipilimumab (anti-CTLA-4) in melanoma patients was found to be well-tolerated and induced circulating T-cell responses in the majority of patients[16].
Table 3: Clinical Outcomes of NY-ESO-1 Vaccine Therapies
| Cancer Type | Treatment | Key Clinical Outcomes | Citations |
| Melanoma | NY-ESO-1 vaccine + ISCOMATRIX | No significant difference in relapse-free or overall survival compared to adjuvant alone. | [13][14][15] |
| Melanoma | NY-ESO-1 vaccine + Ipilimumab | Well-tolerated; induced circulating T-cell responses in 75% of patients. | [16] |
Experimental Protocols
Accurate assessment of NY-ESO-1 expression and the monitoring of immune responses are crucial for both prognostic evaluation and the development of targeted therapies. Below are summaries of common experimental methodologies.
Immunohistochemistry (IHC) for NY-ESO-1 Protein Expression
IHC is a widely used method to detect NY-ESO-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Slides are baked to melt the paraffin, followed by sequential washes in xylene and graded ethanol (B145695) solutions to rehydrate the tissue[17][18][19].
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves incubating the slides in a buffer solution (e.g., sodium citrate (B86180) buffer, pH 6.0) at high temperatures[17][18][19][20].
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with normal serum from the species in which the secondary antibody was raised[17][18][19].
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific to NY-ESO-1 (e.g., clone E978)[20].
-
Detection and Visualization: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen. The tissue is then counterstained with hematoxylin (B73222) to visualize cell nuclei[17][18].
Quantitative Real-Time PCR (qRT-PCR) for NY-ESO-1 mRNA Expression
qRT-PCR is used to quantify the expression of the CTAG1B gene, which encodes the NY-ESO-1 protein.
-
RNA Extraction: Total RNA is isolated from fresh or frozen tissue samples using a commercial kit[21].
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit[21].
-
Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the CTAG1B gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction, and the fluorescence intensity is measured in real-time to quantify the amount of amplified product. The expression level of NY-ESO-1 is typically normalized to a housekeeping gene (e.g., β-actin)[21].
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-NY-ESO-1 Antibodies
ELISA is a common method for detecting and quantifying antibodies against NY-ESO-1 in patient serum.
-
Coating: A 96-well microplate is coated with recombinant NY-ESO-1 protein[22][23][24][25][26].
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution such as bovine serum albumin (BSA) to prevent non-specific binding[24][25][26].
-
Sample Incubation: Patient serum samples are diluted and added to the wells. If anti-NY-ESO-1 antibodies are present, they will bind to the coated antigen[23][24][25][26].
-
Detection: A secondary antibody that recognizes human IgG and is conjugated to an enzyme (e.g., HRP) is added. This antibody will bind to the patient's anti-NY-ESO-1 antibodies[24][25][26].
-
Substrate Addition and Signal Measurement: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color, which is proportional to the amount of anti-NY-ESO-1 antibody in the sample, is measured using a microplate reader[24][25][26].
IFN-γ ELISpot Assay for NY-ESO-1-Specific T-Cell Responses
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level, making it ideal for monitoring T-cell responses to NY-ESO-1.
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for interferon-gamma (IFN-γ)[27][28][29].
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from the patient are added to the wells, along with NY-ESO-1-specific peptides or proteins as stimuli[27][28][29].
-
Incubation: The plate is incubated to allow NY-ESO-1-specific T-cells to become activated and secrete IFN-γ. The secreted IFN-γ is captured by the antibodies on the membrane[27][28][29].
-
Detection: After removing the cells, a biotinylated detection antibody for IFN-γ is added, followed by an enzyme-conjugated streptavidin. A substrate is then added that precipitates as a colored spot at the location of each IFN-γ-secreting cell.
-
Spot Counting: The number of spots in each well is counted, providing a measure of the frequency of NY-ESO-1-specific T-cells in the sample[27].
Visualizing the Workflow and Mechanisms
Caption: Workflow for assessing NY-ESO-1 status and clinical correlation.
Caption: Simplified mechanism of NY-ESO-1 targeted TCR T-cell therapy.
References
- 1. NY-ESO-1 expression in solid tumors predicts prognosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Expression and immunogenicity of NY-ESO-1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and immunogenicity of NY-ESO-1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of NY-ESO-1 in Triple-Negative Breast Cancer Is Associated with Tumor-Infiltrating Lymphocytes and a Good Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Cancer-Testis Antigens in Triple-Negative Breast Cancer: Role and Potential Utility in Clinical Practice [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Results of a randomized, double-blind phase II clinical trial of NY-ESO-1 vaccine with ISCOMATRIX adjuvant versus ISCOMATRIX alone in participants with high-risk resected melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results of a randomized, double-blind phase II clinical trial of NY-ESO-1 vaccine with ISCOMATRIX adjuvant versus ISCOMATRIX alone in participants with high-risk resected melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low-dose cyclophosphamide enhances antigen-specific CD4+ T cell responses to NY-ESO-1/ISCOMATRIX™ vaccine in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.origene.com [cdn.origene.com]
- 18. arigobio.com [arigobio.com]
- 19. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Immunohistochemical assessment of NY-ESO-1 expression in esophageal adenocarcinoma resection specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Murine T Cell Receptor Targeting NY-ESO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An indirect ELISA for the detection of anti-NY-ESO-1 antibodies in cancer patients and for monitoring cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of serum antibodies against NY-ESO-1 by ELISA: A guide for the treatment of specific immunotherapy for patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fn-test.com [fn-test.com]
- 25. Human NY-ESO-1(Cancer/testis antigen 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. mybiosource.com [mybiosource.com]
- 27. mstechno.co.jp [mstechno.co.jp]
- 28. youtube.com [youtube.com]
- 29. mabtech.com [mabtech.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to NY-ESO-1 Peptide Disposal
New York, NY - For researchers, scientists, and drug development professionals working with the cancer-testis antigen NY-ESO-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] As a peptide utilized in immunotherapy research, including cancer vaccines and T-cell therapies, adherence to established protocols for handling and disposal is essential to mitigate risks and maintain the integrity of scientific work.[2][3] This guide provides a detailed, step-by-step procedure for the proper disposal of NY-ESO-1 peptide, in line with regulatory standards and best practices for laboratory chemical waste.
NY-ESO-1 is a tumor-associated antigen that has shown significant promise in cancer immunotherapy.[2] While research-grade peptides are intended for laboratory studies and not for human use, they require careful handling to protect research personnel and the environment.[4] All waste contaminated with this compound should be treated as hazardous chemical waste.[4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle all materials contaminated with this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] All work should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation or contamination.[1]
This compound: Key Characteristics
For safe handling and disposal, it is important to be aware of the properties of the this compound. The following table summarizes key information.
| Property | Description | Source |
| Type | Cancer-testis antigen, tumor-associated antigen | [2] |
| Common Form | Lyophilized (freeze-dried) solid powder | [6][7] |
| Primary Use | In vitro stimulation of antigen-specific T-cells, cancer vaccine research, immunotherapy studies | [3][7] |
| Storage | Store lyophilized peptide at -20°C for long-term stability, away from bright light. | [6][8] |
| Hazards | While specific toxicological data for disposal is limited, it should be handled as a potentially hazardous substance. Peptides containing certain amino acids can be prone to oxidation or moisture absorption. | [5][6][9] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail, from initial classification to final documentation.[1]
Step 1: Waste Classification and Characterization
All waste streams must be accurately classified.[1] this compound waste typically falls under the category of chemical waste.[1][4] It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification.[1]
Step 2: Segregation and Containerization
Proper segregation of waste at the point of generation is critical.[9] All materials that have come into contact with the this compound must be collected in designated and appropriate chemical waste containers.[1]
-
Liquid Waste: Collect all solutions containing the this compound, including unused stock solutions and experimental buffers, in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[5][9] Never pour peptide solutions down the sink.[4][9]
-
Solid Waste: All solid materials contaminated with the peptide must be disposed of as hazardous solid waste.[5] This includes:
-
Sharps Waste: All sharps contaminated with this compound, such as needles and syringes, must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[1][9] Do not recap needles and syringes.[10]
Step 3: Labeling and Storage
Properly label all waste containers as "Hazardous Waste" and clearly identify the contents, including "this compound contaminated debris."[1][5] The label should also include the hazard class and the date when waste accumulation began.[1] Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by EHS personnel.[5][11]
Step 4: Final Disposal
The final disposal of the peptide waste will be handled by your institution's EHS office, often through a licensed hazardous waste contractor.[1] Incineration is a common method for the final disposal of chemical and pharmaceutical waste.[1]
Step 5: Documentation
Maintain meticulous records of all disposal activities.[1] This documentation should include the material's identity, quantity, disposal date, and the method used.[1] A documented chain-of-custody for all disposal activities is recommended.[1]
Experimental Protocols and Signaling Pathways
While there are no specific "experimental protocols" for the disposal of a waste product, the procedures outlined above constitute the standard operating procedure for safely managing this compound waste.
Similarly, signaling pathways are biological processes and are not directly relevant to the chemical disposal of the peptide. The critical pathway to follow is the logistical workflow for proper waste management.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory peptide waste.
References
- 1. benchchem.com [benchchem.com]
- 2. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant NY-ESO-1 cancer antigen: production and purification under cGMP conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. web.uri.edu [web.uri.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Handling Protocols for NY-ESO-1 Peptide
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like NY-ESO-1 is fundamental to ensuring laboratory safety, research integrity, and reliable experimental outcomes.[1] While some Safety Data Sheets (SDS) may classify specific NY-ESO-1 peptides as non-hazardous, it is imperative to treat all research chemicals with a consistent level of precaution to prevent accidental exposure and contamination.[2][3][4]
This guide provides essential, step-by-step safety and logistical information for the handling and disposal of NY-ESO-1 peptide, from receiving to final waste management.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is the primary barrier against accidental exposure and is non-negotiable when handling research peptides.[5] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Safety Goggles | Required for protection against airborne particles (lyophilized powder) and liquid splashes during reconstitution and handling.[4][5] Must meet appropriate national standards (e.g., ANSI Z87.1).[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as when reconstituting the lyophilized powder or handling larger volumes.[4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for their chemical resistance.[4][5] Gloves should be inspected before use and changed immediately if they become contaminated.[4][5] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when weighing or handling the lyophilized powder.[5] The fine powder can easily become airborne and be inhaled.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and preserves the stability and integrity of the peptide.
-
Inspect: Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.[4]
-
Log: Document the peptide's arrival, lot number, and storage location in your lab inventory system.[1]
-
Store: Immediately transfer the lyophilized peptide to the appropriate storage conditions. Long-term storage requires temperatures of -20°C or, preferably, -80°C.[3][6][7] The container should be tightly sealed and protected from light and moisture.[6][7]
| Storage Condition | Temperature | Duration | Rationale |
| Lyophilized Powder (Long-Term) | -20°C to -80°C | Months to Years | Prevents degradation from moisture and oxidation, ensuring maximum stability.[6][7] |
| Reconstituted Solution (Short-Term) | 4°C | Days | Limited stability; for immediate use only. |
| Reconstituted Solution (Long-Term) | -20°C to -80°C | Weeks to Months | Must be in single-use aliquots to avoid repeated freeze-thaw cycles, which degrade the peptide.[4][7] |
The fine, lightweight nature of lyophilized powder makes it an inhalation hazard.[5] All manipulations must be performed in a designated, controlled environment.
-
Equilibrate: Before opening, allow the vial to equilibrate to room temperature. This prevents condensation from forming inside the vial, which can compromise peptide stability.[7]
-
Work in a Hood: Transfer the sealed vial to a chemical fume hood or a biosafety cabinet.[5]
-
Weighing: If required, weigh the necessary amount of powder in the hood using appropriate, calibrated equipment. Handle the powder gently to minimize aerosolization.
-
Reconstitution:
-
Consult the supplier's data sheet for the recommended solvent.[3] High-purity water, buffers, or organic solvents like DMSO may be required for peptides with low aqueous solubility.[3]
-
Use a sterile syringe to slowly add the correct volume of solvent to the vial.
-
Gently swirl or vortex to dissolve the peptide. Sonication can be used to increase solubility if necessary.[3]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.[4][7]
-
Storage: Store the aliquots at -20°C or -80°C until use.[4]
Disposal Plan: Step-by-Step Procedures
Compliant disposal of peptide waste is crucial for laboratory safety and environmental protection.[8] Never dispose of peptides or contaminated materials in the regular trash or down the drain.[1][5]
-
Solid Waste: Collect all materials that have come into contact with the this compound. This includes used vials, pipette tips, contaminated gloves, and any other disposable labware.[8]
-
Liquid Waste: Collect all unused or expired peptide solutions and buffers used for reconstitution.
-
Use Designated Containers: Place all peptide-contaminated waste into a designated, leak-proof hazardous waste container.[8]
-
Label Clearly: The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound Waste"), the primary hazard class, and the date waste accumulation began.[8]
-
Consult EHS: Always follow your institution's Environmental Health & Safety (EHS) department protocols for chemical waste disposal.[5][8]
-
Chemical Inactivation (Optional): For some liquid waste, chemical inactivation using a 10% sodium hypochlorite (B82951) (bleach) solution may be an option, but this must be done in a chemical fume hood and only after explicit approval from your EHS department.[4]
-
Scheduled Pickup: Coordinate with your EHS office to schedule a pickup for the hazardous waste container.[5]
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures.[2]
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[2][8]
-
Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[2]
-
Spill: Use a designated chemical spill kit to contain and clean up the spill, following established laboratory procedures.[8]
Mechanism of Action: T-Cell Recognition
NY-ESO-1 peptides are potent immunological reagents used to stimulate T-cells in research.[9] The peptide is presented by Major Histocompatibility Complex (MHC) class I molecules (known as Human Leukocyte Antigen or HLA in humans) on the surface of antigen-presenting cells or tumor cells.[10] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ T-cells, initiating an immune response.[11]
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. jpt.com [jpt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jpt.com [jpt.com]
- 11. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
